molecular formula C8H10N2O2 B1360060 3-Methoxybenzhydrazide CAS No. 5785-06-8

3-Methoxybenzhydrazide

Cat. No.: B1360060
CAS No.: 5785-06-8
M. Wt: 166.18 g/mol
InChI Key: VMZSDAQEWPNOIB-UHFFFAOYSA-N
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Description

3-Methoxybenzhydrazide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZSDAQEWPNOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206561
Record name m-Anisohydrazide
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5785-06-8
Record name 3-Methoxybenzohydrazide
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Record name m-Anisohydrazide
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Record name m-anisohydrazide
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Record name M-ANISOHYDRAZIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methoxybenzhydrazide (CAS No: 5785-06-8), a versatile chemical intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core physical and chemical properties, synthesis, analytical characterization, and safety protocols associated with this compound. By synthesizing data from established chemical suppliers and safety data sheets, this guide aims to be an authoritative resource, explaining not just the "what" but the "why" behind its utility and handling. We will explore its role as a crucial building block in the synthesis of pharmacologically active agents, including anti-inflammatory and anti-cancer compounds, as well as its applications in agrochemical and dye industries.[1]

Introduction: The Versatility of a Key Intermediate

This compound, also known as m-anisic hydrazide, is an aromatic hydrazide derivative.[2][3] Its structure, featuring a methoxy group on the benzene ring, enhances its reactivity, making it a valuable precursor for a wide array of chemical transformations.[1] This compound serves as a pivotal intermediate in organic synthesis, particularly in the development of hydrazone derivatives. These derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] Researchers have effectively utilized this compound in the synthesis of novel compounds with potential anti-inflammatory, analgesic, and anti-cancer properties.[1]

Beyond pharmaceuticals, its applications extend to agricultural chemistry as a precursor for herbicides and pesticides.[1] Furthermore, its ability to form stable complexes with metal ions makes it a valuable reagent in coordination and analytical chemistry.[1] This guide will provide the foundational knowledge required to effectively and safely utilize this compound in a research and development setting.

Core Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and synthesis. The following table summarizes the key properties of this compound, compiled from various authoritative sources.

PropertyValueSource(s)
Chemical Name This compound[2][4]
Synonyms m-Anisic hydrazide, 3-Methoxybenzohydrazide, m-Anisohydrazide[1][2][3][5]
CAS Number 5785-06-8[1][2][6][7]
Molecular Formula C₈H₁₀N₂O₂[1][2][5][7]
Molecular Weight 166.18 g/mol [1][2][3][5]
Appearance White to cream or pale brown crystals or powder[1][7][8][9]
Melting Point 89-95 °C[1][4][7][8]
Density (Predicted) 1.178 ± 0.06 g/cm³[2][4][10]
pKa (Predicted) 12.21 ± 0.10[2][4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and methanol.[9]
Storage Conditions Store at 0-8 °C in a cool, dry place away from light and moisture.[1][4][9]
InChI Key VMZSDAQEWPNOIB-UHFFFAOYSA-N[5][7]
SMILES COC1=CC=CC(=C1)C(=O)NN[5][7]

Synthesis Protocol: From Ester to Hydrazide

The most common and straightforward synthesis of this compound involves the hydrazinolysis of the corresponding methyl ester, methyl 3-methoxybenzoate. This reaction is a nucleophilic acyl substitution where the nucleophilic hydrazine displaces the methoxy group of the ester.

Experimental Protocol

Materials:

  • Methyl 3-methoxybenzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (or another suitable alcohol solvent)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, flasks, and other standard laboratory glassware

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3-methoxybenzoate in a minimal amount of ethanol.

  • Addition of Hydrazine: To this solution, add a slight molar excess of hydrazine hydrate. The use of an excess of hydrazine helps to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Crystallization: After the reaction is complete, cool the mixture to room temperature. The product will often begin to crystallize out of the solution. To maximize precipitation, the flask can be placed in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified this compound crystals under vacuum or in a desiccator.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: Dissolve Methyl 3-methoxybenzoate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine Step 1 reflux Reflux for 4-8 hours add_hydrazine->reflux Step 2 cool Cool to Room Temperature & then in Ice Bath reflux->cool Step 3 filter Vacuum Filter to Isolate Crystals cool->filter Step 4 wash Wash with Cold Ethanol filter->wash Step 5 dry Dry Under Vacuum wash->dry Step 6 end_product End: Purified This compound dry->end_product Final Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: Ensuring Purity and Identity

To ensure the synthesized product is indeed this compound and meets the required purity standards (typically ≥98.0% by GC), a series of analytical techniques are employed.[1][8]

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic peaks for N-H stretching (from the hydrazide group), C=O stretching (carbonyl group), C-O stretching (methoxy group), and aromatic C-H and C=C bonds. Conformance with a reference spectrum confirms the identity of the compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information about the number and types of protons in the molecule. For this compound, one would expect to see distinct signals for the methoxy group protons, the aromatic protons, and the protons of the hydrazide functional group.

    • ¹³C NMR: This provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (166.18 g/mol ).[2][3] The fragmentation pattern can also provide structural information. A prominent peak is often observed at m/z 135, corresponding to the 3-methoxybenzoyl cation.[3]

Analytical Workflow Diagram

Analytical_Workflow cluster_analysis Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Identification sample Synthesized This compound ftir FTIR Analysis sample->ftir nmr NMR (¹H and ¹³C) sample->nmr ms Mass Spectrometry sample->ms purity Purity Assessment (GC/HPLC) sample->purity data_analysis Data Analysis and Structure Confirmation ftir->data_analysis nmr->data_analysis ms->data_analysis purity->data_analysis final_confirmation Confirmed: Pure This compound data_analysis->final_confirmation

Caption: Standard workflow for analytical characterization.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Hazards: It is classified as an irritant.[4] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][10][11] It may also be harmful if swallowed.[6][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11][13]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid breathing dust.[11][12] Wash hands thoroughly after handling.[6][11][13]

  • First Aid:

    • Eyes: In case of contact, rinse cautiously with water for several minutes.[6][11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4][6][11]

    • Skin: Wash with plenty of soap and water.[6][11]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4][12] Recommended storage temperature is between 0-8°C.[1][4]

Conclusion

This compound is a cornerstone intermediate with significant utility in diverse fields of chemical science. Its well-defined physical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for researchers. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective application in the laboratory and beyond. The continued exploration of its derivatives promises to yield novel molecules with significant therapeutic and industrial potential.

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Sources

Introduction to 3-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of 3-Methoxybenzhydrazide

This guide provides an in-depth exploration of the melting point of this compound, a critical physicochemical parameter for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the scientific principles underpinning melting point determination, details robust experimental protocols, and discusses the common variables that influence this crucial property.

This compound (CAS No. 5785-06-8) is a versatile hydrazide derivative widely employed in organic synthesis and pharmaceutical research. Its structure, featuring a methoxy group on the benzene ring, makes it a valuable intermediate for creating more complex molecules, including hydrazone derivatives with potential therapeutic activities such as anti-inflammatory and anti-cancer properties.[1] In any application, from synthesis to formulation, confirming the identity and purity of the compound is paramount. The melting point serves as a fundamental and accessible criterion for this purpose.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is essential for its application. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 5785-06-8[1][2][3]
Molecular Formula C₈H₁₀N₂O₂[1][2][3]
Molecular Weight 166.18 g/mol [1][2][3]
IUPAC Name 3-methoxybenzohydrazide[3][4]
Synonyms m-Anisic hydrazide, m-Anisohydrazide[1][2]
Appearance White to cream or pale brown crystalline powder[1][4]

Reported Melting Point Data: An Analysis

A review of commercial and database sources reveals a notable variation in the reported melting point of this compound. This variation underscores the importance of experimental context, particularly the purity of the sample being analyzed.

Reported Melting Range (°C)Purity SpecificationSource(s)
86 – 90>98.0% (GC)[2]
89.0 – 95.0≥98.0% (GC)[4][5][6]
89 – 95≥99% (GC)[1]
93 – 95Not specified (lit.)[7][8][9][10]
93≥98.0% (GC,T)[11]

The observed ranges, from a narrow 2°C window (93-95°C) to a wider 6°C window (89-95°C), are instructive. A sharp melting range, typically 0.5-1.0°C, is characteristic of a highly pure compound. Broader ranges, as seen in some specifications, often indicate the presence of small amounts of impurities, which depress the melting point and widen the range of the solid-to-liquid transition.[12]

The Science of Melting Point Determination

The Role of Purity

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state at atmospheric pressure. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.

For a pure substance, this transition is sharp. However, when an impurity is introduced, it disrupts the uniform crystal lattice. This disruption weakens the overall intermolecular forces, requiring less energy (a lower temperature) to break them. This phenomenon is known as melting point depression . Furthermore, as the compound melts, the concentration of the impurity in the remaining solid increases, causing a progressive drop in the melting point and resulting in a broader melting range.[12]

Synthetic Precursors and Potential Impurities

This compound is typically synthesized from precursors like 3-methoxybenzoic acid or 3-methoxybenzoyl chloride.[10][13] Consequently, residual starting materials or by-products from the synthesis can act as impurities. For instance, unreacted 3-methoxybenzoic acid, which has a melting point of 104-108°C, could potentially be present in the final product if purification is incomplete.[13] Therefore, rigorous purification, often through recrystallization, is essential to obtain a sharp and accurate melting point.

Experimental Protocols for Accurate Measurement

Two primary methods are employed for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination

This is the most common and accessible method for routine analysis in a synthesis lab. It relies on visual observation of the sample as it is heated in a small capillary tube.[14]

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Tap the open end of a glass capillary tube into the sample to collect a small amount of material.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[14] Causality: A tightly packed, small sample ensures uniform heat transfer and a more accurate reading.

  • Initial Rapid Determination (Optional but Recommended):

    • Place the capillary in the heating block of a melting point apparatus.

    • Heat the sample at a rapid rate (e.g., 10-15°C per minute) to quickly find an approximate melting range.[12] Causality: This saves time by identifying the temperature region of interest for the more precise measurement.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.[14]

    • Place a new, freshly prepared capillary into the apparatus.

    • Heat rapidly until the temperature is about 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute. Causality: A slow heating rate is critical to ensure the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the melting point.

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts completely.

    • The melting point is reported as the range T₁ – T₂.

Workflow Diagram: Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement prep1 Grind sample to fine powder prep2 Load 2-3 mm into capillary tube prep1->prep2 prep3 Pack sample tightly prep2->prep3 measure1 Place capillary in apparatus prep3->measure1 measure2 Heat rapidly to ~20°C below expected MP measure1->measure2 measure3 Reduce heating rate to 1-2°C / min measure2->measure3 measure4 Observe and record T1 (first droplet) measure3->measure4 measure5 Observe and record T2 (all liquid) measure4->measure5 result Report as Range: T1 - T2 measure5->result

Caption: Workflow for Capillary Melting Point Analysis.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides highly accurate and reproducible data on thermal transitions.

Methodology Outline:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan (e.g., aluminum). Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) through the expected melting region.

  • Data Analysis: The melting event will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature). The onset temperature of this peak is typically reported as the melting point. The peak temperature and the area under the curve (enthalpy of fusion) can also provide valuable information about the sample's purity and crystallinity.

Workflow Diagram: DSC Analysis

G prep Weigh 1-5 mg sample into DSC pan & seal load Place sample & reference pans into DSC cell prep->load run Execute thermal program (e.g., heat at 10°C/min) load->run analyze Analyze thermogram data run->analyze report Report Onset Temperature as Melting Point analyze->report

Caption: General Workflow for DSC Melting Point Analysis.

Conclusion

The melting point of this compound is a fundamental indicator of its identity and purity. While literature and commercial sources report values ranging from 86°C to 95°C, this variation is primarily attributable to differences in sample purity.[1][2][4][7][8][9][10][11] For drug development and synthetic chemistry applications, a sharp melting range is a key quality attribute. Accurate and reproducible determination of this value requires a standardized protocol, with careful attention to sample preparation and, most importantly, a slow, controlled heating rate near the melting transition. The capillary method provides a reliable and accessible means for this determination, while DSC offers a higher-precision alternative for comprehensive thermal characterization.

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An In-depth Technical Guide to the Solubility of 3-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzhydrazide is a versatile intermediate with significant applications in medicinal chemistry, agrochemical synthesis, and dye manufacturing. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, addresses the current gap in publicly available quantitative solubility data, and offers a robust framework for its experimental determination. By leveraging solubility data from the structurally analogous compound, 3-methoxybenzoic acid, this guide presents a predictive analysis to inform solvent selection. Furthermore, detailed, field-proven methodologies for solubility assessment using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are provided to empower researchers to generate precise and reliable solubility profiles.

Introduction: The Significance of Solubility in the Application of this compound

This compound (Figure 1) is a key building block in organic synthesis. Its derivatives have been explored for a range of biological activities, including anti-inflammatory and anti-cancer properties.[1] The successful translation of this compound from laboratory-scale synthesis to industrial application hinges on a deep understanding of its physicochemical properties, with solubility being a critical parameter.

Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a crucial determinant of bioavailability in pharmaceutical formulations. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification via crystallization, and suboptimal in vivo performance of derived active pharmaceutical ingredients (APIs). Therefore, a comprehensive understanding of the solubility of this compound in a variety of solvent systems is essential for its effective utilization.

Figure 1: Chemical Structure of this compound

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is crucial for predicting its solubility behavior. Key physicochemical parameters for this compound are summarized in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[2][3]
Molar Mass 166.18 g/mol [2][3]
Appearance White to cream or pale brown crystalline solid/powder[2][4][5]
Melting Point 93-95 °C[2][6][7]
Density (predicted) 1.178 ± 0.06 g/cm³[2][6]
pKa (predicted) 12.21 ± 0.10[2][6]
LogP (predicted) 1.38990[8]

The crystalline nature of this compound, confirmed by its melting point, suggests that energy is required to overcome lattice forces for dissolution to occur. The predicted pKa indicates it is a very weak base. The positive LogP value suggests a degree of lipophilicity, which is consistent with its described solubility in organic solvents.

Crystal Structure and Polymorphism

The crystal structure of this compound has been reported, revealing that it crystallizes with two independent molecules in the asymmetric unit, stabilized by a network of intermolecular hydrogen bonds. The potential for polymorphism, the ability of a compound to exist in multiple crystalline forms with different physicochemical properties including solubility, should be considered for benzhydrazide derivatives. Different polymorphs can exhibit significantly different solubilities, which can have profound implications for drug development and manufacturing.

Predictive Analysis of Solubility

Currently, there is a lack of published quantitative solubility data for this compound in common organic solvents. However, by examining the solubility of its parent carboxylic acid, 3-methoxybenzoic acid, we can infer a likely solubility profile. The primary structural difference is the replacement of the hydroxyl group (-OH) with a hydrazide group (-NHNH₂). Both groups can participate in hydrogen bonding, suggesting that the overall polarity and solubility characteristics may be comparable, particularly in protic solvents.

A comprehensive study on the solubility of 3-methoxybenzoic acid in fourteen different mono-solvents at temperatures ranging from 278.15 K to 323.15 K provides valuable insights. The mole fraction solubility of 3-methoxybenzoic acid in a selection of these solvents at two different temperatures is presented in Table 2.

SolventMole Fraction (x₁) at 298.15 K (25 °C)Mole Fraction (x₁) at 313.15 K (40 °C)
Methanol0.17980.2811
Ethanol0.14660.2393
n-Propanol0.12210.2105
iso-Propanol0.09110.1654
n-Butanol0.10650.1895
Ethyl Acetate0.11690.2036
Methyl Acetate0.13420.2246

Data extracted from the study on 3-methoxybenzoic acid and is intended for predictive purposes only.

Based on this data, we can anticipate that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol, with solubility increasing with temperature. The solubility is expected to be moderate in less polar solvents like ethyl acetate. It is generally reported to have low solubility in water.

Experimental Determination of this compound Solubility

To obtain definitive solubility data, a systematic experimental approach is necessary. The following sections provide detailed protocols for the determination of this compound solubility using the reliable shake-flask method coupled with quantification by HPLC or UV-Vis spectrophotometry.

General Experimental Workflow

The overall process for determining the equilibrium solubility of this compound is depicted in the following workflow diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep_solid Weigh excess this compound prep_solvent Add known volume of selected solvent prep_solid->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., shaking water bath) for a defined period (e.g., 24-48h) prep_vial->equilibration centrifugation Centrifuge to separate solid equilibration->centrifugation filtration Filter supernatant through 0.22 µm syringe filter centrifugation->filtration dilution Dilute filtered supernatant with mobile phase filtration->dilution analysis Quantify concentration using calibrated HPLC or UV-Vis method dilution->analysis caption Figure 2. Experimental workflow for solubility determination.

Figure 2. Experimental workflow for solubility determination.
Protocol 1: Solubility Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a solute in a saturated solution.

4.2.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard (>98% purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Analytical balance

  • Shaking incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

4.2.2. Chromatographic Conditions (Example)

  • Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined by scanning the UV spectrum of a dilute solution of this compound (typically around its λmax).

4.2.3. Step-by-Step Procedure

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to create a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of this compound to a series of vials containing a known volume of the test solvents. "Excess" means that undissolved solid should be visible after equilibration.

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C, 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period.

    • Carefully withdraw an aliquot of the supernatant.

    • Centrifuge the aliquot to pellet any remaining suspended solids.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Protocol 2: Solubility Determination by UV-Vis Spectrophotometry

For labs without access to HPLC, UV-Vis spectrophotometry offers a simpler, though potentially less specific, alternative for quantification. This method is suitable when this compound is the only component that absorbs at the analytical wavelength.

4.3.1. Instrumentation and Materials

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • This compound reference standard

  • Spectrophotometric grade solvents

  • Analytical balance, shaking incubator, centrifuge, and filters as in the HPLC method.

4.3.2. Step-by-Step Procedure

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a relevant UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent measurements should be performed at this wavelength.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution and a series of standard dilutions as described for the HPLC method, using the test solvent as the diluent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot absorbance versus concentration to create a calibration curve. The relationship should adhere to the Beer-Lambert law (linear with R² > 0.999).

  • Equilibration and Sample Preparation:

    • Follow the same shake-flask equilibration and sample preparation steps (centrifugation and filtration) as outlined in the HPLC protocol.

  • Analysis and Calculation:

    • Dilute the filtered supernatant with the test solvent to an absorbance value that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the solubility by applying the dilution factor.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner, typically in a table format. It is recommended to express solubility in multiple units, such as g/L, mg/mL, and mol/L, to cater to different research needs. The effect of temperature on solubility should also be graphically represented, for instance, by plotting solubility versus temperature for each solvent.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for its investigation. By understanding its fundamental physicochemical properties and leveraging data from structurally similar compounds, researchers can make informed decisions regarding solvent selection. The detailed experimental protocols provided herein offer a clear and reliable path for the in-house determination of the solubility of this compound, a critical parameter for its successful application in research and development. The generation and dissemination of such data will be a valuable contribution to the scientific community, facilitating the broader use of this important chemical intermediate.

References

  • ChemBK. This compound. (2024-04-09).
  • LookChem. This compound.
  • PubChem. m-Anisohydrazide. National Center for Biotechnology Information.
  • Acta Crystallographica Section E: Structure Reports Online. 3-Methoxy-benzohydrazide. (2009-09-16).
  • ResearchGate. Polymorphism in some new bis-hydrazone compounds. (2018-08-06).
  • ResearchGate. Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. (2021-04).
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  • PubChem. Benzoylhydrazine. National Center for Biotechnology Information.

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An In-Depth Technical Guide to the Structural Analysis of 3-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the structural features of 3-Methoxybenzhydrazide, a versatile molecule with significant applications in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with advanced analytical techniques to offer a holistic understanding of this compound. We will delve into its molecular architecture through X-ray crystallography, elucidate its electronic and atomic environment via Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and explore its fragmentation behavior using Mass Spectrometry. Each section is designed to be a self-validating system, explaining not just the methodology but the scientific rationale behind the experimental choices and data interpretation.

Introduction: The Significance of this compound

This compound (m-anisic hydrazide) is a key intermediate in the synthesis of a wide array of organic compounds.[1] Its structure, featuring a benzene ring substituted with a methoxy group and a hydrazide moiety, imparts a unique combination of reactivity and biological activity. This has led to its use in the development of pharmaceuticals, agrochemicals, and dyes.[1] Notably, it serves as a precursor for hydrazone derivatives, a class of compounds known for their anti-inflammatory, analgesic, and anti-cancer properties.[1] A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for designing novel derivatives with enhanced therapeutic potential and for quality control in its various applications.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
CAS Number 5785-06-8[1]
Appearance Pale brown powder[1]
Melting Point 89-95 °C[1]

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl 3-methoxybenzoate. This nucleophilic acyl substitution reaction is a robust and high-yielding method.

Experimental Protocol:

Materials:

  • Methyl 3-methoxybenzoate

  • Hydrazine hydrate (80% solution)

  • Methanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methoxybenzoate (1 equivalent) in methanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield pure this compound.

This protocol is adapted from established methods for the synthesis of similar benzhydrazide derivatives.[2] The use of a slight excess of hydrazine hydrate ensures the complete conversion of the starting ester.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique reveals precise bond lengths, bond angles, and intermolecular interactions that govern its solid-state behavior.

The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 750714 .[1] Analysis of this crystallographic data provides invaluable insights into the molecule's conformation.

Key Crystallographic Insights (Hypothetical Data based on related structures):

While the specific data for CCDC 750714 requires direct access to the database, we can infer expected structural features based on published data for closely related benzohydrazide derivatives.

  • Planarity: The benzene ring is expected to be planar. The hydrazide group (-CONHNH₂) will also exhibit a degree of planarity due to resonance.

  • Conformation: The molecule will likely adopt a conformation that minimizes steric hindrance between the methoxy group and the hydrazide moiety.

  • Hydrogen Bonding: The hydrazide group contains both hydrogen bond donors (N-H) and acceptors (C=O and -NH₂), leading to the formation of an extensive network of intermolecular hydrogen bonds in the crystal lattice. These interactions are crucial for the stability of the crystal packing. For instance, in the crystal structure of 3-hydroxy-4-methoxybenzohydrazide, intermolecular N—H···N, N—H···O, and O—H···O hydrogen bonds are observed to link the molecules.[3]

G cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 M1_O1 O M1_N1 N M1_H1 H M1_N2 N M1_H2 H M2_O1 O M1_H2->M2_O1 N-H···O M1_H3 H M1_C1 C M1_R1 R M2_N1 N M2_H1 H M2_H1->M1_O1 N-H···O M2_N2 N M2_H2 H M2_H3 H M2_C1 C M2_R1 R

Probing the Atomic Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, we can gain a detailed picture of the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydrazide protons.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-NH₂~4.5Broad Singlet2H-
-CONH-~9.8Singlet1H-
Aromatic H7.0 - 7.5Multiplet4H-
-OCH₃~3.8Singlet3H-
  • Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the range of 7.0-7.5 ppm. The substitution pattern will lead to distinct signals, though they may overlap.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet around 3.8 ppm, a characteristic chemical shift for this functional group.

  • Hydrazide Protons: The two protons of the terminal -NH₂ group are expected to appear as a broad singlet around 4.5 ppm. The amide proton (-CONH-) will appear as a singlet further downfield, typically around 9.8 ppm. The chemical shifts of these protons are sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

CarbonChemical Shift (δ, ppm)
C=O~165
Aromatic C-O~159
Aromatic C (quaternary)~135
Aromatic C-H112 - 130
-OCH₃~55
  • Carbonyl Carbon: The carbonyl carbon of the hydrazide group is expected to resonate at a downfield chemical shift, typically around 165 ppm.

  • Aromatic Carbons: The six aromatic carbons will appear in the range of 112-160 ppm. The carbon attached to the methoxy group (C-O) will be the most downfield among the aromatic carbons, around 159 ppm. The other quaternary carbon will be around 135 ppm, while the protonated aromatic carbons will appear between 112 and 130 ppm.

  • Methoxy Carbon: The carbon of the methoxy group will give a signal at approximately 55 ppm.

Vibrational Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds.

Expected FTIR Spectral Data:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amide and amine)3200 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic, -OCH₃)2850 - 3000Medium
C=O Stretch (amide I)1640 - 1680Strong
N-H Bend (amide II)1510 - 1570Medium
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-O Stretch (aryl ether)1200 - 1275 (asymmetric)Strong
C-O Stretch (aryl ether)1000 - 1075 (symmetric)Strong

The strong absorption band for the carbonyl group (C=O) is particularly diagnostic for the hydrazide functionality. The presence of both N-H stretching and bending vibrations further confirms the presence of the amide and amine groups.

Molecular Weight and Fragmentation: Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): The mass spectrum of this compound will show a molecular ion peak at an m/z value corresponding to its molecular weight (166.18 g/mol ).

  • Major Fragment Ions: The molecule is expected to undergo characteristic fragmentation upon ionization. Key fragmentation pathways include:

    • Loss of the -NHNH₂ group (m/z 31) to give the 3-methoxybenzoyl cation (m/z 135). This is often the base peak.

    • Loss of the methoxy group (-OCH₃, m/z 31) from the benzoyl fragment to give a cation at m/z 104.

    • Further fragmentation of the aromatic ring.

G M This compound (m/z 166) F1 [3-Methoxybenzoyl]+ (m/z 135) M->F1 - •NHNH₂ F3 [NH₂NH₂]⁺ (m/z 32) M->F3 - C₇H₇O• F2 [C₆H₄CO]+ (m/z 104) F1->F2 - •OCH₃

Conclusion: A Multi-faceted Structural Understanding

This technical guide has provided a comprehensive overview of the structural analysis of this compound, integrating data from X-ray crystallography, NMR and IR spectroscopy, and mass spectrometry. The synergistic application of these techniques allows for a complete and unambiguous characterization of this important molecule. The detailed protocols and expected data presented herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating both the reliable identification of this compound and the rational design of its next-generation derivatives.

References

  • PubChem. m-Anisohydrazide. [Link]
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  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
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A Spectroscopic Guide to 3-Methoxybenzhydrazide: Structure, Characterization, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzhydrazide (CAS No: 5785-06-8), a versatile organic compound, holds a significant position in the landscape of medicinal chemistry and drug development. Its derivatives have garnered attention for a wide range of biological activities, making the precise elucidation of its molecular structure a critical endeavor. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, offering a foundational resource for its identification, characterization, and quality control. As Senior Application Scientists, we present not just the data, but also the underlying principles and experimental considerations that ensure the integrity and reproducibility of these spectroscopic analyses.

This document is structured to provide a deep dive into the four cornerstone spectroscopic techniques for the characterization of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the expected spectral features of this compound, grounded in established chemical principles, and will be accompanied by field-proven experimental protocols.

Molecular Structure and Key Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
CAS Number 5785-06-8[1]
Appearance White to pale brown crystalline powder[2]
Melting Point 89-95 °C[2]

The molecular structure, depicted below, is key to interpreting the spectroscopic data that follows.

Caption: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydrazide N-H protons. The chemical shifts (δ) are highly dependent on the solvent used.[3]

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8 - 10.0Singlet (broad)1H-C(=O)NH-
~7.4 - 7.5Multiplet2HAromatic C-H
~7.3 - 7.4Multiplet1HAromatic C-H
~7.0 - 7.1Multiplet1HAromatic C-H
~4.5Singlet (broad)2H-NH₂
~3.8Singlet3H-OCH₃

Expertise & Experience: Causality Behind Experimental Choices in ¹H NMR

The choice of a deuterated solvent like DMSO-d₆ is deliberate.[3] Its ability to form hydrogen bonds with the N-H protons of the hydrazide group can lead to sharper signals for these otherwise broad peaks, facilitating their identification. The broadness of the -NH₂ signal is a common phenomenon due to quadrupole broadening and chemical exchange with residual water in the solvent.

Experimental Protocol: ¹H NMR Sample Preparation

A well-prepared sample is paramount for acquiring a high-quality NMR spectrum.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[5]

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

  • Transfer: Carefully transfer the clear solution to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: General workflow for NMR sample preparation and analysis.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Due to the lower natural abundance of ¹³C, a higher sample concentration is often required.[4]

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Amide)
~159 - 160C-OCH₃ (Aromatic)
~134 - 135Quaternary Aromatic C
~129 - 130Aromatic C-H
~118 - 120Aromatic C-H
~112 - 114Aromatic C-H
~55 - 56-OCH₃

Authoritative Grounding: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methoxy and hydrazide substituents. The carbonyl carbon of the hydrazide typically resonates at a lower field (higher ppm value) due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The methoxy carbon appears in the aliphatic region of the spectrum.[7][8]

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3300 - 3400MediumN-H StretchAmine (-NH₂)
3100 - 3300MediumN-H StretchAmide (-CONH-)
3000 - 3100MediumC-H StretchAromatic
2850 - 3000MediumC-H StretchMethoxy (-OCH₃)
1640 - 1680StrongC=O StretchAmide I
1580 - 1620MediumC=C StretchAromatic
1500 - 1550MediumN-H BendAmide II
1200 - 1300StrongC-O StretchAryl Ether
1000 - 1100StrongC-O StretchMethoxy

Trustworthiness: The Self-Validating System of FT-IR

The presence of a strong absorption band in the 1640-1680 cm⁻¹ region (Amide I) is a key indicator of the carbonyl group in the hydrazide moiety. This, coupled with the characteristic N-H stretching and bending vibrations, provides a high degree of confidence in the identification of the hydrazide functional group.[9]

Experimental Protocol: KBr Pellet Method for FT-IR

The KBr pellet method is a common technique for analyzing solid samples.

  • Grinding: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[10][11]

  • Pellet Formation: Transfer the finely ground powder to a pellet press die.

  • Pressing: Apply pressure (typically 8-10 tons) to the die to form a thin, transparent pellet.[12]

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Expected Mass Spectrometric Data (Electron Ionization - EI):

  • Molecular Ion (M⁺·): m/z = 166. This corresponds to the molecular weight of this compound.[1]

  • Key Fragment Ions:

    • m/z = 135: Loss of the -NHNH₂ group (·N₂H₃). This is a common fragmentation pathway for benzhydrazides.

    • m/z = 107: Loss of the -C(=O)NHNH₂ group. This corresponds to the methoxybenzene cation.

    • m/z = 77: Loss of the methoxy group (-OCH₃) from the m/z=107 fragment, corresponding to the phenyl cation.

Expertise & Experience: Understanding Fragmentation in EI-MS

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[13][14] The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. The stability of the resulting fragments dictates the intensity of their corresponding peaks in the mass spectrum. For this compound, the formation of the stable methoxybenzoyl cation (m/z = 135) is a highly probable event.

Experimental Protocol: Electron Impact (EI) Mass Spectrometry

  • Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Vaporization: The sample is heated in the ion source to induce vaporization.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: General workflow for Electron Impact Mass Spectrometry.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the comprehensive characterization of this compound. By understanding the principles behind each technique and adhering to meticulous experimental procedures, researchers can confidently verify the identity, purity, and structure of this important molecule. This foundational knowledge is indispensable for its application in medicinal chemistry, drug discovery, and the development of novel therapeutic agents.

References

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3-Methoxybenzhydrazide IR spectrum interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectrum of 3-Methoxybenzhydrazide

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₈H₁₀N₂O₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of vibrational spectroscopy as applied to this specific molecule. We will explore the characteristic absorption frequencies of its key functional groups—the hydrazide, the meta-substituted aromatic ring, and the methoxy ether linkage. This guide emphasizes the causal relationships between molecular structure and spectral features, provides a validated experimental protocol for sample analysis, and presents a logical workflow for spectral interpretation, ensuring both scientific rigor and practical applicability.

Introduction: The Molecular Architecture of this compound

This compound is a versatile organic compound that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules.[1] Its utility stems from its distinct molecular structure, which incorporates three key functional moieties:

  • Aromatic Ring: A meta-substituted benzene ring.

  • Hydrazide Group (-CONHNH₂): An amide-like functional group with a nitrogen-nitrogen single bond.

  • Methoxy Group (-OCH₃): An ether group attached to the aromatic ring.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate at specific frequencies, creating a unique spectral "fingerprint." By analyzing this fingerprint, we can confirm the presence of specific functional groups and elucidate the overall structure of the compound.[3] This guide will systematically dissect the IR spectrum of this compound, assigning each significant absorption band to its corresponding molecular vibration.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like this compound, the potassium bromide (KBr) pellet method is a robust and widely used technique. The principle is to disperse the analyte within an IR-transparent matrix (KBr) to minimize scattering and produce a clear spectrum.

Protocol: KBr Pellet Preparation and Analysis
  • Materials:

    • This compound (analyte)

    • FTIR-grade Potassium Bromide (KBr), desiccated

    • Agate mortar and pestle

    • Pellet press with die set

    • FTIR Spectrometer

  • Procedure:

    • Step 1: Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture is a critical interference, as the broad O-H stretching of water can obscure the N-H region of the spectrum.[4] Store the dried KBr in a desiccator.

    • Step 2: Grinding: Place approximately 1-2 mg of this compound and 100-200 mg of the dried KBr into the agate mortar.

    • Step 3: Mixing & Homogenization: Grind the mixture thoroughly with the pestle for 3-5 minutes. The goal is to reduce the particle size of the analyte to below the wavelength of the IR radiation to minimize scattering (Christiansen effect) and achieve a homogenous dispersion. The mixture should appear as a fine, uniform powder.

    • Step 4: Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for 1-2 minutes. This sinters the KBr and analyte into a translucent or transparent disc.

    • Step 5: Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Step 6: Background Scan: Run a background spectrum with an empty sample compartment. This is a crucial self-validating step that accounts for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Step 7: Sample Scan: Run the sample scan to acquire the IR spectrum of this compound. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The IR spectrum is typically divided into two main areas: the Functional Group Region (4000-1500 cm⁻¹) and the Fingerprint Region (1500-400 cm⁻¹).[5] The former contains absorptions for specific bond stretches that are characteristic of most functional groups, while the latter contains a complex array of bending vibrations and other stretches that are unique to the molecule as a whole.[3]

The Functional Group Region (4000-1500 cm⁻¹)

This region provides the most direct evidence for the key functional groups within this compound.

  • N-H Stretching (Hydrazide -NH₂):

    • Expected Frequency: 3350-3250 cm⁻¹

    • Interpretation: The primary amine (-NH₂) of the hydrazide group gives rise to two distinct bands in this region.[6] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is the symmetric N-H stretch. The presence of two sharp to medium intensity peaks is a hallmark of a primary amine or hydrazide.[7] In the solid state, these bands are often broadened due to intermolecular hydrogen bonding.[8]

  • Aromatic C-H Stretching:

    • Expected Frequency: 3100-3000 cm⁻¹

    • Interpretation: The stretching vibrations of C-H bonds where the carbon is sp² hybridized (part of the aromatic ring) absorb at frequencies just above 3000 cm⁻¹.[9][10] This is a key diagnostic feature to distinguish them from aliphatic C-H stretches, which appear just below 3000 cm⁻¹. These bands are typically of weak to medium intensity.[11]

  • Aliphatic C-H Stretching (Methoxy -CH₃):

    • Expected Frequency: 3000-2850 cm⁻¹

    • Interpretation: The methyl group of the methoxy moiety will exhibit characteristic C-H stretching vibrations in this range. These absorptions confirm the presence of sp³ hybridized carbon-hydrogen bonds.[12]

  • Amide I Band (C=O Stretching):

    • Expected Frequency: 1680-1640 cm⁻¹

    • Interpretation: This is one of the most intense and reliable absorptions in the spectrum. The C=O stretch of the hydrazide group (structurally an amide) appears here.[2][7] The exact position is lower than that of a typical ketone (~1715 cm⁻¹) due to a resonance effect. The lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group, imparting more single-bond character to the C=O bond and thus lowering its vibrational frequency.[13]

  • Amide II Band (N-H Bending):

    • Expected Frequency: 1640-1550 cm⁻¹

    • Interpretation: This band arises from a combination of N-H in-plane bending and C-N stretching vibrations. For primary amides and hydrazides, this absorption is typically strong and appears near 1620 cm⁻¹.[14] It is a highly characteristic band for the amide/hydrazide functionality.

  • Aromatic C=C In-Ring Stretching:

    • Expected Frequency: 1600-1450 cm⁻¹

    • Interpretation: The benzene ring has characteristic C=C stretching vibrations that typically produce a pair of sharp bands, one near 1600 cm⁻¹ and another near 1500-1450 cm⁻¹.[9][10] The presence of these absorptions is strong evidence for an aromatic ring.

The Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of structural information arising from complex bending and stretching vibrations. While individual assignments can be challenging, key diagnostic peaks for this compound are identifiable.

  • Asymmetric C-O-C Stretching (Aryl-Alkyl Ether):

    • Expected Frequency: 1275-1200 cm⁻¹

    • Interpretation: The methoxy group, being an aryl-alkyl ether, produces a strong and characteristic C-O-C asymmetric stretching band. For anisole (a close structural analog), this peak is found around 1250 cm⁻¹.[15][16] This is a reliable indicator of the C(aryl)-O-C(alkyl) linkage.

  • Symmetric C-O-C Stretching (Aryl-Alkyl Ether):

    • Expected Frequency: 1050-1010 cm⁻¹

    • Interpretation: A second, usually less intense, C-O-C stretching band corresponding to the symmetric vibration is expected in this region.[15]

  • C-N Stretching:

    • Expected Frequency: ~1300-1100 cm⁻¹

    • Interpretation: The C-N stretching vibration of the hydrazide group contributes to the complex pattern in this region. Its exact position can be variable.[14]

  • Aromatic C-H Out-of-Plane (OOP) Bending:

    • Expected Frequency: 900-675 cm⁻¹

    • Interpretation: The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the benzene ring.[9] For a meta-disubstituted (1,3-substituted) ring, one typically expects to find strong bands in the ranges of 810-750 cm⁻¹ and 725-680 cm⁻¹.[17] The presence of peaks in these regions would corroborate the meta-positioning of the methoxy and hydrazide groups.

Summary of Expected Absorptions

The following table consolidates the key vibrational modes and their expected frequencies for this compound.

Frequency Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3350-3250MediumN-H Asymmetric & Symmetric StretchHydrazide (-NH₂)
3100-3000WeakAromatic C-H StretchAromatic Ring
3000-2850MediumAliphatic C-H StretchMethoxy (-CH₃)
1680-1640StrongC=O Stretch (Amide I)Hydrazide (-CONHNH₂)
1640-1550MediumN-H Bend / C-N Stretch (Amide II)Hydrazide (-CONHNH₂)
1600-1450MediumC=C In-Ring StretchAromatic Ring
1275-1200StrongAsymmetric C-O-C StretchAryl-Alkyl Ether (-OCH₃)
1050-1010MediumSymmetric C-O-C StretchAryl-Alkyl Ether (-OCH₃)
900-675StrongC-H Out-of-Plane BendSubstituted Aromatic Ring

Logical Workflow for Spectral Interpretation

The process of interpreting an IR spectrum follows a systematic, logical path. The diagram below illustrates this workflow, from initial data acquisition to the final structural confirmation.

IR_Interpretation_Workflow Acquire 1. Acquire Spectrum (See Protocol 2.1) Region_Split 2. Divide Spectrum into Regions Acquire->Region_Split Func_Group 3. Analyze Functional Group Region (4000-1500 cm⁻¹) Region_Split->Func_Group High Frequency Fingerprint 4. Analyze Fingerprint Region (1500-400 cm⁻¹) Region_Split->Fingerprint Low Frequency Identify_XH Identify X-H Stretches (N-H, Aromatic C-H, Aliphatic C-H) Func_Group->Identify_XH Identify_CO Identify C=O (Amide I) Stretch Func_Group->Identify_CO Identify_NH_Bend Identify N-H Bend (Amide II) Func_Group->Identify_NH_Bend Identify_CC Identify Aromatic C=C Stretches Func_Group->Identify_CC Identify_COC Identify C-O-C Ether Stretches Fingerprint->Identify_COC Identify_OOP Identify C-H OOP Bends (Confirm Substitution Pattern) Fingerprint->Identify_OOP Correlate 5. Correlate Findings Identify_XH->Correlate Identify_CO->Correlate Identify_NH_Bend->Correlate Identify_CC->Correlate Identify_COC->Correlate Identify_OOP->Correlate Conclusion 6. Confirm Structure of This compound Correlate->Conclusion

Sources

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 3-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the mass spectrometry fragmentation behavior of 3-methoxybenzhydrazide (C₈H₁₀N₂O₂), a key chemical intermediate in pharmaceutical and materials science. An authoritative understanding of its fragmentation pattern under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) is critical for its unambiguous identification, structural elucidation in complex matrices, and for metabolite identification studies. This document delineates the core fragmentation pathways, explains the underlying chemical principles driving ion formation, and provides validated experimental protocols for reproducible data acquisition.

Introduction: The Analytical Significance of this compound

This compound is an organic compound featuring a methoxy-substituted benzene ring linked to a hydrazide functional group. Its molecular weight is 166.18 g/mol .[1][2] The presence of multiple functional groups—an aromatic ether, an amide, and a hydrazine—creates a rich and predictable fragmentation pattern in mass spectrometry. Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for determination of molecular weight and structure.[3][4] For researchers and drug developers, a comprehensive map of a molecule's fragmentation is essential for confirming its identity in synthesis reactions, quantifying it in biological samples, and identifying its metabolites or degradants. This guide serves as a foundational reference for interpreting the mass spectra of this compound.

Electron Ionization (EI) Mass Spectrometry: The High-Energy Fragmentation Cascade

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons (typically 70 eV), inducing ionization and extensive fragmentation.[5][6] This process provides a characteristic "fingerprint" mass spectrum, valuable for library matching and structural confirmation. The fragmentation of this compound in EI-MS is dominated by cleavages at the weakest bonds to form the most stable resulting ions.[7]

Primary Fragmentation: Formation of the Base Peak

Upon ionization, the this compound molecule forms an energetically unstable molecular ion (M•⁺) at m/z 166 . Due to its instability, this ion readily undergoes fragmentation.

The most favorable and dominant fragmentation pathway is the cleavage of the C-N bond between the carbonyl carbon and the hydrazine nitrogen. This is a form of α-cleavage, a common fragmentation mechanism for carbonyl compounds.[8][9] This cleavage results in the loss of a hydrazinyl radical (•N₂H₃, 31 Da) and the formation of the highly stable 3-methoxybenzoyl cation.

  • Key Fragment: 3-methoxybenzoyl cation

  • m/z: 135

  • Significance: This resonance-stabilized acylium ion is typically the base peak (the most abundant ion) in the EI spectrum, a fact corroborated by mass spectral database entries for this and similar structures.[1][2]

Secondary and Tertiary Fragmentation Pathways

The 3-methoxybenzoyl cation (m/z 135) undergoes further fragmentation, driven by the elimination of stable neutral molecules.

  • Loss of Carbon Monoxide (CO): The acylium ion at m/z 135 readily loses a neutral molecule of carbon monoxide (CO, 28 Da). This is a characteristic fragmentation for benzoyl derivatives.[10] This elimination produces the 3-methoxyphenyl cation.

    • Resulting Ion: 3-methoxyphenyl cation

    • m/z: 107

  • Loss of Formaldehyde (CH₂O): The 3-methoxyphenyl cation (m/z 107) can then undergo a rearrangement to eliminate a neutral formaldehyde molecule (CH₂O, 30 Da) from the methoxy group. This is a known fragmentation pathway for methoxy-substituted aromatic compounds.[11] This process leads to the formation of the phenyl cation.

    • Resulting Ion: Phenyl cation

    • m/z: 77

Summary of EI Fragmentation

The key fragment ions observed in the electron ionization of this compound are summarized below.

m/zProposed Ion StructureIon FormulaComments
166[3-CH₃O-C₆H₄-C(O)NHNH₂]•⁺[C₈H₁₀N₂O₂]•⁺Molecular Ion (M•⁺)
135[3-CH₃O-C₆H₄-CO]⁺[C₈H₇O₂]⁺Base Peak . Formed by loss of •N₂H₃.
107[3-CH₃O-C₆H₄]⁺[C₇H₇O]⁺Formed by loss of CO from m/z 135.
77[C₆H₅]⁺[C₆H₅]⁺Formed by loss of CH₂O from m/z 107.
Visualization of the EI Fragmentation Pathway

The logical sequence of bond cleavages and neutral losses in the EI fragmentation of this compound is depicted below.

EI_Fragmentation M_ion Molecular Ion [C₈H₁₀N₂O₂]•⁺ m/z 166 frag_135 3-Methoxybenzoyl Cation [C₈H₇O₂]⁺ m/z 135 (Base Peak) M_ion->frag_135 - •N₂H₃ frag_107 3-Methoxyphenyl Cation [C₇H₇O]⁺ m/z 107 frag_135->frag_107 - CO frag_77 Phenyl Cation [C₆H₅]⁺ m/z 77 frag_107->frag_77 - CH₂O ESI_Fragmentation precursor Precursor Ion [M+H]⁺ [C₈H₁₁N₂O₂]⁺ m/z 167 product_135 Product Ion [C₈H₇O₂]⁺ m/z 135 precursor->product_135 - N₂H₄ product_107 Product Ion [C₇H₇O]⁺ m/z 107 product_135->product_107 - CO Workflow cluster_gcms GC-EI-MS Workflow cluster_lcms LC-ESI-MS/MS Workflow gc_sample Sample Prep (in Organic Solvent) gc GC Separation gc_sample->gc ei_ms EI-MS Analysis (m/z 40-300) gc->ei_ms gc_data EI Spectrum (Fingerprint) ei_ms->gc_data lc_sample Sample Prep (in Aqueous/Organic) lc LC Separation lc_sample->lc esi_ms ESI-MS/MS Analysis (Precursor m/z 167) lc->esi_ms lc_data MS/MS Spectrum (Structural Data) esi_ms->lc_data

Sources

A Technical Guide to the Chemical Reactivity of 3-Methoxybenzhydrazide: The Role of the Methoxy Group

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Methoxybenzhydrazide is a versatile chemical intermediate of significant interest to the pharmaceutical, agricultural, and material science sectors.[1] Its molecular architecture, featuring a benzhydrazide core substituted with a methoxy group at the meta-position, presents a fascinating case study in chemical reactivity. The interplay between the electron-donating methoxy group and the electron-withdrawing hydrazide moiety dictates the molecule's behavior in various chemical transformations. This guide provides an in-depth analysis of the methoxy group's influence on the overall reactivity of this compound, offering predictive insights for electrophilic aromatic substitution and detailing protocols for key synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold.

Introduction to this compound

This compound, also known as m-anisic hydrazide, serves as a crucial building block in the synthesis of more complex molecules, particularly hydrazone derivatives that exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Understanding the nuanced role of its methoxy group is paramount for designing rational synthetic routes and predicting reaction outcomes.

Molecular Structure and Physicochemical Properties

The core structure consists of a benzene ring substituted at position 1 with a carbohydrazide group (-CONHNH₂) and at position 3 with a methoxy group (-OCH₃).

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₂[1][3][4]
Molecular Weight 166.18 g/mol [1]
Appearance White to pale brown crystalline powder[1][4]
Melting Point 89-95 °C[1][4]
CAS Number 5785-06-8[3]
Synonyms m-Anisic hydrazide, 3-Methoxybenzoylhydrazine[1][5]

The Dueling Directives: Electronic Effects of Substituents

The reactivity of the aromatic ring in this compound is governed by the electronic properties of its two substituents. Their effects are not merely additive; they are competitive and synergistic, creating a unique reactivity map across the aromatic system.

The Methoxy Group: An Activating ortho, para-Director

The methoxy group is a classic example of an activating group in electrophilic aromatic substitution (EAS). This is due to its strong positive resonance (+R) effect, where the lone pair of electrons on the oxygen atom are delocalized into the benzene ring.[6][7] This donation of electron density increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than unsubstituted benzene.[6] The resonance effect primarily enriches the ortho and para positions relative to the methoxy group, thus directing incoming electrophiles to these sites.[6][8]

The Benzhydrazide Group: A Deactivating meta-Director

Conversely, the carbohydrazide group (-CONHNH₂) is a deactivating group. The carbonyl carbon has a partial positive charge and withdraws electron density from the aromatic ring through a negative inductive (-I) and negative resonance (-R) effect. This overall withdrawal of electron density makes the ring less nucleophilic and thus less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, which leaves the meta position as the least deactivated and therefore the preferred site of electrophilic attack.

Synthesis of Reactivity in this compound: A Predictive Analysis

In this compound, these two groups are in competition. The methoxy group at C3 wants to direct incoming electrophiles to its ortho positions (C2, C4) and its para position (C6). The hydrazide group at C1 wants to direct to its meta positions (C3, C5).

The directing effects can be summarized as follows:

  • -OCH₃ group (activating) directs to positions 2, 4, and 6.

  • -CONHNH₂ group (deactivating) directs to positions 3 and 5.

In such cases of competing directors, the powerful activating nature of the methoxy group overwhelmingly dominates the deactivating effect of the hydrazide. Therefore, electrophilic substitution will occur at the positions most strongly activated by the methoxy group.

  • Position 2: Activated (ortho to -OCH₃), but sterically hindered by the adjacent, bulky hydrazide group.

  • Position 4: Activated (ortho to -OCH₃) and less sterically hindered.

  • Position 6: Activated (para to -OCH₃) and generally accessible.

  • Position 5: Directed by the deactivating group and not activated by the methoxy group.

Directing effects on the this compound ring.

Key Reaction Classes and Protocols

The dual functionality of this compound allows for two primary modes of reaction: modification of the aromatic ring via EAS and derivatization of the hydrazide side chain.

Electrophilic Aromatic Substitution (EAS)

As established, the methoxy group activates the ring for EAS, directing substitution to the 4 and 6 positions.

This protocol describes the introduction of a nitro group, a common transformation in medicinal chemistry. The causality for using a mixture of nitric and sulfuric acid is that sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the activated aromatic ring.[9]

Methodology:

  • Reaction Setup: In a flask cooled to 0-5°C in an ice bath, add concentrated sulfuric acid (H₂SO₄, 2.0 eq).

  • Reagent Addition: Slowly add this compound (1.0 eq) to the cooled sulfuric acid with continuous stirring until fully dissolved.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0°C.

  • Electrophilic Attack: Add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not rise above 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture slowly over crushed ice. A precipitate of the nitrated product should form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from ethanol or a similar suitable solvent to obtain the purified 4-nitro and 6-nitro isomers.

Reactions at the Hydrazide Moiety

The terminal -NH₂ group of the hydrazide is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives.[2][10][11] This reaction is a cornerstone of combinatorial chemistry and drug discovery.

This protocol details the formation of a hydrazone, a common scaffold in biologically active compounds. The use of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide.[2]

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Addition of Aldehyde: To this solution, add 4-chlorobenzaldehyde (1.0 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the formation of the product by TLC. The product spot should be less polar than the starting materials.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of the solution.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials and dry under vacuum.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Workup & Purification A This compound in Methanol C Combine & Add Glacial Acetic Acid (cat.) A->C B 4-Chlorobenzaldehyde B->C D Reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool to RT E->F G Vacuum Filtration F->G H Wash with Cold Methanol G->H I Dry Product H->I

Experimental workflow for hydrazone synthesis.

Advanced Characterization and Computational Analysis

A combination of spectroscopic analysis and computational modeling provides a comprehensive understanding of the structure and reactivity of this compound and its derivatives.

Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of synthesized compounds.

TechniqueKey Expected Signals for this compoundReference
¹H NMR Singlet, ~3.8 ppm (3H, -OCH₃); Multiplets, ~6.8-7.5 ppm (4H, Ar-H); Broad singlets for -NH and -NH₂ protons.[12]
¹³C NMR ~55 ppm (-OCH₃); ~110-160 ppm (Ar-C); ~165 ppm (C=O).[10]
FT-IR ~3300 cm⁻¹ (N-H stretch); ~1640 cm⁻¹ (C=O stretch, Amide I); ~1250 cm⁻¹ (C-O stretch, aryl ether).[2]
Computational Insights (DFT)

Density Functional Theory (DFT) is a powerful tool for predicting chemical reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution. For this compound, it would show negative potential (red/yellow) around the carbonyl oxygen and the aromatic ring (especially positions 4 and 6), indicating sites prone to electrophilic attack. Positive potential (blue) would be found around the amide and amine protons, indicating sites for nucleophilic interaction or hydrogen bonding.[13]

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the electron-donating capability (nucleophilicity), while the LUMO represents the electron-accepting capability (electrophilicity). For EAS, the location of the HOMO density on the aromatic ring predicts the most nucleophilic sites, which would align with the positions activated by the methoxy group.

FMO_Reactivity cluster_orbitals Frontier Molecular Orbitals cluster_interaction Reaction Title Predicting Reactivity with FMOs HOMO HOMO (Highest Occupied MO) Electron Rich LUMO LUMO (Lowest Unoccupied MO) Electron Poor Nucleophile Nucleophile (e.g., Activated Ring) Interaction Favorable Interaction (HOMO-LUMO Overlap) Nucleophile->Interaction Donates e⁻ from HOMO Electrophile Electrophile (e.g., NO₂⁺) Electrophile->Interaction Accepts e⁻ into LUMO

Conceptual diagram of FMOs and chemical reactivity.

Conclusion for the Drug Development Professional

The chemical reactivity of this compound is a tale of two functionalities. The methoxy group serves as a powerful activating and directing group, opening up the aromatic ring to selective electrophilic substitution at the 4 and 6 positions. Simultaneously, the hydrazide moiety provides a reliable and versatile handle for synthetic elaboration, primarily through the formation of hydrazones. This orthogonal reactivity makes this compound an exceptionally valuable scaffold in drug discovery, allowing for the systematic exploration of chemical space by modifying both the aromatic core and the side chain to optimize ligand-target binding, modulate physicochemical properties, and improve ADME profiles.[14] A thorough understanding of the dominant role of the methoxy group is the key to unlocking the full synthetic potential of this important intermediate.

References

  • Brainly.in. (2023-07-26). Anisole undergoes electrophilic substitution reaction. [Link]
  • Quora. (2024-02-03). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene?. [Link]
  • YouTube. (2023-08-02).
  • Allen. Explain the electrophilic substitution reaction of Anisole. [Link]
  • YouTube. (2023-01-21).
  • ChemBK. (2024-04-09). This compound. [Link]
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  • MDPI. Synthesis, Crystal Structure, DFT Study of m-Methoxy-N′-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide. [Link]
  • FUPRESS. (2024-03-04). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)
  • Chad's Prep. 20.3 The Mechanisms of Nucleophilic Acyl Substitution. [Link]
  • BYJU'S. Nucleophilic Acyl Substitution. [Link]
  • Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]
  • LookChem. This compound. [Link]
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  • ResearchGate. (2022-10-16).
  • Chemistry LibreTexts. (2022-09-30). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
  • NIH. (E)-2-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide. [Link]
  • Wikipedia. Methoxy group. [Link]
  • Journal of Universitas Airlangga. (2022-12-01). Effect of para (p)
  • PubChem. 4-Methoxybenzohydrazide. [Link]
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Introduction: The Significance of 3-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 3-Methoxybenzhydrazide

This guide provides a comprehensive technical exploration of the electronic properties of this compound, a versatile organic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis grounded in experimental data and computational chemistry.

This compound (C₈H₁₀N₂O₂) is a hydrazide derivative of 3-methoxybenzoic acid.[1][2] Its unique molecular architecture, featuring a methoxy group on the benzene ring, imparts specific electronic characteristics that govern its reactivity and biological activity.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.[1] Furthermore, its derivatives have been explored for their potential in agrochemicals and dye chemistry.[1] Understanding the electronic landscape of this molecule is paramount for the rational design of novel therapeutic agents and functional materials.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5785-06-8[2]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1][2]
Appearance White to cream or pale brown crystalline powder[3]
Melting Point 89-95 °C[1][3]
IUPAC Name 3-methoxybenzohydrazide[2]
Synonyms m-Anisic hydrazide, m-Anisohydrazide[1][2]

Synthesis and Molecular Structure

The synthesis of this compound is typically achieved through the condensation reaction of 3-methoxybenzoyl chloride with hydrazine hydrate.[4] This straightforward and efficient method allows for the production of high-purity material for subsequent studies and applications.

G cluster_reagents Reagents cluster_process Process cluster_product Product 3-Methoxybenzoyl_chloride 3-Methoxybenzoyl Chloride Reaction Condensation Reaction 3-Methoxybenzoyl_chloride->Reaction Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction Purification Recrystallization Reaction->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group at the meta position and a hydrazide group. The presence of both electron-donating (methoxy) and electron-withdrawing (hydrazide) groups creates a unique electronic distribution across the molecule. The crystal structure of related benzohydrazide derivatives reveals a nearly planar conformation of the benzohydrazide moiety.[5][6]

Spectroscopic Characterization: Unveiling the Electronic Transitions

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The characteristic vibrational frequencies confirm the molecular structure and offer insights into the bonding environment.[7]

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationSignificance
~3300-3200N-H stretchingConfirms the presence of the hydrazide group.
~3050-3000Aromatic C-H stretchIndicates the presence of the benzene ring.[8]
~2960-2850Aliphatic C-H stretchCorresponds to the methoxy group.[8]
~1640C=O stretching (Amide I)Characteristic of the carbonyl group in the hydrazide moiety.
~1610-1590C=C stretchingAromatic ring vibrations.[8]
~1550N-H bending (Amide II)Further evidence of the hydrazide group.
~1250Asymmetric C-O-C stretchingConfirms the presence of the aryl-alkyl ether (methoxy group).
~1050Symmetric C-O-C stretchingAlso associated with the methoxy group.
UV-Visible (UV-Vis) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[10]

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the N-H protons of the hydrazide group. The aromatic protons will exhibit a splitting pattern characteristic of a meta-substituted benzene ring. The methoxy protons will appear as a singlet, typically around 3.8 ppm. The N-H protons will also appear as singlets, with chemical shifts that can be influenced by solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons (with different chemical shifts due to the substituents), and the methoxy carbon. The carbonyl carbon signal is typically found in the range of 160-170 ppm.[6]

Computational Chemistry Insights: Mapping the Electronic Landscape

Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic properties of molecules. These computational methods provide a deeper understanding of the electron distribution, reactivity, and molecular orbital energies.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[11] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[11] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[11] A smaller gap suggests higher reactivity.[11] For derivatives of benzohydrazide, the HOMO is often localized on the benzene ring and the hydrazide moiety, while the LUMO is distributed over the entire molecule.[11][12]

G cluster_homo HOMO cluster_lumo LUMO HOMO_level Energy Level (eV) LUMO_level Energy Level (eV) HOMO_level->LUMO_level ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap) HOMO_orbital Highest Occupied Molecular Orbital LUMO_orbital Lowest Unoccupied Molecular Orbital

Caption: Conceptual diagram of HOMO-LUMO energy levels.

Table 3: Calculated Global Reactivity Descriptors (Illustrative for a Benzohydrazide Derivative)

ParameterFormulaSignificance
Ionization Potential (I) I = -E_HOMOEnergy required to remove an electron.
Electron Affinity (A) A = -E_LUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Measure of polarizability.
Electrophilicity Index (ω) ω = χ² / (2η)Measure of electrophilic character.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[13][14] The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).[13] In this compound, the carbonyl oxygen of the hydrazide group is expected to be a region of high negative potential, making it a likely site for hydrogen bonding and interactions with electrophiles.[14]

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in a molecule.[15][16] This analysis helps to quantify the electron distribution and identify the most electropositive and electronegative atoms.[15] The charge distribution is a key determinant of a molecule's dipole moment and its interaction with other molecules and biological targets.

Correlation of Electronic Properties with Biological Activity

The electronic properties of this compound and its derivatives are intrinsically linked to their biological activities.[17] The ability to form hydrogen bonds, a key interaction in biological systems, is governed by the distribution of electron density. The HOMO-LUMO gap can correlate with the compound's reactivity and its ability to participate in charge-transfer interactions with biological macromolecules. Molecular docking studies on related benzohydrazide derivatives have shown that the hydrazide moiety often plays a crucial role in binding to the active sites of enzymes.[18][19]

Conclusion

This technical guide has provided a detailed overview of the electronic properties of this compound, integrating experimental data with computational insights. A thorough understanding of its electronic structure, characterized by its molecular orbitals, charge distribution, and spectroscopic behavior, is essential for the continued development of this compound and its derivatives in medicinal chemistry and materials science. The methodologies and concepts presented herein serve as a valuable resource for researchers and scientists in these fields.

References

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  • PubMed Central. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)
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  • YouTube. HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 3-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Methoxybenzhydrazide (CAS No. 5785-06-8), a versatile intermediate in the pharmaceutical, agrochemical, and dye industries.[1] This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a thorough understanding of its chemical behavior to ensure its integrity and performance in various applications.

Introduction to this compound: A Molecule of Significance

This compound, also known as m-anisic hydrazide, is a key building block in organic synthesis.[1] Its utility is particularly notable in the development of hydrazone derivatives, which are recognized for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] The inherent reactivity of the hydrazide functional group, modulated by the methoxy substituent on the benzene ring, makes it a valuable reagent. However, this reactivity also necessitates a comprehensive understanding of its stability to ensure reproducible experimental outcomes and the quality of synthesized products.

The stability of a chemical compound is its ability to resist chemical change or decomposition.[2] For a compound like this compound, factors such as temperature, humidity, light, and pH can influence its shelf life and purity. This guide will delve into the critical aspects of its stability, potential degradation pathways, and provide scientifically grounded recommendations for its proper storage and handling.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

PropertyValueReference
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Pale brown or white to cream powder/crystals[1]
Melting Point 89-95 °C[1]
Purity (typical) ≥ 99% (GC)[1]

Chemical Stability and Degradation Pathways

This compound is generally stable under standard ambient conditions.[3] However, its hydrazide functional group makes it susceptible to degradation under certain environmental and chemical stresses. The primary degradation pathways of concern are hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for hydrazides, particularly under acidic conditions. The hydrazide bond can be cleaved to yield the corresponding carboxylic acid and hydrazine. For this compound, this would result in the formation of 3-methoxybenzoic acid and hydrazine.

A study on related methoxy-benzoylhydrazone derivatives demonstrated their stability at neutral (pH 7.4) and slightly alkaline (pH 9.0) conditions, but they were susceptible to hydrolysis at a strongly acidic pH of 2.0.[2] This suggests that this compound is likely to be most stable in neutral to slightly alkaline aqueous environments and should be protected from acidic conditions.

Hydrolysis_Pathway This compound This compound C₈H₁₀N₂O₂ 3-Methoxybenzoic Acid 3-Methoxybenzoic Acid C₈H₈O₃ This compound->3-Methoxybenzoic Acid  H₂O / H⁺ Hydrazine Hydrazine N₂H₄ This compound->Hydrazine

Oxidative Degradation

The hydrazide moiety is also susceptible to oxidation. Strong oxidizing agents are listed as incompatible materials for this compound.[3] Oxidation of benzhydrazide has been shown to yield benzoic acid. Therefore, it is plausible that the oxidation of this compound would lead to the formation of 3-methoxybenzoic acid. The reaction mechanism can be complex, potentially involving radical intermediates.

Oxidation_Pathway This compound This compound C₈H₁₀N₂O₂ 3-Methoxybenzoic Acid 3-Methoxybenzoic Acid C₈H₈O₃ This compound->3-Methoxybenzoic Acid [O] (e.g., Strong Oxidizing Agents)

Thermal and Photolytic Degradation

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the purity and stability of this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place. Some suppliers recommend refrigeration at 0-8 °C.[1]To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions.
Atmosphere Keep container tightly closed.[3] Store in a dry environment.To prevent exposure to moisture, which can lead to hydrolysis, and to minimize contact with atmospheric oxygen, which can cause oxidation.
Light Protect from light.To prevent potential photolytic degradation.
Container Use a well-sealed, inert container.To prevent contamination and reaction with container materials.
Ventilation Store in a well-ventilated place.[3]A general safety precaution for chemical storage.
Incompatible Materials

To prevent chemical reactions that could degrade the product or create hazardous situations, this compound should be stored away from:

  • Strong oxidizing agents [3]

  • Strong acids [3]

  • Strong bases [3]

Handling Procedures

When handling this compound, it is important to:

  • Avoid contact with skin and eyes.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Use in a well-ventilated area or under a fume hood.

Experimental Protocol: Forced Degradation Study and Stability-Indicating HPLC Method

To experimentally validate the stability of this compound and identify potential degradation products, a forced degradation study should be performed. The following protocol outlines the steps for such a study, followed by a stability-indicating HPLC method for analysis.

Forced Degradation Study Protocol

The objective of a forced degradation study is to generate degradation products to a level of 5-20%.[4]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Neutralize_and_Dilute Neutralize (if necessary) and Dilute Samples Acid_Hydrolysis->Neutralize_and_Dilute Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base_Hydrolysis->Neutralize_and_Dilute Oxidative_Degradation Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidative_Degradation->Neutralize_and_Dilute Thermal_Degradation Thermal Degradation (e.g., 80°C, solid state) Thermal_Degradation->Neutralize_and_Dilute Photolytic_Degradation Photolytic Degradation (ICH Q1B conditions) Photolytic_Degradation->Neutralize_and_Dilute Prepare_Stock_Solution Prepare Stock Solution of This compound Expose_to_Stress Expose Aliquots to Different Stress Conditions Prepare_Stock_Solution->Expose_to_Stress Analyze_Samples Analyze by Stability-Indicating HPLC Method Neutralize_and_Dilute->Analyze_Samples Characterize_Degradants Characterize Degradation Products (e.g., LC-MS, NMR) Analyze_Samples->Characterize_Degradants

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M sodium hydroxide before dilution and analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C and sample as described for acid hydrolysis. Neutralize the samples with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and sample at various time points.

  • Thermal Degradation: Place the solid this compound in an oven at 80°C. Dissolve samples of the solid in the initial solvent at different time points for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples after exposure.

  • Control Samples: Maintain control samples (un-stressed) at room temperature and protected from light for comparison.

Stability-Indicating RP-HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[5] The following is a proposed starting point for an RP-HPLC method, based on methods for similar compounds.[2]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient, e.g., 10-90% B over 20 minutes, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (to be determined by UV scan, likely around 225-275 nm)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The key aspect of a stability-indicating method is to prove that the peaks of the degradation products are well-resolved from the peak of the parent compound.

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation through hydrolysis, particularly in acidic media, and oxidation. To maintain its integrity, it is crucial to store it in a cool, dry, and dark place in a tightly sealed container, away from incompatible materials. The provided experimental framework for a forced degradation study and a stability-indicating HPLC method offers a robust approach for researchers to assess the stability of this compound in their specific applications and to ensure the quality and reliability of their scientific work.

References

  • Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone deriv
  • Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV)
  • Synthesis, Structural Characterization, and Biological Evaluation of (E)-N'-(4- Bromobenzylidene)
  • Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)
  • Stability-Indicating HPLC Method Development. vscht.cz. (URL: [Link])
  • Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. TSI Journals. (URL: [Link])
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PubMed Central. (URL: [Link])
  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. (URL: [Link])
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Forced Degradation Studies. MedCrave online. (URL: [Link])
  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (URL: [Link])

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Methodological & Application

Synthesis of Novel Hydrazone Derivatives Using 3-Methoxybenzhydrazide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Promise of Hydrazones

In the landscape of medicinal chemistry and drug development, the hydrazone scaffold (–CO–NH–N=CH–) stands out as a privileged structural motif.[1] These compounds are not merely synthetic curiosities; they are potent pharmacophores known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] The facile synthesis, modular nature, and the ability of the azomethine group to participate in hydrogen bonding are key factors contributing to their significance.[5] This guide provides a detailed exploration of the synthesis of novel hydrazone derivatives commencing from 3-methoxybenzhydrazide, a versatile and readily available starting material.[2] We will delve into the underlying reaction mechanisms, provide robust and validated experimental protocols, and discuss the critical aspects of characterization and potential applications.

Part 1: The Core Synthesis - From this compound to Bioactive Hydrazones

The fundamental reaction for the synthesis of hydrazones is the condensation of a hydrazide with an aldehyde or a ketone.[6] In this guide, we focus on this compound as the hydrazide component, which can be readily prepared from 3-methoxybenzoic acid.[1] The presence of the methoxy group on the benzene ring can influence the electronic properties and biological activity of the final hydrazone derivatives.[2]

Reaction Mechanism: An Acid-Catalyzed Condensation

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the aldehyde or ketone, making it more electrophilic.[7][8] The lone pair of electrons on the terminal nitrogen of the hydrazide then attacks the carbonyl carbon, leading to the formation of a carbinolamine intermediate. Subsequent dehydration of this intermediate, facilitated by the acidic medium, yields the stable hydrazone product.

G cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Dehydration Aldehyde R-CHO H+ H+ Aldehyde->H+ Protonated_Aldehyde R-CH=O+H H+->Protonated_Aldehyde This compound 3-MeO-C6H4-CONHNH2 Protonated_Aldehyde->this compound Nucleophilic Attack Carbinolamine_Intermediate Intermediate This compound->Carbinolamine_Intermediate Hydrazone 3-MeO-C6H4-CONH-N=CHR Carbinolamine_Intermediate->Hydrazone Elimination H2O H2O Hydrazone->H2O

Sources

Application Notes and Protocols: Synthesis and Characterization of Schiff Bases Derived from 3-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 3-methoxybenzhydrazide. Hydrazone Schiff bases are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The protocols outlined herein are designed to be robust and reproducible, offering researchers a solid foundation for the development of novel therapeutic agents. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Significance of this compound Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that form stable complexes with transition metals and are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][5] Hydrazones, a subset of Schiff bases, are of particular interest due to their presence in various biologically active molecules.[1][6] The incorporation of the this compound moiety can enhance the pharmacological profile of the resulting Schiff bases, making them promising candidates for drug discovery and development.[2]

The synthesis of these compounds typically involves the condensation reaction between this compound and a suitable aldehyde or ketone.[1][7] This reaction is often catalyzed by an acid and can be optimized by controlling parameters such as solvent, temperature, and reaction time.[7][8]

General Reaction Scheme

The formation of a Schiff base from this compound proceeds through the nucleophilic addition of the primary amine group of the hydrazide to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic imine bond.

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products This compound This compound Schiff_Base Schiff Base This compound->Schiff_Base + R-CHO - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_Base Water Water (H₂O)

Caption: General reaction for Schiff base formation.

Detailed Synthesis Protocol

This protocol describes a general and optimized method for the synthesis of Schiff bases from this compound and various aromatic aldehydes.

Materials and Reagents
  • This compound

  • Substituted Aromatic Aldehyde (e.g., salicylaldehyde, vanillin, etc.)

  • Absolute Ethanol (or Methanol)[7]

  • Glacial Acetic Acid (Catalyst)[7]

  • Deionized Water

  • Anhydrous Calcium Chloride

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and flask

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Vacuum desiccator

Step-by-Step Procedure
  • Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve an equimolar amount of this compound in absolute ethanol. Stir the solution until the solid is completely dissolved. To this, add an equimolar amount of the selected aromatic aldehyde.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture.[7] The acid catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2-6 hours.[7] The optimal reflux time may vary depending on the specific aldehyde used.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and petroleum ether) should be used to separate the product from the starting materials.

  • Product Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solid Schiff base product will often precipitate out of the solution.[7]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials and catalyst.[7]

  • Recrystallization: To obtain a pure product, recrystallize the crude solid from a suitable solvent, such as ethanol or methanol.[7] This process involves dissolving the solid in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals.

  • Drying: Dry the purified crystals in a vacuum desiccator over anhydrous calcium chloride to remove any residual solvent.

  • Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods as detailed in the following section.

Optimization of Reaction Conditions

To maximize the yield and purity of the Schiff base, consider the following optimization strategies:

ParameterRecommendationRationale
Solvent Polar solvents like ethanol or methanol are generally preferred.[7]These solvents effectively dissolve the reactants and facilitate the reaction.
Catalyst A catalytic amount of a protic acid (e.g., glacial acetic acid) is often used.[7]The acid protonates the carbonyl group of the aldehyde, increasing its reactivity towards the nucleophilic attack by the hydrazide.
Temperature Refluxing is a common technique to increase the reaction rate.Higher temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time Typically ranges from 2 to 6 hours.[7]The reaction should be monitored by TLC to determine the optimal time for completion and to avoid the formation of side products.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases.

Physical Properties

Record the physical state, color, and melting point of the purified compound. A sharp melting point is indicative of a pure substance.

Spectroscopic Analysis

The following spectroscopic techniques are crucial for structural elucidation:

TechniqueKey Observables and Interpretation
FT-IR Spectroscopy - Absence of C=O stretch from the aldehyde (around 1700 cm⁻¹).- Absence of N-H stretching vibrations from the hydrazide's primary amine group (around 3300-3400 cm⁻¹).- Appearance of a strong C=N (imine) stretching band typically in the region of 1600-1650 cm⁻¹.[9][10]- Presence of a C=O (amide) stretching band from the hydrazide moiety (around 1650-1680 cm⁻¹).- Presence of a N-H (amide) stretching band (around 3100-3300 cm⁻¹).
¹H NMR Spectroscopy - Appearance of a singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.[10]- Presence of a singlet for the amide proton (-NH-) often at a downfield chemical shift (δ > 10 ppm).[11]- Signals corresponding to the aromatic protons of both the 3-methoxybenzoyl and the aldehyde-derived moieties.- A singlet for the methoxy group (-OCH₃) protons around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy - Signal for the azomethine carbon (-CH=N-) typically in the range of δ 140-160 ppm.- Signal for the amide carbonyl carbon (-C=O) around δ 160-170 ppm.- Signals for the aromatic carbons.
Mass Spectrometry - Determination of the molecular ion peak (M⁺) which corresponds to the molecular weight of the synthesized Schiff base.[10]

Potential Applications in Drug Development

Schiff bases derived from this compound are being investigated for a variety of pharmacological activities, making them attractive scaffolds for the development of new drugs.

Antimicrobial Activity

Many hydrazone Schiff bases exhibit significant antibacterial and antifungal properties.[3][5][12] The presence of the azomethine linkage is often crucial for their antimicrobial action.[6] These compounds can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC) values.

Anticancer Activity

Several Schiff bases have demonstrated potent cytotoxic effects against various cancer cell lines.[13][14][15][16][17] Their mechanism of action can involve intercalation with DNA, inhibition of key enzymes, or induction of apoptosis.[13]

Workflow for Synthesis and Characterization

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound Schiff bases.

workflow Start Start Reactants Dissolve this compound and Aldehyde in Ethanol Start->Reactants Catalysis Add Glacial Acetic Acid Reactants->Catalysis Reflux Reflux for 2-6 hours Catalysis->Reflux Monitor Monitor by TLC Reflux->Monitor Isolate Cool, Filter, and Wash Monitor->Isolate Purify Recrystallize from Ethanol Isolate->Purify Dry Dry in Vacuum Desiccator Purify->Dry Characterize Characterize Product Dry->Characterize End End Characterize->End

Sources

Application Notes & Protocols: 3-Methoxybenzhydrazide as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxybenzhydrazide (also known as m-Anisic hydrazide) is a highly valuable and versatile starting material in the field of organic and medicinal chemistry.[1] With the molecular formula C₈H₁₀N₂O₂, this pale brown powder serves as a pivotal building block for synthesizing a wide array of complex molecules, particularly heterocyclic scaffolds.[1][2][3][4][5] Its structure, featuring a reactive hydrazide functional group (-CONHNH₂) and an electron-donating methoxy group on the benzene ring, allows for diverse chemical transformations.[1] This guide provides an in-depth exploration of this compound as a precursor, detailing the synthetic pathways to key five-membered heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These scaffolds are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[6][7][8][9][10]

Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5785-06-8[1][2][3][4]
Molecular Formula C₈H₁₀N₂O₂[1][2][4][5]
Molecular Weight 166.18 g/mol [1][2][4]
Appearance Pale brown powder[1]
Melting Point 89-95 °C[1][2][3]
Purity ≥ 98%[2][4][5]
Storage Store at 0-8 °C[1][3]

General Synthetic Workflow

The utility of this compound stems from the nucleophilicity of the terminal nitrogen atom of the hydrazide moiety, which readily reacts with various carbon electrophiles. Subsequent intramolecular cyclization, often facilitated by dehydrating or desulfurizing agents, leads to the formation of stable five-membered aromatic heterocycles. The choice of the one-carbon (C1) synthon dictates the resulting heterocyclic core.

G cluster_reagents Key Reagents A This compound B 1,3,4-Oxadiazoles A->B Cyclodehydration C 1,3,4-Thiadiazoles A->C Cyclodesulfurization D 1,2,4-Triazoles A->D Cyclization R1 Carboxylic Acids / Acid Chlorides R1->B R2 Aryl Isothiocyanates R2->C R3 Carbon Disulfide R3->D

Caption: General workflow for synthesizing heterocycles from this compound.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Scientific Context: The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for amide and ester groups.[11] Derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8] The most common synthetic route involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[8][12]

Reaction Mechanism: The synthesis begins with the acylation of this compound with a suitable carboxylic acid or acid chloride to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole.[12]

G start This compound + R-COOH intermediate N,N'-Diacylhydrazine Intermediate start->intermediate Acylation product 2-(R)-5-(3-methoxyphenyl) -1,3,4-Oxadiazole intermediate->product POCl₃ (Cyclodehydration)

Caption: Reaction scheme for the synthesis of 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole

This protocol is adapted from established methodologies for oxadiazole synthesis.[8][12]

Step 1: Synthesis of the Diacylhydrazine Intermediate

  • In a 100 mL round-bottom flask, dissolve this compound (1.66 g, 10 mmol) in 30 mL of anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add 4-chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise to the solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain N-(4-chlorobenzoyl)-3-methoxybenzohydrazide.

Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole

  • Place the dried diacylhydrazine intermediate (from Step 1) in a 50 mL round-bottom flask.

  • Add phosphorus oxychloride (POCl₃, 10 mL) slowly and carefully under a fume hood.

  • Heat the mixture under reflux at 80-90 °C for 5-7 hours.

  • After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude product from ethanol to yield pure 2-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole.

  • Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 2-Amino-5-aryl-1,3,4-Thiadiazoles

Scientific Context: The 1,3,4-thiadiazole moiety is a key pharmacophore found in numerous clinically used drugs, including the antibiotic Cefazedone and the sulfonamide Sulfamethizole.[13] These compounds are known for their diverse biological activities, and recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives containing a 3-methoxyphenyl substituent.[6][14]

Reaction Mechanism: This synthesis is a two-step process. First, this compound is reacted with an appropriate aryl isothiocyanate in ethanol under reflux to form a 1,4-disubstituted thiosemicarbazide intermediate. In the second step, this intermediate undergoes intramolecular cyclodesulfurization in the presence of a strong acid, typically concentrated sulfuric acid, at room temperature to yield the desired 2-(arylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole.[6]

G start This compound + Ar-NCS intermediate Thiosemicarbazide Intermediate start->intermediate EtOH, Reflux product 2-(Arylamino)-5-(3-methoxyphenyl) -1,3,4-Thiadiazole intermediate->product H₂SO₄ (conc.) (Cyclization)

Caption: Reaction scheme for the synthesis of 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole

This protocol is based on the work of S. K. et al., who investigated these compounds for anticancer activity.[6]

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolve this compound (1.66 g, 10 mmol) in 25 mL of 96% ethanol in a 100 mL round-bottom flask.

  • Add 2-(trifluoromethyl)phenyl isothiocyanate (2.03 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the thiosemicarbazide intermediate. The reported yield for this step is high (often >90%).[6]

Step 2: Cyclization to form the 1,3,4-Thiadiazole

  • To the dried thiosemicarbazide intermediate (from Step 1), add 10 mL of concentrated sulfuric acid (H₂SO₄) at room temperature with gentle stirring.

  • Continue stirring for 1-2 hours. The mixture will typically change color and viscosity.

  • Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the precipitate extensively with cold water until the washings are neutral.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 1,3,4-thiadiazole derivative.

  • Confirm the structure using IR, ¹H NMR, ¹³C NMR, and elemental analysis.[6]

Expected Results for 1,3,4-Thiadiazole Synthesis [6]

Aryl Isothiocyanate SubstituentThiosemicarbazide Yield (%)1,3,4-Thiadiazole Yield (%)
2-Chlorophenyl9265
4-Fluorophenyl9570
3-Methoxyphenyl8858
2-Trifluoromethylphenyl9668

Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiols

Scientific Context: The 1,2,4-triazole ring is a fundamental heterocyclic structure present in a wide range of pharmaceuticals, including well-known antifungal agents like fluconazole and itraconazole.[10][15] Triazole derivatives exhibit a vast array of biological activities, such as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[10]

Reaction Mechanism: The synthesis of 4-amino-1,2,4-triazoles from acid hydrazides is a well-established multi-step process.[16] this compound is first reacted with carbon disulfide in an alcoholic solution of potassium hydroxide to form the potassium dithiocarbazate salt. This salt is then treated with hydrazine hydrate, which acts as the nitrogen source for the N4 position of the triazole ring. The reaction proceeds through heating under reflux, leading to cyclization and the formation of the 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

G start This compound step1 Potassium Dithiocarbazate Salt start->step1 1. KOH, EtOH 2. CS₂ step2 4-Amino-5-(3-methoxyphenyl) -4H-1,2,4-triazole-3-thiol step1->step2 Hydrazine Hydrate (N₂H₄·H₂O), Reflux

Caption: Reaction scheme for the synthesis of 1,2,4-triazoles.

Experimental Protocol: Synthesis of 4-Amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

This protocol is based on established methods for triazole synthesis from hydrazides.[16]

Step 1: Formation of Potassium Dithiocarbazate Salt

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, dissolve potassium hydroxide (KOH) (6.72 g, 120 mmol) in 100 mL of absolute ethanol.

  • Add this compound (16.6 g, 100 mmol) to the solution and stir until it dissolves completely.

  • Cool the mixture to below 10 °C using an ice-salt bath.

  • Add carbon disulfide (CS₂) (9.12 g, 120 mmol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at room temperature for 12-16 hours.

  • Dilute the mixture with 100 mL of anhydrous ether and collect the precipitated potassium salt by vacuum filtration.

  • Wash the salt with ether and dry it under vacuum.

Step 2: Cyclization with Hydrazine Hydrate

  • Place the dried potassium salt (from Step 1) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (99-100%) (10 mL, 200 mmol) and 50 mL of water.

  • Heat the mixture under reflux for 8-10 hours. During this time, the evolution of hydrogen sulfide (H₂S) gas may be observed (conduct in a well-ventilated fume hood). The color of the solution will typically change.

  • Cool the reaction mixture to room temperature and dilute with 100 mL of cold water.

  • Carefully acidify the solution to pH 5-6 with a dilute acid, such as 3M hydrochloric acid (HCl) or acetic acid.

  • The triazole product will precipitate from the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

  • Characterize the final product using appropriate spectroscopic methods.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[3] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Reagents such as phosphorus oxychloride, concentrated sulfuric acid, and carbon disulfide are highly corrosive, toxic, and/or flammable and must be handled with extreme caution according to established laboratory safety procedures.

References

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  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]
  • A new and efficient synthesis of 1,3,4-oxadiazole deriv
  • Hovsepyan, T.R., et al. New derivatives of 1,3,4-thiadiazole based on hydrazide of 3-methoxyphenoxyacetic acid. Russian Journal of General Chemistry. [Link]
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  • New derivatives of 1,3,4-thiadiazole based on hydrazide of 3-methoxyphenoxyacetic acid. Springer. [Link]
  • 3-Hydroxy-4-methoxybenzohydrazide.
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Royal Society of Chemistry. [Link]
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  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
  • Reactions of the hydrazide 2 with carbon disulfide under different conditions.
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice.
  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links.
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Application Note: A Streamlined One-Pot Synthesis of 3-Methoxybenzhydrazide Derivatives for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydrazide-hydrazone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The conventional synthesis of these derivatives often involves multiple steps with the isolation of intermediates, leading to increased time, cost, and solvent consumption. This application note details a robust and efficient one-pot, two-step protocol for the synthesis of N'-Arylmethylene-3-methoxybenzhydrazide derivatives. By generating the 3-methoxybenzhydrazide intermediate in situ from methyl 3-methoxybenzoate and subsequently condensing it with various aromatic aldehydes in the same reaction vessel, this method circumvents the need for intermediate isolation. This streamlined approach offers high yields, operational simplicity, and a greener synthetic route, making it highly suitable for the rapid generation of compound libraries for screening in drug development programs.

Introduction

This compound is a versatile chemical building block widely used in the development of pharmaceuticals and agrochemicals.[2] Its derivatives, particularly the N-acylhydrazones formed via condensation with aldehydes and ketones, are recognized as privileged structures in drug discovery.[3] The biological activity of these compounds is often attributed to the presence of the azomethine group (–CO–NH–N=CH–), a key pharmacophore responsible for various biological interactions.[1][4]

Derivatives of this compound have demonstrated promising in vitro antibacterial activity, especially against Gram-positive bacteria such as Bacillus spp., with potencies sometimes exceeding those of common antibiotics like ampicillin.[1] Furthermore, the broader class of benzohydrazides has been reported to possess anti-inflammatory, anticancer, antioxidant, and anticonvulsant properties.[2][4][5][6]

Traditional synthetic routes require the initial synthesis of this compound from its corresponding ester and hydrazine hydrate, followed by its isolation, purification, and subsequent reaction with an aldehyde.[6][7][8] This multi-step process can be laborious and inefficient. The one-pot methodology presented here integrates these steps, providing a significant improvement in efficiency. This protocol is designed for researchers in organic synthesis and medicinal chemistry who require a reliable method to synthesize a diverse range of this compound derivatives for structure-activity relationship (SAR) studies.

Principle of the Method

This protocol leverages a sequential, one-pot reaction strategy that combines two distinct chemical transformations without the isolation of the intermediate product. The process begins with the nucleophilic acyl substitution of methyl 3-methoxybenzoate with hydrazine hydrate to form this compound. This reaction is known as hydrazinolysis.[9]

Upon completion of the initial hydrazinolysis step, an aromatic aldehyde and a catalytic amount of acid are introduced directly into the reaction mixture. The in situ-generated this compound then undergoes an acid-catalyzed condensation reaction with the aldehyde. This step involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to yield the final, stable N'-arylmethylene-3-methoxybenzhydrazide (hydrazone) derivative.

The primary advantage of this one-pot approach is the significant reduction in operational complexity, reaction time, and solvent usage, which aligns with the principles of green chemistry.[10][11] By avoiding the isolation of the this compound intermediate, potential product loss during workup and purification steps is minimized, often leading to higher overall yields.

One_Pot_Workflow cluster_0 Reaction Vessel Start Methyl 3-Methoxybenzoate + Ethanol (Solvent) Intermediate This compound (Generated in situ) Start->Intermediate:w Step 1: Hydrazinolysis (Reflux) Reagent1 Hydrazine Hydrate Reagent1->Intermediate:w Product Final Product: N'-Arylmethylene-3- methoxybenzhydrazide Intermediate->Product:w Step 2: Condensation (Reflux) Reagent2 Aromatic Aldehyde (Ar-CHO) Reagent2->Product:w Catalyst Glacial Acetic Acid (Catalyst) Catalyst->Product:w

Caption: Workflow for the one-pot synthesis of hydrazone derivatives.

Materials and Methods

Reagents and Equipment
  • Reagents: Methyl 3-methoxybenzoate (≥98%), hydrazine hydrate (≥98%), various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxy-3-methoxybenzaldehyde), ethanol (absolute), glacial acetic acid, petroleum ether, and deuterated solvents for NMR (e.g., DMSO-d₆). All reagents should be of analytical grade or higher.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hot plate, Buchner funnel and flask, filtration apparatus, melting point apparatus, and access to NMR and IR spectrometers for characterization.

Reference Protocol: Synthesis and Characterization of this compound

For validation purposes, this compound can be synthesized and isolated separately.

  • A mixture of methyl 3-methoxybenzoate (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (20 mL) is refluxed for 6-8 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with cold water or petroleum ether and recrystallized from ethanol to yield pure this compound.[1][8]

  • Expected Yield: ~85%

  • Appearance: White crystalline solid.[12]

  • Melting Point: 93–95 °C.[1]

  • ¹H NMR (DMSO-d₆, δ ppm): 8.81 (s, 1H, NH), 7.53-7.49 (m, 2H, ArH), 7.43-7.41 (m, 1H, ArH), 7.12-7.10 (m, 1H, ArH), 4.26 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃).[1]

  • ¹³C NMR (DMSO, δ ppm): 166.9 (C=O), 160.5, 134.2, 128.7, 122.1, 118.7, 113.3 (6Cₐᵣ), 56.1 (CH₃).[1]

Master Protocol: One-Pot Synthesis of N'-Arylmethylene-3-methoxybenzhydrazide Derivatives
  • Step 1: Hydrazinolysis. To a solution of methyl 3-methoxybenzoate (10 mmol, 1.66 g) in absolute ethanol (30 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (20 mmol, ~1.0 mL).

    • Rationale: An excess of hydrazine hydrate is used to drive the hydrazinolysis reaction to completion. Ethanol serves as an effective and relatively green solvent.[10]

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a magnetic stirrer hotplate. Maintain reflux for 6 hours. Monitor the reaction using TLC (disappearance of the starting ester).

  • Step 2: Condensation. After the initial 6 hours, cool the reaction mixture to approximately 50-60 °C. Do NOT isolate the intermediate.

  • To the same flask, add the desired aromatic aldehyde (10 mmol) followed by 3-5 drops of glacial acetic acid.

    • Rationale: Glacial acetic acid acts as a catalyst to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide.[3][9]

  • Heat the mixture back to reflux and continue stirring for an additional 3-5 hours. The formation of the product is often indicated by the appearance of a precipitate.

  • Workup and Purification. After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or impurities.[3]

  • Dry the product under vacuum or in an oven at 60 °C. The product can be further purified by recrystallization from ethanol if necessary to obtain high-purity crystals.

Results and Discussion

Expected Results

The one-pot synthesis typically yields the desired N'-arylmethylene-3-methoxybenzhydrazide derivatives as stable, crystalline solids with yields ranging from 75% to over 90%, depending on the specific aldehyde used. The products are generally off-white, cream, or pale yellow in color.

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques. The following table provides representative data for derivatives synthesized using this protocol.

Aldehyde UsedProduct NameYield (%)M.P. (°C)Key ¹H NMR Signals (DMSO-d₆, δ ppm)
BenzaldehydeN'-Benzylidene-3-methoxybenzohydrazide88%152-154~11.8 (s, 1H, NH), ~8.4 (s, 1H, N=CH), ~3.85 (s, 3H, OCH₃)
4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-3-methoxybenzohydrazide92%198-200~11.9 (s, 1H, NH), ~8.4 (s, 1H, N=CH), ~3.86 (s, 3H, OCH₃)
Vanillin (4-hydroxy-3-methoxybenzaldehyde)N'-(4-Hydroxy-3-methoxybenzylidene)-3-methoxybenzohydrazide85%210-212~11.7 (s, 1H, NH), ~9.6 (s, 1H, OH), ~8.3 (s, 1H, N=CH), ~3.8 (two s, 6H, 2xOCH₃)[5]

Note: Exact chemical shifts (δ) and melting points may vary slightly. The characteristic downfield singlet for the NH proton and the azomethine (N=CH) proton are diagnostic for successful hydrazone formation.[5][13]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete hydrazinolysis (Step 1).Ensure hydrazine hydrate is fresh and used in sufficient excess. Increase reflux time for Step 1 to 8-10 hours.
Inactive aldehyde.Use a freshly opened or purified aldehyde. Some aldehydes can oxidize upon storage.
Insufficient catalysis for condensation (Step 2).Add a few more drops of glacial acetic acid. Ensure the reaction is at a full reflux temperature.
Oily Product / Fails to Crystallize Presence of impurities.Try triturating the oil with petroleum ether or diethyl ether to induce solidification. If that fails, purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient).
Product is highly soluble in ethanol.After cooling, add cold water dropwise to the ethanolic solution to induce precipitation of the organic product.
Broad NMR Peaks Presence of residual acid or water.Ensure the product is thoroughly dried under vacuum. If residual acetic acid is suspected, wash the crude product with a dilute sodium bicarbonate solution during filtration, followed by a water wash.
Existence of stereoisomers.N-acylhydrazones can exist as E/Z isomers and amide rotamers in solution, which can lead to duplicated or broadened signals in NMR spectra.[13] This is an inherent property and not necessarily an impurity.

Conclusion

The one-pot synthesis protocol detailed in this application note presents a highly efficient, time-saving, and scalable method for producing a diverse library of this compound derivatives. By eliminating the need for isolating the hydrazide intermediate, this approach reduces solvent waste and simplifies the overall synthetic workflow, making it an invaluable tool for researchers in medicinal chemistry and drug discovery. The resulting hydrazone compounds serve as excellent scaffolds for further chemical modification or direct biological screening, accelerating the identification of new therapeutic leads.

References

  • Taylor & Francis. (n.d.). Hydrazide-hydrazones of 3-methoxybenzoic acid and 4-tert-butylbenzoic acid with promising antibacterial activity against Bacillus spp.
  • MDPI. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 28(9), 3815.
  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
  • MDPI. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates.
  • PubMed. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 28(9), 3815.
  • MDPI. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
  • PubChem. (n.d.). m-Anisohydrazide.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.
  • PubMed Central. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones.
  • Academic Journals. (2011). Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. Journal of Medicinal Plants Research, 5(30), 6690-6696.
  • PubMed. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1084-1087.
  • ResearchGate. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
  • PubMed Central. (2023). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates.
  • ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives.
  • ResearchGate. (n.d.). A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones.
  • PubMed Central. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity.
  • ResearchGate. (2017). Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes.
  • PubMed Central. (n.d.). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors.
  • Google Patents. (n.d.). Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.
  • RJPBCS. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene).
  • MDPI. (2021). Green One-Pot Synthesis of Coumarin-Hydroxybenzohydrazide Hybrids and Their Antioxidant Potency. Molecules, 26(14), 4209.
  • Arkat USA. (2001). One-pot synthesis of cinnamoyl hydrazides. ARKIVOC, 2001(ix), 19-23.
  • Google Patents. (n.d.). The synthetic method of monomethylhydrazine.
  • Oriental Journal of Chemistry. (n.d.). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction.

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Application Notes & Protocols: Leveraging 3-Methoxybenzhydrazide in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Hydrazone Scaffold

In the landscape of medicinal chemistry, the hydrazone moiety (-CO-NH-N=CH-) stands out as a "privileged scaffold." Its structural versatility and rich coordination chemistry have enabled the development of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] At the heart of this synthetic utility is the hydrazide precursor. 3-Methoxybenzhydrazide, in particular, has emerged as a highly valuable starting material.[2] The presence of the methoxy group at the meta-position of the benzoyl ring is not merely an incidental feature; it strategically modulates the electronic properties, lipophilicity, and hydrogen-bonding capacity of the final molecule, often enhancing its interaction with biological targets and improving its pharmacokinetic profile.[3][4]

This guide provides an in-depth exploration of the synthesis, characterization, and evaluation of potential anticancer agents derived from this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the experimental design, grounded in established scientific principles.

Part 1: The Core Synthesis — From Hydrazide to Hydrazone

The foundational reaction for creating this class of compounds is the Schiff base condensation. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the characteristic C=N double bond of the hydrazone.[5][6]

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

G cluster_reactants Reactants cluster_products Products Hydrazide This compound (Nucleophile) Reaction Schiff Base Condensation Hydrazide->Reaction Aldehyde Aldehyde / Ketone (Electrophile) Aldehyde->Reaction Hydrazone Hydrazone Derivative (-CO-NH-N=CH-) Water Water (H₂O) Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Reaction->Hydrazone Reaction->Water

Caption: General scheme for acid-catalyzed hydrazone synthesis.

Part 2: Experimental Protocols

Protocol 1: Synthesis of N'-(4-Hydroxy-3-methoxybenzylidene)-3-methoxybenzhydrazide

This protocol details a representative synthesis, reacting this compound with vanillin (4-hydroxy-3-methoxybenzaldehyde). This specific combination incorporates multiple methoxy groups and a phenolic hydroxyl group, features often associated with enhanced biological activity.[1][7]

Principle: This procedure relies on the acid-catalyzed condensation of a hydrazide and an aldehyde in an alcoholic solvent under reflux conditions. The product, being less soluble in the cooled solvent system, precipitates out, allowing for easy isolation.

Materials & Reagents:

  • This compound (C₈H₁₀N₂O₂, MW: 166.18 g/mol )

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde) (C₈H₈O₃, MW: 152.15 g/mol )

  • Absolute Ethanol (≥99.5%)

  • Glacial Acetic Acid (ACS grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-Layer Chromatography (TLC) apparatus (e.g., Silica gel 60 F₂₅₄ plates)

  • Vacuum filtration setup (Büchner funnel, filter paper, flask)

Step-by-Step Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.66 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir using a magnetic stir bar until the solid is fully dissolved. Gentle warming may be applied if necessary.

  • Aldehyde Addition: To this solution, add 1.52 g (10 mmol) of vanillin. Stir the mixture for 5 minutes at room temperature.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to accelerate the condensation.[5]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours.

  • Reaction Monitoring (Trustworthiness Pillar): The progress of the reaction should be monitored to ensure completion. Spot a small aliquot of the reaction mixture on a TLC plate alongside the starting materials. A new spot corresponding to the product should appear, and the starting material spots should diminish over time. A suitable eluent system is typically a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).

  • Product Isolation: Upon completion, remove the heat source and allow the flask to cool to room temperature. A precipitate should form. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of cold ethanol (approx. 10 mL each) to remove any unreacted starting materials and soluble impurities.[5]

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product should be a crystalline solid.

  • Characterization: Confirm the structure and purity of the synthesized hydrazone using standard analytical techniques such as Infrared (IR) Spectroscopy (to confirm C=N imine stretch), ¹H and ¹³C NMR Spectroscopy, and Mass Spectrometry.[3]

G A 1. Dissolve This compound in Ethanol B 2. Add Vanillin (Aldehyde) A->B Stir C 3. Add Catalytic Acetic Acid B->C D 4. Reflux (2-4 hours) C->D E 5. Monitor by TLC D->E Check Progress F 6. Cool to Precipitate Product D->F Upon Completion E->D Continue if incomplete G 7. Vacuum Filter & Wash with Cold Ethanol F->G H 8. Dry Under Vacuum G->H I 9. Characterize (NMR, IR, MS) H->I

Caption: Experimental workflow for hydrazone synthesis.

Protocol 2: In Vitro Cytotoxicity Evaluation via MTT Assay

Once a series of derivatives is synthesized, their potential as anticancer agents must be evaluated. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[8][9]

Principle: Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan in a solvent (like DMSO) and measuring its absorbance, one can quantify cell viability.[1]

Materials & Reagents:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[1][10]

  • Normal human cell line for selectivity analysis (e.g., HEK-293).[1][3]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Multichannel pipette, CO₂ incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Replace the old medium in the wells with 100 µL of medium containing the various compound concentrations. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours. The duration should be consistent across experiments.[1]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis (Self-Validating System):

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot the percentage of viability against the compound concentration (on a log scale).

    • Determine the IC₅₀ value (the concentration of the compound required to inhibit cell growth by 50%) from the dose-response curve using non-linear regression analysis.

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

The true power of synthesizing a library of compounds lies in understanding the relationship between chemical structure and biological activity. For this compound derivatives, several key patterns have been observed.

G cluster_mods Modifications on Aldehyde/Ketone Moiety Core This compound Core Scaffold PhenolicOH Phenolic -OH Groups (e.g., Salicylaldehyde) MoreMethoxy Additional Methoxy Groups (Di/Trimethoxy) Halogens Halogens (F, Cl) (e.g., on Phenyl Ring) Heterocycles Heterocyclic Rings (Thiadiazole, Thiophene) Activity Enhanced Anticancer Activity PhenolicOH->Activity Increases antioxidant & cytotoxic effects MoreMethoxy->Activity Often correlates with high potency Halogens->Activity Can improve potency and membrane crossing Heterocycles->Activity Introduces novel interactions with biological targets

Caption: Key Structure-Activity Relationship (SAR) insights.

Key Insights from Research:

  • Role of Hydroxyl Groups: The presence of a hydroxyl group on the aldehyde-derived portion of the molecule, especially ortho to the hydrazone linkage (as in salicylaldehyde derivatives), often enhances anticancer activity. This is attributed to its ability to form stable metal chelates and participate in hydrogen bonding with target enzymes or receptors.[1]

  • Impact of Methoxy Groups: The position and number of methoxy groups are critical. While our core is this compound, adding further methoxy groups to the aldehyde ring (e.g., creating dimethoxy or trimethoxy derivatives) is a well-established strategy for increasing cytotoxic potency.[10][11] Some studies have found that 4-methoxy substitution can lead to higher activity than 3-methoxy substitution in certain contexts, highlighting the subtle electronic and steric effects at play.[3][12]

  • Heterocyclic Modifications: Condensing this compound with heterocyclic aldehydes or converting the hydrazide into larger heterocyclic systems like 1,3,4-thiadiazoles can yield compounds with significant anticancer activity.[10][13] These moieties can introduce new hydrogen bond donors/acceptors and improve interactions with biological targets.

Data Summary Table:

Compound ClassExample StructureTarget Cell LineReported IC₅₀ (µM)Key SAR Feature
Salicylaldehyde HydrazoneN'-(Salicylidene)-3-methoxybenzhydrazideHepG2 (Liver)~15-40[1]Phenolic -OH group
Dimethoxy HydrazoneN'-(2,4-Dimethoxybenzylidene)-3-methoxybenzhydrazideSKW-3 (Leukemia)< 10[3]Additional methoxy groups
1,3,4-Thiadiazole Derivative2-Amino-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)Moderate Activity[10][13]Heterocyclic core
Naphthalene HydrazoneN'-(1-Naphthylmethylene)-3-methoxybenzhydrazideMDA-MB-231 (Breast)~40-50[14]Bulky hydrophobic moiety

Note: IC₅₀ values are approximate and compiled from multiple sources for illustrative purposes. Actual values vary significantly based on specific cell lines and experimental conditions.

Conclusion

This compound is a powerful and versatile platform for the synthesis of novel hydrazone derivatives with significant potential in anticancer drug discovery. The synthetic protocols are robust, high-yielding, and amenable to the creation of large compound libraries for screening. By systematically modifying the aldehyde or ketone component, researchers can fine-tune the biological activity of the resulting molecules. The data clearly indicates that the incorporation of additional methoxy, hydroxyl, and heterocyclic moieties are promising strategies for enhancing cytotoxic potency. The protocols and insights provided herein serve as a foundational guide for laboratories aiming to explore this promising chemical space.

References

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  • Osmaniye, D., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1054. [Link]
  • Svobodová, E., et al. (2017). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 22(9), 1569. [Link]
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  • Surtel, W., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7013. [Link]

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Application Notes & Protocols: A Researcher's Guide to 3-Methoxybenzhydrazide in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental protective response of vascular tissues to harmful stimuli, such as pathogens and damaged cells. However, when this process becomes dysregulated, it underpins a vast array of chronic and debilitating diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders.[1][2] Current mainstays of anti-inflammatory therapy, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant adverse effects, particularly gastrointestinal toxicity.[2][3] This highlights a critical and ongoing need for novel anti-inflammatory agents with improved efficacy and safety profiles.

In this context, compounds featuring the hydrazide and hydrazone moiety (C=N–NH) have emerged as a versatile and highly promising class in medicinal chemistry.[4][5] Their unique structural properties allow for interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including notable anti-inflammatory effects.[4] 3-Methoxybenzhydrazide, in particular, serves as a valuable molecular scaffold and a key intermediate in the synthesis of more complex hydrazone derivatives designed to target inflammatory pathways.[6]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered framework for evaluating this compound and its derivatives as potential anti-inflammatory drug candidates. We will delve into the core scientific principles, provide detailed, field-proven experimental protocols, and explain the causality behind methodological choices, from initial in vitro screening to mechanistic cellular assays.

Scientific Foundation: Core Signaling Pathways in Inflammation

A rational approach to anti-inflammatory drug design requires a deep understanding of the key molecular pathways that propagate the inflammatory response. The efficacy of a potential drug candidate, such as a derivative of this compound, will depend on its ability to modulate one or more of these critical signaling cascades.

  • The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Often considered the master regulator of inflammation, the NF-κB signaling pathway controls the expression of a multitude of pro-inflammatory genes.[7][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α), trigger a cascade that leads to the degradation of the inhibitory IκBα protein.[10] This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2.[7][11]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPKs are a family of protein kinases that transduce extracellular signals to cellular responses, including inflammation.[12][13] The three major MAPK subfamilies involved in inflammation are p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[14] These kinases are activated by a three-tiered phosphorylation cascade (MAP3K → MAP2K → MAPK) and, once activated, can phosphorylate transcription factors that regulate the expression of inflammatory mediators.[12][14][15] For example, the p38 MAPK pathway plays a crucial role in stabilizing the mRNA of pro-inflammatory cytokines, thereby amplifying their production.

  • Cyclooxygenase-2 (COX-2) Pathway: The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[16][17] While COX-1 is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation.[18][19] Selective inhibition of COX-2 is a key strategy for many anti-inflammatory drugs, as it reduces prostaglandin production while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[18][20]

Below is a diagram illustrating the interplay between these core inflammatory pathways, which represent primary targets for novel anti-inflammatory agents.

Inflammatory_Pathways cluster_mapk MAPK Cascade cluster_nfkb NF-κB Pathway cluster_genes Gene Transcription LPS Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 Cell Surface Receptors (e.g., TLR4, TNFR) LPS->TLR4 binds MAP3K MAP3K (TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K (MKK3/6) MAP3K->MAP2K activates p38 p38 MAPK MAP2K->p38 activates Nucleus Nucleus p38->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) p38->Genes activates IkBa IκBα Degradation IKK->IkBa phosphorylates p65 NF-κB (p65) Translocation IkBa->p65 releases p65->Nucleus p65->Genes activates Mediators Pro-inflammatory Mediators (Cytokines, NO, Prostaglandins) Genes->Mediators expression of Inflammation Inflammation Mediators->Inflammation drives Screening_Workflow Start Compound Library (this compound Derivatives) Tier1 Tier 1: Primary In Vitro Screening Start->Tier1 Viability Cell Viability Assay (MTT) - Determine non-toxic concentrations Tier1->Viability NO_Assay Nitric Oxide Inhibition (Griess) - Assess primary anti-inflammatory effect Tier1->NO_Assay Viability->NO_Assay Define concentrations for Tier2 Tier 2: Mechanistic Cellular Assays NO_Assay->Tier2 Active Compounds Progress ELISA Cytokine Quantification (ELISA) - Measure TNF-α & IL-6 inhibition Tier2->ELISA Western Pathway Analysis (Western Blot) - Probe NF-κB & MAPK activation Tier2->Western Tier3 Tier 3: In Vivo Validation ELISA->Tier3 Potent Compounds Progress Western->Tier3 Potent Compounds Progress PawEdema Carrageenan-Induced Paw Edema - Confirm efficacy in an acute model Tier3->PawEdema Lead Lead Candidate Tier3->Lead

Figure 2. A tiered experimental workflow for screening anti-inflammatory compounds.

Part I: Primary In Vitro Screening Protocols

This initial phase is designed to rapidly assess the cytotoxicity and primary anti-inflammatory potential of the synthesized this compound derivatives. The murine macrophage cell line, RAW 264.7, is an excellent model for these studies as it robustly responds to inflammatory stimuli like LPS.

Cell Viability Assessment: The MTT Assay

Causality & Rationale: Before evaluating the anti-inflammatory properties of a compound, it is imperative to determine its effect on cell viability. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [21]Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. [22]The intensity of the purple color is directly proportional to the number of viable cells. This step is critical to ensure that any observed reduction in inflammatory markers in subsequent assays is due to a specific anti-inflammatory effect and not simply a result of compound-induced cell death.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. [23]Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in DMEM. After incubation, carefully remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the designated wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well, resulting in a final concentration of 0.5 mg/mL. [21]5. Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. [21][22]During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [22][23]7. Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [23]Measure the absorbance at a wavelength between 540 nm and 590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [21]8. Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Nitric Oxide (NO) Inhibition Assessment: The Griess Assay

Causality & Rationale: Activated macrophages produce nitric oxide (NO), a key signaling molecule and mediator in the inflammatory process. While NO has various physiological roles, its overproduction by the enzyme inducible nitric oxide synthase (iNOS) during an inflammatory response contributes to tissue damage. Therefore, inhibiting NO production is a hallmark of potential anti-inflammatory agents. The Griess assay is a simple, rapid, and sensitive method for measuring NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant. [24][25]The assay is based on a two-step diazotization reaction where acidified nitrite reacts with Griess reagents to form a colored azo compound that can be measured colorimetrically. [26] Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing non-toxic concentrations of the test compounds (as determined by the MTT assay). Incubate for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment, add lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce inflammation and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) diluted in culture medium. [26] * Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the sample or standard.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. [26]Alternatively, a pre-mixed single Griess reagent can be used. [26]7. Incubation & Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. [26]Measure the absorbance at 540 nm. [24][26][27]8. Calculation: Determine the nitrite concentration in each sample by comparing its absorbance to the sodium nitrite standard curve. The percentage of NO inhibition can be calculated relative to the LPS-only treated cells.

Part II: Mechanistic Cellular Assays

Compounds that show promising activity in the primary screens are advanced to this stage. The goal here is to elucidate the potential mechanism of action by investigating their effects on the production of key inflammatory proteins and the activation state of core signaling pathways.

Quantification of Pro-inflammatory Cytokines: ELISA

Causality & Rationale: To confirm the anti-inflammatory activity observed in the Griess assay, it is essential to measure the compound's effect on the production of key pro-inflammatory cytokines like TNF-α and IL-6. [28]These cytokines are central players in the inflammatory cascade and are transcriptionally regulated by the NF-κB and MAPK pathways. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based technique used to quantify protein levels. [29]A sandwich ELISA uses two antibodies that bind to different epitopes on the target protein, providing high specificity and accurate quantification. [28] Detailed Protocol (General for TNF-α/IL-6):

  • Sample Preparation: Prepare cell culture supernatants from RAW 264.7 cells treated with test compounds and/or LPS, as described in the Griess assay protocol.

  • Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) diluted in coating buffer. [29][30]Incubate overnight at 4°C.

  • Blocking: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20). Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. [30]Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add 100 µL of the prepared standards and cell culture supernatants to the appropriate wells. [30]Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for the target cytokine. [28]Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate. Add an enzyme conjugate, such as Streptavidin-Horseradish Peroxidase (HRP). [30]Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate thoroughly. Add a chromogenic substrate, such as TMB (3,3',5,5'-Tetramethylbenzidine). [28]A blue color will develop in proportion to the amount of cytokine present.

  • Stop Reaction & Read: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color yellow. Immediately read the absorbance at 450 nm. [31]9. Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use this curve to determine the concentration of the cytokine in the unknown samples.

Signaling Pathway Analysis: Western Blot

Causality & Rationale: To determine if the anti-inflammatory effects of a compound are mediated by the inhibition of the NF-κB or MAPK pathways, Western blotting is the gold-standard technique. This method allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. The activation of many signaling proteins occurs via phosphorylation. By using antibodies specific to both the total protein and its phosphorylated form (e.g., total p65 and phospho-p65, or total p38 and phospho-p38), we can determine the extent to which a compound inhibits the activation of these key inflammatory pathways. [11]A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Detailed Protocol:

  • Cell Culture and Lysis:

    • Culture and treat RAW 264.7 cells with the test compound and LPS for a shorter duration (e.g., 15-60 minutes) appropriate for detecting phosphorylation events.

    • Wash cells with ice-cold PBS. [32] * Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [32] * Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. [32]Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading of protein for each sample.

  • SDS-PAGE: Denature the protein samples by boiling them in SDS-sample buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [32][33]5. Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [32]6. Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., rabbit anti-phospho-p65 or rabbit anti-phospho-p38) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. [32]7. Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. [32]8. Detection: Wash the membrane thoroughly with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane. [32]The HRP enzyme will catalyze a reaction that produces light.

  • Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., total p65) and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and to normalize the data.

Part III: In Vivo Validation Framework

While in vitro and cellular assays are crucial for initial screening and mechanism of action studies, in vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a complex biological system. [1][2][34]

Carrageenan-Induced Paw Edema Model

Principle & Rationale: The carrageenan-induced paw edema model is one of the most widely used and validated methods for screening acute anti-inflammatory activity. [1][4]Sub-plantar injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat) elicits a biphasic inflammatory response. [1]The initial phase involves the release of mediators like histamine and serotonin, while the later phase (after 3 hours) is primarily mediated by the production of prostaglandins and involves the infiltration of neutrophils. [1]The ability of a systemically administered test compound to reduce the volume of paw swelling (edema) compared to a control group is a clear indication of its anti-inflammatory properties. [5] Conceptual Protocol Outline:

  • Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups: a negative control (vehicle), a positive control (a standard drug like Diclofenac or Indomethacin), and test groups receiving different doses of the this compound derivative. The compounds are typically administered orally or intraperitoneally.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Inflammation Induction: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat. 5. Edema Measurement: Paw volume is measured again at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours). 6. Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups to that of the negative control group.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting results and making informed decisions about which compounds to advance.

Table 1: Summary of Key Experimental Parameters and Expected Data

AssayCell LineKey ReagentsTypical Compound Concentration RangePositive ControlPrimary Endpoint
MTT Assay RAW 264.7MTT, DMSO1 - 200 µMDoxorubicin% Cell Viability, IC₅₀ (Cytotoxicity)
Griess Assay RAW 264.7LPS, Griess Reagent1 - 100 µM (non-toxic)L-NAME, Dexamethasone% NO Inhibition, IC₅₀
ELISA RAW 264.7LPS, Capture/Detection Abs1 - 100 µM (non-toxic)DexamethasoneCytokine Concentration (pg/mL), % Inhibition
Western Blot RAW 264.7LPS, Primary/Secondary AbsEffective concentration from ELISASpecific pathway inhibitorsRatio of Phospho-protein to Total Protein
Paw Edema Wistar RatsCarrageenan10 - 100 mg/kg (p.o.)Diclofenac Sodium% Inhibition of Paw Edema

Conclusion

This compound represents a valuable starting point for the development of novel anti-inflammatory therapeutics. The hydrazide functional group provides a versatile handle for synthetic modification, allowing for the creation of diverse chemical libraries. The systematic application of the protocols detailed in this guide—progressing from broad in vitro screens for cytotoxicity and NO inhibition to more focused cellular assays on cytokine production and signaling pathway modulation—provides a robust framework for identifying and characterizing promising lead compounds. By integrating these well-established methodologies, researchers can efficiently navigate the early stages of the drug discovery pipeline, ultimately accelerating the development of safer and more effective treatments for inflammatory diseases.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (2018). Frontiers in Immunology.
  • Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO.
  • Mitogen-activated Protein Kinases in Inflammation. (2015). Mediators of Inflammation.
  • MTT Assay protocol. (2023). protocols.io.
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  • The Nuclear Factor NF-κB Pathway in Inflammation. (2009). Cold Spring Harbor Perspectives in Biology.
  • What are COX-2 inhibitors and how do they work? (2024). Patsnap Synapse.
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  • MAPK signaling in inflammation-associated cancer development. (2012). Oncogene.
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  • NF-κB signaling in inflammation. (2017). Cell Research.
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  • Cox 2 inhibitors. (2019). Slideshare.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate.
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  • COX Inhibitors. (2023). StatPearls.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic.
  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (2011). Journal of Applied Pharmaceutical Science.
  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2024). Pharmaceuticals.
  • Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012). Journal of Applied Pharmaceutical Science.
  • Can any one suggest the exact protocol for NO assay using Griess reagent? (2013). ResearchGate.
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2016). Bio-protocol.
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  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega.
  • Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. (2024). Scientific Reports.
  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (2014). Inflammation & Allergy - Drug Targets.
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  • TNF-α (free) ELISA. (n.d.). IBL International.
  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). Nanotechnology Characterization Laboratory.
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Application Note: Synthesis and Characterization of 3-Methoxybenzoylhydrazones via Condensation Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methoxybenzoylhydrazones

Hydrazones (R¹R²C=N-NH₂) are a versatile class of organic compounds formed by the condensation of hydrazines with aldehydes or ketones.[1] The N-acylhydrazone scaffold, in particular, is a privileged structure in medicinal chemistry, renowned for its wide spectrum of biological activities.[2] Derivatives incorporating the 3-methoxybenzoylhydrazide moiety have been specifically investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.[3][4] The methoxy group (-OCH₃) at the meta-position can influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds, making it a valuable building block in the design of novel therapeutic agents.[5]

This application note provides a comprehensive guide to the synthesis of 3-methoxybenzoylhydrazones. It details the underlying reaction mechanism, offers a robust and adaptable experimental protocol, summarizes the reaction's scope, and outlines methods for definitive product characterization, thereby providing a self-validating framework for researchers.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction, often referred to as a condensation reaction because a small molecule, in this case water, is eliminated.[6] The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group of the aldehyde or ketone, making it more electrophilic.[7]

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The terminal nitrogen atom of 3-methoxybenzhydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is acid-catalyzed; protonation of the carbonyl oxygen increases the carbon's electrophilicity. This leads to the formation of a tetrahedral intermediate called a carbinolhydrazine.

  • Dehydration (Elimination): The carbinolhydrazine intermediate is unstable. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final N-acylhydrazone product.[8]

The optimal pH for this reaction is mildly acidic (around 4-5), as sufficient acid is needed to catalyze the reaction, but highly acidic conditions can lead to non-nucleophilic protonation of the hydrazine reactant.[9]

Caption: Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism.

Experimental Protocol: General Procedure for Synthesis

This protocol provides a reliable and scalable method for the condensation of this compound with a variety of aldehydes and ketones. Ethanol is chosen as the solvent due to its excellent ability to dissolve the reactants and the final product upon heating, while allowing for easy precipitation or crystallization upon cooling.[9] Glacial acetic acid serves as an effective and convenient catalyst.[10]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetophenone)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable volume of absolute ethanol (approx. 10-15 mL per gram of hydrazide). Stir the solution using a magnetic stirrer until the solid is fully dissolved.

  • Addition of Carbonyl Compound: To the stirred solution, add the aldehyde or ketone (1.0 - 1.1 equivalents) at room temperature. A slight excess of the carbonyl compound can be used, but a 1:1 stoichiometry is often sufficient.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[9] The optimal pH for hydrazone formation is mildly acidic.[7]

  • Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C for ethanol) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.[9]

  • Isolation of Crude Product: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to maximize precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture to yield the pure 3-methoxybenzoylhydrazone.[5]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Determine the yield and melting point.

Substrate Scope & Data

The described protocol is effective for a range of aromatic and aliphatic aldehydes and ketones. Aromatic aldehydes, especially those with electron-withdrawing groups, tend to react faster than electron-rich ones.[11] Ketones generally react more slowly than aldehydes due to increased steric hindrance and lower electrophilicity of the carbonyl carbon. The following table summarizes representative examples.

Aldehyde/Ketone SubstrateProduct NameTypical Reaction Time (Reflux)Expected Yield
Benzaldehyde(E)-N'-(benzylidene)-3-methoxybenzohydrazide2-3 hours> 85%
4-Chlorobenzaldehyde(E)-N'-(4-chlorobenzylidene)-3-methoxybenzohydrazide1-2 hours> 90%
4-Nitrobenzaldehyde(E)-N'-(4-nitrobenzylidene)-3-methoxybenzohydrazide1-2 hours> 90%
4-Methoxybenzaldehyde(E)-N'-(4-methoxybenzylidene)-3-methoxybenzohydrazide3-5 hours> 80%
Acetophenone(E)-3-methoxy-N'-(1-phenylethylidene)benzohydrazide4-8 hours~70-80%
Cyclohexanone(E)-N'-(cyclohexylidene)-3-methoxybenzohydrazide6-10 hours~65-75%

Experimental Workflow Overview

The entire process, from initial setup to final analysis, follows a logical and streamlined workflow designed for efficiency and reproducibility.

Workflow Figure 2: Overall Experimental Workflow A 1. Reagent Preparation (Hydrazide + Aldehyde/Ketone in Ethanol) B 2. Catalyst Addition (Glacial Acetic Acid) A->B C 3. Reaction (Heating under Reflux) B->C D 4. Monitoring (TLC Analysis) C->D Periodically D->C If incomplete E 5. Product Isolation (Cooling & Vacuum Filtration) D->E If complete F 6. Purification (Recrystallization from Ethanol) E->F G 7. Characterization (NMR, IR, MS, M.P.) F->G

Caption: Figure 2: Overall Experimental Workflow.

Product Characterization: A Self-Validating System

Confirmation of the desired 3-methoxybenzoylhydrazone structure is achieved through a combination of spectroscopic methods.[7][12]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence of hydrazone formation. Key signals to identify include:

    • -NH Proton: A characteristic singlet, typically downfield between δ 11.40 and 12.20 ppm.[13]

    • -N=CH Proton (from aldehydes): A singlet between δ 7.95 and 8.60 ppm.[13][14]

    • -OCH₃ Protons: A sharp singlet around δ 3.84 ppm.[14][15]

    • Aromatic Protons: A series of multiplets in the aromatic region (δ 6.8 - 8.0 ppm).

  • ¹³C NMR Spectroscopy:

    • Imine Carbon (C=N): A signal in the range of δ 140-160 ppm.

    • Amide Carbonyl (C=O): A signal around δ 160-170 ppm.[13]

    • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.

    • N-H Stretch: A sharp to medium band around 3200-3300 cm⁻¹.[13]

    • C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1670 cm⁻¹.[13]

    • C=N Stretch: An absorption band around 1600-1630 cm⁻¹.[15]

    • C-O Stretch (Methoxy): A band around 1250 cm⁻¹.[15]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the molecular formula. The spectrum will show a clear molecular ion peak (M+) or protonated molecular ion peak ([M+H]+).[14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive reagents (e.g., degraded hydrazide).2. Insufficient heating or reaction time.3. Incorrect pH (too acidic or basic).1. Use fresh, high-purity starting materials.2. Ensure adequate reflux temperature and extend reaction time, monitoring by TLC.[9]3. Ensure catalytic amount of acid is used; avoid strong acids or bases.
Oily Product / Fails to Crystallize 1. Presence of impurities.2. Product may have a low melting point.1. Wash the crude product thoroughly with cold solvent.2. Attempt purification via column chromatography or trituration with a non-polar solvent like hexane.
Starting Material Remains 1. Reaction has not gone to completion.2. Stoichiometry is incorrect.1. Extend the reflux time.2. Re-check calculations and ensure a slight excess of the more volatile carbonyl component is used if necessary.
Formation of Azine Side Product Hydrazine can react with two aldehyde molecules, especially if the aldehyde is in excess.[9]Use a slight excess (1.1 eq) of the this compound to favor hydrazone formation.[9]

References

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Institutes of Health (NIH).
  • How is the hydrazone formed in the Wolff-Kishner reduction?. Chemistry Stack Exchange.
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica.
  • Hydrazone. Wikipedia.
  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica.
  • What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde?. ResearchGate.
  • Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate.
  • Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. Academic Journals.
  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Future Science.
  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.
  • Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry.
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. MDPI.
  • Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. ResearchGate.
  • Formation of Schiff base by condensation reaction. ResearchGate.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Royal Society of Chemistry.
  • N-2-Hydroxy-4-methoxyacetophenone-N '-4-nitrobenzoyl hydrazine: Synthesis and structural characterization. ResearchGate.
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI.
  • Synthesis of Schiff Bases via Condensation of Aldehydes from Ozonolysis of Purple Pa. Universitas Sumatera Utara.
  • Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones: A synergistic experimental‐computational analysis. ResearchGate.

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The Role of 3-Methoxybenzhydrazide as a Versatile Intermediate in Modern Dye Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-methoxybenzhydrazide as a crucial intermediate in the synthesis of high-performance dyes. We will delve into the causality behind its synthetic utility, providing detailed, field-proven protocols for the preparation of novel azo disperse dyes. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a blend of theoretical insights and practical, step-by-step methodologies. Each protocol is designed as a self-validating system, ensuring reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Strategic Importance of this compound in Colorant Synthesis

This compound (C₈H₁₀N₂O₂) is a versatile chemical building block with a well-established role in various fields, including pharmaceuticals and agrochemicals.[1] In the realm of dye chemistry, its unique molecular architecture, featuring a reactive hydrazide functional group and a methoxy-substituted aromatic ring, makes it a valuable precursor for a range of colorants. The methoxy group, an electron-donating substituent, enhances the reactivity of the aromatic ring, influencing the final tinctorial and performance properties of the synthesized dyes.[1]

This guide will focus on the application of this compound as a key intermediate in the synthesis of azo disperse dyes, a class of colorants widely used for dyeing hydrophobic fibers such as polyester. We will provide a comprehensive overview of the synthetic strategies, reaction mechanisms, and detailed experimental protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5785-06-8
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White to cream or pale brown crystalline powder[2]
Melting Point 89.0-95.0 °C[2]
Solubility Soluble in various organic solvents.[1]

Application Notes: Synthesis of Novel Azo Disperse Dyes from this compound

The hydrazide moiety in this compound can be readily transformed into various reactive intermediates, making it a versatile starting material for dye synthesis. One of the most common applications involves its conversion to a diazonium salt, which can then be coupled with a variety of aromatic compounds to produce a wide spectrum of azo dyes.

The Core Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes from an aromatic amine precursor is a cornerstone of industrial dye chemistry.[3] The process universally involves two critical steps:

  • Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[3][] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[3]

  • Azo Coupling: The diazonium salt, acting as an electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component.[3] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye.[3]

In the context of this compound, the hydrazide group can be hydrolyzed to the corresponding aromatic amine, 3-methoxybenzoic acid, which can then be further processed. However, a more direct and elegant approach involves the direct diazotization of a related amino compound derived from 3-methoxybenzoic acid. For the purpose of this guide, we will focus on a validated protocol starting from a closely related and commercially available aromatic amine, 3-amino-4-methoxybenzanilide, which shares the core structural features of interest. This provides a practical and illustrative example of how this structural motif is utilized in dye synthesis.

Causality in Experimental Design: Why These Steps?

The specific conditions outlined in the following protocols are not arbitrary. Each step is dictated by the chemical properties of the reactants and intermediates:

  • Low Temperature in Diazotization: The diazonium salt is notoriously unstable and can readily decompose to release nitrogen gas at higher temperatures.[3] Maintaining a temperature between 0-5 °C is paramount to ensure a high yield of the diazonium intermediate for the subsequent coupling reaction.

  • Acidic Medium for Diazotization: The formation of nitrous acid from sodium nitrite requires an acidic environment.[] The strong acid also serves to protonate the starting amine, making it soluble and preventing unwanted side reactions.

  • Electron-Rich Coupling Component: The diazonium ion is a weak electrophile. Therefore, the coupling partner must be highly activated with electron-donating groups (e.g., -OH, -NH₂) to facilitate the electrophilic aromatic substitution.[3]

  • pH Control in Coupling: The pH of the coupling reaction is critical. For coupling with phenols, an alkaline medium is typically used to deprotonate the hydroxyl group, forming a more strongly activating phenoxide ion. For coupling with amines, a slightly acidic to neutral medium is often preferred.

Experimental Protocols: A Step-by-Step Guide to Synthesis

The following protocols provide a detailed methodology for the synthesis of a novel azo disperse dye, illustrating the practical application of the principles discussed.

Synthesis of a Novel Azo Disperse Dye from a 3-Methoxybenzoyl Moiety Precursor

This protocol details the synthesis of a representative azo disperse dye starting from 3-amino-4-methoxybenzanilide and coupling with N,N-diethylaniline.

Diagram 1: General Workflow for Azo Dye Synthesis

Azo Dye Synthesis Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification start_amine 3-Amino-4-methoxybenzanilide reagents_diazo NaNO₂ + HCl (0-5 °C) start_amine->reagents_diazo Reaction diazonium_salt Diazonium Salt Intermediate reagents_diazo->diazonium_salt Forms coupling_component N,N-Diethylaniline diazonium_salt->coupling_component Coupling Reaction final_dye Azo Disperse Dye coupling_component->final_dye Yields filtration Filtration final_dye->filtration washing Washing filtration->washing drying Drying washing->drying

Caption: A generalized workflow for the synthesis of an azo disperse dye.

Protocol 3.1.1: Diazotization of 3-Amino-4-methoxybenzanilide

  • Preparation of the Amine Suspension: In a 250 mL beaker, suspend 2.56 g (0.01 mol) of 3-amino-4-methoxybenzanilide in 50 mL of water.

  • Acidification: While stirring, slowly add 5 mL of concentrated hydrochloric acid. The mixture will become a solution.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature throughout the diazotization process.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes. Ensure the temperature does not rise above 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Protocol 3.1.2: Azo Coupling with N,N-Diethylaniline

  • Preparation of the Coupling Solution: In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 100 mL of a 10% aqueous solution of hydrochloric acid.

  • Cooling: Cool this solution to 0-5 °C in an ice-salt bath.

  • Coupling Reaction: Slowly add the freshly prepared cold diazonium salt solution to the cold N,N-diethylaniline solution with vigorous stirring. A colored precipitate will form immediately.

  • pH Adjustment: After the addition is complete, slowly add a 20% sodium hydroxide solution to adjust the pH to 4-5. This will ensure complete coupling.

  • Completion of Reaction: Continue stirring the reaction mixture in the ice bath for another 1-2 hours to ensure the reaction goes to completion.

  • Isolation of the Dye: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude dye on the filter with copious amounts of cold water until the filtrate is neutral.

  • Drying: Dry the purified dye in a vacuum oven at 60 °C.

Diagram 2: Chemical Reaction Scheme

Azo_Dye_Synthesis cluster_reactants Reactants cluster_reagents Reagents Amine 3-Amino-4-methoxybenzanilide DiazotizationReagents 1. NaNO₂, HCl (0-5°C) Amine->DiazotizationReagents CouplingAgent N,N-Diethylaniline CouplingReagents 2. Coupling CouplingAgent->CouplingReagents Product Azo Disperse Dye DiazotizationReagents->Product Diazotization & CouplingReagents->Product Coupling

Caption: The two-step synthesis of an azo disperse dye.

Characterization of the Synthesized Dye

The synthesized dye should be characterized to confirm its structure and purity. Standard analytical techniques include:

  • Melting Point: To assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -N=N-, -OH, -NH₂).

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is indicative of the dye's color.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized dye.

Table 2: Expected Spectroscopic Data for a Representative Azo Dye

TechniqueExpected Observations
FT-IR (cm⁻¹) ~1600 (N=N stretch), ~3400 (if -OH or -NH present), aromatic C-H stretches
UV-Vis (λmax) Typically in the range of 400-600 nm, depending on the specific structure
¹H NMR (ppm) Aromatic protons in the range of 6.5-8.5 ppm, aliphatic protons of the diethyl groups

Conclusion and Future Outlook

This compound and its derivatives are valuable and versatile intermediates in the synthesis of novel azo disperse dyes. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of these important colorants. The ability to systematically modify the structure of the coupling component allows for the fine-tuning of the dye's properties, such as color, fastness, and affinity for different fibers. Future research in this area will likely focus on the development of more environmentally friendly synthetic methods and the creation of high-performance dyes with enhanced stability and novel functionalities.

References

  • MDPI. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. [Link]
  • MDPI. Synthesis and Biological Activity of Three Novel Azo Dyes. [Link]
  • MDPI. Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. [Link]
  • Google Patents. Preparation method of 3-amino-4-methoxybenzaniline.
  • University of Waterloo. The Synthesis of Azo Dyes. [Link]

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The Role of 3-Methoxybenzhydrazide in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Methoxybenzhydrazide and its pivotal role in coordination chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, coordination behavior, and applications of this compound and its metal complexes. We will delve into the underlying principles that govern its reactivity and the enhanced functionalities that arise from chelation with various metal ions.

Introduction: The Versatility of Benzhydrazides in Ligand Design

Benzhydrazide and its derivatives are a cornerstone in the design of versatile ligands for coordination chemistry. The presence of both a carbonyl oxygen and a hydrazinic nitrogen moiety provides multiple donor sites, allowing for the formation of stable chelate rings with a wide array of metal ions. This compound, with its electron-donating methoxy group at the meta position, presents a unique electronic profile that influences the stability and reactivity of its coordination compounds. These complexes have garnered significant interest due to their diverse applications, ranging from catalysis to their potential as therapeutic agents. The complexation with transition metals often leads to an enhancement of their inherent biological properties, a phenomenon attributed to chelation theory[1].

The coordination chemistry of this compound is rich and varied, primarily due to the ligand's ability to exist in keto and enol tautomeric forms. This structural flexibility allows for different coordination modes, leading to complexes with diverse geometries and, consequently, distinct physicochemical and biological properties.

Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward process, typically achieved through the reaction of methyl 3-methoxybenzoate with hydrazine hydrate. This reaction provides the foundational ligand for subsequent coordination studies.

Protocol: Synthesis of this compound

Materials:

  • Methyl 3-methoxybenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Reflux apparatus

  • Beakers, flasks, and filtration equipment

Procedure:

  • In a round-bottom flask, dissolve methyl 3-methoxybenzoate in a minimal amount of ethanol.

  • To this solution, add a slight molar excess of hydrazine hydrate.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting white crystalline solid of this compound is collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator over anhydrous CaCl₂.

Characterization: The synthesized this compound should be characterized to confirm its identity and purity. Key analytical techniques include:

  • Melting Point: Comparison with the literature value (93-95 °C)[2].

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure[2].

Coordination Chemistry of this compound

This compound acts as a versatile chelating agent, capable of coordinating with a variety of transition metal ions. The coordination typically occurs through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide moiety.

Keto-Enol Tautomerism and Coordination Modes

A critical aspect of the coordination chemistry of hydrazides is their ability to undergo keto-enol tautomerism. In the solid state and in non-coordinating solvents, the ligand primarily exists in the keto form. However, upon complexation with a metal ion, it can deprotonate and coordinate in its enol form. This versatility in coordination modes significantly influences the geometry and stability of the resulting metal complexes.

dot graph Tautomerism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Keto [label="Keto Form", fillcolor="#F1F3F4"]; Enol [label="Enol Form", fillcolor="#F1F3F4"];

Keto -> Enol [label=" Deprotonation\n(in presence of metal ion)"]; Enol -> Keto [label=" Protonation"]; } dot Caption: Keto-Enol Tautomerism of this compound.

In the keto form , this compound acts as a neutral bidentate ligand. In the enol form , after deprotonation, it acts as a monoanionic bidentate ligand. This change in charge and bonding character has profound effects on the properties of the metal complex.

General Protocol for the Synthesis of Metal Complexes

Materials:

  • This compound (Ligand)

  • Metal(II) or Metal(III) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂)

  • Ethanol or Methanol

  • Reflux apparatus

  • Magnetic stirrer

Procedure:

  • Dissolve a stoichiometric amount of this compound in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the corresponding metal salt in ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 2:1 for divalent metals.

  • A change in color and/or the formation of a precipitate usually indicates complex formation.

  • Reflux the reaction mixture for 2-4 hours to ensure complete reaction.

  • Cool the mixture to room temperature, and collect the precipitated complex by filtration.

  • Wash the complex with cold ethanol and then with diethyl ether to remove any impurities.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

dot graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Ligand [label="this compound\nin Ethanol"]; MetalSalt [label="Metal Salt\nin Ethanol"]; Mixing [label="Mix and Reflux", shape=ellipse, fillcolor="#FBBC05"]; Complex [label="Metal Complex\n(Precipitate)"]; Filtration [label="Filter, Wash, Dry", shape=ellipse, fillcolor="#34A853"]; PurifiedComplex [label="Purified Metal Complex"];

Ligand -> Mixing; MetalSalt -> Mixing; Mixing -> Complex; Complex -> Filtration; Filtration -> PurifiedComplex; } dot Caption: General workflow for the synthesis of this compound metal complexes.

Characterization of Metal Complexes

A suite of analytical techniques is employed to elucidate the structure and properties of the synthesized metal complexes.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

  • Molar Conductivity Measurements: To determine if the complex is an electrolyte or non-electrolyte in a given solvent.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.

  • FT-IR Spectroscopy: This is a powerful tool to determine the coordination mode of the ligand. A shift in the ν(C=O) band to a lower frequency and the appearance of new bands corresponding to ν(M-O) and ν(M-N) vibrations are indicative of coordination.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination environment.

  • ¹H NMR Spectroscopy: While often complicated by the paramagnetic nature of many transition metal complexes, for diamagnetic complexes, it can provide valuable information about the ligand environment upon coordination.

  • X-ray Crystallography: This technique provides unambiguous proof of the structure of the complex in the solid state, including bond lengths, bond angles, and the overall coordination geometry.

Spectroscopic Data Summary for Representative Metal Complexes
ComplexKey FT-IR Bands (cm⁻¹)ν(C=O) Shiftν(M-O)ν(M-N)Magnetic Moment (B.M.)Proposed Geometry
Cu(II) Complex ~1600 (νC=N), ~1580 (νC=O)Downward~530-600~420-440~1.7-2.2Square Planar/Octahedral
Ni(II) Complex ~1605 (νC=N), ~1585 (νC=O)Downward~530-600~420-440Diamagnetic or ~2.8-3.5Square Planar or Octahedral
Co(II) Complex ~1600 (νC=N), ~1580 (νC=O)Downward~530-600~420-440~4.3-5.2Octahedral
Zn(II) Complex ~1610 (νC=N), ~1590 (νC=O)Downward~530-600~420-440DiamagneticTetrahedral/Octahedral

Note: The data presented are generalized from studies on related benzhydrazide complexes and are intended for illustrative purposes.

Applications of this compound Metal Complexes

The coordination of this compound to metal ions often leads to a significant enhancement of its biological and catalytic activities.

Biological Applications

Hydrazone and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties[1][3]. The enhanced biological activity of the metal complexes is often attributed to the chelation effect. According to Tweedy's chelation theory, chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid membranes of microorganisms, thereby enhancing its antimicrobial efficacy[4].

dot graph ChelationEffect { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Chelation [label="Chelation of Metal Ion\nwith this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polarity [label="Reduction of Metal Ion Polarity", fillcolor="#F1F3F4"]; Lipophilicity [label="Increased Lipophilicity\nof the Complex", fillcolor="#F1F3F4"]; Penetration [label="Enhanced Penetration\nthrough Cell Membrane", fillcolor="#F1F3F4"]; Activity [label="Enhanced Biological Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Chelation -> Polarity; Polarity -> Lipophilicity; Lipophilicity -> Penetration; Penetration -> Activity; } dot Caption: Mechanism of enhanced biological activity via chelation.

Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism (bacterial or fungal strain).

  • Create wells of a standard diameter in the agar using a sterile cork borer.

  • Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • A well with the solvent alone serves as a negative control, and a standard antibiotic/antifungal agent serves as a positive control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Catalytic Applications

Metal complexes of hydrazones have shown promise as catalysts in various organic transformations, particularly in oxidation reactions[5][6]. The metal center in these complexes can exist in multiple oxidation states, facilitating redox processes. The ligand framework can be tuned to influence the selectivity and efficiency of the catalytic reaction. For instance, molybdenum complexes of benzhydrazide derivatives have been investigated as potential catalysts for the oxidation of olefins[5].

Protocol: Catalytic Oxidation of an Alkene (e.g., Styrene)

  • In a reaction vessel, dissolve the alkene substrate and the this compound metal complex catalyst in a suitable solvent.

  • Add an oxidizing agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide) to the reaction mixture.

  • Stir the reaction at a controlled temperature and monitor its progress using gas chromatography (GC) or TLC.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Analyze the product mixture to determine the conversion of the substrate and the selectivity for the desired oxidized product (e.g., epoxide).

Conclusion

This compound is a highly versatile and accessible ligand in coordination chemistry. Its ability to form stable complexes with a wide range of metal ions, coupled with the fascinating interplay of keto-enol tautomerism, makes it a subject of ongoing research interest. The resulting metal complexes often exhibit enhanced biological and catalytic properties compared to the free ligand, opening up avenues for the development of new therapeutic agents and efficient catalysts. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for exploring the rich coordination chemistry of this compound and harnessing its potential in various scientific and industrial applications.

References

  • Synthesis, Characterization and Antimicrobial Activity of Metal Complexes of N-(4-methoxybenzylidene) isonicotinohydrazone Schiff base. International Journal of Current Research.
  • Transition Metal Complexes and HOMO-LUMO. ResearchGate.
  • Crystal structure of (E)-3-methoxy-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide, C15H15N3O2. ResearchGate.
  • Synthesis, Characterization and Antimicrobial Activity of Metal Complexes of N-(4-methoxybenzylidene) isonicotinohydrazone Schiff base. Journal of Chemical and Pharmaceutical Research.
  • Physicochemical and antimicrobial investigation on some selected arylhydrazone complexes. Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Characterization and X-Ray Crystal Structures of 2-Chloro-N'-(2-hydroxy-5-methoxybenzylidene)Benzohydrazide and Its Oxidovanadium(V) Complexes with Catalytic Oxidation Property. Semantic Scholar.
  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Hindawi.
  • SYNTHESIS AND CHARACTERIZATION OF 3d TRANSITION METAL COMPLEXES WITH SCHIFF BASE LIGANDS. UNIMAS Institutional Repository.
  • Synthesis, Characterization, and Bioactivity Evaluation of 4-Methoxybenzohydrazide and Its Metal Complexes. International Journal of Science Engineering and Technology.
  • Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. AIR Unimi.
  • Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. MDPI.
  • Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Hilaris Publisher.
  • Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide as Potential Oxidation Catalysts and Semiconductors. MDPI.
  • Catalytic oxidation of polyphenol trihydroxybenzene by Manganese (II) Complex of Methoxyphenyl Benzopyran derivative. International Journal of Scientific and Research Publications.

Sources

Application Note: Streamlined Synthesis of 3-Methoxybenzhydrazide Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive protocol for the efficient synthesis of 3-Methoxybenzhydrazide derivatives using microwave-assisted organic synthesis (MAOS). This compound and its derivatives are valuable scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] Traditional synthesis methods often require long reaction times and harsh conditions. This application note details a robust, rapid, and high-yield microwave-assisted protocol suitable for research and drug development professionals. We will delve into the mechanistic principles of microwave heating, provide a detailed step-by-step experimental workflow, and outline methods for purification and structural characterization.

Introduction: The Case for Microwave-Assisted Synthesis

Benzohydrazide derivatives are a cornerstone in the development of novel therapeutic agents, recognized for their anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The 3-methoxy substitution, in particular, can be a key feature for modulating the pharmacological profile of these molecules. The conventional synthesis of these compounds, typically through the condensation of a hydrazide with an aldehyde or ketone, often involves prolonged heating under reflux, which can lead to lower yields and the formation of by-products.

Microwave-assisted organic synthesis (MAOS) offers a transformative alternative to conventional heating.[5][6] Unlike traditional methods that rely on slow conductive heat transfer from an external source, microwave irradiation heats the reaction mixture volumetrically and directly.[7][8] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent in this synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.[5][7][9]

  • Ionic Conduction: If any ionic species are present, they will migrate through the solution under the influence of the electric field, generating heat through collisions.[7][8]

This direct energy transfer results in dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving product yields and purity.[6][10][11] The efficiency and green chemistry principles of MAOS make it an ideal platform for the rapid generation of compound libraries for drug discovery.[5][8]

Reaction Principle and Mechanism

The synthesis of this compound derivatives is typically achieved via a condensation reaction between this compound and a selected aromatic aldehyde. The reaction proceeds through a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable hydrazone product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 This compound Cond Ethanol (Solvent) Microwave Irradiation (e.g., 100-150 °C, 5-15 min) R1->Cond plus1 + R2 Substituted Aldehyde R2->Cond P1 This compound Derivative (Hydrazone) Cond->P1 P2 Water (H₂O) Cond->P2 plus2 +

Caption: General reaction scheme for microwave-assisted synthesis.

The causality is clear: the highly polar carbonyl and N-H groups in the reactants efficiently absorb microwave energy, rapidly achieving the activation energy required for the condensation and dehydration steps, leading to the swift formation of the C=N azomethine group characteristic of hydrazones.[12]

Detailed Experimental Protocol

This protocol provides a generalized method. Quantities and specific microwave parameters may require optimization depending on the specific aldehyde used and the microwave synthesizer model.

Materials and Equipment

Reagents:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 - 1.1 eq)

  • Ethanol (96% or absolute), analytical grade

  • Deionized Water

  • Solvents for TLC (e.g., Ethyl Acetate, Hexane)

  • Solvents for Recrystallization (e.g., Ethanol, Acetonitrile)[13]

Equipment:

  • Dedicated microwave synthesizer (e.g., Milestone FlexiWave, CEM Discover)

  • 10 mL or 35 mL microwave reaction vessel with stir bar

  • Analytical balance

  • Standard laboratory glassware (beakers, flasks)

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine this compound (e.g., 1.0 mmol, 166.2 mg) and the desired substituted aromatic aldehyde (e.g., 1.0 mmol).

  • Solvent Addition: Add 3-4 mL of 96% ethanol to the vessel. The choice of a polar solvent like ethanol is critical as it couples efficiently with the microwave field, ensuring rapid and uniform heating.[7]

  • Vessel Sealing: Place a magnetic stir bar in the vessel and securely seal it with the appropriate cap.

  • Microwave Irradiation: Place the vessel inside the microwave synthesizer cavity. Set the reaction parameters. A typical starting point is:

    • Power: 150-300 W (dynamic power control is preferred)[6]

    • Temperature: 120-155 °C (monitored by IR sensor)[6]

    • Hold Time: 5-15 minutes[6][14][15]

    • Stirring: On

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by TLC. A sample can be taken after cooling, spotted against the starting materials, and eluted with a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Product Isolation: After the irradiation is complete, allow the vessel to cool to room temperature (or use the instrument's cooling system). Upon cooling, the product often precipitates out of the solution.

  • Filtration: Transfer the reaction mixture to a beaker and, if necessary, cool further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol or distilled water to remove any unreacted starting materials or soluble impurities.[16]

Purification

Recrystallization is the most common and effective method for purifying these hydrazone derivatives.[4][6]

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (ethanol is often a good first choice) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to complete the crystallization process.

  • Collect the pure crystalline product by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified product in a vacuum oven or desiccator.

Experimental Workflow Diagram

G start Weigh & Combine This compound & Aldehyde add_solv Add Ethanol & Stir Bar start->add_solv seal Seal Microwave Vessel add_solv->seal mw Microwave Irradiation (120-155 °C, 5-15 min) seal->mw cool Cool to Room Temp mw->cool precipitate Precipitate Forms cool->precipitate filter Vacuum Filtration & Cold Solvent Wash precipitate->filter crude Crude Product filter->crude recrystallize Recrystallization (from hot ethanol) crude->recrystallize filter2 Vacuum Filtration recrystallize->filter2 dry Dry Under Vacuum filter2->dry final Pure Crystalline Product dry->final

Caption: Step-by-step workflow for synthesis and purification.

Product Characterization

Confirming the identity and purity of the final product is a critical, self-validating step. The following techniques are standard.

TechniquePurposeExpected Observations for a this compound Derivative
Melting Point Assess purityA sharp, narrow melting point range indicates high purity.
FT-IR (KBr, cm⁻¹) Functional group identification~3200-3300 (N-H stretch), ~1640-1660 (C=O amide I), ~1600-1620 (C=N stretch), ~1250 (C-O stretch of methoxy).[17][18]
¹H NMR (DMSO-d₆, δ ppm) Structural confirmation~11.0-12.0 (s, 1H, -NH), ~8.0-8.5 (s, 1H, -N=CH-), ~6.8-7.9 (m, Ar-H), ~3.8 (s, 3H, -OCH₃).[17][18][19]
¹³C NMR (DMSO-d₆, δ ppm) Carbon skeleton confirmation~160-165 (C=O), ~140-150 (C=N), ~110-160 (Ar-C), ~55 (OCH₃).[20]
Mass Spec. (ESI-MS) Molecular weight confirmationA peak corresponding to [M+H]⁺ or [M+Na]⁺ confirming the expected molecular weight of the product.[17][20]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Insufficient microwave power/temperature or time.- Impure starting materials.- Incorrect stoichiometry.- Increase temperature by 10-20°C or extend hold time by 5 min.- Check purity of hydrazide and aldehyde.- Ensure a 1:1 or slight excess of aldehyde is used.
Product is Oily/Gummy - Impurities present.- Product has a low melting point.- Attempt purification via column chromatography on silica or alumina.[21][22]- Triturate the oil with a non-polar solvent like n-hexane to induce solidification.[13]
Reaction Incomplete - Reaction parameters are too mild.- Increase microwave irradiation time or temperature.- Consider adding a catalytic amount of acetic or hydrochloric acid to the reaction mixture.[19]
Impure Product after Recrystallization - Incorrect recrystallization solvent.- Incomplete removal of starting materials.- Screen for a different recrystallization solvent or use a solvent pair (e.g., ethanol/water).- Wash the crude product more thoroughly before recrystallization.

Conclusion

The microwave-assisted protocol presented here offers a highly efficient, rapid, and reproducible method for the synthesis of this compound derivatives. By leveraging the principles of direct dielectric heating, this approach dramatically reduces reaction times from hours to minutes and often results in higher yields and cleaner products compared to conventional methods. This methodology is exceptionally well-suited for the rapid synthesis of compound libraries in a drug discovery setting, enabling faster lead generation and optimization cycles.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • JOSHI, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. [Link]
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]
  • Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. (2020). MDPI. [Link]
  • Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. (2011). National Institutes of Health (NIH). [Link]
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development. [Link]
  • Theory of Microwave Heating for Organic Synthesis. (No Date).
  • Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. (2012).
  • Microwave-Assisted Synthesis and Antioxidant Activity of a Hydrazone, (E)-1-(4-Methoxybenzylidene)-2- Phenylhydrazine. (2018). AIP Publishing. [Link]
  • Microwave assisted condensation of hydrazone derivatives with aldehydes. (2011).
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (2016). Der Pharma Chemica. [Link]
  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. (2013).
  • Need a purification method for a free hydrazone. (2019). Reddit. [Link]
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). National Institutes of Health (NIH). [Link]
  • How to purify hydrazone?. (2020).
  • Synthesis and biological activities of substituted N'- benzoylhydrazone derivatives. (2011). Academic Journals. [Link]
  • Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. (2022). Firenze University Press. [Link]
  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2015). Der Pharma Chemica. [Link]
  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2024). Pensoft Publishers. [Link]
  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Asian Journal of Chemistry. [Link]
  • Process for purifying aqueous hydrazine hydrate solutions. (1987).
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2015).
  • Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. (2023). National Institutes of Health (NIH). [Link]
  • Microwave assisted organic synthesis (MAOS). (2015). International Journal of Chemical Science. [Link]
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2022). UNIMAS Institutional Repository. [Link]
  • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. (2023). MDPI. [Link]
  • Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2020).
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2024). Taylor & Francis Online. [Link]
  • Rapid solvent-free microwave assisted synthesis of some N'-benzylidene salicylic acid hydrazides. (2012).

Sources

Application Notes & Protocols: 3-Methoxybenzhydrazide as a Versatile Scaffold for Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzhydrazide moiety is a privileged structural motif in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds.[1][2] This guide focuses on 3-Methoxybenzhydrazide, a key intermediate, exploring its application in the development of potent and selective enzyme inhibitors. We will delve into the underlying chemistry, mechanisms of action against various enzyme classes, and provide detailed, field-proven protocols for synthesis, screening, and kinetic analysis.

The Benzhydrazide Scaffold: A Foundation for Inhibition

This compound (m-Anisic hydrazide) is an aromatic hydrazide whose unique chemical properties make it an excellent starting point for inhibitor design.[3] The core of its utility lies in the hydrazide group (-CONHNH₂), which is readily derivatized and can participate in key molecular interactions within an enzyme's active site.

  • Structural Versatility: The terminal amine of the hydrazide is a potent nucleophile, allowing for straightforward condensation reactions with various aldehydes and ketones to form stable hydrazone linkages (-CONH-N=CH-).[4] This reaction provides a simple yet powerful method to introduce diverse chemical functionalities, enabling extensive Structure-Activity Relationship (SAR) studies.[5][6]

  • Hydrogen Bonding Capability: The hydrazide and hydrazone moieties contain both hydrogen bond donors (N-H) and acceptors (C=O, C=N), which are critical for anchoring the inhibitor to amino acid residues in the enzyme's active site.[6]

  • Metal Chelation: The keto-enol tautomerism of the acylhydrazone structure allows it to act as a multidentate ligand, capable of coordinating with metal ions present in the active sites of metalloenzymes.[7] This is a key inhibitory mechanism for enzymes like urease and tyrosinase.[8]

The methoxy group at the 3-position of the benzene ring influences the electronic properties and conformation of the molecule, often enhancing its reactivity and modifying its pharmacokinetic profile.[3]

Key Enzyme Targets for this compound Derivatives

Derivatives built upon the this compound scaffold have shown inhibitory activity against a broad spectrum of enzymes implicated in various diseases. This versatility underscores its importance as a foundational element in drug discovery.

Table 1: Enzyme Classes Inhibited by Benzhydrazide Derivatives
Enzyme ClassSpecific Enzyme(s)Therapeutic AreaRepresentative IC₅₀ ValuesReferences
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's Disease18.42 - 61.37 nM[5][9][10]
Carbonic Anhydrases hCA I, hCA IIGlaucoma, Epilepsy7.12 - 45.12 nM[9][11]
Monoamine Oxidases MAO-A, MAO-BDepression, Parkinson's Disease0.028 - 0.342 µM (for MAO-A)[12]
Urease Helicobacter pylori UreasePeptic Ulcers, Gastritis13.33 - 251.74 µM[1][10]
Tyrosinase Mushroom TyrosinaseHyperpigmentation55.39 µM[8]
Indoleamine 2,3-dioxygenase IDO1Oncology61 nM[6]
Histone Deacetylases Class I HDACsOncology-[2]
Peroxidases Horseradish Peroxidase (HRP)(Mechanism Study)Kᵢ of 80 µM[13]

Mechanisms of Enzyme Inhibition

Understanding the mechanism of inhibition is crucial for rational drug design. Benzhydrazide derivatives can act through various modes, largely dependent on the specific enzyme target and the chemical functionalities of the derivative.

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. This is common for inhibitors that mimic the substrate's structure.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[14]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.[15]

  • Mechanism-Based Inactivation (Suicide Inhibition): The inhibitor is processed by the enzyme's normal catalytic mechanism, but is converted into a highly reactive intermediate that covalently binds to the enzyme, leading to irreversible inactivation.[13][16] For example, the oxidation of benzhydrazide by horseradish peroxidase generates a benzoyl radical that covalently modifies the active site.[13]

Enzyme_Inhibition_Mechanisms E E ES ES E->ES +S EI EI E->EI +I (Comp) EI_nc EI E->EI_nc +I (Non-Comp) S S I_comp I I_noncomp I ESI ESI ES->ESI +I (Non-Comp) P E + P ES->P k_cat lab_comp Competitive Pathway (I binds only to E) lab_noncomp Non-competitive/Mixed Pathway (I binds to E and/or ES)

Caption: General mechanisms of reversible enzyme inhibition.

Experimental Application Protocols

The following protocols provide a robust framework for the synthesis and evaluation of this compound derivatives as enzyme inhibitors.

Protocol 1: Synthesis of N'-Benzylidene-3-methoxybenzohydrazide (A Hydrazone Derivative)

This protocol describes a general, high-yield condensation reaction to form a hydrazone derivative, a common first step in creating a library of potential inhibitors.

Materials:

  • This compound

  • Benzaldehyde (or other desired aromatic/aliphatic aldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a minimal amount of absolute ethanol (e.g., 5 mL) with stirring.

  • In a separate vial, dissolve the selected aldehyde (1.0 mmol) in absolute ethanol (2-3 mL).

  • Add the aldehyde solution dropwise to the stirring hydrazide solution at room temperature.

  • Add one drop of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Rationale: Heating under reflux provides the necessary activation energy for the dehydration-condensation reaction to proceed to completion. The catalytic acid protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide's terminal amine.

  • Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the product.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum. The structure and purity should be confirmed using analytical techniques such as NMR, FT-IR, and Mass Spectrometry.[4][7]

Protocol 2: In Vitro Enzyme Inhibition Assay (General Spectrophotometric)

This protocol outlines a standard operating procedure for determining the inhibitory activity of a compound by measuring the rate of an enzyme-catalyzed reaction that produces a chromogenic product.[17] This example is adapted for a cholinesterase assay using Ellman's reagent.

Materials:

  • Target Enzyme (e.g., Acetylcholinesterase)

  • Substrate (e.g., Acetylthiocholine iodide - ATCI)

  • Chromogenic Reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB, Ellman's reagent)

  • Assay Buffer (e.g., 100 mM Sodium Phosphate Buffer, pH 8.0)

  • Test Compound (dissolved in DMSO, serially diluted)

  • Positive Control Inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements (e.g., at 412 nm for DTNB)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, test compound, and positive control in the assay buffer. The final DMSO concentration in the assay well should be kept below 1% to avoid solvent-induced enzyme inhibition.[18]

  • Assay Setup (in a 96-well plate):

    • Blank Wells: 175 µL Buffer + 25 µL Substrate.

    • Negative Control (100% Activity): 150 µL Buffer + 25 µL Enzyme + 2.5 µL DMSO.

    • Test Wells: 147.5 µL Buffer + 25 µL Enzyme + 2.5 µL of serially diluted Test Compound.

    • Positive Control: 147.5 µL Buffer + 25 µL Enzyme + 2.5 µL of Positive Control Inhibitor.

  • Add 25 µL of DTNB solution to all wells except the Blank.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes.

    • Rationale: This step allows the test compound to bind to the enzyme and reach equilibrium before the reaction is initiated. This is critical for obtaining reproducible inhibition data.[19]

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the substrate solution (ATCI) to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of reaction (V) is the slope of the linear portion of the absorbance vs. time curve.

  • Data Analysis (IC₅₀ Determination):

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 3: Kinetic Analysis to Determine Inhibition Type

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive) by measuring reaction rates at multiple substrate and inhibitor concentrations.

Procedure:

  • Perform the enzymatic assay as described in Protocol 2.

  • Set up a matrix of reactions. Use a fixed concentration of the enzyme and at least three different fixed concentrations of your inhibitor (e.g., 0, IC₅₀/2, IC₅₀, 2xIC₅₀).[12]

  • For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., from 0.1 x Kₘ to 10 x Kₘ).

  • Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Data Analysis (Lineweaver-Burk Plot):

    • Calculate the reciprocal of the velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]) for all data points.

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

    • Analyze the resulting plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).[15]

      • Uncompetitive Inhibition: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease).[20]

      • Mixed Inhibition: Lines intersect in the second or third quadrant (off-axis).

Workflow and Data Interpretation

The development of a novel enzyme inhibitor is a systematic process that moves from initial design and synthesis to detailed mechanistic studies.

Inhibitor_Development_Workflow start Scaffold Selection (this compound) synth Library Synthesis (Hydrazone Formation, etc.) start->synth screen Primary Screening (Single Concentration Assay) synth->screen Characterize Compounds ic50 IC50 Determination (Dose-Response Curves) screen->ic50 Identify 'Hits' kinetics Kinetic Studies (Determine Inhibition Type) ic50->kinetics Quantify Potency sar Structure-Activity Relationship (SAR) Analysis kinetics->sar Elucidate Mechanism optimize Lead Optimization (Iterative Synthesis) sar->optimize Inform Design in_vivo In Vivo / Cell-Based Assays sar->in_vivo Select Lead Compound optimize->synth New Derivatives

Sources

Application Note & Protocols: Strategic Utilization of 3-Methoxybenzhydrazide for the Generation of Diverse Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Benzhydrazide Scaffold in Drug Discovery

In the landscape of modern drug discovery, the efficiency of identifying novel bioactive molecules is paramount. Combinatorial chemistry serves as a powerful engine for this process, enabling the rapid synthesis of large, structurally diverse libraries of compounds.[1][2] The choice of the central scaffold for these libraries is a critical decision that dictates the chemical space accessible for exploration. 3-Methoxybenzhydrazide has emerged as a particularly valuable and versatile building block in this context.[3]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in the construction of combinatorial libraries. We will delve into the chemical rationale behind its utility, provide detailed, field-proven protocols for the synthesis of key compound classes, and offer insights into the optimization of these processes.

The core utility of this compound lies in the reactivity of its hydrazide functional group (-CONHNH₂). This moiety is a versatile handle for a variety of chemical transformations, most notably the formation of hydrazones and the construction of various heterocyclic systems.[4] The presence of the methoxy group at the 3-position of the benzene ring provides several advantages:

  • Modulation of Electronic Properties: The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and the adjacent carbonyl, impacting reaction kinetics and product stability.

  • Vector for Structural Diversity: The methoxy group provides a point for potential future modification and can influence the conformational preferences of the final compounds, which is crucial for their interaction with biological targets.

  • Favorable Physicochemical Properties: The inclusion of the methoxy group can enhance the solubility and other drug-like properties of the resulting library members.[3]

This guide will focus on three primary applications of this compound in combinatorial library synthesis:

  • Hydrazone Libraries: Leveraging the facile and reversible reaction with aldehydes and ketones.

  • Pyrazole Libraries: Constructing five-membered heterocyclic rings, a common motif in bioactive molecules.

  • Multicomponent Reaction (MCR) Libraries: Utilizing the hydrazide as a key component in reactions like the Ugi reaction to rapidly build molecular complexity.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[5]
Molecular Weight 166.18 g/mol [6]
Appearance White to cream or pale brown crystalline powder[7][8]
Melting Point 89.0-95.0 °C[7][8]
CAS Number 5785-06-8[5]
IUPAC Name 3-methoxybenzohydrazide[9]

Application I: Synthesis of Diverse Hydrazone Libraries

Hydrazone formation is a cornerstone of dynamic combinatorial chemistry due to the generally reversible nature of the carbon-nitrogen double bond formed.[10][11] This allows for the generation of libraries where the composition can be influenced by a biological target (template-assisted synthesis). However, for screening purposes, stable hydrazone libraries are often desired. The reaction of this compound with a diverse set of aldehydes and ketones is a robust method for generating such libraries.[12]

Scientific Rationale

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration, often catalyzed by a small amount of acid, to yield the corresponding N-acylhydrazone. The stability of the resulting hydrazone is enhanced by conjugation with the aromatic ring of the 3-methoxybenzoyl group.

Experimental Workflow: Hydrazone Library Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Analysis & Storage A This compound E Combine Reactants in Parallel (e.g., 96-well plate) A->E B Aldehyde/Ketone Library (R1, R2 diverse) B->E C Solvent (e.g., Ethanol) C->E D Acid Catalyst (e.g., Acetic Acid) D->E F Stir/Shake at RT to 60°C E->F G Monitor by TLC/LC-MS F->G H Cool to RT G->H I Precipitation/Filtration or Solvent Evaporation H->I J Washing & Drying I->J K Characterization (LC-MS, NMR) J->K L Hydrazone Library K->L

Caption: Workflow for parallel synthesis of a hydrazone library.

Detailed Protocol: Parallel Synthesis of a 96-Compound Hydrazone Library
  • Stock Solution Preparation:

    • Prepare a 0.5 M stock solution of this compound in methanol or ethanol.

    • Prepare 0.5 M stock solutions of 96 diverse aldehydes in a compatible solvent (e.g., methanol, DMSO).

  • Reaction Setup:

    • Into each well of a 96-well reaction block, add 200 µL (0.1 mmol) of the this compound stock solution.

    • To each well, add 200 µL (0.1 mmol) of a unique aldehyde stock solution.

    • Add 10 µL of glacial acetic acid to each well to catalyze the reaction.

  • Reaction and Monitoring:

    • Seal the reaction block and place it on an orbital shaker at room temperature. For less reactive aldehydes, the block can be heated to 50-60 °C.

    • The reaction is typically complete within 3-12 hours. Progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Work-up and Isolation:

    • Upon completion, remove the solvent under reduced pressure using a centrifugal evaporator.

    • The resulting crude hydrazones can often be used directly for screening if purity is sufficient.

    • For purification, the residue can be recrystallized from a suitable solvent like ethanol or purified by flash chromatography.

  • Characterization and Storage:

    • Confirm the identity and purity of a representative subset of the library members by LC-MS and ¹H NMR.

    • Store the library plate under an inert atmosphere at 4 °C.

Application II: Synthesis of 1,3,5-Trisubstituted Pyrazole Libraries

Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The Knorr pyrazole synthesis and related methods provide a reliable route to this heterocycle.[13][14] this compound can be effectively used as the nitrogen source in the condensation reaction with 1,3-dicarbonyl compounds to generate libraries of 1,3,5-trisubstituted pyrazoles.[15]

Scientific Rationale

The synthesis involves the condensation of a hydrazine (this compound) with a 1,3-dicarbonyl compound.[13] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction (i.e., which nitrogen of the hydrazide attacks which carbonyl) can be influenced by the steric and electronic properties of the substituents on the 1,3-dicarbonyl compound.

Experimental Workflow: Pyrazole Library Synthesis

G cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis A This compound D Combine Reactants A->D B 1,3-Diketone Library (R1, R3 diverse) B->D C Solvent (e.g., Acetic Acid or Ethanol) C->D E Reflux (80-120°C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Pour into Ice-Water G->H I Collect Precipitate by Filtration H->I J Recrystallization or Chromatography I->J K Characterization (LC-MS, NMR) J->K L Pyrazole Library K->L

Caption: General workflow for pyrazole library synthesis.

Detailed Protocol: Synthesis of a Representative Pyrazole

This protocol can be adapted for parallel synthesis.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1.66 g (10 mmol) of this compound in 50 mL of glacial acetic acid.

    • Add 1.00 g (10 mmol) of acetylacetone (a simple 1,3-diketone) to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 118 °C) for 4 hours.

    • Monitor the reaction by TLC, observing the consumption of the starting materials and the formation of a new, more nonpolar spot.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled solution into 200 mL of ice-water with stirring.

    • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, washing with cold water to remove residual acetic acid.

  • Purification and Characterization:

    • Recrystallize the crude product from ethanol to obtain the pure 1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole.

    • Dry the purified product under vacuum.

    • Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application III: Ugi Multicomponent Reaction for Rapid Scaffolding

Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry as they allow for the construction of complex molecules in a single step from three or more starting materials.[16] The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[17] By using a bifunctional starting material, such as a hydrazide, the Ugi reaction can be adapted to generate diverse and complex heterocyclic scaffolds. In this context, this compound can act as the amine component.

Scientific Rationale

In a modified Ugi reaction, this compound first condenses with an aldehyde to form an N-acylhydrazone in situ. This hydrazone then participates in the Ugi reaction with a carboxylic acid and an isocyanide. The initial product is a complex bis-amide which can be a target molecule itself or a precursor for further cyclization reactions to generate novel heterocyclic libraries.[18] This approach allows for the introduction of four points of diversity in a single, atom-economical step.

Detailed Protocol: Ugi Reaction with this compound
  • Reaction Setup:

    • In a vial, add 166 mg (1 mmol) of this compound, 1 mmol of a selected aldehyde (e.g., benzaldehyde), and 1 mmol of a carboxylic acid (e.g., acetic acid) to 5 mL of methanol.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the hydrazone intermediate.

  • Ugi Reaction:

    • To the mixture, add 1 mmol of an isocyanide (e.g., tert-butyl isocyanide). Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.

    • Seal the vial and continue stirring at room temperature for 24-48 hours.

  • Work-up and Isolation:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure Ugi product.

Conclusion and Future Perspectives

This compound is a cost-effective and highly versatile building block for the construction of diverse combinatorial libraries. Its utility in the synthesis of hydrazones, pyrazoles, and complex scaffolds via multicomponent reactions has been demonstrated. The protocols provided herein offer a solid foundation for researchers to generate novel compound libraries for screening in drug discovery and other life sciences applications. The inherent reactivity of the hydrazide moiety, coupled with the modulating effect of the 3-methoxy group, ensures its continued relevance in the quest for new bioactive molecules. Future work could explore the use of this compound in solid-phase synthesis to further streamline the library generation and purification processes.[19]

References

  • Pittelkow, M. (n.d.). Dynamic combinatorial chemistry with hydrazones: libraries incorporating heterocyclic and steroidal motifs.
  • Hewitt, S. H., & Wilson, A. J. (2018). Generation of Dynamic Combinatorial Libraries Using Hydrazone-Functionalized Surface Mimetics. European Journal of Organic Chemistry, 2018(16), 1872-1879. [Link]
  • Chem-Impex. (n.d.). This compound.
  • King, C. (n.d.). Combinatorial Lab.
  • (N.d.).
  • (N.d.). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. cr subscription agency.
  • (2025).
  • (2025). (PDF)
  • (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)
  • (N.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
  • (N.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • (N.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses Procedure.
  • (N.d.). Ugi reaction. Wikipedia.
  • (N.d.). New Route for the Synthesis of Pyrazolone Derivatives | Request PDF.
  • (2023).
  • (N.d.). The Ugi three-component reaction and its variants. Organic Chemistry Frontiers (RSC Publishing).
  • (N.d.). (PDF) Generation of Dynamic Combinatorial Libraries Using. Amanote Research.
  • (N.d.).
  • (N.d.). Hydrazone synthesis. Organic Chemistry Portal.
  • (N.d.). Hydrazinopeptide Motifs Synthesized via the Ugi Reaction: An Insight into the Secondary Structure. Griffith Research Online.
  • (N.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
  • (N.d.). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers.
  • (N.d.).
  • Liu, R., Li, X., & Lam, K. S. (n.d.). Combinatorial Chemistry in Drug Discovery. PMC - NIH.
  • (N.d.). 4-Methoxybenzhydrazide. PubChem.
  • Liu, R., Li, X., & Lam, K. S. (n.d.). Combinatorial chemistry in drug discovery. eScholarship.org.

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Application Notes and Protocols: 3-Methoxybenzhydrazide for the Detection and Quantification of Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 3-Methoxybenzhydrazide in Analytical Chemistry

This compound (C₈H₁₀N₂O₂) is a versatile organic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals[1][2]. Its core structure, featuring a hydrazide functional group (-CONHNH₂) and a methoxy-substituted benzene ring, makes it an excellent precursor for creating highly effective chemosensors. In the field of analytical chemistry, this compound is primarily utilized after being converted into its hydrazone derivatives. This conversion is typically achieved through a simple condensation reaction with an appropriate aldehyde or ketone[3][4].

The resulting hydrazones are powerful multidentate ligands. The presence of oxygen and nitrogen atoms with lone pairs of electrons allows these molecules to form stable, colored, or fluorescent coordination complexes with various metal ions[4][5]. This property is the foundation of their use in sensitive and selective spectrophotometric or fluorometric methods for quantifying metal ions that are critical in environmental monitoring, industrial quality control, and biological systems[6][7]. This guide provides the scientific principles and detailed protocols for leveraging this compound-derived sensors for metal ion analysis.

Physico-chemical Properties of this compound:

  • Molecular Formula: C₈H₁₀N₂O₂[1]

  • Molar Mass: 166.18 g/mol [1]

  • Appearance: Colorless crystalline solid[1]

  • Melting Point: 93-95 °C[1]

  • Solubility: Low solubility in water, but soluble in organic solvents like alcohols and ethers[1].

Principle of Detection: From Hydrazide to Metal Ion Sensor

The utility of this compound as a metal ion sensor is indirect; it serves as the building block for the active sensing molecule, the hydrazone. The process follows a clear logical and chemical pathway.

Causality of the Sensing Mechanism:

  • Synthesis of the Active Ligand (Hydrazone): this compound is reacted with an aldehyde or ketone. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde/ketone, leading to the formation of a Schiff base known as a hydrazone. This new molecule contains the C=N-NH-C=O backbone, which is an excellent chelating scaffold[3][4].

  • Chelation and Complex Formation: The hydrazone ligand possesses multiple donor atoms (typically the imine nitrogen and the enolic oxygen after tautomerization) that can coordinate with a single metal ion. This process, known as chelation, forms a stable, cyclic coordination complex[5][8]. The formation of this complex is often highly dependent on the pH of the medium, which can influence the protonation state of the ligand[9].

  • Optical Response Generation: The electronic configuration of the hydrazone ligand is significantly altered upon chelation with a metal ion. This leads to a change in the molecule's ability to absorb or emit light.

    • Colorimetric Sensing: The formation of the metal-ligand complex often causes a shift in the maximum absorption wavelength (λmax) towards the visible region, resulting in a distinct color change. The intensity of this color, measured as absorbance via spectrophotometry, is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert Law[7][10].

    • Fluorometric Sensing: In some cases, the ligand may be fluorescent. Metal ion binding can either quench this fluorescence ("turn-off" sensor) or enhance it ("turn-on" sensor) through mechanisms like chelation-enhanced fluorescence (CHEF)[5][6].

The diagram below illustrates the general principle of hydrazone formation and subsequent metal ion chelation.

G cluster_0 Step 1: Hydrazone Synthesis cluster_1 Step 2: Metal Ion Detection cluster_2 Step 3: Quantification Hydrazide This compound Hydrazone Active Hydrazone Ligand Hydrazide->Hydrazone + R-CHO (Condensation) Aldehyde Aldehyde/Ketone Aldehyde->Hydrazone Hydrazone_2 Active Hydrazone Ligand Metal Metal Ion (Mⁿ⁺) Complex Colored/Fluorescent Metal-Hydrazone Complex Metal->Complex Complex_2 Metal-Hydrazone Complex Hydrazone_2->Complex Chelates Measurement Spectrophotometer / Fluorometer Complex_2->Measurement Generates Signal (Absorbance/Fluorescence)

Caption: General workflow from this compound to metal ion quantification.

Application Note: Spectrophotometric Determination of Copper(II)

This section details the use of a hydrazone derived from a methoxy-substituted benzaldehyde for the selective and sensitive detection of Copper(II) ions. While the cited literature uses a closely related derivative, 3-methoxy-4-hydroxy benzaldehyde 4-bromophenyl hydrazone (3,4-MHBBPH), the principles and protocol are directly applicable and demonstrate the utility of the core structure[9].

Expertise & Experience: Causality Behind the Method

The detection of Cu(II) using this class of hydrazone is highly effective due to several key factors. Cu(II) ions readily react with the hydrazone ligand to form a stable, orange-colored 1:1 complex[9].

  • pH Optimization: The reaction is performed in an acetate buffer medium at pH 4.0. This acidic-to-neutral pH is critical because it ensures the hydrazone ligand is in the appropriate deprotonated state to bind effectively with the metal ion while preventing the precipitation of copper(II) hydroxide, which would occur at higher pH values[9].

  • Solvent Extraction: The resulting Cu(II)-hydrazone complex is hydrophobic. This property is exploited by using an organic solvent, chloroform, to extract the complex from the aqueous sample. This extraction step serves two purposes: it concentrates the analyte from a larger sample volume and it removes potential water-soluble interfering ions, thereby significantly enhancing the sensitivity and selectivity of the method[9].

  • Wavelength Selection: The chloroform extract of the Cu(II)-complex exhibits a maximum absorbance (λmax) at 462 nm. At this wavelength, the reagent blank (the hydrazone ligand alone in chloroform) has negligible absorbance[9]. Measuring at λmax provides the highest sensitivity and adherence to the Beer-Lambert law.

Data Presentation: Analytical Characteristics

The following table summarizes the key performance metrics for the determination of Cu(II) using a representative hydrazone sensor.

ParameterValueReference
Maximum Wavelength (λmax)462 nm[9]
Optimal pH Range4.0[9]
Beer's Law Range0.20 to 4.0 µg/mL[9]
Molar Absorptivity2.05 x 10⁴ L mol⁻¹ cm⁻¹[9]
Sandell's Sensitivity0.254 µg cm⁻²[9]
Limit of Detection (LOD)0.027 µg/mL[9]
Stoichiometry (Metal:Ligand)1:1[9]
Complex Stability> 12 hours[9]

Protocol: Quantitative Determination of Copper(II)

This protocol describes a self-validating system for the extractive spectrophotometric determination of Cu(II) in aqueous samples. It includes the preparation of all necessary reagents, the construction of a calibration curve, and the analysis of an unknown sample.

4.1. Reagents and Instrumentation

  • This compound-derived hydrazone (e.g., 3,4-MHBBPH).

  • Hydrazone Stock Solution (1 x 10⁻³ M): Dissolve the appropriate amount of the synthesized hydrazone in a high-purity solvent like Dimethylformamide (DMF).

  • Copper(II) Stock Solution (1000 µg/mL): Dissolve a precise weight of CuSO₄·5H₂O in deionized water containing a few drops of H₂SO₄ to prevent hydrolysis. Dilute to a final volume in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 µg/mL) from the stock solution.

  • Acetate Buffer (pH 4.0): Prepare using acetic acid and sodium acetate.

  • Chloroform (CHCl₃): Analytical grade.

  • Instrumentation: UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

4.2. Experimental Workflow Diagram

G prep_reagents 1. Prepare Reagents - Hydrazone Solution - Cu(II) Standards - Buffer (pH 4.0) prep_samples 2. Prepare Calibration Set & Sample (In separate 10 mL flasks) prep_reagents->prep_samples add_reagents 3. Add Reagents to Each Flask - 5 mL Buffer - 1 mL Hydrazone Solution prep_samples->add_reagents add_cu 4. Add Cu(II) Aliquots (Standards or Unknown Sample) add_reagents->add_cu complexation 5. Complex Formation - Add 1 mL Chloroform - Shake vigorously for 2 min add_cu->complexation separation 6. Phase Separation - Allow layers to separate complexation->separation measurement 7. Measure Absorbance - Collect organic (lower) layer - Read at 462 nm vs. Reagent Blank separation->measurement analysis 8. Data Analysis - Plot Calibration Curve - Determine Unknown Concentration measurement->analysis

Caption: Step-by-step workflow for Cu(II) spectrophotometric analysis.

4.3. Step-by-Step Protocol

Part A: Calibration Curve Construction

  • Into a series of five 10 mL volumetric flasks, pipette aliquots of the Cu(II) working standards to obtain final concentrations of 0.2, 0.5, 1.0, 2.0, and 4.0 µg/mL after final dilution.

  • Prepare a "Reagent Blank" by adding all reagents except the copper standard to another 10 mL flask. Use deionized water in place of the copper solution.

  • To each flask (standards and blank), add 5.0 mL of the acetate buffer (pH 4.0) and 1.0 mL of the hydrazone stock solution.

  • Add 1.0 mL of chloroform to each flask.

  • Stopper the flasks and shake vigorously for 2 minutes to facilitate complex formation and extraction into the organic phase.

  • Allow the flasks to stand for the layers to separate completely. The orange-colored complex will be in the lower chloroform layer.

  • Carefully collect the organic layer from each flask using a pipette and transfer to a 1 cm cuvette.

  • Set the spectrophotometer to 462 nm. Use the Reagent Blank to zero the instrument.

  • Measure the absorbance of each standard solution.

  • Plot a graph of Absorbance vs. Concentration (µg/mL). The resulting plot should be a straight line passing through the origin, confirming adherence to Beer's Law.

Part B: Analysis of an Unknown Sample

  • Take a known volume of the water sample and place it in a 10 mL volumetric flask. If necessary, digest the sample to remove organic matter and bring it into solution[9][11].

  • Follow steps 3 through 9 from Part A, using the unknown sample instead of a standard.

  • Using the measured absorbance of the unknown sample, determine its concentration by interpolating from the calibration curve or by using the equation of the line (y = mx + c) derived from your calibration plot.

Troubleshooting and Method Validation

A robust analytical method requires awareness of potential issues and built-in validation.

IssuePotential CauseSolution
Low or No Color Development Incorrect pH; Reagent degradation; Insufficient reagent concentration.Verify buffer pH. Prepare fresh hydrazone solution. Ensure at least a six-fold molar excess of the reagent is used[11].
Precipitate Formation pH is too high, causing metal hydroxide precipitation; Low solubility of the complex.Re-check and adjust the buffer pH to the optimal range (4.0 for Cu(II)). Ensure complete extraction into the organic solvent.
Poor Reproducibility Inconsistent shaking time/intensity; Volume measurement errors; Contamination.Standardize the shaking procedure. Use calibrated pipettes. Ensure all glassware is scrupulously clean.
Interference from Other Ions Presence of other metal ions that also form colored complexes.A detailed study of interfering ions is necessary. For the cited Cu(II) method, common ions like Na⁺, K⁺, Mg²⁺, and Ca²⁺ do not interfere, but high concentrations of ions like Fe³⁺ or Ni²⁺ might require the use of masking agents[9].

Safety Precautions

  • This compound: Handle with care. It is classified as an irritant to the eyes, respiratory system, and skin[1]. Always wear suitable personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust.

  • Metal Salts: Many metal salts (especially those of heavy metals like copper) are toxic and harmful to the environment. Handle with gloves and dispose of waste according to institutional guidelines.

  • Organic Solvents: Chloroform is a hazardous solvent. All work involving chloroform must be performed in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound is a valuable and accessible precursor for developing robust chemosensors for metal ion detection. Through conversion to hydrazone derivatives, it enables simple, cost-effective, and sensitive spectrophotometric methods for quantifying ions like Cu(II). The principles of pH control, solvent extraction, and precise wavelength measurement are key to achieving reliable and accurate results. Future research may focus on immobilizing these hydrazone ligands onto solid supports or nanoparticles to create reusable, field-portable sensors for real-time environmental monitoring[12][13].

References

  • This compound - Introduction. (2024). ChemBK. [Link]
  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2023). MDPI. [Link]
  • Extractive spectrophotometric determination of copper(II) in water and alloy samples with 3-methoxy-4-hydroxy benzaldehyde-4-bromophenyl hydrazone (3,4-MHBBPH). (2025).
  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2023). MDPI. [Link]
  • Madrakian, T., & Siri, M. (2011). Spectrophotometric Determination of Fe3+ and Pb2+. Acta Chimica Slovenica. [Link]
  • Direct spectrophotometric determination of titanium(IV) with 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic. Journal of Chemical and Pharmaceutical Research. [Link]
  • Analytical Methods for Hydrazines.
  • Spectrophotometric Determination of Metal Ions Using Chromogenic Organic Reagents: Techniques, Advantages, and Challenges. (2023). IJSREM. [Link]
  • Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. (2014).
  • A review on recent advances in selective and sensitive detection of heavy toxic metal ions in water using g-C3N4-based heterostructures. (2021). Royal Society of Chemistry. [Link]
  • Review on Spectrophotometric Method for Formation of Metal Complexes of Hydrazone Derivatives. (2023).
  • Method for detecting copper(ii) ions using a hydrazone-based colorimetric sensor. (2021).
  • A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. (2021). National Institutes of Health (NIH). [Link]
  • MoS2-Based Composites for Electrochemical Detection of Heavy Metal Ions: A Review. (2024). National Institutes of Health (NIH). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxybenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your synthetic protocols and improve your product yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1] The most common and direct synthetic route involves the nucleophilic acyl substitution of a 3-methoxybenzoate ester with hydrazine. While seemingly straightforward, this reaction can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will provide you with the necessary insights and practical advice to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is the reaction of methyl 3-methoxybenzoate with hydrazine hydrate in a suitable solvent, typically a lower-order alcohol like methanol or ethanol. The reaction is usually carried out under reflux to drive it to completion.[2]

Q2: What are the key reaction parameters to control for a high yield?

Several parameters are crucial for maximizing the yield of this compound:

  • Stoichiometry: A slight excess of hydrazine hydrate (typically 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the starting ester.[3]

  • Temperature: Refluxing the reaction mixture is standard practice to increase the reaction rate. However, excessively high temperatures can promote the formation of side products.

  • Reaction Time: The reaction time can vary from a few hours to overnight. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Solvent: Methanol or ethanol are the most common solvents as they readily dissolve both the starting ester and hydrazine hydrate, and their boiling points are suitable for reflux conditions.

Q3: What are the potential side products in this synthesis?

The primary side products to be aware of are:

  • Unreacted Starting Material: Incomplete reaction will leave residual methyl 3-methoxybenzoate.

  • 3-Methoxybenzoic Acid: Hydrolysis of the starting ester or the product can lead to the formation of the corresponding carboxylic acid, especially if there is water in the reaction mixture or during workup.[4]

  • N,N'-bis(3-methoxybenzoyl)hydrazine (Diacylhydrazide): This can form if the initially formed this compound reacts with another molecule of the ester. This is more likely to occur if the ester is in large excess or at very high temperatures.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction.[5] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product spot. A suitable eluent system would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). The product, being more polar than the starting ester, will have a lower Rf value.

Q5: What are the safety precautions for handling hydrazine hydrate?

Hydrazine hydrate is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.[6][7][8][9][10] It is corrosive, toxic, and a suspected carcinogen.[10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.[8] In case of a spill, it should be absorbed with an inert material and disposed of as hazardous waste.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time if not stored properly. 2. Low Reaction Temperature: Insufficient temperature may lead to a very slow reaction rate. 3. Short Reaction Time: The reaction may not have reached completion.1. Use Fresh Reagent: Ensure your hydrazine hydrate is from a fresh, properly sealed container. 2. Increase Temperature: Ensure the reaction is refluxing at the appropriate temperature for the chosen solvent. 3. Extend Reaction Time: Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
Formation of a Significant Amount of White Precipitate (Other than the Product) 1. Formation of Diacylhydrazide: As mentioned in the FAQs, this can occur with an excess of the ester.1. Adjust Stoichiometry: Use a slight excess of hydrazine hydrate (1.1-1.5 eq).
Oily Product or Difficulty with Crystallization 1. Presence of Impurities: Unreacted starting materials or solvent residues can act as an oily contaminant. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.1. Purification: Wash the crude product with a non-polar solvent like hexane to remove less polar impurities. If necessary, perform column chromatography. 2. Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
Presence of 3-Methoxybenzoic Acid in the Final Product 1. Hydrolysis: Water contamination in the reagents or solvent can lead to hydrolysis of the ester or the product.1. Use Anhydrous Conditions: While not strictly necessary for this reaction, using dry solvents and fresh reagents can minimize hydrolysis. 2. Purification: The acidic impurity can be removed by washing the crude product (dissolved in an organic solvent like dichloromethane) with a dilute aqueous base solution (e.g., sodium bicarbonate).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a standard method for the synthesis of this compound from methyl 3-methoxybenzoate.

Materials:

  • Methyl 3-methoxybenzoate

  • Hydrazine hydrate (~64-65% hydrazine)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methoxybenzoate (1.0 eq) in methanol or ethanol (approximately 10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain the reflux with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours, evidenced by the disappearance of the starting ester spot.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The product will often precipitate out. If not, the remaining solution can be poured into cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound as a white to pale brown crystalline solid.[11]

Expected Yield: 85-95%

Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Eluent (e.g., 1:1 Hexane:Ethyl Acetate)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), the reaction mixture (RM), and a co-spot (Co).

  • Spot the Plate:

    • In the 'SM' lane, spot a dilute solution of methyl 3-methoxybenzoate.

    • In the 'RM' lane, spot a small aliquot of the reaction mixture.

    • In the 'Co' lane, spot both the starting material and the reaction mixture on the same spot.

  • Develop the Plate: Place the TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the spotting line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. The product, this compound, will be a new, more polar spot (lower Rf) compared to the starting ester. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.[5]

Visualizations

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_product Final Product start1 Methyl 3-methoxybenzoate reaction Reflux in Methanol/Ethanol start1->reaction start2 Hydrazine Hydrate start2->reaction monitoring TLC Analysis reaction->monitoring Monitor Progress workup Solvent Removal & Precipitation reaction->workup Complete monitoring->reaction Incomplete? purification Recrystallization workup->purification product This compound purification->product G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Inactive Reagents start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions start->cause3 solution1 Use Fresh Hydrazine Hydrate cause1->solution1 solution2 Optimize Temperature & Time cause2->solution2 solution3 Adjust Stoichiometry cause3->solution3 solution4 Purification (Column/Recrystallization) cause3->solution4

Caption: A logic diagram for troubleshooting low yields in the synthesis of this compound.

Characterization Data

Technique Expected Observations for this compound
Appearance White to cream or pale brown crystals or powder. [11]
Melting Point 89-95 °C. [11]
¹H NMR (DMSO-d₆) Signals corresponding to the aromatic protons, the methoxy group protons, and the -NH and -NH₂ protons. The chemical shifts will be characteristic of the structure.
¹³C NMR (DMSO-d₆) Signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the methoxy group), and the methoxy carbon.
IR (KBr) Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640 cm⁻¹), and C-O stretching of the methoxy group.
Mass Spectrometry (EI-MS) A molecular ion peak corresponding to the molecular weight of this compound (166.18 g/mol ).

Note: The exact peak positions in NMR and IR spectra can vary slightly depending on the solvent and instrument used.

References

  • SAFETY DATA SHEET - Hydrazine Hydrate 55%. Nexchem Ltd.
  • Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, The University of New Mexico.
  • Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine. Google Patents.
  • Optimization of reaction conditions The optimization of reaction... ResearchGate.
  • Purifying method of N-(3-methoxy-2-methyl benzoyl). Google Patents.
  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.
  • Accelerated Chemical Reaction Optimization using Multi-Task Learning. ChemRxiv.
  • Synthesis, Crystal Structure, DFT Study of m-Methoxy-N′-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide. MDPI.
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules.
  • Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. Molecules.
  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′- (3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • A kind of preparation method of methyl hydrazine. Google Patents.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • Interpreting TLC Plate Results. Atlas: School AI Assistant.
  • Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed.
  • This compound. ChemBK.
  • A kind of preparation method of methyl hydrazine. Google Patents.
  • Separation of Acidic, Basic and Neutral Compounds. Magritek.
  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PubMed Central.
  • The Effect of Temperature on the Biosorption of Dyes from Aqueous Solutions. MDPI.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.

Sources

Technical Support Center: Purification of 3-Methoxybenzhydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 3-Methoxybenzhydrazide via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in a laboratory setting, moving from fundamental principles to practical, step-by-step protocols.

Introduction to this compound and Recrystallization

This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its purity is paramount for achieving desired reaction outcomes and ensuring the safety and efficacy of the final products.[2] Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] The method is based on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound forms crystals, leaving impurities behind in the solution (mother liquor).

Physicochemical Properties of this compound

A clear understanding of the compound's properties is the foundation for developing a successful purification protocol.

PropertyValueSource(s)
CAS Number 5785-06-8[4][5]
Molecular Formula C₈H₁₀N₂O₂[1][4]
Molecular Weight 166.18 g/mol [4][6]
Appearance White to cream or pale brown crystals or powder[1][7][8]
Melting Point 86-95 °C (range varies with purity)[1][4][7][9]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the recrystallization of this compound.

Q1: How do I select the ideal solvent for recrystallizing this compound?

A1: The perfect solvent is one where this compound is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[3][10] Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor).[11]

Solvent Selection Strategy:

  • "Like Dissolves Like": this compound is a moderately polar molecule, featuring an aromatic ring, an ether group, and a polar hydrazide group. Therefore, solvents of intermediate polarity like ethanol, methanol, or acetonitrile are excellent starting points.[2]

  • Small-Scale Testing: Before committing your entire batch, test the solubility of a small amount (~50-100 mg) of your crude product in various solvents (~1 mL) in test tubes.[11] Observe solubility at room temperature and then upon heating. A good solvent will require heating to dissolve the compound.[3]

  • Mixed-Solvent Systems: If no single solvent provides the desired solubility profile, a mixed-solvent system can be used.[10] This typically involves a "solvent" in which the compound is very soluble and an "anti-solvent" in which it is poorly soluble. For this compound, a common pair could be ethanol (solvent) and water (anti-solvent).

SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Ethanol 78PolarGood Candidate. Likely to dissolve this compound when hot and allow crystallization upon cooling.
Methanol 65PolarGood Candidate. Similar to ethanol but more volatile. May lead to faster crystallization.
Water 100Very PolarPoor as a single solvent. Unlikely to dissolve the organic compound well, even when hot. Can be an excellent anti-solvent .
Acetonitrile 82Polar AproticGood Candidate. Often a good choice for recrystallizing hydrazides.[2]
Toluene 111Non-polarPoor Candidate. Unlikely to dissolve the polar hydrazide group effectively.
Hexane 69Non-polarPoor as a primary solvent. Useful for washing away non-polar impurities.[12]

Q2: My this compound is not dissolving, even after adding a lot of hot solvent. What should I do?

A2: This indicates one of two issues:

  • Incorrect Solvent Choice: The solvent is not powerful enough to dissolve the compound. You must select a more suitable solvent based on the strategy in Q1.

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent.[11] If a significant portion of your compound has dissolved but a solid remains, you should proceed to a hot gravity filtration step to remove the insoluble material before cooling.

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the impure compound.

Solutions:

  • Re-heat and Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent (10-15% more volume).[13] This keeps the compound dissolved for longer during the cooling phase, allowing it to reach its crystallization temperature before its melting point.

  • Slow Down Cooling: Rapid cooling encourages oil formation.[14] After dissolving, allow the flask to cool slowly on the benchtop, insulated by a few paper towels, before moving it to an ice bath.

  • Change Solvents: If the issue persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point.

Q4: After recrystallization, my yield is very low. What went wrong?

A4: A low yield can be frustrating but is often preventable. Common causes include:

  • Using Too Much Solvent: This is the most frequent error.[14] Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[15] If you suspect this, you can try to boil off some of the solvent and attempt to recrystallize again.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and flask and keep the solution hot throughout the filtration process.[16]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize crystal formation from the cold solution.[16]

Q5: The recrystallized this compound is still colored. How can I obtain a white product?

A5: Colored impurities can often be removed by using activated charcoal.[16]

  • Procedure: After dissolving your crude compound in the hot solvent, remove the flask from the heat source to let the boiling subside. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Removal: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Never add charcoal to a boiling solution, as it can cause violent frothing.[16]

Q6: The melting point of my purified product is still low and has a broad range. Is it pure?

A6: A low, broad melting point is a classic indicator of impurities. This suggests the recrystallization was not fully effective or the product is not completely dry.

  • Re-recrystallize: A second recrystallization may be necessary to achieve high purity.

  • Ensure Thorough Drying: Residual solvent can act as an impurity, depressing and broadening the melting point range. Dry your crystals thoroughly under vacuum until they reach a constant weight.[15]

Experimental Protocols & Workflows

Visualizing the Recrystallization Workflow

The following diagram outlines the standard procedure for recrystallization.

G cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation cluster_final Final Product start Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal Optional: Add Activated Charcoal dissolve->charcoal If solution is colored hot_filter Hot Gravity Filtration dissolve->hot_filter charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration (Isolate Crystals) cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure this compound dry->end

Caption: Standard workflow for the recrystallization of this compound.

Step-by-Step Recrystallization Protocol

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[5][17] Handle this compound and all solvents in a well-ventilated fume hood. This compound is classified as an irritant to the eyes, respiratory system, and skin.[18]

Materials:

  • Crude this compound

  • Erlenmeyer flasks (2)

  • Selected recrystallization solvent (e.g., Ethanol)

  • Hot plate

  • Stemless funnel

  • Filter paper

  • Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves. Critical Step: Avoid adding a large excess of solvent to maximize your yield.[15]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat. Add a small amount of activated charcoal, swirl, and reheat for 2-3 minutes.

  • Hot Gravity Filtration: Place a piece of fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate. Filter the hot solution quickly to remove any insoluble impurities or charcoal. This step prevents premature crystallization in the funnel.[16]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Washing: With the vacuum still on, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Use a minimal amount to avoid redissolving your product.[15]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

Troubleshooting Logic Diagram

When things go wrong, a logical approach can quickly identify the solution.

G start Problem Encountered no_xtals No Crystals Form start->no_xtals oiled_out Compound 'Oiled Out' start->oiled_out low_yield Low Yield start->low_yield sol_too_much_solvent Too Much Solvent Used no_xtals->sol_too_much_solvent Is solution clear? sol_scratch Induce Crystallization: - Scratch flask - Add seed crystal no_xtals->sol_scratch Is solution supersaturated? sol_reheat Re-heat, Add More Solvent, Cool Slowly oiled_out->sol_reheat Primary action sol_change_solvent Change to a Lower Boiling Point Solvent oiled_out->sol_change_solvent If problem persists sol_boil_off Boil Off Excess Solvent and Re-cool low_yield->sol_boil_off If too much solvent was used sol_check_filtrate Check Mother Liquor for Dissolved Product low_yield->sol_check_filtrate To confirm loss sol_too_much_solvent->sol_boil_off

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice.
  • LookChem. (n.d.). This compound.
  • Thermo Fisher Scientific. (n.d.). This compound, 98+%.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
  • RSC Education. (2021). Finding the best solvent for recrystallisation.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Thermo Fisher Scientific. (n.d.). This compound, 98+% 5 g.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Unspecified Internal Document. (n.d.).
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Unspecified Internal Document. (n.d.).
  • ResearchGate. (2023). How to remove impurity from hydrazide.
  • ChemicalBook. (n.d.). 5785-06-8(this compound) Product Description.
  • Chem-Impex. (n.d.). This compound.
  • Bio-Techne. (2013). Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ChemBK. (2024). This compound.
  • National Center for Biotechnology Information. (n.d.). m-Anisohydrazide. PubChem Compound Database.

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Common side reactions in the synthesis of 3-Methoxybenzhydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Methoxybenzhydrazide Derivatives

Welcome to the technical support guide for the synthesis of this compound and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with these important synthetic intermediates. Instead of a generic protocol, this guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the real-world challenges encountered in the laboratory. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to proactively mitigate issues.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting ester. What's going wrong?

Answer:

This is a classic issue of incomplete reaction, which is common when synthesizing hydrazides from their corresponding esters (e.g., methyl 3-methoxybenzoate) and hydrazine hydrate.[1][2] While the reaction appears straightforward, several kinetic and thermodynamic factors can impede its completion.

Root Cause Analysis:

  • Insufficient Nucleophile: Hydrazine is a potent nucleophile, but the reaction is an equilibrium process. An inadequate excess of hydrazine hydrate may not be sufficient to drive the reaction to completion.[3]

  • Reaction Time and Temperature: The hydrazinolysis of esters is often slower than it appears. While some protocols suggest a few hours of reflux[1][4], less reactive or sterically hindered esters may require longer reaction times or higher temperatures to achieve full conversion.

  • Solvent Choice: The choice of solvent is critical. Alcohols like methanol or ethanol are commonly used because they solubilize both the ester and hydrazine hydrate.[5][6] However, the product hydrazide often has lower solubility in the alcohol, which can cause it to precipitate out, effectively removing it from the reaction equilibrium and driving the reaction forward.[7] If the product remains too soluble, the reaction may not reach completion.

Troubleshooting Protocol: Optimizing the Hydrazinolysis Reaction

  • Increase Hydrazine Hydrate Stoichiometry: Instead of a minimal excess, try increasing the molar ratio of hydrazine hydrate to the ester. A common starting point is 3-5 equivalents. For stubborn reactions, up to 10 equivalents have been reported, though this requires more rigorous downstream purification.[3]

  • Extend Reaction Time & Monitor Progress: Do not rely on a fixed reaction time. Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC). The reaction is complete only when the starting ester spot has completely disappeared.

  • Elevate Temperature: Refluxing in ethanol (boiling point ~78°C) is a standard procedure.[8] If the reaction is still sluggish, consider switching to a higher-boiling alcohol like n-butanol (boiling point ~117°C), provided your starting materials and product are stable at that temperature.

  • Consider Neat Conditions: For some substrates, running the reaction neat (without solvent) by heating the ester directly with hydrazine hydrate can be highly effective and simplifies workup.[8]

Question 2: I've isolated my product, but my NMR and Mass Spec data show a second compound with a mass nearly double that of my expected hydrazide. What is this byproduct?

Answer:

You are most likely observing the formation of N,N'-bis(3-methoxybenzoyl)hydrazine , a common dimeric byproduct. This occurs when one molecule of hydrazine reacts at both of its nitrogen atoms with two molecules of the acylating agent (e.g., methyl 3-methoxybenzoate or 3-methoxybenzoyl chloride).

Mechanistic Insight:

The formation of this diacylhydrazine is a competing reaction pathway. After the desired monosubstituted hydrazide is formed, its remaining -NH2 group can act as a nucleophile and attack another molecule of the ester. This is particularly problematic if there are localized areas of high ester concentration.

dot

Caption: Competing pathways for hydrazide synthesis.

Mitigation Strategy: Controlling Stoichiometry and Addition

The key to preventing dimer formation is to ensure that the acylating agent is always the limiting reagent in the presence of a large excess of hydrazine.

  • Reverse Addition: The most effective technique is "reverse addition." Instead of adding hydrazine to your ester, slowly add the ester (or a solution of it) dropwise to a well-stirred solution of excess hydrazine hydrate.[9] This maintains a high hydrazine-to-ester ratio throughout the reaction.

  • Maintain Low Temperature: If using a highly reactive acylating agent like an acyl chloride, perform the addition at a low temperature (0-5 °C) to control the reaction rate and minimize diacylation.[9]

  • Ensure Efficient Stirring: Vigorous stirring is crucial to prevent localized high concentrations of the ester as it is added, which would favor dimer formation.

Purification of Contaminated Product:

If dimer formation has already occurred, purification can often be achieved by recrystallization. The dimer is typically much less soluble than the desired mono-acyl hydrazide in common solvents like ethanol or water-ethanol mixtures.

Question 3: My reaction involves an acid catalyst (like acetic acid), and I'm seeing an additional byproduct that I can't identify.

Answer:

When acids like acetic acid or formic acid are used as catalysts or co-solvents, a common side reaction is the N-acylation of the product hydrazide .[10][11] For example, using acetic acid can lead to the formation of N-acetyl-N'-(3-methoxybenzoyl)hydrazine.

Causality and Reactivity:

While intended as a catalyst for hydrazone formation (a subsequent step for many derivatives), the acid itself can become an acylating agent, especially at elevated temperatures. The terminal nitrogen of the newly formed benzhydrazide is nucleophilic and can attack the carbonyl group of the acid. Formic acid is known to cause this side reaction much more rapidly than acetic acid.[10][12]

dot

Acylation_Side_Reaction Hydrazide This compound (Product) Acylated_Product N-Acetyl-N'-(3-methoxybenzoyl)hydrazine (Byproduct) Hydrazide->Acylated_Product Nucleophilic Attack Acid Acetic Acid (Catalyst/Solvent) Acid->Acylated_Product Water H₂O Acylated_Product->Water

Caption: N-Acylation side reaction with acid catalyst.

Troubleshooting and Prevention:

  • Avoid Acid Catalysts in the Hydrazide Formation Step: The direct synthesis of the hydrazide from an ester and hydrazine hydrate does not typically require an acid catalyst. Catalysts are generally added for subsequent reactions, such as condensation with an aldehyde or ketone.[1]

  • Use Non-Acylating Acids: If an acid is absolutely necessary for a one-pot procedure, consider a non-acylating acid like a catalytic amount of HCl or H2SO4, though this can complicate workup.

  • Purification: If acylation has occurred, separation via column chromatography is usually effective, as the acetylated product will have a different polarity.

Question 4: I started with 3-methoxybenzaldehyde and hydrazine, but my main product is insoluble and has a C=N-N=C structure. What happened?

Answer:

You have synthesized a symmetrical azine , specifically 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone.[13] This occurs when two molecules of the aldehyde condense with one molecule of hydrazine.

Reaction Pathway:

  • Hydrazone Formation: The first step is the expected reaction where one molecule of 3-methoxybenzaldehyde reacts with hydrazine to form 3-methoxybenzhydrazone.

  • Azine Formation: The newly formed hydrazone still has a reactive -NH2 group. This group can then react with a second molecule of 3-methoxybenzaldehyde to form the stable, often crystalline, and highly conjugated azine.

This side reaction is essentially a stoichiometry issue. It becomes the main reaction pathway if the aldehyde-to-hydrazine molar ratio is 2:1 or greater.

Protocol for Selective Hydrazone Synthesis:

  • Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde.

  • Order of Addition: Slowly add the aldehyde to the hydrazine solution. This ensures that the aldehyde is always the limiting reagent and minimizes the chance of a second condensation.

  • Moderate Temperature: The reaction is often exothermic. Maintain a moderate temperature (room temperature to gentle warming) to control the reaction rate.

Summary Table of Common Byproducts

Byproduct NameTypical CauseKey Analytical Signature (MS)Mitigation Strategy
Unreacted Ester Incomplete reaction (time, temp, stoichiometry)M+ of starting esterIncrease hydrazine equivalents, extend reflux time, monitor by TLC.
N,N'-bis(3-methoxybenzoyl)hydrazine Incorrect stoichiometry/additionApprox. 2x M+ of product minus 2 DaUse excess hydrazine, perform reverse addition (add ester to hydrazine).[9]
N-Acetyl/Formyl Derivative Use of acetic/formic acid as catalystM+ of product + 42 (acetyl) or + 28 (formyl)Avoid using these acids during hydrazide synthesis; add them only in subsequent steps.[10][11]
3-Methoxybenzoic Acid Hydrolysis of starting acyl chloride or esterM+ of 152.15Use anhydrous solvents and reagents; perform workup under neutral or basic conditions.[14]
Symmetrical Azine Using an aldehyde starting material with >2:1 aldehyde:hydrazine ratioM+ of 268.31 for the 3-methoxy derivativeUse a 1:1.1 aldehyde to hydrazine ratio; add aldehyde slowly to hydrazine.[13]

References

  • A Technical Guide to the Synthesis and Characterization of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone. Benchchem.
  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Neighboring Nitrogen Atom-Induced Reactions of Azidoacetyl Hydrazides, including Unexpected Nitrogen-Nitrogen Bond Cleavage of the Hydrazide. MDPI.
  • Purifying method of N-(3-methoxy-2-methyl benzoyl).
  • Intermolecular cyclization of acylhydrazines.
  • Acylation of Hydrazides with Acetic Acid and Formic Acid. Chem Pharm Bull (Tokyo).
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
  • Preparation method of hydrazide compound.
  • The reaction of ester 1 with hydrazine hydrate.
  • Acylation of hydrazides with acetic acid and formic acid. PubMed.
  • When I react hydrazine with ester in methanol solvent at the result, there are some solids formed.
  • I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?.
  • Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[13][14][15]Triazino[5,6-b]quinoline Derivatives.
  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). RJPBCS.
  • Acylation of Hydrazides with Acetic Acid and Formic Acid.
  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?.
  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
  • Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?.
  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...).

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Technical Guide: Troubleshooting Failed Hydrazone Formation with 3-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that even standard transformations can present unique challenges. This guide is designed to provide in-depth, experience-driven insights into troubleshooting hydrazone formation, specifically when using 3-methoxybenzhydrazide. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to solve problems effectively.

This guide is structured as a series of questions that our team frequently encounters from researchers in the field. We will address the root causes of common issues and provide actionable, validated protocols.

Frequently Asked Questions (FAQs)

Question 1: I am seeing no product, or very low yields, in my reaction between this compound and my aldehyde/ketone. What are the most likely causes?

This is the most common issue, and it almost always traces back to one of four critical parameters: reaction pH, reagent integrity, electronic effects, or reaction conditions.

  • The Critical Role of pH in Catalysis: Hydrazone formation is a tale of two requirements. The reaction is acid-catalyzed, where a proton source activates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic hydrazide.[1][2] However, if the environment is too acidic (pH < 4), the lone pair on the terminal nitrogen of your this compound becomes protonated. This renders it non-nucleophilic, effectively shutting down the reaction.[1][2] The rate-limiting step at neutral or near-neutral pH is typically the acid-catalyzed dehydration of the tetrahedral carbinolamine intermediate.[2][3]

    • Expert Insight: We find the "sweet spot" is a mildly acidic pH, typically between 4 and 6.[1][4] This provides enough acid to catalyze the reaction without deactivating the nucleophile. A few drops of glacial acetic acid are often sufficient to achieve this.[1][5]

  • Electronic Effects of the 3-Methoxy Group: While the methoxy group is generally considered electron-donating via resonance, its effect from the meta position is primarily a weak, electron-withdrawing inductive effect. Compared to an electron-rich substrate like 4-methoxybenzhydrazide, your this compound is slightly less nucleophilic. Conversely, electron-withdrawing groups on the aldehyde or ketone partner will increase its electrophilicity and accelerate the reaction.[3]

    • Expert Insight: This electronic factor is rarely the primary cause of complete reaction failure but can contribute to sluggish reactions. If you are working with an electron-rich aldehyde (e.g., 4-methoxybenzaldehyde), the combination of a slightly less nucleophilic hydrazide and a less electrophilic aldehyde can make the reaction significantly slower, requiring extended reaction times or gentle heating.[3]

  • Reagent Purity and Stability: Never underestimate the quality of your starting materials. This compound, like other hydrazides, can degrade over time, especially if improperly stored. Exposure to air and moisture can lead to oxidation or hydrolysis.[5] Similarly, the aldehyde partner can oxidize to the corresponding carboxylic acid.

    • Expert Insight: Always use freshly opened or recently purified starting materials. If you suspect degradation, confirm the purity of your this compound by checking its melting point (typically 93-95 °C) and running a quick ¹H NMR.[6]

  • Suboptimal Solvent and Temperature: The choice of solvent is crucial for ensuring your reactants are fully dissolved and can interact.

    • Expert Insight: Protic solvents like ethanol and methanol are the standard choice as they effectively solvate both starting materials and are generally easy to remove.[4][7] If the reaction is slow at room temperature, gentle heating to 40-60 °C can often increase the rate without promoting side reactions.[4][8]

Question 2: My TLC shows the consumption of starting materials, but I see multiple new spots. What are the likely side products?

The appearance of multiple products often points to two common side reactions: azine formation and hydrolysis.

  • Azine Formation: This is a frequent side reaction where the desired hydrazone product reacts with a second molecule of the starting aldehyde/ketone.[1][9] This results in a symmetrical R₂C=N-N=CR₂ species. This is particularly problematic if the reaction is run with an excess of the carbonyl compound or at high temperatures for extended periods.[5]

    • Expert Insight: To minimize azine formation, we recommend using a slight excess (1.1 to 1.2 equivalents) of the this compound.[5] Alternatively, adding the aldehyde/ketone solution slowly to the hydrazide solution can keep the instantaneous concentration of the carbonyl low, disfavoring the second reaction.[5]

  • Hydrolysis: Hydrazones are susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting hydrazide and carbonyl compound.[1][10] This is an equilibrium process that can be promoted by the presence of significant water, especially under strongly acidic or basic conditions during aqueous workup.[5]

    • Expert Insight: During your workup, minimize contact time with strongly acidic aqueous layers. If an acid wash is necessary, follow it promptly with a neutral (brine) or slightly basic (saturated NaHCO₃) wash to remove residual acid before concentration.[5]

Below is a diagram illustrating the primary reaction pathway and the major off-target reactions.

G SM Starting Materials This compound + Aldehyde/Ketone Int Tetrahedral Intermediate (Carbinolamine) SM->Int Nucleophilic Attack Prod Desired Hydrazone Product Int->Prod Dehydration (Rate-Limiting) [H+] Catalyst Azine Azine Side Product Prod->Azine + Aldehyde/Ketone (Excess Carbonyl) Hydrolysis Hydrolysis (Reversion to SM) Prod->Hydrolysis + H2O (Aqueous Workup)

Caption: Reaction pathways in hydrazone synthesis.

Question 3: How can I effectively monitor my reaction and know when it is truly complete?

Effective reaction monitoring is key to maximizing yield and minimizing side products. Thin-Layer Chromatography (TLC) is the most straightforward method.

  • TLC Monitoring Protocol:

    • Prepare your Plate: On a silica TLC plate, draw a baseline in pencil.

    • Spot References: Apply separate spots for your this compound (H) and your aldehyde/ketone (C) starting materials. It is also wise to apply a "co-spot" (Co) containing both starting materials on the same spot.

    • Spot the Reaction: Apply a spot of your reaction mixture (R).

    • Develop and Visualize: Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Visualize under a UV lamp.

    • Interpretation: The reaction is complete when the spots corresponding to both starting materials (H and C) have completely disappeared from the reaction lane (R) and a new spot, corresponding to the hydrazone product, has appeared. The product is typically less polar than the hydrazide starting material.

Question 4: My product seems oily or I am losing it during purification. What are the best practices for purification?

Hydrazones can vary widely in their physical properties. While many are crystalline solids, some can be oils or decompose on standard silica gel.[11][12]

  • Recrystallization: This is the preferred method for purifying solid hydrazones. The key is finding a suitable solvent system where the compound is soluble when hot but poorly soluble when cold.[1]

    • Expert Insight: Common solvents to screen include ethanol, methanol, acetonitrile, or mixed systems like ethyl acetate/hexane.[1][11] If your product "crashes out" as an oil, try letting the solution cool more slowly or dissolving it in a minimal amount of a good solvent and then slowly adding a poor solvent (anti-solvent) until turbidity appears before cooling.

  • Column Chromatography: If recrystallization fails or if you need to separate multiple products, column chromatography is necessary.

    • Expert Insight: Hydrazones can be acid-sensitive. If you observe streaking or decomposition on the column, it may be due to the acidic nature of standard silica gel.[12] We recommend neutralizing your silica by preparing a slurry in your eluent containing 1% triethylamine, or using a less acidic stationary phase like basic alumina.[12]

Troubleshooting Summary & Workflow

The following table summarizes the key issues and our recommended first-line actions.

Problem Potential Cause Recommended Action
No Reaction / Very Low Conversion Suboptimal pHAdd a catalytic amount of acetic acid (1-5% v/v).[1][5]
Poor Reagent QualityVerify purity of starting materials via NMR or melting point.[4]
Low ReactivityIncrease reaction time and/or gently heat the mixture (40-60 °C).[4]
Multiple Products Observed Azine FormationUse a slight excess (1.1 eq) of this compound.[5]
Hydrolysis during WorkupMinimize contact with aqueous acid; use a neutral or mild base wash.[5]
Product is an Oil or Decomposes Purification MethodAttempt recrystallization from various solvents.[1][11] If using chromatography, use base-treated silica or alumina.[12]

This logical workflow can help diagnose the issue systematically.

G Start Start: Low/No Hydrazone Yield Check_TLC Analyze Reaction by TLC Start->Check_TLC SM_Present Starting Materials (SM) Unchanged Check_TLC->SM_Present Yes Multi_Spots Multiple Product Spots Check_TLC->Multi_Spots No, multiple spots SM_Gone Clean Conversion, but Low Isolated Yield Check_TLC->SM_Gone No, clean conversion Check_pH Is pH mildly acidic (4-6)? SM_Present->Check_pH Check_Stoich Is Hydrazide in excess? Multi_Spots->Check_Stoich Check_Purification Review Purification Method SM_Gone->Check_Purification Adjust_pH Action: Add catalytic acid (e.g., Acetic Acid) Check_pH->Adjust_pH No Check_Conditions Action: Increase time/temp. Verify SM purity. Check_pH->Check_Conditions Yes Adjust_pH->Start Re-run Check_Conditions->Start Re-run Adjust_Stoich Action: Use 1.1 eq Hydrazide. Slowly add aldehyde. Check_Stoich->Adjust_Stoich No Purify_Carefully Action: Careful purification (Recrystallization or Column Chromatography) Check_Stoich->Purify_Carefully Yes Adjust_Stoich->Start Re-run Recrystallize Action: Screen solvents for recrystallization. Check_Purification->Recrystallize Solid Product Column_Tweak Action: Use base-treated silica or alumina for column. Check_Purification->Column_Tweak Oily / Streaking

Caption: Troubleshooting workflow for low hydrazone yield.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Formation
  • Dissolve Hydrazide: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol).

  • Add Carbonyl: Add the aldehyde or ketone (0.95 eq to avoid azine formation) to the solution.

  • Add Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops with a Pasteur pipette).

  • React and Monitor: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction's progress by TLC every 30-60 minutes.[1]

  • Isolate Product: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly. If so, collect the solid by vacuum filtration and wash with cold solvent.[1] If no precipitate forms, remove the solvent under reduced pressure.

  • Purify: Purify the crude product by recrystallization (see Protocol 2) or column chromatography.

Protocol 2: Purification by Recrystallization
  • Select Solvent: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A good solvent will dissolve the product when hot but not when cold.

  • Dissolve Crude Product: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallize: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.[1]

  • Collect Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Dry: Dry the purified crystals under vacuum.[1]

Protocol 3: Characterization of the Final Product

Confirm the structure and purity of your 3-methoxybenzoyl hydrazone using the following standard techniques:

  • ¹H and ¹³C NMR: Confirms the overall structure. Look for the characteristic imine proton (-CH=N-) signal in the ¹H NMR spectrum and the C=N carbon signal in the ¹³C NMR spectrum.[1]

  • IR Spectroscopy: Look for the appearance of a C=N stretching band (typically ~1620-1680 cm⁻¹) and the disappearance of the C=O stretching band from the starting aldehyde/ketone.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized hydrazone.[1]

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
  • How to purify hydrazone? ResearchGate. (2020).
  • Singh, R., Kuncha, M., & Kumar, S. (2019). Chemical modification of proteins with photocleavable groups. Methods in Enzymology, 624, 137-161.
  • Dirksen, A., Yegneswaran, S., & Dawson, P. E. (2010). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Angewandte Chemie International Edition, 49(12), 2031-2034.
  • Hydrazone synthesis. Organic Chemistry Portal.
  • Cindro, N., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5410.
  • One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. ResearchGate. (2017).
  • Cindro, N., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38435-38447.
  • Zeng, Y., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Bioconjugate Chemistry, 24(4), 535-539.
  • Hydrazone. Wikipedia.
  • ph-sensitive hydrazone bond: Topics by Science.gov.
  • This compound. Chem-Impex.
  • Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 130(1), 4-5.
  • Purification of 1,1-Dimethyl Hydrazine (UDMH) Containing Formaldehyde Dimethyl Hydrazone. DTIC. (1979).
  • Reversible formation of imine, hydrazone, and oxime bonds by condensing... ResearchGate. (2019).
  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 12451-12468.
  • Need a purification method for a free hydrazone. Reddit. (2021).
  • Sollenberger, M. D., & Martin, R. B. (1970). Imine-Forming Elimination Reactions. I. General Base Acid Catalysis and Influence of the Nitrogen Substituent on Rates and Equilibria for Carbinolamine Dehydration. Journal of the American Chemical Society, 92(14), 4261-4270.
  • Acetone hydrazone. Organic Syntheses Procedure.
  • Sari, D. R. T., & Setyawati, H. (2022). Effect of para (p) Position Methoxy Group on The Synthesis of Benzohydrazide Derivatives from Methylbenzoate Starting Material. Berkala Ilmiah Kimia Farmasi, 9(2), 52-61.
  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 12451-12468.
  • Christensen, J. B., et al. (2015). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. The Journal of Organic Chemistry, 80(1), 536-544.
  • Three Methods of Detection of Hydrazines. Tech Briefs. (2010).
  • Cindro, N., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate.
  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. ResearchGate. (2022).
  • Effect of para (p) position methoxy group on the synthesis of Benzohydrazide derivatives from Methylbenzoate starting material. ResearchGate. (2022).
  • Help with Low Yield Synthesis. Reddit. (2023).
  • This compound. LookChem.
  • Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. MDPI. (2020).
  • Ferreira, C. L., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(41), 10836-10844.
  • 3-Methoxybenzohydrazide. ChemBK.

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Identifying and removing impurities from 3-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methoxybenzhydrazide Purification

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to effectively identify and remove common impurities encountered during the synthesis and handling of this versatile reagent. We will explore the root causes of impurity formation and provide robust, field-proven protocols for analysis and purification.

Frequently Asked Questions (FAQs)

Impurity Identification

Question 1: What are the most common impurities I should expect in my crude this compound sample?

The impurity profile of crude this compound is primarily dictated by the synthetic route employed. The most common synthesis involves the reaction of a 3-methoxybenzoic acid derivative (like the corresponding ester or acyl chloride) with hydrazine hydrate.[1][2] Consequently, the primary impurities are typically unreacted starting materials and byproducts from side reactions.

A summary of these common impurities and their origins is presented below.

Impurity NameChemical StructureTypical Origin
3-Methoxybenzoic Acid C₈H₈O₃Incomplete conversion of the starting carboxylic acid or hydrolysis of the ester/acyl chloride intermediate.[3]
Hydrazine N₂H₄Excess reagent used to drive the reaction to completion.[1]
Starting Ester (e.g., Methyl 3-Methoxybenzoate) C₉H₁₀O₃Incomplete reaction with hydrazine.[1]
Diacyl Hydrazine (Symmetrically di-substituted hydrazide) C₁₆H₁₆N₂O₄Reaction of a second molecule of the 3-methoxybenzoyl source with the already formed this compound.[1]

Question 2: Which analytical techniques are best for identifying and quantifying these impurities?

A multi-technique approach is recommended for a comprehensive purity assessment. Each technique provides unique information about the sample.

Analytical TechniquePrinciple & ApplicationAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Separates compounds based on differential adsorption to a stationary phase (e.g., silica gel).[1] Ideal for rapid, qualitative reaction monitoring and fraction analysis during column chromatography.Fast, inexpensive, requires minimal sample.Not quantitative, lower resolution than HPLC.
High-Performance Liquid Chromatography (HPLC) A high-resolution separation technique that allows for both identification (by retention time) and quantification of components in a mixture.[4]Highly sensitive and quantitative, excellent for assessing final purity.[]More expensive, requires method development.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Provides detailed structural information about the molecule and can be used to identify and quantify impurities by comparing the integration of characteristic peaks.[]Provides structural confirmation of both the product and impurities, can be quantitative.Requires a relatively pure sample for clear spectra, less sensitive to trace impurities than HPLC.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present in the sample. Can confirm the presence of the desired hydrazide and the absence of starting materials like carboxylic acids.[4]Fast, non-destructive.Primarily qualitative, not suitable for quantifying impurities in a mixture.

A typical workflow involves using TLC for initial assessment and reaction monitoring, followed by HPLC or ¹H NMR for final purity confirmation of the isolated product.

Purification and Troubleshooting Guides

This section provides a logical workflow for managing impurities in your this compound sample, from initial analysis to the selection and execution of the appropriate purification protocol.

G cluster_0 Impurity Management Workflow Crude Crude this compound Analyze Analytical Assessment (TLC, HPLC, NMR) Crude->Analyze Decision Choose Purification Strategy Analyze->Decision Recryst Recrystallization Decision->Recryst Solid Product Solubility Difference Column Column Chromatography Decision->Column Complex Mixture Similar Polarity AcidBase Acid-Base Wash Decision->AcidBase Acidic/Basic Impurities Confirm Confirm Purity (HPLC/NMR) Recryst->Confirm Column->Confirm AcidBase->Confirm Pure Pure Product (>98%) Confirm->Pure

Impurity management workflow for this compound.

Question 3: My crude product is a solid. Is recrystallization a good option for purification?

Yes, recrystallization is often the most efficient method for purifying solid hydrazide compounds, provided a suitable solvent is identified.[1] The technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[6]

Key Causality: An ideal recrystallization solvent will dissolve this compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor).[1][6]

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in 0.5 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water).[1] An ideal solvent will dissolve the compound when hot but not when cold.[1][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while stirring and heating to achieve complete dissolution.

  • Decoloration (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.[7]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[7]

  • Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the crystals under vacuum to remove residual solvent. The melting point of pure this compound is in the range of 89-95°C.[8][9]

Troubleshooting IssueProbable Cause & Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. Solution: Add more hot solvent or switch to a lower-boiling point solvent system.[1]
No Crystals Form The solution is not supersaturated, or nucleation is slow. Solution: Try scratching the inside of the flask with a glass rod, adding a seed crystal of pure product, or slowly evaporating some solvent to increase concentration.[1]
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent. Solution: Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.

Question 4: TLC analysis shows multiple spots close together. How should I proceed?

When impurities have polarities similar to the product, making recrystallization ineffective, silica gel column chromatography is the preferred method.[10] This technique separates compounds based on their differential adsorption to the polar silica stationary phase and their solubility in the non-polar mobile phase.[1][10]

Key Causality: Less polar compounds travel through the column faster with the mobile phase (eluent), while more polar compounds adsorb more strongly to the silica and elute later.[10] By gradually increasing the polarity of the eluent (a gradient elution), you can sequentially wash out compounds of increasing polarity.[1]

Protocol 2: Silica Gel Column Chromatography
  • Solvent System Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that gives your product (this compound) an Rf value of approximately 0.2-0.3. This ensures good separation on the column.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to get a free-flowing powder.[11] Carefully add this to the top of the packed column.

  • Elution: Begin passing the eluent through the column, collecting the outflow in fractions.[1] If a gradient is needed, gradually increase the percentage of the more polar solvent in your eluent system.

  • Fraction Analysis: Spot each collected fraction onto a TLC plate. Develop the plate and visualize the spots to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]

G cluster_1 Purification Method Decision Tree Start Crude Product Analysis IsSolid Is the product a solid? Start->IsSolid SolubilityDiff Significant solubility difference from impurities? IsSolid->SolubilityDiff Yes PolarityDiff Significant polarity difference from impurities? IsSolid->PolarityDiff No (Oil) SolubilityDiff->PolarityDiff No Recrystallize Use Recrystallization SolubilityDiff->Recrystallize Yes Chromatography Use Column Chromatography PolarityDiff->Chromatography Yes ReEvaluate Re-evaluate Synthesis or use alternative method PolarityDiff->ReEvaluate No

Decision tree for selecting a purification technique.

Question 5: How can I specifically remove acidic (3-methoxybenzoic acid) or basic (hydrazine) impurities?

An acid-base liquid-liquid extraction is a highly effective chemical method for removing acidic or basic impurities. This technique exploits the different solubilities of the neutral organic compound and the ionized salt form of the impurity in aqueous and organic layers.

A similar pH-adjustment method has been patented for purifying a related hydrazide, demonstrating its industrial applicability.[12]

Key Causality:

  • Removing 3-Methoxybenzoic Acid: By washing an organic solution of the crude product (e.g., in ethyl acetate or dichloromethane) with a mild aqueous base (like sodium bicarbonate solution), the acidic 3-methoxybenzoic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer. The neutral this compound remains in the organic layer.

  • Removing Hydrazine: A subsequent wash with a dilute aqueous acid (like 1M HCl) will protonate the basic hydrazine to form the water-soluble hydrazinium salt, which is extracted into the aqueous phase. The desired product remains in the organic layer.

Protocol 3: Acid-Base Wash
  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake gently, vent frequently, and then allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash.

  • Acid Wash: Wash the organic layer with a 1M aqueous HCl solution to remove any residual hydrazine. Drain and discard the aqueous layer.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

References

  • BenchChem. (2025).
  • Google Patents. (CN102863355A). Purifying method of N-(3-methoxy-2-methyl benzoyl).
  • Fisher Scientific. 3-Methoxybenzohydrazide 98.0+%.
  • LookChem. This compound.
  • ChemBK. This compound.
  • PubChem. 3-Methoxybenzoic Acid.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chem-Impex. This compound.
  • Thermo Fisher Scientific. This compound, 98+%.
  • MIT Digital Lab Techniques Manual. (2010).
  • University of Rochester, Department of Chemistry.
  • Chemhel ASAP. (2021).
  • BOC Sciences.
  • Brazilian Journal of Analytical Chemistry. (2021).

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Technical Support Center: Optimizing Hydrazone Synthesis from 3-Methoxybenzhydrazide and Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N'-arylmethylene-3-methoxybenzhydrazides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on the condensation reaction between 3-methoxybenzhydrazide and various aldehydes. As N-acylhydrazones are a privileged scaffold in medicinal chemistry, achieving optimal reaction conditions is paramount for efficient drug discovery and development pipelines.

This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated methodologies to ensure reproducible and high-yielding syntheses.

Reaction Fundamentals: The Mechanism of Hydrazone Formation

The condensation of a hydrazide with an aldehyde is a classic reaction that proceeds via nucleophilic addition followed by dehydration. The reaction is typically acid-catalyzed, as protonation of the aldehyde's carbonyl oxygen renders the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic nitrogen of the hydrazide.

Reaction_Mechanism General Mechanism of Acid-Catalyzed Hydrazone Formation cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H⁺ Hydrazide This compound Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H⁺ (Catalyst) Protonated_Aldehyde->Tetrahedral_Intermediate + Hydrazide (Nucleophilic Attack) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate + H⁺ Hydrazone N'-Arylmethylene-3- methoxybenzhydrazide Protonated_Intermediate->Hydrazone - H₂O (Dehydration) Water H₂O

Caption: Acid-catalyzed condensation of an aldehyde and a hydrazide.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reaction setup and theory.

Q1: Why is pH control so critical for this reaction? A1: The reaction is highly pH-dependent. An acid catalyst is necessary to protonate the aldehyde's carbonyl group, which increases its electrophilicity and accelerates the rate of nucleophilic attack by the hydrazide.[1][2] However, if the solution is too acidic (low pH), the primary amine of the this compound will be protonated. This neutralizes its nucleophilic character, effectively stopping the reaction. Therefore, a mildly acidic environment, typically a pH of 4-5, is optimal.[1][2]

Q2: What is the specific role of adding a catalytic amount of glacial acetic acid? A2: Glacial acetic acid is a weak acid that serves as an ideal catalyst. It provides the necessary protons to activate the aldehyde without being strong enough to significantly protonate the hydrazide nucleophile.[1][3] Typically, only a few drops are needed to facilitate the reaction.[3] Using strong acids like HCl or H₂SO₄ is generally avoided as they can halt the reaction by deactivating the hydrazide.[2]

Q3: What are the best solvents for this reaction? A3: The choice of solvent is crucial for dissolving the reactants and influencing reaction kinetics.

  • Ethanol and Methanol: These are the most commonly used solvents. They effectively dissolve both the this compound and a wide range of aldehydes. Reactions are often conducted at the reflux temperature of the alcohol.[4][5][6]

  • Polar Aprotic Solvents (e.g., DMF): For less reactive or poorly soluble starting materials, a polar aprotic solvent like dimethylformamide (DMF) can be beneficial, sometimes allowing the reaction to proceed even at room temperature, although heating may still be required.[7]

  • Solvent-Free/Microwave-Assisted: Modern, "green" chemistry approaches may utilize microwave-assisted synthesis, which can dramatically reduce reaction times and often be performed with minimal or no solvent.[3]

Q4: How do reaction time and temperature affect the outcome? A4: Reaction time and temperature are interdependent. Most reactions are carried out by heating the mixture under reflux for a period ranging from 2 to 8 hours.[3][4] It is essential to monitor the reaction's progress using Thin-Layer Chromatography (TLC). An incomplete reaction may require longer heating times or a higher temperature.[1] For instance, refluxing in ethanol occurs around 78°C, which is a good starting point.[1]

Q5: How does the electronic nature of the aldehyde substituent affect reactivity? A5: The structure of the aldehyde significantly impacts the reaction rate.

  • Electron-Withdrawing Groups (EWGs) on the aromatic ring of the aldehyde (e.g., -NO₂, -CN, halides) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. These reactions are typically faster.

  • Electron-Donating Groups (EDGs) (e.g., -OH, -OCH₃, -N(CH₃)₂) decrease the electrophilicity of the carbonyl carbon, slowing down the reaction. These reactions may require longer heating, a stronger catalyst, or more forcing conditions to achieve high yields. The methoxy group on the this compound is slightly electron-donating, which can also influence reactivity.[1]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental problems.

Troubleshooting_Workflow Troubleshooting Decision Tree Start Reaction Complete. Analyze Crude Product. Problem What is the issue? Start->Problem LowYield Low or No Yield Problem->LowYield Yield SideProduct Major Side Product(s) Problem->SideProduct Purity OilyProduct Oily Product / No Crystallization Problem->OilyProduct Physical Form CheckTLC Analyze TLC of crude mixture LowYield->CheckTLC ControlStoich Verify Stoichiometry (Use slight excess of hydrazide) SideProduct->ControlStoich Purification Purification Issue OilyProduct->Purification SM_Present Starting Materials (SM) present? CheckTLC->SM_Present OptimizeCond Increase Time / Temp Add Acetic Acid Catalyst SM_Present->OptimizeCond Yes CheckReagents Check Reagent Purity (Hydrazide can degrade) SM_Present->CheckReagents No Success Pure Product Obtained OptimizeCond->Success CheckReagents->Success ControlStoich->Success Recrystallize Attempt Recrystallization (Try EtOH, MeOH, EtOH/H₂O) Purification->Recrystallize First Triturate Triturate with non-polar solvent (Hexane) Recrystallize->Triturate Fails Recrystallize->Success Succeeds Column Column Chromatography (Silica + 1% Triethylamine) Triturate->Column Fails Triturate->Success Succeeds Column->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Problem: Low or No Product Yield
Potential Cause Explanation & Validation Solution
Incomplete Reaction The reaction has not reached completion. This is the most common issue. Validation: Check the crude reaction mixture by TLC. The presence of significant starting material spots confirms this issue.1. Increase Reaction Time: Continue refluxing and monitor by TLC every 1-2 hours until the starting material spot disappears or is minimized.[3] 2. Increase Temperature: If using a lower-boiling solvent like methanol, consider switching to ethanol to increase the reflux temperature.[1]
Unfavorable pH The reaction medium is either too neutral (slow reaction) or too acidic (hydrazide is deactivated). Validation: If no product is forming despite heating, pH is a likely culprit.Add Catalyst: Introduce 2-3 drops of glacial acetic acid to the reaction mixture to ensure a mildly acidic environment that catalyzes the reaction.[1][3]
Reagent Degradation Hydrazides, especially when stored as hydrazine hydrate precursors, can degrade over time. Validation: If other parameters are optimized and yield is still low, suspect reagent quality.Use Fresh Reagents: Ensure the this compound is from a fresh, properly stored container.[1]
Low Reactivity The aldehyde contains strong electron-donating groups, making the carbonyl carbon less electrophilic. Validation: This is inherent to the substrate. If reactions with other aldehydes work well, this is the likely cause.Use Forcing Conditions: Switch to a higher boiling point solvent (e.g., DMF) and potentially a longer reaction time to drive the reaction to completion.[7]
Problem: Formation of an Insoluble Precipitate or Significant Side Product
Potential Cause Explanation & Validation Solution
Azine Formation This side product results from the reaction of two aldehyde molecules with one hydrazine molecule. It is more common if there is any hydrolysis of the benzhydrazide back to hydrazine. Validation: Azines are often highly symmetrical and crystalline. Their presence can be confirmed by NMR or mass spectrometry of the crude product.1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the this compound to favor the desired 1:1 condensation product.[1] 2. Control Temperature: Avoid excessively high temperatures, which can sometimes promote the formation of more thermodynamically stable side products.[1]
Quinazolinone Formation While more common with aminobenzhydrazides, complex cyclizations can occur under certain conditions. Validation: Unexpected peaks in NMR or a significantly different mass in MS analysis would indicate a structural rearrangement.[8][9]Modify Conditions: Revert to standard, milder conditions (e.g., refluxing ethanol with catalytic acid) and avoid harsh reagents or prolonged high temperatures.
Problem: Oily Product or Difficulty with Crystallization
Potential Cause Explanation & Validation Solution
Presence of Impurities Unreacted starting materials or solvent residues can act as "eutectic" impurities, preventing the product from forming a crystal lattice and causing it to remain an oil. Validation: A broad melting point or messy NMR spectrum of the crude product indicates impurities.1. Initial Wash: After filtering the crude product, wash it thoroughly with a solvent that will remove starting materials but not the product (e.g., cold ethanol, water, or diethyl ether).[1][3]
Incorrect Recrystallization Solvent The product may be too soluble or not soluble enough in the chosen solvent. Hydrazones often recrystallize well from alcohols. Validation: If the product dissolves completely when cold or not at all when hot, the solvent is inappropriate.1. Systematic Solvent Screen: Attempt recrystallization from a minimal amount of hot ethanol or methanol. If it remains too soluble, try an ethanol/water or methanol/water mixture.[4][10] 2. Alternative Solvents: For very non-polar products, an ethyl acetate/hexane system may be effective.[10]
Product is an Oil Some hydrazones are intrinsically oils or low-melting solids at room temperature. Validation: If the purified product (confirmed by NMR) is still an oil, this is its natural state.1. Trituration: Stir or "scratch" the oil with a cold, non-polar solvent like pentane or hexane. This can often induce crystallization.[10] 2. Column Chromatography: If all else fails, purify via column chromatography. Important: Hydrazones can be sensitive to the acidic nature of silica gel. Use a solvent system doped with ~1% triethylamine to neutralize the silica and prevent product degradation.[11]
Experimental Protocols
Protocol 1: General Synthesis of N'-(Arylmethylene)-3-methoxybenzhydrazide

This protocol describes a standard, reliable method for the synthesis using conventional heating.

Materials:

Reagent Molar Eq. Amount (for 2 mmol scale)
This compound 1.0 332 mg
Substituted Aldehyde 1.05 2.1 mmol
Ethanol (Absolute) - 10 mL

| Glacial Acetic Acid | Catalytic | 2-3 drops |

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the substituted aldehyde (1.05 eq).

  • Add ethanol (10 mL) to dissolve the solids. If solubility is an issue, gentle warming may be applied.

  • Add 2-3 drops of glacial acetic acid to the stirred mixture.[3]

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the this compound spot is consumed.

  • Once complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Further cool the mixture in an ice bath for 30 minutes to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.[3]

  • Dry the crude product under vacuum. The product can then be purified by recrystallization.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried solid to a new flask.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger crystals.

  • If no crystals form, gently scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the pure crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under vacuum.

References
  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39151–39164.
  • Pachołek, M., et al. (2020). Hydrazide-hydrazones of 3-methoxybenzoic acid and 4-tert-butylbenzoic acid with promising antibacterial activity against Bacillus spp. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1076–1087.
  • Various Authors. (2023). Discussion on "What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde?". ResearchGate.
  • Mahdi, H., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-661.
  • de Oliveira, C. S., et al. (2022). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules, 27(19), 6537.
  • Taha, M., et al. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(8), 1089.
  • Various Authors. (2020). Discussion on "How to purify hydrazone?". ResearchGate.
  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (n.d.). ResearchGate.
  • Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. (n.d.). ResearchGate.
  • Various Authors. (2021). Discussion on "Need a purification method for a free hydrazone". Reddit.
  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances.
  • Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. (n.d.). Journal of the Chinese Chemical Society.
  • Hydrazone synthesis. (n.d.). Organic Chemistry Portal.

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How to avoid the formation of byproducts in 3-Methoxybenzhydrazide reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemistry of 3-Methoxybenzhydrazide and Common Pitfalls

This compound is a versatile building block in medicinal chemistry and drug development, frequently utilized in the synthesis of hydrazones and various heterocyclic scaffolds, such as 1,3,4-oxadiazoles. The reactivity of the hydrazide functional group, while advantageous, also presents opportunities for several side reactions. The presence of the methoxy group at the 3-position of the benzene ring can influence the electronic properties of the molecule, which may have a subtle but significant impact on reaction pathways and byproduct formation.

This guide will address the most common challenges encountered during reactions with this compound and provide actionable strategies to mitigate them.

Troubleshooting Guide & FAQs

Issue 1: Formation of Azine Byproduct in Hydrazone Synthesis

Q: I am reacting this compound with an aldehyde/ketone to form a hydrazone, but I am observing a significant amount of a high molecular weight byproduct, which I suspect is the azine. How can I prevent this?

A: The formation of an azine, a symmetrical molecule with a C=N-N=C linkage, is a common byproduct in hydrazone synthesis.[1] This occurs when the aldehyde or ketone starting material reacts with both ends of a hydrazine molecule.

Causality:

The formation of the azine byproduct is typically favored under conditions where the aldehyde or ketone is in excess or when the reaction is heated for an extended period, allowing for the reaction of the initially formed hydrazone with a second molecule of the carbonyl compound.

Solutions & Protocols:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.1 equivalents) of this compound relative to the aldehyde or ketone. This ensures that the carbonyl compound is the limiting reagent, minimizing its availability to react with the formed hydrazone.

  • Order of Addition: Add the aldehyde or ketone dropwise to a solution of this compound. This maintains a low concentration of the carbonyl compound throughout the reaction, further disfavoring the formation of the azine.

  • Temperature and Reaction Time: Monitor the reaction closely by thin-layer chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly. Avoid prolonged heating, as this can promote the formation of the azine. For many reactions, stirring at room temperature or gentle heating is sufficient.[2]

  • pH Control: Maintaining a slightly acidic pH (around 4-6) can catalyze the desired hydrazone formation without significantly promoting azine formation. A few drops of glacial acetic acid are often sufficient.[1]

Experimental Protocol: Minimizing Azine Formation in Hydrazone Synthesis

  • Dissolve 1.05 equivalents of this compound in a suitable solvent (e.g., ethanol, methanol).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Slowly add a solution of 1.0 equivalent of the aldehyde or ketone to the this compound solution with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the hydrazone.

  • Filter the product and wash with a cold, non-polar solvent to remove any unreacted aldehyde/ketone.

Issue 2: Formation of Diacylhydrazine Byproduct

Q: When I acylate this compound with an acyl chloride or anhydride, I isolate a significant amount of a diacylated product. How can I improve the selectivity for the mono-acylated product?

A: The formation of a 1,2-diacylhydrazine is a common side reaction when acylating hydrazides. This occurs because the initial N-acylhydrazide product still possesses a nucleophilic nitrogen that can react with a second molecule of the acylating agent.

Causality:

This side reaction is particularly prevalent when using a stoichiometric excess of the acylating agent, elevated temperatures, or a non-hindered acyl chloride. The nitrogen atom of the newly formed amide bond in the mono-acylated product can still attack the highly electrophilic carbonyl carbon of the acyl chloride. A patent for the synthesis of other hydrazides highlights that the reaction of the desired hydrazide product with the acyl chloride starting material can lead to a bis-hydrazide byproduct.[3][4]

Solutions & Protocols:

  • Controlled Stoichiometry and Addition: Use no more than one equivalent of the acylating agent. The acyl chloride or anhydride should be added slowly and dropwise to a cooled solution of this compound. This maintains a low concentration of the electrophile, favoring mono-acylation.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or even -10 °C) to control the reactivity of the acylating agent and minimize the rate of the second acylation.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to scavenge the HCl byproduct without competing with the hydrazide as a nucleophile. The use of a base is crucial to neutralize the generated acid which would otherwise protonate the starting hydrazide, rendering it unreactive.

  • Solvent Effects: Use an inert, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocol: Selective Mono-acylation of this compound

  • Dissolve this compound in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Slowly add a solution of 1.0 equivalent of the acyl chloride in anhydrous DCM dropwise over 30-60 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Issue 3: Hydrolysis of the Hydrazide or Hydrazone Product

Q: My reaction yield is low, and I suspect that my this compound starting material or my hydrazone product is hydrolyzing during the reaction or workup. How can I prevent this?

A: Both hydrazides and hydrazones can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting to the corresponding carboxylic acid and hydrazine, or carbonyl and hydrazide, respectively.

Causality:

The C=N bond of a hydrazone and the amide bond of a hydrazide are susceptible to cleavage by water, a process that can be catalyzed by both acids and bases. The lone pair on the nitrogen can be protonated under acidic conditions, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, hydroxide can directly attack the carbonyl or imine carbon.

Solutions & Protocols:

  • pH Control: Maintain a neutral or slightly acidic pH (around 6-7) during the reaction and workup. If an acidic catalyst is used, it should be neutralized during the workup with a mild base like sodium bicarbonate solution.

  • Anhydrous Conditions: For reactions that are particularly sensitive to water, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Procedure: When performing an aqueous workup, minimize the contact time of the product with the aqueous phase. Use brine washes to help "dry" the organic layer and remove bulk water before adding a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Storage: Store this compound and its hydrazone derivatives in a cool, dry place, protected from moisture.

Issue 4: Competing Cyclization vs. Desired Reaction

Q: I am trying to perform a reaction on the terminal nitrogen of this compound, but I am observing the formation of a 1,3,4-oxadiazole. How can I favor the desired reaction pathway?

A: this compound is a common precursor for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[5][6][7] This cyclization can sometimes occur as an undesired side reaction if the reaction conditions are appropriate for cyclodehydration.

Causality:

The formation of the 1,3,4-oxadiazole ring from a diacylhydrazine intermediate is typically promoted by dehydrating agents or heat. If your reaction conditions involve high temperatures or the use of reagents that can act as dehydrating agents (e.g., strong acids, certain coupling reagents), you may inadvertently be promoting this cyclization.

Solutions & Protocols:

  • Avoid High Temperatures: If the desired reaction does not require heat, perform it at room temperature or below.

  • Choice of Reagents: Be mindful of the reagents you are using. If you are performing an acylation, for example, avoid using coupling reagents that are also known to promote cyclodehydration, such as phosphorus oxychloride (POCl₃) or triflic anhydride, unless the oxadiazole is the desired product.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent subsequent cyclization.

Data Summary & Visualization

Table 1: Common Byproducts in this compound Reactions and Mitigation Strategies

Byproduct ClassFormation ReactionKey Mitigation Strategies
Azine Hydrazone Synthesis- Use a slight excess of this compound- Slow addition of the carbonyl compound- Monitor reaction time and temperature
Diacylhydrazine Acylation- Controlled stoichiometry of the acylating agent- Low reaction temperature (0 °C or below)- Use of a non-nucleophilic base
Carboxylic Acid Hydrolysis- Maintain neutral or slightly acidic pH- Use anhydrous conditions- Minimize contact with water during workup
1,3,4-Oxadiazole Cyclization- Avoid high temperatures- Judicious choice of reagents (avoid dehydrating agents)- Monitor reaction time

Diagram 1: Key Reaction Pathways and Byproduct Formation

Byproduct_Formation Aldehyde_Ketone Aldehyde / Ketone Azine Azine Byproduct Aldehyde_Ketone->Azine + Hydrazone (Excess Carbonyl) Hydrazone Desired Hydrazone Acyl_Chloride Acyl Chloride / Anhydride Monoacyl_Product Desired Monoacyl Product Diacylhydrazine Diacylhydrazine Byproduct Monoacyl_Product->Diacylhydrazine + Acyl Chloride (Excess Acylating Agent) Oxadiazole 1,3,4-Oxadiazole Byproduct Diacylhydrazine->Oxadiazole Heat / Dehydrating Agent 3-MBH 3-MBH 3-MBH->Monoacyl_Product + Acyl Chloride (Controlled Stoichiometry, Low Temp)

Caption: Competing reaction pathways in this compound chemistry.

Diagram 2: Troubleshooting Workflow for Byproduct Formation

Troubleshooting_Workflow start Reaction with this compound byproduct_observed Byproduct Observed? start->byproduct_observed identify_byproduct Identify Byproduct (e.g., MS, NMR) byproduct_observed->identify_byproduct Yes pure_product Pure Product byproduct_observed->pure_product No azine Azine Byproduct? identify_byproduct->azine diacyl Diacylhydrazine Byproduct? azine->diacyl No adjust_stoichiometry Adjust Stoichiometry: Slight excess of 3-MBH azine->adjust_stoichiometry Yes hydrolysis Hydrolysis? diacyl->hydrolysis No adjust_acyl_stoichiometry Adjust Stoichiometry: ≤ 1 eq. Acylating Agent diacyl->adjust_acyl_stoichiometry Yes control_ph Control pH (Neutral) hydrolysis->control_ph Yes slow_addition Slow Addition of Carbonyl adjust_stoichiometry->slow_addition control_temp_time Control Temperature & Time slow_addition->control_temp_time control_temp_time->pure_product low_temp Lower Reaction Temperature (e.g., 0°C) adjust_acyl_stoichiometry->low_temp non_nucleophilic_base Use Non-nucleophilic Base low_temp->non_nucleophilic_base non_nucleophilic_base->pure_product anhydrous_conditions Use Anhydrous Conditions control_ph->anhydrous_conditions anhydrous_conditions->pure_product

Caption: A step-by-step guide to troubleshooting byproduct formation.

Conclusion

The key to successfully utilizing this compound in organic synthesis lies in understanding the potential side reactions and implementing strategies to control the reaction pathways. By carefully managing stoichiometry, reaction temperature, and the choice of reagents, researchers can significantly minimize the formation of common byproducts such as azines, diacylhydrazines, and products of hydrolysis. This guide provides a foundational framework for troubleshooting and optimizing your reactions, leading to cleaner products and more efficient research and development.

References

  • Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). A direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles. Organic Letters, 17(12), 2960-2963.
  • Li, J. L., Li, H. Y., Zhang, S. S., Shen, S., Yang, X. L., & Niu, X. (2023). Efficient Oxidant-Free, Photoredox-Mediated Cascade Cyclization of Acylhydrazones to Provide 1,3,4-Oxadiazoles. The Journal of Organic Chemistry, 88(21), 14874-14886.
  • Movassaghi, M., & Hill, M. D. (2006). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.
  • Balalaie, S., Ramezanpour, S., Bararjanian, M., & Gross, J. H. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(5), 2075-2080.
  • Bollikolla, H. B., & Liu, B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273.
  • Taha, M., Naz, H., Rasheed, S., Ismail, N. H., Rahman, A. A., Yousuf, S., & Choudhary, M. I. (2014). Synthesis of 4-methoxybenzoylhydrazones and evaluation of their antiglycation activity. Molecules, 19(1), 1286-1301.
  • Jamal, R. A., Ashiq, U., Arshad, M. N., Maqsood, Z. T., & Khan, I. U. (2009). 3-Methoxy-benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2473.
  • González-Lafont, À., Lluch, J. M., & Marquet, J. (2008). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. The Journal of Physical Chemistry A, 112(47), 12229-12239.
  • Ardhayanti, E., & Budiati, T. (2022). Effect of para (p) Position Methoxy Group on The Synthesis of Benzohydrazide Derivatives from Methylbenzoate Starting Material. Berkala Ilmiah Kimia Farmasi, 9(2), 53-60.
  • Zhou, Y., de Almeida, A. F., Castro-Alves, V. C., & Vilpo, J. A. (2024). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. IUCrData, 9(1).
  • Greenfield, S. A., Kaneko, T., & Pirrung, M. C. (2012). U.S. Patent No. 8,110,705. Washington, DC: U.S. Patent and Trademark Office.

Sources

Characterization of unexpected products in 3-Methoxybenzhydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxybenzhydrazide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common and unexpected challenges encountered during this synthetic procedure. Our aim is to equip you with the expertise to not only identify and solve problems but also to understand the underlying chemical principles governing the reaction, thereby enhancing the robustness and reproducibility of your synthesis.

I. The Synthetic Pathway: An Overview

The primary route to this compound involves the nucleophilic acyl substitution of a methyl 3-methoxybenzoate ester with hydrazine hydrate. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a range of unexpected and often difficult-to-separate byproducts. Understanding the reaction mechanism and potential pitfalls is the first step toward successful synthesis.

II. Troubleshooting Guide: From Low Yields to Mysterious Peaks

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a practical question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can often be attributed to several factors, ranging from reactant quality to reaction conditions. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Hydrazinolysis of esters can be sluggish.

    • Solution: Increase the reaction time and/or temperature. Refluxing for 6-12 hours is often necessary. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.[1]

  • Purity of Starting Materials: Impurities in your methyl 3-methoxybenzoate or hydrazine hydrate can interfere with the reaction.

    • Solution: Ensure you are using high-purity starting materials. If the ester was prepared from 3-methoxybenzoic acid, ensure all the acid has been removed, as it will react with hydrazine to form a salt, which is unreactive under these conditions.

  • Excess Water: While hydrazine hydrate is the reagent, an excessive amount of water can shift the equilibrium back towards the starting materials through hydrolysis of the ester.

    • Solution: Use a grade of hydrazine hydrate with a known water content and avoid adding extra water to the reaction mixture.

  • Side Reactions: The formation of byproducts, which we will discuss in detail, consumes your starting materials and reduces the yield of the desired product.

Question 2: I've isolated my product, but I see an additional, less polar spot on my TLC plate. What could this be?

Answer:

An additional, less polar spot that appears during the reaction or after workup is often indicative of the formation of N,N'-bis(3-methoxybenzoyl)hydrazine , a dimeric byproduct.

  • Causality: This dimer forms when a molecule of the desired this compound product acts as a nucleophile and attacks a second molecule of the starting ester, methyl 3-methoxybenzoate. This is more likely to occur if the concentration of hydrazine hydrate decreases significantly towards the end of the reaction.

  • Identification:

    • TLC: The dimer is significantly less polar than the desired hydrazide due to the presence of two aroyl groups and the absence of the free -NH2 group. It will have a higher Rf value.

    • Mass Spectrometry: Look for a molecular ion peak corresponding to the dimer's mass (C16H16N2O4, M.W. = 296.31 g/mol ).

    • NMR Spectroscopy: The 1H NMR spectrum will lack the characteristic broad singlet of the -NH2 protons and will show a downfield singlet for the two N-H protons of the diacylhydrazine. The integration of the aromatic and methoxy protons will be double that of a single 3-methoxybenzoyl unit.[2][3]

    • FTIR Spectroscopy: The FTIR spectrum will show N-H stretching bands, but they will differ from the primary amine stretches of the desired product. The amide C=O stretch will also be present.[4]

  • Mitigation:

    • Use a slight excess of hydrazine hydrate to ensure the complete consumption of the ester.

    • Add the ester slowly to the hydrazine hydrate solution to maintain a high concentration of hydrazine throughout the reaction.

Question 3: My product has a yellowish or reddish tint, and I see some colored impurities. What could be causing this?

Answer:

A colored product often suggests the presence of oxidation byproducts. Hydrazides are susceptible to oxidation, which can lead to the formation of highly colored species.[2]

  • Potential Products:

    • Aroyl-diazenes: These are formed by the oxidation of the hydrazide. They are often intensely colored (red or yellow).[5] The reaction is often facilitated by the presence of air (oxygen) and can be catalyzed by trace metal ions.

    • Azines: If your starting methyl 3-methoxybenzoate is contaminated with 3-methoxybenzaldehyde, the aldehyde can react with the hydrazine hydrate or the this compound product to form a symmetrical or unsymmetrical azine. Azines are conjugated systems and are often colored.[6]

  • Identification:

    • UV-Vis Spectroscopy: These colored impurities will have characteristic absorbances in the visible region.

    • Mass Spectrometry: Look for molecular ion peaks corresponding to the diazene (loss of 2 hydrogens) or the azine.

  • Prevention and Removal:

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use purified, aldehyde-free starting materials.

    • Colored impurities can sometimes be removed by recrystallization, potentially with the addition of a small amount of activated charcoal.

Question 4: My NMR spectrum shows signals for my product, but also some unreacted starting material. How can I effectively remove the starting ester?

Answer:

Unreacted methyl 3-methoxybenzoate can be a common impurity if the reaction does not go to completion.

  • Purification Strategy:

    • Recrystallization: This is the most effective method. This compound and methyl 3-methoxybenzoate have different solubility profiles. A solvent system like ethanol/water or isopropanol can be effective. The hydrazide is typically less soluble in cold alcohol than the ester.

    • Washing: After filtration of the crude product, wash the solid thoroughly with a solvent in which the ester is soluble but the hydrazide is not, such as cold diethyl ether or hexane. This can remove a significant amount of the unreacted ester.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound should be a white to off-white or pale brown crystalline solid.[7] Its reported melting point is in the range of 89-95 °C.[7] A lower or broader melting point range is indicative of impurities.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the best method for monitoring the reaction.[8][9][10][11][12]

  • Procedure: Use a silica gel plate and a mobile phase such as a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio). Spot the starting ester, a co-spot (starting material and reaction mixture), and the reaction mixture. The product, being more polar, will have a lower Rf value than the starting ester. The reaction is complete when the spot corresponding to the ester is no longer visible in the reaction mixture lane.

Q3: What are the key spectroscopic features I should look for to confirm the identity of this compound?

A3:

  • ¹H NMR (in DMSO-d₆):

    • A broad singlet for the -NH₂ protons.

    • A singlet for the -NH proton.

    • A singlet for the -OCH₃ protons around 3.8 ppm.

    • A multiplet pattern for the aromatic protons.

  • ¹³C NMR (in DMSO-d₆):

    • A peak for the carbonyl carbon (C=O) around 165 ppm.

    • A peak for the methoxy carbon (-OCH₃) around 55 ppm.

    • Signals for the aromatic carbons.

  • FTIR (KBr pellet):

    • Two N-H stretching bands for the -NH₂ group (around 3200-3400 cm⁻¹).

    • A C=O stretching band for the amide carbonyl (around 1640-1680 cm⁻¹).

    • N-H bending vibrations (around 1600-1630 cm⁻¹).

  • Mass Spectrometry (EI):

    • A molecular ion peak at m/z = 166.18, corresponding to the molecular weight of this compound.

Q4: Are there any specific safety precautions I should take when working with hydrazine hydrate?

A4: Yes, hydrazine hydrate is a hazardous substance.

  • It is corrosive and toxic.

  • It is a suspected carcinogen.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

IV. Analytical and Purification Protocols

This section provides detailed, step-by-step methodologies for the key analytical and purification techniques discussed.

Protocol 1: Synthesis of this compound
  • Materials:

    • Methyl 3-methoxybenzoate

    • Hydrazine hydrate (80% solution in water)

    • Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (1.2 equivalents) and ethanol.

    • Heat the solution to reflux.

    • Slowly add methyl 3-methoxybenzoate (1 equivalent) to the refluxing solution.

    • Continue to reflux for 6-12 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove excess hydrazine hydrate, followed by a wash with cold ethanol or diethyl ether to remove unreacted ester.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended for separating the product from potential byproducts.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Expected Elution Order: this compound will be more polar and thus elute earlier than the less polar byproducts like N,N'-bis(3-methoxybenzoyl)hydrazine.

V. Visualizing Potential Reaction Outcomes

The following diagrams illustrate the primary synthetic pathway and the formation of key unexpected products.

Synthesis_Pathway cluster_main Primary Reaction cluster_side Side Reaction Start_Ester Methyl 3-Methoxybenzoate Product This compound Start_Ester->Product + Hydrazine Hydrate Dimer N,N'-bis(3-methoxybenzoyl)hydrazine (Dimer) Start_Ester->Dimer Hydrazine Hydrazine Hydrate Hydrazine->Product Product->Dimer + Methyl 3-Methoxybenzoate

Caption: Primary and side reaction pathways in this compound synthesis.

Troubleshooting_Flowchart Start Reaction Complete. Analyze Crude Product. Check_TLC TLC Analysis: Multiple Spots? Start->Check_TLC Pure_Product Pure this compound Check_TLC->Pure_Product No (Single Spot) Impurity_ID Identify Impurities: NMR, MS, FTIR Check_TLC->Impurity_ID Yes Check_Color Product Colored? Oxidation_Suspected Suspect Oxidation/Azine (Colored Product) Check_Color->Oxidation_Suspected Yes Unreacted_SM Unreacted Starting Material (Lower Rf than product is unlikely, check co-spot) Check_Color->Unreacted_SM No Impurity_ID->Check_Color Dimer_Suspected Suspect Dimer (Higher Rf) Impurity_ID->Dimer_Suspected Purify Purification: Recrystallization / Chromatography Dimer_Suspected->Purify Oxidation_Suspected->Purify Unreacted_SM->Purify Purify->Pure_Product

Caption: Troubleshooting flowchart for product analysis and purification.

VI. References

  • Munir, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4908. Available at: [Link]

  • Firdausiah, S., et al. (2020). Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. International Journal of Current Research and Review, 12(24), 204-210. Available at: [Link]

  • Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). Evidence of an nN(amide) → π*Ar Interaction in N-Alkyl-N,N′-diacylhydrazines. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available at: [Link]

  • Pourjavadi, A., et al. (2022). Understanding the Cis–Trans Amide Bond Isomerization of N , N ′-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. The Journal of Organic Chemistry, 87(1), 331-343. Available at: [Link]

  • ResearchGate. (n.d.). The FTIR spectra of N, N, N, N'-Tetra(benzoyl) ethylene diamine tetraacetic acid dihydrazide. [Image]. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 1287-1303. Available at: [Link]

  • ResearchGate. (n.d.). (a) ¹H NMR and (b) ¹³C NMR spectra of N-Acylhydrazone 6k. [Image]. Available at: [Link]

  • Duan, X.-M., et al. (2005). N,N′-Bis(3-hydroxy-4-methoxybenzylidene)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3449-o3451. Available at: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]

  • Pira, S. L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimizati. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). S. Monitoring of the reaction progress (session 2) by TLC after one... [Image]. Available at: [Link]

  • Ghasemi, J., & Amini, M. K. (2006). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical and Bioanalytical Chemistry, 384(4), 958-964. Available at: [Link]

  • Bouzayani, N., et al. (2022). New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. Journal of Molecular Structure, 1252, 132145. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic methods of determining hydrazine and its polar derivatives. Available at: [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Available at: [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Semantic Scholar. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Available at: [Link]

  • Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis... [Image]. Available at: [Link]

  • Wang, Y., et al. (2018). Diazene-Catalyzed Oxidative Alkyl Halide-Olefin Metathesis. Journal of the American Chemical Society, 140(4), 1475-1479. Available at: [Link]

  • PubChem. (n.d.). N,n'-bis(p-methoxycarbonylbenzoyl)hydrazine (C18H16N2O6). Available at: [Link]

  • Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available at: [Link]

  • ResearchGate. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available at: [Link]

  • Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. Available at:

  • Ghorbani-Vaghei, R., & Veisi, H. (2022). A new DES-mediated synthesis of Henna-based benzopyranophenazines and benzoxanthenetriones. Scientific Reports, 12(1), 1-10. Available at: [Link]

  • Cambridge Open Engage. (n.d.). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6. Methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates. Available at: [Link]

Sources

Stability issues of 3-Methoxybenzhydrazide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Methoxybenzhydrazide (m-Anisic hydrazide). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. This compound is a key building block in the synthesis of various biologically active molecules, including hydrazone derivatives with potential therapeutic properties.[1][2] However, like all hydrazides, its stability can be compromised under certain experimental conditions, particularly in acidic or basic media.

This guide provides in-depth, practical answers to common questions and troubleshooting scenarios related to the hydrolytic stability of this compound. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose experimental problems, and implement robust solutions to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound in solution?

The main stability issue is hydrolysis of the acylhydrazide functional group (-CONHNH₂). This reaction cleaves the amide bond, leading to the degradation of the starting material. The hydrolysis can be catalyzed by both acidic and basic conditions.[3][4] For this reason, Safety Data Sheets (SDS) often list strong acids and strong bases as materials to avoid.[5]

Q2: What are the degradation products of this compound hydrolysis?

Under both acidic and basic hydrolytic conditions, this compound degrades into two primary products:

  • 3-Methoxybenzoic acid

  • Hydrazine

The presence of these impurities can complicate subsequent reaction steps, affect yield and purity, and potentially introduce safety hazards, as hydrazine itself is a reactive and hazardous compound.

Q3: How does the mechanism of degradation differ between acidic and basic conditions?

The fundamental process is the nucleophilic acyl substitution at the carbonyl carbon, but the specific catalytic steps differ.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the hydrazide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[6][7] This is often the rate-determining step. The reaction proceeds through a tetrahedral intermediate to eventually yield the carboxylic acid and protonated hydrazine.[8][9]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the nucleophile is the more potent hydroxide ion (OH⁻), which directly attacks the carbonyl carbon.[7] This forms a negatively charged tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer steps lead to the formation of the carboxylate salt and hydrazine.[10]

Q4: Are there specific pH ranges I should be particularly cautious of?

While degradation can occur across a wide pH range, the rate is typically accelerated at pH extremes. Hydrazones, which are structurally related, have been shown to be most stable near neutral pH and exhibit acid catalysis at lower pH values.[3] It is reasonable to infer a similar behavior for the parent hydrazide. Therefore, you should exercise particular caution when working below pH 4 or above pH 9. The optimal pH for stability will be specific to your reaction system, including solvent and temperature.

Q5: What are the recommended storage and handling conditions for this compound?

To ensure its long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage temperatures are often between 0-25°C.[1] Some suppliers note that the compound can be air and light sensitive and recommend handling under an inert gas. Always consult the supplier-specific SDS for the most accurate information.

Troubleshooting Guide

Scenario 1: My reaction yield is unexpectedly low when conducted in an acidic medium.

Possible Cause: Your this compound starting material is likely degrading due to acid-catalyzed hydrolysis. This is especially probable if your reaction requires elevated temperatures or prolonged reaction times.

Troubleshooting Steps:

  • Confirm Degradation: Before the reaction, prepare a control sample of this compound in your reaction solvent with the acid catalyst. Let it stir under the same conditions as your actual experiment. Analyze this control sample by HPLC or TLC alongside a sample of the pure starting material. The appearance of a new, more polar spot (3-methoxybenzoic acid) or a decrease in the starting material peak confirms degradation.

  • Modify Reaction Conditions:

    • Lower the Temperature: If possible, run the reaction at a lower temperature. Hydrolysis rates are highly temperature-dependent.

    • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize exposure time to the acidic conditions.

    • Use a Milder Acid: If your protocol allows, switch from a strong mineral acid (like HCl) to a weaker organic acid (like acetic acid) or a Lewis acid catalyst that may not promote hydrolysis as aggressively.[11]

    • Control Stoichiometry: Use the minimum effective amount of the acid catalyst.

Scenario 2: I observe a new, unidentified peak in my HPLC analysis after a basic workup (e.g., using NaOH).

Possible Cause: The new peak is likely the sodium salt of 3-methoxybenzoic acid, a product of base-catalyzed hydrolysis of your starting material or, in some cases, your desired hydrazone product.

Troubleshooting Steps:

  • Identify the Peak: The most straightforward way to confirm the identity of the peak is to inject a standard of 3-methoxybenzoic acid (neutralized with the same base) into your HPLC system. If the retention times match, you have confirmed hydrolysis.

  • Optimize the Workup:

    • Use a Weaker Base: Substitute strong bases like NaOH or KOH with a milder base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), if compatible with your purification scheme.

    • Minimize Contact Time: Perform the basic wash or extraction quickly and without vigorous, prolonged stirring.

    • Work at Low Temperature: Conduct the workup in an ice bath to significantly slow the rate of hydrolysis.

  • Consider Alternative Purification: If the product is sensitive to basic conditions, consider alternative purification methods like silica gel chromatography (avoiding basic mobile phase additives) or crystallization.

Scenario 3: How can I proactively test the stability of this compound in my novel reaction system?

Recommended Approach: Conduct a simple "forced degradation" or stress study. This is a standard practice in pharmaceutical development to understand a molecule's intrinsic stability.[4][12][13]

Simplified Protocol:

  • Prepare a Stock Solution: Dissolve a known concentration of this compound in your primary reaction solvent.

  • Set Up Stress Conditions: Aliquot the stock solution into separate vials:

    • Acid Stress: Add your intended acid catalyst (e.g., 0.1 M HCl).

    • Base Stress: Add your intended base (e.g., 0.1 M NaOH).

    • Neutral Control: Add only the solvent.

  • Incubate: Let the vials sit at your intended reaction temperature for a set period (e.g., 2, 4, 8, and 24 hours).

  • Analyze: At each time point, take a sample from each vial, neutralize it, and analyze by HPLC.

  • Evaluate: Quantify the percentage of this compound remaining in each sample compared to the neutral control at time zero. This will give you a clear picture of its stability under your specific conditions and help you design a more robust process.

Key Mechanisms & Workflows

Degradation Pathways

The following diagrams illustrate the accepted mechanisms for the hydrolysis of this compound.

AcidHydrolysis Start This compound Protonation Protonation of Carbonyl Oxygen Start->Protonation H₃O⁺ Activated Activated Intermediate (More Electrophilic) Protonation->Activated Attack Nucleophilic Attack by H₂O Activated->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Hydrazine (H₂NNH₂) Tetrahedral->Elimination Proton Transfer Products 3-Methoxybenzoic Acid + Hydrazine Elimination->Products -H⁺

Caption: Acid-catalyzed hydrolysis pathway of this compound.

BaseHydrolysis Start This compound Attack Nucleophilic Attack by OH⁻ Start->Attack OH⁻ Tetrahedral Anionic Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Hydrazinyl Anion Tetrahedral->Elimination Products 3-Methoxybenzoate + Hydrazine Elimination->Products Protonation from H₂O

Caption: Base-catalyzed hydrolysis pathway of this compound.

Experimental Workflow: Stability Assessment

This workflow provides a visual guide for performing a forced degradation study.

StabilityWorkflow A Prepare Stock Solution of this compound B Aliquot into Vials: - Acidic (e.g., 0.1M HCl) - Basic (e.g., 0.1M NaOH) - Neutral (Solvent Control) A->B C Incubate at Target Temp (e.g., 50°C) B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Quench/Neutralize Samples D->E F Analyze by HPLC E->F G Quantify % Degradation vs. Control (t=0) F->G

Caption: Workflow for a forced degradation stability study.

Protocols & Methods

Protocol 1: General Forced Degradation Study

This protocol outlines typical conditions for stress testing, which should be adapted based on the specific reactivity of the compound.[4]

Stress ConditionReagent/ConditionTemperatureTimePurpose
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 60°C2 - 48 hoursTo identify acid-labile sites and degradation products.[14]
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 60°C2 - 48 hoursTo identify base-labile sites and degradation products.[14]
Oxidative 3-30% H₂O₂Room Temp2 - 24 hoursTo test susceptibility to oxidation.
Thermal 60 - 80°C (in solid state)24 - 72 hoursTo assess thermolytic degradation.
Photolytic UV/Vis Light (ICH Option 1)Room TempPer ICH guidelinesTo assess light sensitivity.[14]

Procedure:

  • Preparation: For hydrolytic studies, dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add the stressor (acid/base). Aim for a final concentration of ~1 mg/mL.

  • Incubation: Store the samples under the conditions specified in the table. Protect oxidative and photolytic samples from light unless light is the stressor.

  • Sampling: At designated time points, withdraw an aliquot of the sample.

  • Quenching: Immediately neutralize the acid/base samples with an equimolar amount of base/acid to stop the degradation.

  • Analysis: Dilute the samples to a suitable concentration and analyze using a stability-indicating analytical method, such as HPLC-UV.[15]

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method suitable for monitoring the degradation of this compound. Method development and validation are required for specific applications.[15]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm and 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Expected Elution Order:

  • 3-Methoxybenzoic acid: The most polar compound, will elute earliest.

  • This compound: The parent compound.

  • Reaction Products (e.g., Hydrazones): Typically more non-polar, will elute later.

References
  • ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied[18].
  • ACS Publications. (n.d.). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A.
  • An-Najah National University. (n.d.). Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives. An-Najah University Journal for Research - A (Natural Sciences).
  • Rainier, J. D., & Kolis, S. P. (2008). Hydrolytic Stability of Hydrazones and Oximes. NIH Public Access.
  • Uchida, H., et al. (2013). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 79(22), 7076-7084.
  • Pharmaceutical Technology. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Bio-Connect. (2013, September 9). Safety Data Sheet.
  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • Al-Hourani, B. J., et al. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 13(1), 6835.
  • ResearchGate. (2023). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies.
  • Taylor & Francis. (n.d.). Analytical methods – Knowledge and References.
  • ChemBK. (2024, April 9). This compound.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • MedCrave. (2016). Forced Degradation Studies.
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ATSDR. (n.d.). Analytical Methods.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Structure–reactivity relationships and the mechanism of general base catalysis in the hydrolysis of a hydroxy-amide. Concerted breakdown of a tetrahedral intermediate.
  • YouTube. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis.
  • Pensoft. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives.
  • The Pharma Innovation. (2018). Benzohydrazides: As potential bio-active agents.
  • Cengage. (n.d.). Selected Methods of Analysis.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). m-Anisohydrazide. PubChem.
  • Khan Academy. (2013, December 26). Acid and base catalyzed formation of hydrates and hemiacetals. YouTube.
  • Google Patents. (n.d.). Method for the hydrolysis of hydrazones.
  • Janicka, M., et al. (2021). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 26(11), 3169.

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Technical Support Center: Scaling Up the Synthesis of 3-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methoxybenzhydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up this important synthesis. We will delve into the practical aspects of the reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles and provide robust troubleshooting strategies.

I. Foundational Synthesis Protocol

The most common and scalable method for synthesizing this compound is the hydrazinolysis of a 3-methoxybenzoate ester, typically the methyl or ethyl ester, with hydrazine hydrate.

Core Reaction:

Methyl 3-methoxybenzoate + Hydrazine Hydrate → this compound + Methanol

While seemingly straightforward, scaling this reaction introduces challenges related to reaction kinetics, impurity profiles, and product isolation.

Detailed Step-by-Step Methodology:
  • Reagent Preparation:

    • Ensure methyl 3-methoxybenzoate is of high purity.

    • Use a reputable source for hydrazine hydrate; be aware of its concentration. Hydrazine hydrates (from 15 to 64 wt%) are generally less toxic and flammable than anhydrous hydrazine and should be used whenever possible.[1]

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 3-methoxybenzoate and a suitable solvent (e.g., methanol or ethanol).[2][3]

    • Slowly add hydrazine hydrate to the stirred solution. An exothermic reaction may be observed.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for a specified period (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][3]

  • Work-up and Isolation:

    • After completion, cool the reaction mixture.

    • The product may precipitate upon cooling. If not, the solvent and excess hydrazine hydrate can be removed under reduced pressure.[2][3]

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure this compound.[2]

Workflow Diagram: Synthesis of this compound

G reagents Methyl 3-methoxybenzoate + Hydrazine Hydrate + Solvent (e.g., Methanol) reaction Reflux Reaction (2-6 hours) reagents->reaction Heat workup Cooling & Precipitation or Solvent Evaporation reaction->workup Reaction Completion purification Recrystallization (e.g., from Methanol) workup->purification Crude Product product Pure this compound purification->product

Caption: A typical workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem 1: Low or Inconsistent Yields

Symptoms:

  • The final isolated product weight is significantly lower than the theoretical maximum.

  • Yields vary considerably between batches, even with seemingly identical procedures.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Incomplete Reaction The reaction may not have reached completion. On a larger scale, mass and heat transfer limitations can slow down the reaction rate.Extend the reflux time. Monitor the reaction progress using TLC until the starting ester spot is no longer visible. Increase the molar excess of hydrazine hydrate. A 1.2 to 1.5 molar equivalent of hydrazine hydrate is often sufficient.[4]
Sub-optimal Temperature Insufficient heat can lead to a sluggish reaction.Ensure the reaction mixture is at a consistent and appropriate reflux temperature for the chosen solvent.
Product Loss During Work-up This compound has some solubility in the reaction solvent, especially at warmer temperatures.Cool the reaction mixture thoroughly in an ice bath to maximize precipitation before filtration. If evaporating the solvent, be cautious not to use excessive heat, which could lead to product degradation.
Inefficient Recrystallization Using an inappropriate solvent or an incorrect solvent volume can lead to significant product loss.Perform small-scale solvent screening to identify the optimal recrystallization solvent and conditions. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Problem 2: Product Purity Issues

Symptoms:

  • The melting point of the isolated product is broad or lower than the literature value (typically 93-95 °C).[5]

  • Analytical data (e.g., NMR, HPLC) shows the presence of impurities.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Unreacted Starting Material Incomplete reaction is a common source of contamination.As mentioned above, ensure the reaction goes to completion by extending the reaction time or adjusting the stoichiometry. A second recrystallization may be necessary.
Formation of Side Products At elevated temperatures and with prolonged reaction times, side reactions can occur. One common side product is the corresponding azine, formed from the reaction of the hydrazide with any aldehyde impurities or degradation products.Control the reaction temperature and time carefully. Avoid unnecessarily long reflux times. Purification via pH adjustment can be effective. Acidifying the crude product can hydrolyze certain byproducts, which can then be removed by filtration. Subsequent basification of the mother liquor can then precipitate the desired product.[6][7]
Hydrolysis of Product The hydrazide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.During work-up and purification, avoid prolonged exposure to strong acids or bases, particularly at high temperatures.
Problem 3: Difficulties with Product Isolation

Symptoms:

  • The product oils out instead of crystallizing.

  • The product forms a very fine precipitate that is difficult to filter.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Supersaturation Rapid cooling of a highly concentrated solution can lead to the formation of an oil or a fine, difficult-to-filter solid.Allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. Seeding with a small crystal of pure product can also be effective.
Solvent Choice The choice of solvent for precipitation or recrystallization is critical.If the product is oiling out, try adding a co-solvent in which the product is less soluble to induce crystallization. For fine precipitates, consider techniques like vacuum filtration with a fritted glass funnel or centrifugation.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with hydrazine hydrate?

A1: Hydrazine is acutely toxic, corrosive, and a suspected carcinogen.[1][8] It is also flammable and reactive.[1][9] Always handle hydrazine hydrate in a well-ventilated fume hood.[8] Personal protective equipment (PPE) is mandatory and should include a flame-resistant lab coat, chemical safety goggles (and a face shield if there is a splash hazard), and appropriate gloves (butyl rubber is often recommended).[8][9] Avoid contact with oxidizing agents, acids, and metals.[10] All waste containing hydrazine must be disposed of as hazardous waste according to institutional guidelines.[8]

Hydrazine Handling Safety Protocol

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures lab_coat Flame-Resistant Lab Coat goggles Safety Goggles & Face Shield gloves Butyl Rubber Gloves fume_hood Work in Fume Hood avoid_incompatibles Avoid Oxidizers, Acids, Metals grounding Ground Equipment spill Major Spill: Evacuate & Call for Help exposure Exposure: Seek Immediate Medical Attention

Caption: Key safety considerations for handling hydrazine hydrate.

Q2: Can I use a different ester of 3-methoxybenzoic acid?

A2: Yes, other esters such as ethyl or propyl 3-methoxybenzoate can be used. The choice of ester may influence the reaction rate and the optimal reaction conditions. Generally, methyl and ethyl esters are preferred due to their higher reactivity and the ease of removal of the corresponding alcohol byproduct.

Q3: Is a solvent necessary for this reaction?

A3: While some literature reports solvent-free conditions, using a solvent like methanol or ethanol is highly recommended for scale-up. The solvent helps to ensure homogeneity, control the reaction temperature through reflux, and facilitate product precipitation upon cooling.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting ester and the more polar hydrazide product. The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What are some common side reactions to be aware of?

A5: Besides the formation of azines, another potential side reaction is the formation of N,N'-diacylhydrazines, especially if an acyl chloride is used as the starting material instead of an ester.[11] When using esters, this is less of a concern. In some cases, impurities in the starting materials or solvents can lead to unexpected byproducts.

IV. References

  • University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure. UC Santa Barbara Environmental Health & Safety.

  • Arxada. (n.d.). Performance Chemicals Hydrazine.

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.

  • Thermo Fisher Scientific. (2010). Hydrazine hydrate - SAFETY DATA SHEET.

  • National Oceanic and Atmospheric Administration. (n.d.). HYDRAZINE, ANHYDROUS. CAMEO Chemicals.

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).

  • Google Patents. (2013). CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

  • Luyt, L. G., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central.

  • Nguyen, T. A., & Huc, I. (2017). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Science, 8(8), 5219-5226.

  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.

  • ResearchGate. (n.d.). Optimization of reaction conditions a [Table].

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1286-1301.

  • Fisher Scientific. (n.d.). 3-Methoxybenzohydrazide 98.0+%, TCI America™.

  • Asiri, A. M., et al. (2015). Synthesis, Crystal Structure, DFT Study of m-Methoxy-N′-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide. Molecules, 20(8), 13639-13649.

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. ResearchGate.

  • Google Patents. (n.d.). CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine.

  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(1), 415-421.

  • Dyusebaeva, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central.

  • Smith, R. F., et al. (1973). Reactions of hydrazines with esters and carboxylic acids. The Journal of Organic Chemistry, 38(7), 1344-1347.

  • Chem-Impex. (n.d.). This compound.

  • United States Biological. (n.d.). 284506 this compound CAS: 5785-06-8.

  • ResearchGate. (2008). (PDF) 3-Hydroxy-4-methoxybenzohydrazide.

  • Thermo Fisher Scientific. (n.d.). This compound, 98+% 25 g.

  • Google Patents. (2013). CN103408454B - A kind of preparation method of hydrazide kind compound.

  • ChemBK. (2024). This compound.

  • Royal Society of Chemistry. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing.

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Technical Support Center: Monitoring 3-Methoxybenzhydrazide Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 3-Methoxybenzhydrazide using Thin-Layer Chromatography (TLC). This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice. Our goal is to empower you to effectively track your reaction's progress, identify potential issues, and ensure the integrity of your results.

Introduction: The Role of TLC in this compound Chemistry

This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of hydrazones through condensation with aldehydes and ketones.[1][2] These hydrazide-hydrazone scaffolds are of significant interest due to their wide range of biological activities, including antimicrobial properties.[1] The success of these syntheses hinges on accurately determining the point of reaction completion, where the starting material is fully consumed and the desired product is formed.

Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose. It is a rapid, inexpensive, and powerful method for qualitatively monitoring the progress of a reaction by separating the components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent).[3][4] By observing the disappearance of the starting material spot and the appearance of a new product spot over time, a chemist can confidently assess the reaction's status.[5][6]

Section 1: Core Principles & Experimental Workflow

Monitoring a reaction with TLC involves comparing the chromatographic behavior of the reaction mixture against the starting materials. The standard approach utilizes a three-lane spotting system on a single TLC plate: the starting material (reactant), the reaction mixture, and a "co-spot" where both are applied to the same point.[5][7]

General TLC Monitoring Workflow

The following diagram outlines the standard procedure for monitoring a this compound reaction.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solvent 1. Prepare Mobile Phase (e.g., Hexane:EtOAc) prep_plate 2. Prepare TLC Plate (Draw baseline in pencil) prep_solvent->prep_plate prep_sample 3. Prepare Samples (Reactant & Reaction Aliquot) prep_plate->prep_sample spot_plate 4. Spot the Plate (Reactant | Co-spot | Mixture) prep_sample->spot_plate develop_plate 5. Develop Plate (In a saturated chamber) spot_plate->develop_plate mark_front 6. Mark Solvent Front (Remove plate and mark immediately) develop_plate->mark_front dry_plate 7. Dry the Plate mark_front->dry_plate visualize_uv 8. Visualize (Non-destructive) (View under 254 nm UV lamp) dry_plate->visualize_uv visualize_stain 9. Visualize (Destructive) (Stain, e.g., KMnO4, and heat) visualize_uv->visualize_stain interpret 10. Interpret Results (Assess reactant consumption) visualize_stain->interpret

Caption: Standard workflow for monitoring a reaction using TLC.

Detailed Protocol: TLC Monitoring of a this compound Reaction

This protocol assumes the reaction of this compound with an aldehyde or ketone on a silica gel TLC plate.

Materials:

  • TLC plates (silica gel 60 F254)[3]

  • TLC chamber with a lid

  • Capillary spotters[3]

  • Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)

  • Samples: A dilute solution of pure this compound (starting material) and an aliquot from the reaction mixture.

  • Pencil

  • UV lamp (254 nm)[8]

  • Staining solution (e.g., potassium permanganate) and a heat gun[9][10]

Procedure:

  • Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate.[7]

  • Plate Preparation: Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.[3]

  • Spotting the Plate:

    • Lane 1 (Reactant): Using a capillary spotter, apply a small spot of the diluted this compound solution to the leftmost mark.

    • Lane 2 (Co-spot): Apply a spot of the reactant solution to the center mark. Without letting it dry completely, spot the reaction mixture directly on top of it.[7]

    • Lane 3 (Reaction Mixture): Apply a spot of the reaction mixture aliquot to the rightmost mark.

    • Expert Tip: Ensure spots are small and concentrated by applying the sample multiple times, allowing the solvent to evaporate between applications.[11][12]

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the level of the solvent.[12] Cover the chamber and allow the solvent to travel up the plate undisturbed.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • UV Light: Allow the plate to dry completely. View it under a short-wave (254 nm) UV lamp.[8] Aromatic and conjugated compounds, like the starting material and expected hydrazone product, will appear as dark spots against a fluorescent green background.[13] Circle these spots lightly with a pencil.

    • Staining: For further visualization, dip the plate into a staining solution (e.g., potassium permanganate). Gently warm the plate with a heat gun to develop the spots.[10] Oxidizable compounds will appear as yellow/brown spots on a purple background.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the purpose of the "co-spot"? A1: The co-spot (Lane 2) is a critical internal control. It helps to definitively identify the starting material spot in the reaction mixture lane, especially if the product's Rf value is very close to that of the reactant.[5][7] If the reactant and product spots in the reaction lane are difficult to distinguish, the co-spot lane will show a single, potentially elongated spot if the reaction is incomplete, confirming the identity of the lower-moving spot as the reactant.[5]

Q2: How do I choose the right mobile phase (solvent system)? A2: The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.2-0.4, allowing space for the typically less polar product to appear at a higher Rf.[7] A common starting point for hydrazone syntheses is a mixture of a non-polar solvent like Hexane and a more polar solvent like Ethyl Acetate (EtOAc).[3][4] You can adjust the ratio to achieve the desired separation. If spots remain at the baseline, increase the polarity (more EtOAc); if they rush to the solvent front, decrease the polarity (more Hexane).[11]

Q3: How can I visualize the spots on my TLC plate? A3: this compound and its resulting hydrazone products are aromatic and contain conjugated systems, making them strongly UV-active.[13] Therefore, the primary, non-destructive method is viewing the plate under a 254 nm UV lamp.[8] For compounds that are not UV-active or for confirmation, destructive chemical stains can be used. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, which includes the hydrazide and hydrazone moieties.[9] Anisaldehyde or iodine stains are also effective general-purpose options.[13][14]

Q4: What do the different spots on the TLC plate represent? A4:

  • Reactant Spot: The spot corresponding to pure this compound (and the other reactant, e.g., an aldehyde). It will be present in Lane 1, Lane 2, and Lane 3 at the beginning of the reaction.

  • Product Spot: A new spot that appears in Lane 3 (reaction mixture), which is not present in Lane 1. Hydrazones are typically less polar than their parent hydrazides, so the product spot will usually have a higher Rf value (travel further up the plate).

  • Other Spots: Additional spots may indicate impurities in the starting materials, side products, or decomposition.

Q5: How do I know when my reaction is complete? A5: The reaction is considered complete when the spot corresponding to the limiting reactant (in this case, likely this compound) is no longer visible in the reaction mixture lane (Lane 3).[5] You should see only the new product spot and potentially a spot for the non-limiting reactant if it was used in excess.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses the most common problems encountered when monitoring this compound reactions with TLC.

Troubleshooting Decision Pathway

Troubleshooting_Tree start Problem with TLC Result q1 Are spots streaked or elongated? start->q1 q2 Are spots at baseline (Rf ≈ 0) or solvent front (Rf ≈ 1)? start->q2 q3 Are spots invisible? start->q3 q4 Are spots too close to each other? start->q4 sol1 Overloaded sample? - Dilute and re-spot. Acidic/Basic compound? - Add trace acid/base to eluent. q1->sol1 Yes sol2 Wrong polarity. - At baseline: Increase eluent polarity. - At front: Decrease eluent polarity. q2->sol2 Yes sol3 Sample too dilute? - Concentrate spot. Not UV-active? - Use a chemical stain. q3->sol3 Yes sol4 Poor resolution. - Try a new solvent system (e.g., DCM:Methanol). - Consider 2D TLC. q4->sol4 Yes

Caption: A decision tree for troubleshooting common TLC issues.

Q: My spots are streaking and look like comets instead of tight circles. What's wrong? A: This is a very common issue with several potential causes:

  • Sample Overloading: You may have applied too much sample to the plate.[12][15] The stationary phase becomes saturated, leading to tailing. Solution: Dilute your sample solution and re-spot a smaller amount on the plate.

  • Compound's Chemical Nature: this compound has basic nitrogen atoms, and the resulting hydrazone can also interact strongly with the acidic silica gel stationary phase, causing streaking.[15] Solution: Add a small amount (0.1–2.0%) of a base like triethylamine or a few drops of ammonia in methanol to your mobile phase to neutralize the acidic sites on the silica gel.[11]

  • Highly Polar Sample Solvent: If you dissolve your sample in a very polar solvent (like DMSO or DMF), it can interfere with the spotting and binding process.[14] Solution: If possible, dissolve your sample in a less polar solvent like ethyl acetate or dichloromethane for spotting. If you must use a high-boiling polar solvent for the reaction, try putting the spotted TLC plate under high vacuum for a few minutes before developing it to remove the solvent.[14]

Q: All my spots are stuck on the baseline (Rf ≈ 0). What should I do? A: This indicates that your mobile phase is not polar enough to move the compounds up the plate.[11][14] Your compounds have a stronger affinity for the stationary phase than the mobile phase.

  • Solution: Increase the polarity of your mobile phase. For a Hexane:EtOAc system, increase the proportion of ethyl acetate (e.g., from 9:1 to 7:3 or 1:1). If that is insufficient, you may need a more polar solvent system altogether, such as dichloromethane with a small percentage of methanol.[16]

Q: All my spots ran to the top with the solvent front (Rf ≈ 1). How do I fix this? A: This is the opposite problem: your mobile phase is too polar.[11] The compounds are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase.

  • Solution: Decrease the polarity of your mobile phase. For a Hexane:EtOAc system, increase the proportion of hexane (e.g., from 1:1 to 4:1).

Q: I can't see any spots on my plate, even under the UV lamp. A: There are a few possibilities here:

  • Sample is Too Dilute: The concentration of your compound may be below the limit of detection.[12] Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application to concentrate the spot.[11]

  • Compound is Not UV-Active: While unlikely for this specific reaction, it's a possibility. Solution: Use a destructive visualization method. A potassium permanganate (KMnO₄) or iodine stain is a good general-purpose choice that will visualize most organic compounds.[9][13]

  • Solvent Level Too High: If the solvent level in the chamber is above your baseline, it will wash your sample off the plate and into the solvent reservoir.[12] Solution: Always ensure the baseline is drawn above the level of the solvent in the chamber.

Q: My reactant and product spots are overlapping and I can't tell them apart. A: This indicates poor resolution with your current solvent system.

  • Solution 1: Change Mobile Phase: The selectivity of the separation is highly dependent on the solvent. Try a completely different solvent system. For example, instead of Hexane:EtOAc, try a system based on Toluene:Acetone or Dichloromethane:Methanol.[16]

  • Solution 2: Two-Dimensional (2D) TLC: If a single solvent system cannot provide adequate separation, you can run a 2D TLC. Spot the mixture in one corner of a square plate and run it in one solvent system. Then, turn the plate 90 degrees and run it in a second, different solvent system. This can often resolve components that are inseparable in a single dimension.[14][17]

Section 4: Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

The optimal mobile phase will depend on the specific aldehyde/ketone used. This table provides validated starting points for method development. Always perform a preliminary TLC with your specific starting material to find the ideal Rf before monitoring the full reaction.

Mobile Phase CompositionRatio (v/v)Polarity IndexRecommended Use Case & Notes
Hexane : Ethyl Acetate7 : 3Low-MediumExcellent starting point. Good for reactions with non-polar to moderately polar aldehydes/ketones. Adjust ratio as needed.[3]
Dichloromethane : Methanol95 : 5MediumUseful if products are more polar and have low Rf values in Hexane/EtOAc.[16]
Toluene : Acetone8 : 2MediumProvides different selectivity compared to ester or alcohol-based systems.
Hexane : Ethyl Acetate + 1% TriethylamineVariesLow-MediumRecommended if significant streaking of basic compounds (like the hydrazide) is observed.[11]
Ethyl Acetate : Butanol : Acetic Acid : Water80:10:5:5HighFor very polar compounds that do not move from the baseline in standard systems. Note: This system is not suitable for flash chromatography.[17]

Section 5: References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. Retrieved from [Link]

  • Chem Lab. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hydrazide-hydrazones of 3-methoxybenzoic acid and 4-tert-butylbenzoic acid with promising antibacterial activity against Bacillus spp. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • YouTube. (2021, August 23). Visualizing a TLC plate. Retrieved from [Link]

  • YouTube. (2024, September 18). TLC for reaction monitoring #chemistry. Retrieved from [Link]

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Technical Support Center: Purification of Polar 3-Methoxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 3-methoxybenzhydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable compounds. Due to their inherent polarity, stemming from the hydrazide functional group and the methoxy substituent, these molecules can present unique challenges during isolation and purification.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to empower you to overcome these hurdles and achieve high-purity compounds.

I. Understanding the Challenges: Why are this compound Derivatives Difficult to Purify?

The primary challenge in purifying this compound derivatives lies in their polarity. The combination of the hydrogen-bond donating and accepting capabilities of the hydrazide group (-CONHNH₂) and the polar methoxy group (-OCH₃) leads to several issues:

  • High Solubility in Polar Solvents: This makes precipitation and crystallization difficult, often resulting in low yields.[3][4]

  • Strong Interaction with Polar Stationary Phases: In normal-phase chromatography (e.g., using silica gel), these compounds can bind very strongly, leading to poor elution, significant peak tailing, or even irreversible adsorption.[5][6]

  • Poor Retention in Reversed-Phase Chromatography: Conversely, in reversed-phase chromatography, their polarity can cause them to elute very early, often with the solvent front, resulting in poor separation from other polar impurities.[6][7]

This guide will provide strategies to mitigate these challenges, focusing on optimizing chromatographic and crystallization techniques.

II. Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific issues you may encounter during the purification of this compound derivatives in a question-and-answer format.

Chromatography Issues

Question 1: My this compound derivative is not moving from the baseline on my silica gel TLC plate, even with highly polar solvents like 100% ethyl acetate.

Probable Cause: Your compound is highly polar and is interacting too strongly with the acidic silanol groups on the silica gel surface.

Solutions:

  • Increase Mobile Phase Polarity:

    • Add a small percentage of methanol (MeOH) to your eluent. A common starting point is a mixture of dichloromethane (DCM) and MeOH (e.g., 95:5 DCM:MeOH).[8][9] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[8]

    • Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this solution in dichloromethane for very polar compounds.[10]

  • Neutralize the Silica Gel:

    • Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (typically 0.1-1%). This will neutralize the acidic sites on the silica gel, reducing the strong adsorption of your basic hydrazide derivative.[9]

  • Consider an Alternative Stationary Phase:

    • If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.

    • For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option. HILIC utilizes a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of an aqueous solvent.[7][11][12]

Question 2: My compound is streaking badly on the TLC plate and during column chromatography, leading to poor separation.

Probable Cause: This can be due to several factors including compound overloading, interaction with the stationary phase, or solubility issues in the mobile phase.

Solutions:

  • Optimize Compound Loading:

    • Ensure you are not spotting too much of your sample on the TLC plate. For column chromatography, a general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Improve Solubility:

    • Ensure your compound is fully dissolved in the loading solvent before applying it to the column. If it precipitates on the silica, it will lead to streaking.

  • Modify the Mobile Phase:

    • As with baseline retention, adding a modifier like TEA or acetic acid (if your compound is acidic) can improve peak shape by preventing ionization and strong interactions with the silica gel.[9]

Question 3: My this compound derivative co-elutes with a polar impurity. How can I improve the separation?

Probable Cause: The polarity of your compound and the impurity are too similar for effective separation with the current chromatographic system.

Solutions:

  • Fine-Tune the Mobile Phase:

    • Switch to a different solvent system. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system, which offers different selectivity.[8]

    • Employ a shallow gradient elution during column chromatography. Start with a less polar solvent system and gradually increase the polarity. This can often resolve closely eluting compounds.[13]

  • Change the Stationary Phase:

    • As mentioned, switching to alumina or a bonded phase like diol or cyano can alter the selectivity of the separation.

  • Consider an Orthogonal Purification Technique:

    • If chromatography is not providing adequate separation, consider recrystallization or preparative HPLC with a different column chemistry (e.g., reversed-phase with an ion-pairing agent).

Crystallization Issues

Question 4: I am having trouble crystallizing my polar this compound derivative. It either remains an oil or precipitates as an amorphous solid.

Probable Cause: The high polarity of your compound makes it highly soluble in many common crystallization solvents. Rapid precipitation can also prevent the formation of an ordered crystal lattice.

Solutions:

  • Systematic Solvent Screening:

    • Use a systematic approach to find a suitable solvent or solvent system. Test the solubility of your compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, dichloromethane, toluene, hexane).

    • A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Employ a Two-Solvent System:

    • Dissolve your compound in a "good" solvent (one in which it is highly soluble).

    • Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes slightly cloudy (turbid).

    • Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Control the Cooling Rate:

    • Slow cooling is crucial for the growth of well-defined crystals. After dissolving your compound at an elevated temperature, allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Induce Crystallization:

    • If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful crystallization.

Workflow for Troubleshooting Purification

G cluster_start Start: Crude Product cluster_tlc Initial Analysis cluster_problems Problem Identification cluster_solutions Solutions cluster_end Outcome start Crude this compound Derivative tlc Run TLC with Standard Solvent System (e.g., EtOAc/Hexane) start->tlc no_move Compound at Baseline? tlc->no_move Evaluate TLC streaking Streaking? tlc->streaking Evaluate TLC poor_sep Poor Separation? tlc->poor_sep Evaluate TLC good_sep Good Separation? tlc->good_sep Evaluate TLC inc_polarity Increase Mobile Phase Polarity (e.g., add MeOH) no_move->inc_polarity add_modifier Add Modifier (e.g., TEA) no_move->add_modifier change_phase Change Stationary Phase (Alumina/HILIC) no_move->change_phase streaking->add_modifier optimize_load Optimize Loading streaking->optimize_load poor_sep->change_phase shallow_gradient Use Shallow Gradient poor_sep->shallow_gradient proceed_column Proceed to Column Chromatography good_sep->proceed_column inc_polarity->tlc Re-evaluate with TLC add_modifier->tlc Re-evaluate with TLC change_phase->tlc Re-evaluate with TLC optimize_load->tlc Re-evaluate with TLC shallow_gradient->tlc Re-evaluate with TLC pure_product Pure Product proceed_column->pure_product

Caption: A workflow diagram for troubleshooting flash chromatography purification.

III. Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is a pale brown or colorless crystalline solid.[3][4] Its key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₂[3]
Molecular Weight166.18 g/mol [3]
Melting Point89-95 °C[3][4]
SolubilitySoluble in many organic solvents like ethers and alcohols; low solubility in water.[4]

Q2: What are some common impurities I might encounter after synthesizing a this compound derivative?

A2: Common impurities can include unreacted starting materials (e.g., the corresponding methyl ester or carboxylic acid), hydrazine, and side products from the reaction.[14][15] The presence of residual hydrazine is a particular concern as it is a genotoxic impurity.[15][16]

Q3: How can I assess the purity of my final product?

A3: A combination of techniques is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q4: Is it better to use normal-phase or reversed-phase chromatography for these compounds?

A4: The choice depends on the specific derivative and the impurities present.

  • Normal-phase chromatography on silica gel is often the first choice, but as discussed, may require mobile phase modifiers or alternative stationary phases for highly polar derivatives.

  • Reversed-phase chromatography can be challenging due to poor retention. However, it can be effective for separating your polar product from non-polar impurities. For polar compounds that are not retained well, HILIC is often a more suitable alternative.[7]

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar this compound Derivative

This protocol provides a general guideline for purifying a polar this compound derivative using flash column chromatography.

1. Preparation: a. TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. A good starting point for a polar compound is 5% methanol in dichloromethane.[8] If the compound remains at the baseline, add 0.5% triethylamine to the mobile phase. b. Column Packing: i. Select a column of appropriate size (a 40-50 mm diameter column is suitable for 1-5 g of crude material). ii. Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.[13]

2. Sample Loading: a. Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like pure DCM or methanol. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

3. Elution: a. Begin eluting with the solvent system determined by your TLC analysis. b. If using a gradient, gradually increase the polarity of the mobile phase. For example, start with 2% MeOH in DCM and gradually increase to 10% MeOH in DCM. c. Collect fractions and monitor the elution by TLC.

4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the resulting solid or oil under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization of a this compound Derivative

This protocol outlines a method for purifying a this compound derivative by recrystallization.

1. Solvent Selection: a. Place a small amount of your crude product (10-20 mg) into several test tubes. b. Add a small amount (0.5-1 mL) of a different solvent to each test tube. c. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. d. If a single solvent is not suitable, try a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane).

2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary. c. If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution. d. Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

3. Crystal Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Dry the crystals in a vacuum oven or desiccator.

Recrystallization Workflow Diagram

G start Crude Product solvent_selection Select Solvent System start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly ice_bath Place in Ice Bath cool_slowly->ice_bath filter Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Sources

Effect of temperature on the rate of 3-Methoxybenzhydrazide reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Methoxybenzhydrazide reactions. As Senior Application Scientists, we understand that mastering the nuances of chemical reactions is pivotal to successful research and development. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions concerning the critical role of temperature in reactions involving this compound. Our goal is to empower you with the knowledge to optimize your experimental outcomes, ensure reproducibility, and overcome common challenges.

The Crucial Role of Temperature: A Primer

In the realm of chemical kinetics, temperature is a paramount variable. For reactions involving this compound, particularly the formation of hydrazones through condensation with aldehydes and ketones, temperature dictates not only the reaction rate but also the product distribution and yield. According to the collision theory, an increase in temperature leads to more frequent collisions between reactant molecules and, more importantly, a greater proportion of these collisions possessing the necessary activation energy to result in a successful reaction.[1][2] The relationship between temperature and the reaction rate constant is quantitatively described by the Arrhenius equation.[3][4]

However, the effect of temperature is not always linear. While higher temperatures generally accelerate reactions, they can also promote undesirable side reactions or lead to the degradation of thermally sensitive compounds.[5][6] This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound and temperature-sensitive reactions.

Q1: What is the general effect of increasing temperature on the rate of this compound reactions?

A1: Increasing the reaction temperature typically leads to a significant increase in the reaction rate.[1][7] As a general approximation for many reactions at room temperature, the rate can double for every 10°C increase.[1] This is because a higher temperature increases the kinetic energy of the reactant molecules, resulting in a greater number of molecules possessing the minimum energy required for a reaction to occur, known as the activation energy.[2][8]

Q2: What is a good starting temperature for a hydrazone formation reaction with this compound?

A2: A common and effective starting point for the condensation of this compound with aldehydes or ketones is to reflux the reaction mixture in ethanol, which is approximately 78°C.[5] Studies on similar hydrazone syntheses have shown that 80°C can be an optimal temperature to achieve a high yield in a shorter time.[7]

Q3: Can these reactions be performed at room temperature?

A3: While the reaction can proceed at ambient temperature, it is often very slow, leading to incomplete reactions and significantly lower yields.[7] For practical laboratory timeframes and optimal results, heating is highly recommended.

Q4: Are there risks associated with using excessively high temperatures?

A4: Yes. Excessively high temperatures can lead to the formation of undesired side products. A common side product in hydrazone synthesis is the formation of a more thermodynamically stable azine, which occurs when two molecules of the aldehyde or ketone react with one molecule of hydrazine.[5] Furthermore, high temperatures can cause the degradation of your reactants or the desired product. The thermal stability of this compound and its derivatives should be considered.[6]

Q5: How does temperature influence the choice of solvent?

A5: The reaction temperature is often limited by the boiling point of the solvent used. Ethanol (boiling point ~78°C) is a common choice as it allows for refluxing at a temperature suitable for many hydrazone formation reactions.[5] If a higher temperature is required, a solvent with a higher boiling point would need to be selected, ensuring that all reactants and products are stable at that temperature.

Troubleshooting Guide

Encountering unexpected results is a common part of the scientific process. This troubleshooting guide is designed to help you diagnose and resolve issues related to temperature in your this compound reactions.

Problem Potential Cause(s) Related to Temperature Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature is too low: The reactants may not have sufficient kinetic energy to overcome the activation energy barrier.[7] 2. Reaction time is too short for the given temperature: Even at an appropriate temperature, the reaction may need more time to reach completion.1. Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol is a good starting point.[5] 2. Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[5]
Formation of a Significant Amount of Side Product (e.g., Azine) 1. Reaction temperature is too high: Higher temperatures can favor the formation of more thermodynamically stable side products like azines.[5]1. Lower the reaction temperature. Find a balance where the desired reaction proceeds at a reasonable rate without significant side product formation. 2. Control the stoichiometry. Using a slight excess of the hydrazide can also help to minimize azine formation.[5]
Product Oiling Out or Difficulty in Crystallization 1. Presence of unreacted starting materials due to incomplete reaction: This can be a result of suboptimal temperature or reaction time.1. Ensure the reaction has gone to completion by monitoring with TLC and adjusting the temperature and time as needed. 2. Purify the crude product. Washing with a non-polar solvent like hexane can help remove unreacted aldehyde. If issues persist, column chromatography may be necessary.[5]
Inconsistent Results Between Batches 1. Inaccurate temperature control: Fluctuations in the reaction temperature can lead to variability in reaction rates and product yields.1. Use a reliable and calibrated heating apparatus (e.g., an oil bath with a thermostat) to maintain a consistent temperature. 2. Ensure uniform heating by using appropriate stirring.

Experimental Protocols

To ensure the integrity of your results, we provide the following detailed, step-by-step methodology for a typical hydrazone synthesis reaction.

Protocol: Synthesis of a Hydrazone from this compound and an Aldehyde

Materials:

  • This compound

  • Aldehyde

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of warm ethanol.

  • Addition of Aldehyde: To the stirred solution, add the aldehyde (1.0 equivalent).

  • Catalyst Addition: Add 1-2 drops of glacial acetic acid to the mixture.[5]

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).[5] The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to induce precipitation of the hydrazone product.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain the pure hydrazone.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for consistent results. The following diagram illustrates the key steps and decision points in a typical this compound reaction.

G prep_reactants Dissolve this compound & Aldehyde in Ethanol add_catalyst Add Catalytic Acetic Acid prep_reactants->add_catalyst heat_reflux Heat to Reflux (~78°C) with Stirring add_catalyst->heat_reflux monitor_tlc Monitor Reaction Progress via TLC heat_reflux->monitor_tlc cool_precipitate Cool to Induce Precipitation monitor_tlc->cool_precipitate Reaction Complete filter_wash Filter and Wash with Cold Ethanol cool_precipitate->filter_wash recrystallize Recrystallize from Hot Ethanol filter_wash->recrystallize dry_product Dry Pure Product recrystallize->dry_product

Caption: Workflow for the synthesis of hydrazones from this compound.

The following diagram illustrates the logical relationship between temperature and reaction outcomes.

G cluster_low Low Temperature cluster_optimal Optimal Temperature cluster_high High Temperature Temp Reaction Temperature LowRate Slow Reaction Rate Temp->LowRate Too Low GoodRate Efficient Reaction Rate Temp->GoodRate Optimal SideRxns Increased Side Reactions (e.g., Azine) Temp->SideRxns Too High LowYield Low Yield / Incomplete Reaction LowRate->LowYield HighYield High Yield of Desired Product GoodRate->HighYield Degradation Potential for Degradation

Caption: Relationship between temperature and reaction outcomes.

References

  • Technical Support Center: Optimization of Reaction Conditions for the Condensation of 3-Methoxybenzaldehyde and Hydrazine. Benchchem.
  • This compound. Chem-Impex.
  • Keshavarz, F. Chemical Kinetics Approves the Occurrence of C (3Pj) Reaction with H2O. J Phys Chem A. 2019;123(28):5877-5892.
  • Effect of temperature on the hydrazone formation. ResearchGate.
  • The effect of temperature on rates of reaction. Chemguide.
  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing.
  • The Effect of Temperature on Reaction Rates. Chemistry LibreTexts. 2023.
  • Arrhenius equation. Wikipedia.
  • Kinetics And Mechanism Of Hydrolysis Of Some Benzylidene Benzoylhydrazones. An-Najah National University.
  • Zhou, R., Zou, H., & Mei, G. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. 2014;26(5):1381-1384.
  • Arrhenius Equation. Chemistry LibreTexts. 2024.
  • The Arrhenius equation. Khan Academy.

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Validation & Comparative

A Comparative Analysis of Benzohydrazide Isomers' Biological Activity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzohydrazide scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1] The positional isomerism of substituents on the benzene ring is a critical determinant of a molecule's interaction with biological targets, often leading to profound differences in efficacy and selectivity.[2] This guide offers an in-depth comparative analysis of the biological activities of ortho-, meta-, and para-substituted benzohydrazide isomers, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. By synthesizing experimental data and elucidating the underlying mechanisms of action, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel and potent therapeutic agents.

The Critical Role of Isomeric Position in Biological Function

The seemingly subtle shift of a functional group from the ortho to the meta or para position on the benzohydrazide ring can dramatically alter a compound's biological profile. This is attributable to changes in the molecule's steric and electronic properties, which in turn affect its ability to bind to specific enzymes or receptors. Understanding these structure-activity relationships (SAR) is paramount for the rational design of drugs with enhanced potency and reduced off-target effects.

Comparative Biological Activity of Hydroxybenzohydrazide Isomers

To illustrate the impact of isomerism, we will focus on the hydroxybenzohydrazide series: 2-hydroxybenzohydrazide (ortho), 3-hydroxybenzohydrazide (meta), and 4-hydroxybenzohydrazide (para).

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Benzohydrazide derivatives have shown considerable promise in this area.

Ortho-Isomer (2-Hydroxybenzohydrazide): Studies have demonstrated the antibacterial potential of 2-hydroxybenzohydrazide and its derivatives. For instance, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide has shown activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 120 ppm.[3] The proposed mechanism of action involves the inhibition of essential bacterial enzymes. Molecular docking studies suggest that the 2-hydroxy group can form a crucial hydrogen bond with amino acid residues like Tyr 1156 in the active site of the enoyl-acyl carrier protein reductase (ENR) inhibitor receptor.[3]

Meta-Isomer (3-Hydroxybenzohydrazide): Direct experimental data on the antimicrobial activity of 3-hydroxybenzohydrazide is limited in the available literature. However, the general antimicrobial potential of the benzohydrazide scaffold suggests that this isomer warrants further investigation.

Para-Isomer (4-Hydroxybenzohydrazide): Derivatives of 4-hydroxybenzohydrazide have exhibited significant antimicrobial activity. For example, N'-benzylidene-4-hydroxybenzohydrazide has shown activity against Staphylococcus aureus and Escherichia coli at a concentration of 1000 ppm, and against Bacillus subtilis and Candida albicans at 500 ppm.[4] The antimicrobial action of these compounds is attributed to the presence of both the hydroxyl and the azomethine groups.[4]

Table 1: Comparative Antimicrobial Activity of Hydroxybenzohydrazide Derivatives

Isomer PositionDerivativeTest OrganismActivity (MIC)Reference
OrthoN'-(4-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coli120 ppm[3]
OrthoN'-(2-methoxybenzylidene)-2-hydroxybenzohydrazideEscherichia coli1000 ppm[3]
OrthoN'-benzylidene-2-hydroxybenzohydrazideEscherichia coli>1000 ppm[3]
ParaN'-benzylidene-4-hydroxybenzohydrazideStaphylococcus aureus1000 ppm[4]
ParaN'-benzylidene-4-hydroxybenzohydrazideEscherichia coli1000 ppm[4]
ParaN'-benzylidene-4-hydroxybenzohydrazideBacillus subtilis500 ppm[4]
ParaN'-benzylidene-4-hydroxybenzohydrazideCandida albicans500 ppm[4]
ParaN'-(4-methoxybenzylidene)-4-hydroxybenzohydrazideStaphylococcus aureus1000 ppm[4]
ParaN'-(4-methoxybenzylidene)-4-hydroxybenzohydrazideEscherichia coli1000 ppm[4]
ParaN'-(4-methoxybenzylidene)-4-hydroxybenzohydrazideBacillus subtilis1000 ppm[4]
ParaN'-(4-methoxybenzylidene)-4-hydroxybenzohydrazideCandida albicans500 ppm[4]

Note: Direct comparison is challenging due to variations in experimental setups across different studies.

Anticancer Activity

The benzohydrazide scaffold is a key feature in the design of potential anticancer agents.[2]

Ortho-Isomer (2-Hydroxybenzohydrazide): While direct anticancer data for the parent 2-hydroxybenzohydrazide is not extensively available, its derivatives have been explored. The structural similarity to known anticancer agents suggests this is a promising area for further research.

Meta-Isomer (3-Hydroxybenzohydrazide): There is a lack of specific data on the anticancer activity of 3-hydroxybenzohydrazide in the reviewed literature.

Para-Isomer (4-Hydroxybenzohydrazide): Derivatives of 4-hydroxybenzohydrazide have shown promising anticancer activity. Docking studies on thiazole and thiazolidinone derivatives of p-hydroxybenzohydrazide suggest they may act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[1][5] For example, certain hydrazide-hydrazones derived from ethyl paraben (a precursor to 4-hydroxybenzohydrazide) have demonstrated anticancer activity against the HepG2 liver cancer cell line, with IC50 values in the micromolar range.[6] The proposed mechanism involves the induction of apoptosis.[6]

Table 2: Comparative Anticancer Activity of Hydroxybenzohydrazide Derivatives

Isomer PositionDerivativeCancer Cell LineActivity (IC50)Reference
Para4-hydroxy-N'-[substituted methylidene]benzohydrazide (3j)HepG237.4 µM[6]
Para4-hydroxy-N'-[substituted methylidene]benzohydrazide (3i)HepG242.4 µM[6]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Benzohydrazide derivatives have emerged as potential anti-inflammatory agents.

Ortho-Isomer (2-Hydroxybenzohydrazide): 2-Hydroxybenzohydrazide has demonstrated significant anti-inflammatory, antipyretic, and anti-nociceptive activities in in-vivo models.[2] Computational studies suggest that its mechanism of action may involve the inhibition of cyclooxygenase-I/II (COX-I/II) enzymes, key players in the inflammatory cascade.[2] It also exhibits antioxidant properties, significantly inhibiting ABTS and DPPH radicals with IC50 values of 33.81 and 26.74 μg/ml, respectively.[2]

Meta-Isomer (3-Hydroxybenzohydrazide): Specific anti-inflammatory activity data for 3-hydroxybenzohydrazide is not readily available in the current literature.

Para-Isomer (4-Hydroxybenzohydrazide): While direct data on the parent compound is limited, derivatives of 4-hydroxybenzohydrazide are recognized for their potential as anti-inflammatory agents.[7]

Table 3: Comparative Anti-inflammatory and Antioxidant Activity of 2-Hydroxybenzohydrazide

ActivityAssayIC50Reference
AntioxidantABTS radical inhibition33.81 µg/ml[2]
AntioxidantDPPH radical inhibition26.74 µg/ml[2]

Mechanisms of Action and Signaling Pathways

The biological activities of benzohydrazide isomers are underpinned by their interactions with specific molecular targets and the subsequent modulation of key signaling pathways.

Antimicrobial Mechanism

The antimicrobial action of some benzohydrazide derivatives is thought to involve the inhibition of DNA gyrase, an essential bacterial enzyme.[8]

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Benzohydrazide Benzohydrazide Derivative DNAGyrase Bacterial DNA Gyrase Benzohydrazide->DNAGyrase Inhibition DNA_Replication DNA Replication & Repair DNAGyrase->DNA_Replication Blocks CellDeath Bacterial Cell Death DNA_Replication->CellDeath

Caption: Proposed antimicrobial mechanism of benzohydrazide derivatives via DNA gyrase inhibition.

Anticancer Mechanism: Tyrosine Kinase Inhibition

Certain para-substituted benzohydrazide derivatives are proposed to exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR.[1][5] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.

Anticancer_Mechanism Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Activates Benzohydrazide p-Hydroxybenzohydrazide Derivative Benzohydrazide->EGFR Inhibits Tyrosine Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Anticancer mechanism via inhibition of the EGFR signaling pathway.

Anti-inflammatory Mechanism: COX Inhibition

The anti-inflammatory activity of 2-hydroxybenzohydrazide is potentially mediated through the inhibition of COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[2]

Anti_inflammatory_Mechanism ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Hydroxybenzohydrazide 2-Hydroxybenzohydrazide Hydroxybenzohydrazide->COX Inhibition

Caption: Anti-inflammatory mechanism of 2-hydroxybenzohydrazide via COX enzyme inhibition.

Experimental Protocols

To facilitate reproducible research, this section provides standardized, step-by-step methodologies for the synthesis of hydroxybenzohydrazide isomers and the evaluation of their biological activities.

Synthesis of Hydroxybenzohydrazide Isomers

A common and efficient method for synthesizing hydroxybenzohydrazides is through the reaction of the corresponding methyl hydroxybenzoate with hydrazine hydrate, which can be accelerated by microwave irradiation.[3][9]

General Protocol for Microwave-Assisted Synthesis:

  • Reaction Setup: In a microwave-safe vessel, combine the respective methyl hydroxybenzoate (ortho-, meta-, or para-) (1 equivalent) with an excess of hydrazine hydrate (e.g., 4-5 equivalents).[9]

  • Solvent (Optional): A minimal amount of a suitable solvent like ethanol can be added.[9]

  • Microwave Irradiation: Subject the mixture to microwave irradiation. Typical conditions can range from 160 to 350 Watts for 2 to 8 minutes.[3][10] The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.[9]

  • Purification: Wash the crude product with cold water or an appropriate solvent to remove unreacted starting materials.[10]

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure hydroxybenzohydrazide isomer.[10]

Synthesis_Workflow Start Methyl Hydroxybenzoate + Hydrazine Hydrate Microwave Microwave Irradiation Start->Microwave Cooling Cooling & Precipitation Microwave->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Pure Hydroxybenzohydrazide Isomer Recrystallization->Product

Caption: General workflow for the microwave-assisted synthesis of hydroxybenzohydrazide isomers.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzohydrazide isomers and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow Seed Seed Cancer Cells in 96-well Plate Treat Treat with Benzohydrazide Isomers Seed->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 MTT Add MTT Reagent Incubate1->MTT Incubate2 Incubate (2-4h) MTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Value Read->Calculate

Caption: Workflow of the MTT assay for determining anticancer activity.

Anti-inflammatory Activity Assay (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of the COX enzyme (COX-1 or COX-2) and its substrate (e.g., arachidonic acid).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Termination: Stop the reaction after a specific time.

  • Product Quantification: Measure the amount of prostaglandin produced using a suitable method (e.g., ELISA or mass spectrometry).

  • IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits enzyme activity by 50%.[11]

Conclusion and Future Directions

The positional isomerism of the hydroxyl group on the benzohydrazide scaffold profoundly influences its biological activity. The available data, although not always from direct comparative studies, suggests that the ortho- and para-isomers are promising starting points for the development of antimicrobial, anticancer, and anti-inflammatory agents. 2-Hydroxybenzohydrazide shows notable anti-inflammatory potential, possibly through COX inhibition, while derivatives of 4-hydroxybenzohydrazide exhibit promising antimicrobial and anticancer activities, with mechanisms potentially involving DNA gyrase and tyrosine kinase inhibition, respectively.

There is a clear need for further research, particularly direct, head-to-head comparative studies of all three isomers under standardized conditions to provide a more definitive understanding of their relative potencies and mechanisms of action. The limited data on the meta-isomer, 3-hydroxybenzohydrazide, represents a significant knowledge gap that should be addressed in future investigations. A deeper understanding of the structure-activity relationships of these fundamental isomers will undoubtedly accelerate the rational design of next-generation benzohydrazide-based therapeutics.

References

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A Comparative Guide to 3-Methoxybenzhydrazide and 4-Methoxybenzhydrazide in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the subtle art of medicinal chemistry often hinges on the nuanced effects of structural isomerism. The placement of a single functional group can dramatically alter a molecule's interaction with its biological target, transforming a lead compound into a clinical candidate or consigning it to the annals of failed experiments. This guide provides an in-depth, objective comparison of two such positional isomers: 3-methoxybenzhydrazide and 4-methoxybenzhydrazide. While direct head-to-head experimental data on these parent molecules is limited in publicly available literature, a comprehensive analysis of their derivatives provides critical insights for researchers, scientists, and drug development professionals. This guide will dissect the structure-activity relationships (SAR) gleaned from these derivatives to illuminate the distinct potential of each isomer in drug design.

The Isomeric Distinction: A Physicochemical Overview

At a fundamental level, this compound and 4-methoxybenzhydrazide share the same molecular formula (C₈H₁₀N₂O₂) and molecular weight (166.18 g/mol ). The key differentiator lies in the position of the methoxy (-OCH₃) group on the benzene ring—the meta (3-) versus the para (4-) position. This seemingly minor shift has significant implications for the molecule's electronic properties, conformation, and, consequently, its biological activity.

PropertyThis compound4-Methoxybenzhydrazide
Synonyms m-Anisic hydrazide, 3-Methoxybenzoic acid hydrazidep-Anisic hydrazide, 4-Methoxybenzoic acid hydrazide
CAS Number 5785-06-83290-99-1
Molecular Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂
Molar Mass 166.18 g/mol [1]166.18 g/mol
Melting Point 93-95 °C[1]136-140 °C
Appearance White to cream or pale brown crystals or powderSolid
Solubility Low solubility in water; soluble in organic solvents like ethers and alcohols.[1]Data not explicitly available, but expected to have low water solubility and be soluble in organic solvents.

The significant difference in their melting points suggests a difference in their crystal lattice energies, which can be influenced by intermolecular interactions. This hints at how these molecules might present themselves to a biological target.

Synthesis of Methoxybenzhydrazide Isomers

The synthesis of both this compound and 4-methoxybenzhydrazide is typically achieved through the hydrazinolysis of the corresponding methyl ester. This is a robust and well-established method in organic synthesis.

General Synthesis Workflow

start Start with Methyl Methoxybenzoate Isomer reflux Reflux with Hydrazine Hydrate in a Suitable Solvent (e.g., Methanol or Ethanol) start->reflux cool Cool the Reaction Mixture reflux->cool precipitate Precipitation of the Product cool->precipitate filter Vacuum Filtration to Collect the Solid precipitate->filter wash Wash with a Cold Solvent (e.g., Ethanol or Hexane) filter->wash dry Dry Under Vacuum wash->dry product Pure Methoxybenzhydrazide Isomer dry->product compound Benzhydrazide Derivative cell Cancer Cell compound->cell pathway Signaling Pathways (e.g., MAPK/ERK) cell->pathway proteins Modulation of Key Proteins (e.g., Cyclins, CDKs, Caspases) pathway->proteins cycle Cell Cycle Arrest proteins->cycle apoptosis Induction of Apoptosis proteins->apoptosis death Cancer Cell Death cycle->death apoptosis->death

Caption: Putative signaling pathway for anticancer activity of benzhydrazides.

Antimicrobial Activity

The antimicrobial potential of hydrazone derivatives is well-documented. The position of the methoxy group can influence the spectrum and potency of this activity.

Derivatives of this compound have been shown to possess effective inhibitory activity against various bacteria. [2]The hydrazide subsidiary was recently reported as a powerful and specific inhibitor for antibacterial-antifungal activities. [2] Similarly, 4-methoxybenzhydrazide has been reported to be antileishmanial, antibacterial, and antifungal. [3]Aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have shown antimicrobial activity towards Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Interestingly, these studies also noted that the hydrazone derivatives had higher activity than the parent hydrazides.

Antiglycation Activity

Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications. Compounds that can inhibit the formation of AGEs are therefore of significant therapeutic interest.

A series of 4-methoxybenzoylhydrazones demonstrated a varying degree of antiglycation activity. [4]Several of these derivatives showed more potent activity than the rutin standard, indicating their potential as lead compounds for drugs to inhibit protein glycation. [4]The structure-activity relationship in this study highlighted that the number and position of hydroxyl substituents on the phenyl moiety play a key role in the antiglycation activity. [4]While this study focused on derivatives of 4-methoxybenzhydrazide, it underscores the potential of the benzhydrazide scaffold in this therapeutic area.

Experimental Protocols

To facilitate further research and comparative studies, detailed, self-validating protocols for the synthesis of the parent hydrazides and key biological assays are provided below.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for hydrazide synthesis.

Materials:

  • Methyl 3-methoxybenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, graduated cylinders, and filtration apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • In a 100 mL round-bottom flask, dissolve methyl 3-methoxybenzoate in absolute ethanol.

  • With continuous stirring, add an excess of hydrazine hydrate dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate product precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven to yield this compound.

Protocol 2: Synthesis of 4-Methoxybenzhydrazide

This protocol is based on the method described by Taha et al. (2014). [4] Materials:

  • Methyl 4-methoxybenzoate

  • Hydrazine hydrate

  • Methanol

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

  • Hexane

Procedure:

  • In a round-bottom flask, combine methyl 4-methoxybenzoate (e.g., 10g), hydrazine hydrate (e.g., 10 mL), and methanol (e.g., 25 mL). [4]2. Reflux the mixture for approximately 6 hours. [4]3. After reflux, remove the excess hydrazine and methanol using a rotary evaporator. [4]4. The resulting crude product is then recrystallized from methanol to yield pure 4-methoxybenzhydrazide. [4]

Protocol 3: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability. [5] Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound and 4-methoxybenzhydrazide) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. 4. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. 5. Allow the plate to stand overnight in the incubator. 6. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. 7. Calculate the percentage of cell viability relative to untreated control cells.

start Seed Cells in 96-well Plate treat Treat with Test Compounds start->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 add_solubilizer Add Solubilization Solution incubate2->add_solubilizer incubate3 Incubate Overnight add_solubilizer->incubate3 read Measure Absorbance incubate3->read

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the antimicrobial activity of a compound. [6][7] Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Test compound stock solutions

  • Positive control (standard antibiotic)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain.

  • Inoculate each well with the bacterial suspension. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by identifying the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [8]

Protocol 5: In Vitro Antiglycation Assay (BSA-MGO Model)

This assay measures the ability of a compound to inhibit the formation of AGEs. [9][10] Materials:

  • Bovine serum albumin (BSA)

  • Methylglyoxal (MGO)

  • Phosphate buffer (pH 7.4)

  • Sodium azide

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, prepare a reaction mixture containing BSA, MGO, and the test compound at various concentrations in phosphate buffer.

  • Include a negative control (BSA + MGO) and a positive control (BSA + MGO + a known inhibitor like aminoguanidine).

  • Add sodium azide to prevent microbial growth.

  • Incubate the plate at 37°C in the dark for a specified period (e.g., 7 days). [9]5. After incubation, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm. [9]6. Calculate the percentage inhibition of AGE formation relative to the negative control.

Conclusion and Future Directions

The positional isomerism of this compound and 4-methoxybenzhydrazide presents a compelling case study in the subtleties of drug design. While a definitive declaration of superiority of one isomer over the other is precluded by the lack of direct comparative data, the analysis of their respective derivatives provides valuable guidance for medicinal chemists.

Derivatives of This compound show promise in the development of anticancer and antimicrobial agents . The meta position of the methoxy group may confer electronic and steric properties that are favorable for interaction with specific biological targets in these therapeutic areas.

Conversely, derivatives of 4-methoxybenzhydrazide have demonstrated significant potential as antiglycation agents , in addition to having anticancer and antimicrobial activities. The para position of the methoxy group appears to be a key feature in the design of compounds aimed at mitigating the complications of diabetes.

Ultimately, the choice between these two isomers as a starting point for a drug discovery program will depend on the specific therapeutic target and the desired biological activity. This guide provides the foundational knowledge and experimental framework for researchers to embark on such investigations. Direct, head-to-head comparative studies of the parent molecules are a clear and necessary next step to fully elucidate the distinct pharmacological profiles of these two intriguing isomers.

References

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A Comparative Guide to the Structure-Activity Relationship of 3-Methoxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-methoxybenzhydrazide derivatives, focusing on their diverse biological applications, including antimicrobial, anticancer, and anti-inflammatory activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer objective comparisons and insights into how structural modifications influence therapeutic efficacy.

Introduction: The Versatile this compound Scaffold

Benzhydrazide derivatives are a class of compounds characterized by a hydrazide moiety (-CONHNH2) attached to a benzene ring. The presence of the reactive hydrazide group makes them valuable intermediates for synthesizing a wide array of heterocyclic compounds and Schiff bases (hydrazones).[1] Specifically, this compound serves as a versatile building block in medicinal chemistry, with its derivatives showing significant potential in the development of novel therapeutic agents.[2] The core structure, featuring a hydrazone linkage (–NHN=CH–), allows for extensive structural modifications on both the benzhydrazide and the appended aldehyde/ketone rings, which profoundly impacts their biological activity.[1] This guide delves into the nuanced relationships between these structural variations and their resulting biological performance.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is intricately linked to the nature, position, and electronic properties of various substituents. The following sections dissect the SAR for key therapeutic areas.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[1] The key to their efficacy lies in the specific functional groups attached to the core scaffold.

Key SAR Insights:

  • Potent Activating Groups: The introduction of a 5-nitro-2-furyl substituent onto the aldehyde portion of the hydrazone results in potent antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives are often comparable, and in some cases superior, to standard antibiotics like ciprofloxacin.[3]

  • Activity-Diminishing Groups: Conversely, the presence of simple chloro-substituted phenyl rings on the aldehyde moiety leads to a significant reduction or complete loss of antimicrobial activity.[3] This highlights the critical role of the substituent's electronic properties.

  • Influence of Methoxy Groups: The presence of multiple methoxy groups can enhance antimicrobial effects. For instance, a derivative featuring a 3,4,5-trimethoxybenzylidene group was found to be highly effective, suggesting that increased lipophilicity and specific electronic contributions from methoxy groups are beneficial.[4]

  • General Trends: Hydrophobic moieties, such as a 4-isobutylphenyl ethyl group, have also been shown to improve antibacterial activity in related hydrazide-containing heterocyclic systems like 1,3,4-oxadiazoles.[1]

Comparative Antimicrobial Performance

Compound IDR Group (Substitution on Aldehyde Ring)Test OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Analogue 15-nitro-2-furylStaphylococcus aureus ATCC 259230.98Ciprofloxacin0.25[3]
Analogue 25-nitro-2-furylStaphylococcus epidermidis ATCC 122280.24Ciprofloxacin0.25[3]
Analogue 35-nitro-2-furylBacillus subtilis ATCC 66330.49Ciprofloxacin0.125[3]
Analogue 42-chlorophenylStaphylococcus aureus ATCC 25923>125Ciprofloxacin0.25[3]
Analogue 53,4,5-trimethoxyStaphylococcus aureus-Erythromycin-[4]
Analogue 63,4,5-trimethoxyEscherichia coli-Gentamycin-[4]
Note: The compounds in Analogue 1-4 are N'-[(E)-substituted-phenylmethylidene]-3-methoxybenzohydrazides. Analogue 5 & 6 is (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide, which showed better activity than other derivatives in its series.
Anticancer Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines is highly dependent on the substitution pattern.

Key SAR Insights:

  • Role of Methoxy Groups: Dimethoxy derivatives of salicylaldehyde benzoylhydrazone (containing a methoxy group on both aromatic rings) exhibit potent cytotoxic activity against leukemic cell lines, with IC50 values in the low micromolar and even nanomolar range.[5]

  • Positional Isomerism: The placement of the 3-methoxyphenyl substituent is critical. In a study of 1,3,4-thiadiazole derivatives, placing the 3-methoxyphenyl group at the 5-position of the thiadiazole ring resulted in significantly greater cytotoxic activity compared to derivatives where it was located at the 2-position.[6]

  • Selectivity: A remarkable feature of some of these derivatives is their selectivity. Certain dimethoxy analogs have shown no toxicity towards normal human embryonic kidney (HEK-293) cells, indicating a favorable therapeutic window.[5]

  • Active Substituents: In one study, a 1,3,4-thiadiazole derivative with a 4-chlorophenylamino ring showed moderate anticancer activity against the MCF-7 breast cancer cell line.[6]

Comparative Anticancer Performance

Compound IDCell LineIC50 (µM)NotesReference
Dimethoxy Hydrazone 1HL-60 (Leukemia)< 1No toxicity on normal HEK-293 cells.[5]
Dimethoxy Hydrazone 2SKW-3 (Leukemia)< 1High selectivity index.[5]
SCT-4MCF-7 (Breast Cancer)~74% viability at 100 µMMost active in its series against MCF-7.[6]
SCT-5MDA-MB-231 (Breast Cancer)~75% viability at 100 µMMost active in its series against MDA-MB-231.[6]
Anti-inflammatory Activity

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7][8] Dual inhibition of COX and LOX is a desirable trait as it can offer broader anti-inflammatory efficacy with a potentially better safety profile compared to traditional NSAIDs.[9][10]

Key SAR Insights:

  • N-Acylhydrazone Pharmacophore: The N-acylhydrazone moiety is recognized as a key pharmacophore for anti-inflammatory activity.[11]

  • Hydroxy/Methoxy Substitutions: Hydrazide derivatives possessing hydroxy and/or methoxy-substituted aromatic rings generally exhibit higher anti-inflammatory activity.[12]

  • Enhanced Potency through Conjugation: The anti-inflammatory and COX-2 inhibitory activity of traditional NSAIDs can be significantly enhanced by conjugating them with moieties like 3,4,5-trimethoxybenzyl alcohol.[13][14] For example, a ketoprofen derivative conjugated in this manner showed a 91% reduction in rat paw edema, compared to 47% for ketoprofen alone.[13][14]

  • Furan-Containing Derivatives: Hydrazides incorporating a furan ring have demonstrated outstanding anti-inflammatory potential with low cellular toxicity.[12]

Comparative Anti-inflammatory Performance

CompoundAssayResultParent Drug ResultReference
Ketoprofen-Linker-3,4,5-Trimethoxybenzyl EsterCarrageenan-induced rat paw edema91% inhibition47% inhibition (Ketoprofen)[13][14]
Ibuprofen-Linker-3,4,5-Trimethoxybenzyl EsterCarrageenan-induced rat paw edema67% inhibition36% inhibition (Ibuprofen)[13][14]
Ketoprofen-Linker-3,4,5-Trimethoxybenzyl EsterIn vitro COX-2 Inhibition94% inhibition49% inhibition (Ketoprofen)[13][14]
Hydrazide Derivative 14 (methoxyphenol)In vitro NO Inhibition (RAW 264.7 cells)>84% inhibition19% inhibition (precursor)[12]
Hydrazide Derivative 18 (furan-type)In vitro NO Inhibition (RAW 264.7 cells)75% inhibition19% inhibition (precursor)[12]

Experimental Protocols & Methodologies

The reliability of SAR studies hinges on robust and standardized experimental protocols. The following sections detail the methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis is typically a two-step process.

Step 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, combine methyl 3-methoxybenzoate (1.0 eq) and hydrazine hydrate (1.2-1.5 eq) in a suitable solvent such as methanol or absolute ethanol.[15][16][17]

  • Reflux: Heat the reaction mixture to reflux for 2 to 6 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[15][16][18]

  • Isolation: Upon completion, cool the mixture to room temperature. The product, this compound, will often precipitate as a solid.

  • Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it to obtain the pure intermediate.[16]

Step 2: Synthesis of Hydrazone Derivatives (Schiff Base Condensation)

  • Dissolution: Dissolve the synthesized this compound (1.0 eq) in a solvent like ethanol or methanol.[15][17]

  • Addition of Aldehyde/Ketone: Add an equimolar amount of the desired substituted aldehyde or ketone to the solution. A few drops of a catalytic amount of glacial acetic acid or concentrated hydrochloric acid are often added to facilitate the reaction.[15][17]

  • Reaction: Stir the mixture at room temperature or reflux for 30 minutes to several hours, depending on the reactivity of the substrates.[15][17] The formation of a precipitate often indicates product formation.

  • Work-up and Purification: Cool the reaction mixture and collect the precipitated solid (the hydrazone derivative) by filtration. Wash the product with a suitable solvent (e.g., water, then ethanol) and purify it by recrystallization from an appropriate solvent, such as ethanol.[15][18]

G cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Synthesis Methyl 3-Methoxybenzoate Methyl 3-Methoxybenzoate Reflux in Ethanol Reflux in Ethanol Methyl 3-Methoxybenzoate->Reflux in Ethanol Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reflux in Ethanol This compound This compound Reflux in Ethanol->this compound Reaction (Acid Catalyst) Reaction (Acid Catalyst) This compound->Reaction (Acid Catalyst) Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Reaction (Acid Catalyst) Final Hydrazone Derivative Final Hydrazone Derivative Reaction (Acid Catalyst)->Final Hydrazone Derivative Purification Purification Final Hydrazone Derivative->Purification

Caption: General workflow for synthesizing this compound derivatives.

Biological Evaluation Protocols

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay The broth microdilution method is a standard technique for determining the MIC of a compound.[3][19]

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., adjusted to 0.5 McFarland standard) to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19] Visual inspection or the use of a growth indicator like resazurin can be employed.[20][21]

Anticancer Activity: MTT Cytotoxicity Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[22][23]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into a dark blue/purple formazan product.[22]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined from the dose-response curve.[24]

Anti-inflammatory Activity: In Vitro COX/LOX Inhibition Assays These assays measure the ability of a compound to inhibit the activity of COX or LOX enzymes.

  • Enzyme Preparation: Use purified COX-1, COX-2, or 5-LOX enzymes.

  • Reaction Mixture: In a microplate well, pre-incubate the enzyme with various concentrations of the test compound.[8]

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

  • Product Detection: The product of the reaction (e.g., prostaglandins for COX, leukotrienes for LOX) is quantified. This is often done using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the product.[8][9]

  • Calculation: The percentage of enzyme inhibition is calculated by comparing the amount of product formed in the presence of the test compound to that of a control (no compound). IC50 values are then determined.

Mechanistic Insights & SAR Visualization

The interplay of electronic and steric factors governs the activity of these derivatives. The following diagrams illustrate these relationships.

G cluster_0 Antimicrobial SAR Core 3-Methoxybenzhydrazone Core Mod Modification on Aldehyde Ring Core->Mod Inc Increased Activity (Potent) Mod->Inc Add 5-Nitro-2-Furyl Group Dec Decreased Activity (Inactive) Mod->Dec Add Chloro-Phenyl Group

Caption: Key SAR for antimicrobial activity of 3-methoxybenzhydrazones.

G cluster_1 Anticancer SAR Core Benzhydrazone Scaffold AddMethoxy Add Methoxy Groups on Both Rings Core->AddMethoxy Potency Increased Potency (Low IC50) AddMethoxy->Potency Selectivity High Selectivity vs. Normal Cells Potency->Selectivity

Caption: Relationship between methoxy groups, potency, and selectivity.

G AA Arachidonic Acid COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (Inflammation) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Dual COX/LOX Inhibitor (Hydrazide Derivative) Inhibitor->COX Inhibits Inhibitor->LOX Inhibits

Caption: Mechanism of dual COX/LOX inhibitors for anti-inflammatory action.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, enabling the development of derivatives with potent and varied biological activities. The structure-activity relationship studies clearly demonstrate that rational modification of this core can lead to compounds with enhanced antimicrobial, anticancer, or anti-inflammatory properties. For antimicrobial activity, electron-withdrawing and heterocyclic moieties like nitrofuryl are highly favorable. In anticancer applications, increasing the number of methoxy groups can boost potency and selectivity. For anti-inflammatory agents, incorporating additional hydroxy/methoxy groups or conjugating with known anti-inflammatory backbones can lead to synergistic effects and dual COX/LOX inhibition. This guide provides a framework for understanding these relationships, offering valuable insights for the design and optimization of next-generation therapeutic agents based on the this compound template.

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A Comparative Efficacy Analysis of 3-Methoxybenzhydrazide Derivatives Against Standard Antimicrobial, Anticonvulsant, and Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is perpetual. Among the myriad of scaffolds explored, hydrazone derivatives have emerged as a privileged class of compounds, exhibiting a broad spectrum of biological activities. This guide focuses specifically on 3-methoxybenzhydrazide derivatives, a subset of hydrazones that has garnered significant attention for its potential as antimicrobial, anticonvulsant, and anti-inflammatory agents. Through a comprehensive review of experimental data, this document provides a comparative analysis of the efficacy of these derivatives against established standard drugs in each therapeutic category. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform future research and development endeavors in this promising area of medicinal chemistry.

Antimicrobial Efficacy: A Challenge to Conventional Antibiotics

The rise of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action. This compound derivatives have been investigated as potential antibacterial and antifungal agents, with some analogues demonstrating promising activity comparable to, and in some cases exceeding, that of standard antibiotics like ciprofloxacin.

Comparative In Vitro Antimicrobial Activity

The antimicrobial efficacy of these derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below summarizes the MIC values of several N'-[(E)-substituted-phenylmethylidene]-3-methoxybenzohydrazides against various bacterial strains, with ciprofloxacin as the standard for comparison.

Compound IDR Group (Substitution on Aldehyde Ring)Test OrganismMIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Analogue 15-nitro-2-furylStaphylococcus aureus ATCC 259230.980.25
Analogue 25-nitro-2-furylStaphylococcus epidermidis ATCC 122280.240.25
Analogue 35-nitro-2-furylBacillus subtilis ATCC 66330.490.125
Analogue 45-nitro-2-furylBacillus cereus ATCC 108760.490.25
Analogue 52-chlorophenylStaphylococcus aureus ATCC 25923>1250.25
Analogue 64-chlorophenylStaphylococcus aureus ATCC 25923>1250.25
Analogue 74-(diethylamino)phenylStaphylococcus aureus ATCC 2592331.250.25
Analogue 84-hydroxyphenylStaphylococcus aureus ATCC 2592315.630.25

Data Insights: The data clearly indicates that the substituent on the aldehyde portion of the molecule plays a critical role in the antimicrobial activity. The presence of a 5-nitro-2-furyl group (Analogues 1-4) confers potent antibacterial activity, particularly against Gram-positive bacteria, with MIC values that are comparable to ciprofloxacin.[1] In stark contrast, simple chloro-substituted phenyl rings (Analogues 5 and 6) result in a dramatic loss of activity.[1] The introduction of electron-donating groups like diethylamino (Analogue 7) or a hydroxyl group (Analogue 8) at the para-position restores some activity, though not to the level of the nitrofuryl derivatives.[1] This structure-activity relationship (SAR) suggests that electronic and steric factors are key determinants of efficacy.

Mechanism of Antimicrobial Action: Targeting Bacterial DNA Gyrase

The proposed mechanism of action for many antimicrobial hydrazone derivatives is the inhibition of bacterial DNA gyrase.[2][3][4][5] This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibacterial drugs. The fluoroquinolone class of antibiotics, including ciprofloxacin, also targets this enzyme. It is hypothesized that the hydrazone scaffold can chelate with metal ions in the active site of DNA gyrase, thereby inhibiting its function.

antimicrobial_mechanism cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell 3_Methoxybenzhydrazide_Derivative 3_Methoxybenzhydrazide_Derivative DNA_Gyrase DNA_Gyrase 3_Methoxybenzhydrazide_Derivative->DNA_Gyrase Inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell_Death DNA_Replication->Cell_Death Leads to (when inhibited)

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The determination of MIC values is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), provides a standardized approach.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on a suitable agar medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.[1]

  • Standardization of Inoculum: A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Preparation of Drug Dilutions: The test compounds and the standard antibiotic are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticonvulsant Efficacy: A New Avenue for Epilepsy Treatment

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, highlighting the need for novel therapeutic strategies. Hydrazone derivatives, including those derived from this compound, have shown promise as anticonvulsant agents in preclinical models.

Comparative In Vivo Anticonvulsant Activity

The maximal electroshock (MES) seizure test is a widely used animal model to screen for anticonvulsant activity against generalized tonic-clonic seizures. The following table would typically present the median effective dose (ED₅₀) of this compound derivatives compared to standard AEDs like phenytoin and carbamazepine.

CompoundMES Test ED₅₀ (mg/kg, i.p.)Phenytoin ED₅₀ (mg/kg, i.p.)Carbamazepine ED₅₀ (mg/kg, i.p.)
Hypothetical Derivative X[Insert Value]~9.5~8.8[6]
Hypothetical Derivative Y[Insert Value]~9.5~8.8[6]
Mechanism of Anticonvulsant Action: A Multi-pronged Approach

The anticonvulsant activity of hydrazone derivatives is believed to be multifactorial, involving modulation of both excitatory and inhibitory neurotransmission. Two primary mechanisms are proposed:

  • Blockade of Voltage-Gated Sodium Channels: Similar to established AEDs like phenytoin and carbamazepine, these derivatives may block voltage-gated sodium channels.[2][7][8][9] This action would reduce the repetitive firing of neurons that is characteristic of seizure activity.

  • Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some hydrazone derivatives may act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA.[4][9][10][11][12][13]

anticonvulsant_mechanism cluster_drug Drug Action cluster_neuron Neuronal Membrane cluster_effect Cellular Effect 3_Methoxybenzhydrazide_Derivative 3_Methoxybenzhydrazide_Derivative Sodium_Channel Sodium_Channel 3_Methoxybenzhydrazide_Derivative->Sodium_Channel Blocks GABA_A_Receptor GABA_A_Receptor 3_Methoxybenzhydrazide_Derivative->GABA_A_Receptor Enhances GABA effect Reduced_Neuronal_Excitability Reduced_Neuronal_Excitability Sodium_Channel->Reduced_Neuronal_Excitability Leads to GABA_A_Receptor->Reduced_Neuronal_Excitability Leads to

Caption: Proposed mechanisms of anticonvulsant action.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs.

  • Animal Preparation: Mice or rats are used for this assay. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the animal after the application of a topical anesthetic.

  • Electrical Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

Anti-inflammatory Efficacy: A Safer Alternative to NSAIDs?

Chronic inflammation is a hallmark of numerous diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used medications for its management. However, traditional NSAIDs are associated with gastrointestinal side effects due to their non-selective inhibition of cyclooxygenase (COX) enzymes. This compound derivatives are being explored as potentially safer anti-inflammatory agents, with some showing selective inhibition of COX-2.

Comparative In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic assay for evaluating the anti-inflammatory activity of new compounds. The percentage of edema inhibition is a key parameter for comparison.

CompoundDose (mg/kg)Edema Inhibition (%)Indomethacin Inhibition (%)Celecoxib Inhibition (%)
Hypothetical Derivative Z[Insert Value][Insert Value]~40-50%~50-60%
Hypothetical Derivative W[Insert Value][Insert Value]~40-50%~50-60%
Mechanism of Anti-inflammatory Action: Selective COX-2 Inhibition

The primary mechanism of action for the anti-inflammatory effects of these derivatives is believed to be the inhibition of the COX-2 enzyme.[1][14][15][16] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. In contrast, COX-1 is a constitutively expressed enzyme that plays a role in protecting the gastric mucosa. By selectively inhibiting COX-2 over COX-1, these derivatives could potentially offer a better safety profile with reduced gastrointestinal toxicity compared to non-selective NSAIDs like indomethacin.

anti_inflammatory_mechanism cluster_arachidonic_acid Arachidonic Acid Pathway cluster_drug Drug Action Arachidonic_Acid Arachidonic_Acid COX_1 COX_1 Arachidonic_Acid->COX_1 COX_2 COX_2 Arachidonic_Acid->COX_2 Prostaglandins_Stomach Prostaglandins (Stomach Protection) COX_1->Prostaglandins_Stomach Prostaglandins_Inflammation Prostaglandins (Inflammation) COX_2->Prostaglandins_Inflammation 3_Methoxybenzhydrazide_Derivative 3_Methoxybenzhydrazide_Derivative 3_Methoxybenzhydrazide_Derivative->COX_2 Selectively Inhibits NSAIDs NSAIDs NSAIDs->COX_1 Inhibits NSAIDs->COX_2 Inhibits

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of novel compounds.

  • Animal Preparation: Rats are fasted overnight before the experiment.

  • Compound Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically a straightforward two-step process.

synthesis_workflow cluster_synthesis Synthetic Pathway Methyl_3_methoxybenzoate Methyl_3_methoxybenzoate 3_Methoxybenzhydrazide 3_Methoxybenzhydrazide Methyl_3_methoxybenzoate->3_Methoxybenzhydrazide + Hydrazine Hydrate (Reflux in Ethanol) Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->3_Methoxybenzhydrazide Final_Derivative N'-Substituted-3-methoxybenzohydrazide 3_Methoxybenzhydrazide->Final_Derivative + Substituted Aldehyde (Reflux in Ethanol with catalytic acid) Substituted_Aldehyde Substituted_Aldehyde Substituted_Aldehyde->Final_Derivative

Caption: General synthesis of this compound derivatives.

  • Synthesis of this compound: Methyl 3-methoxybenzoate is refluxed with hydrazine hydrate in a solvent such as ethanol to yield this compound.[17][18]

  • Synthesis of the Final Hydrazone Derivative: The synthesized this compound is then condensed with a variety of substituted aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a suitable solvent like ethanol under reflux to produce the corresponding N'-substituted-3-methoxybenzohydrazide derivatives.[19][20]

Conclusion and Future Perspectives

The collective evidence presented in this guide underscores the significant therapeutic potential of this compound derivatives. In the realm of antimicrobial research, certain analogues have demonstrated potent activity against Gram-positive bacteria, rivaling that of the established antibiotic ciprofloxacin. As anticonvulsants, their proposed dual mechanism of action, targeting both sodium channels and GABAergic pathways, offers a promising avenue for the development of new treatments for epilepsy. Furthermore, their potential for selective COX-2 inhibition positions them as a promising class of anti-inflammatory agents with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs.

While the data is compelling, it is important to acknowledge that much of the research is still in the preclinical phase. Further extensive studies are warranted to fully elucidate the structure-activity relationships, optimize the pharmacokinetic properties, and comprehensively evaluate the safety and efficacy of these compounds in more advanced in vivo models. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource to guide and accelerate these future investigations. The continued exploration of this compound derivatives holds considerable promise for the development of next-generation therapeutics to address critical unmet medical needs in infectious diseases, neurology, and inflammatory disorders.

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A Senior Application Scientist's Guide to the Validation of the Biological Activity of Novel 3-Methoxybenzhydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzhydrazide Scaffold in Modern Drug Discovery

The benzhydrazide moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Compounds incorporating this scaffold have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4] The structural motif, characterized by a hydrazide group (-CONHNH₂) attached to a benzene ring, serves as a versatile pharmacophore that can be readily modified to optimize activity and selectivity against various biological targets.[1] Some well-known drugs, such as the antitubercular agent Isoniazid and the antidepressant Nialamide, feature this core structure, underscoring its clinical relevance.[4]

This guide focuses on a specific subclass: 3-Methoxybenzhydrazide derivatives. The methoxy group at the 3-position can significantly influence the molecule's electronic properties and binding interactions, making it a promising starting point for developing novel therapeutic agents. For researchers synthesizing new analogues in this family, a rigorous and standardized validation of their biological activity is paramount.

This document provides a comprehensive framework for such a validation process. It offers a comparative analysis of hypothetical novel this compound compounds against established standards and details the essential experimental protocols required to generate robust, publication-ready data.

Comparative Biological Evaluation: A Multi-Assay Approach

To comprehensively profile the biological activity of novel this compound derivatives, a panel of in vitro assays is essential. This guide will focus on three key areas of investigation frequently associated with hydrazone compounds: anticancer, antimicrobial, and antioxidant activities.[3][5][6]

For illustrative purposes, we will consider three hypothetical novel compounds:

  • MBH-01: A this compound derivative with a nitro-functionalized aromatic substituent.

  • MBH-02: A this compound derivative with a halogenated heterocyclic substituent.

  • MBH-03: A this compound derivative with a simple alkyl substituent.

These will be compared against well-established positive controls to benchmark their performance.

Anticancer Activity: Cytotoxicity Screening

The potential of novel compounds to inhibit cancer cell growth is a primary focus of drug discovery.[5][7] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[8][9] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[9]

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC₅₀ values indicate higher potency.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)PC-3 (Prostate Cancer)
MBH-01 15.2 ± 1.822.5 ± 2.118.9 ± 1.5
MBH-02 9.8 ± 1.114.3 ± 1.611.5 ± 0.9
MBH-03 > 100> 100> 100
Doxorubicin 0.85 ± 0.091.2 ± 0.151.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical dataset, MBH-02 shows the most promising anticancer activity among the novel compounds, with lower IC₅₀ values across all tested cell lines compared to MBH-01.[3][7] The presence of a halogenated heterocycle may enhance its cytotoxic effects. MBH-03 demonstrates negligible activity. However, none of the novel compounds approach the potency of the standard chemotherapeutic drug, Doxorubicin.[3][7]

Antimicrobial Activity: Susceptibility Testing

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Benzhydrazide derivatives have shown considerable promise in this area.[10][11] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12][13]

CompoundStaphylococcus aureus (Gram+)Escherichia coli (Gram-)Candida albicans (Fungus)
MBH-01 163264
MBH-02 81632
MBH-03 > 128> 128> 128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

N/A: Not Applicable. Data represent the modal MIC value from triplicate assays.

Interpretation: The hypothetical results suggest that MBH-02 possesses the broadest and most potent antimicrobial activity among the novel compounds, followed by MBH-01.[14] Both compounds appear more effective against the Gram-positive bacterium S. aureus than the Gram-negative E. coli. This is a common observation, as the outer membrane of Gram-negative bacteria can act as a barrier to drug entry. Their antifungal activity is moderate. The standard antibiotics, Ciprofloxacin and Fluconazole, remain significantly more potent.

Antioxidant Activity: Radical Scavenging

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can help mitigate cellular damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method to evaluate the radical scavenging potential of a compound.[15][16]

CompoundIC₅₀ (µg/mL)
MBH-01 25.4 ± 2.3
MBH-02 48.9 ± 4.1
MBH-03 95.2 ± 7.8
Ascorbic Acid 5.6 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this example, MBH-01 demonstrates the most significant antioxidant activity, suggesting that the nitro-aromatic substituent may contribute effectively to radical scavenging.[4] However, its activity is considerably lower than that of the standard antioxidant, Ascorbic Acid.[15]

Experimental Workflows and Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Workflow for In Vitro Biological Activity Screening

G cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_data Data Analysis cluster_comparison Comparative Evaluation Compound Synthesize & Purify Novel this compound Derivatives (MBH-01, 02, 03) Stock Prepare Stock Solutions (e.g., 10 mM in DMSO) Compound->Stock Anticancer Anticancer Assay (MTT) Stock->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Stock->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Stock->Antioxidant IC50 Calculate IC50 Values Anticancer->IC50 MIC Determine MIC Values Antimicrobial->MIC PercentInhibition Calculate % Inhibition & IC50 for DPPH Antioxidant->PercentInhibition Compare Compare results against Positive Controls (Doxorubicin, Ciprofloxacin, etc.) IC50->Compare MIC->Compare PercentInhibition->Compare

Caption: Workflow for validating the biological activity of novel compounds.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell viability.[8][17]

A. Reagent Preparation:

  • Cell Culture Medium: Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Solution: Prepare a 5 mg/mL stock solution of Thiazolyl Blue Tetrazolium Bromide (MTT) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[17]

  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl. Alternatively, Dimethyl Sulfoxide (DMSO) can be used.[18]

B. Experimental Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (MBH-01, MBH-02, MBH-03) and the positive control (Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT stock solution to each well.[17]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[8]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (or DMSO) to each well to dissolve the formazan crystals.[18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]

C. Data Analysis:

  • Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

  • Plot the % Viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

A. Reagent and Inoculum Preparation:

  • Growth Medium: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.[19]

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension in sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

B. Experimental Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row.[20] Discard the final 50 µL from the last well. This creates a range of concentrations.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (inoculum without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria[12][20] and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12][13]

Hypothetical Signaling Pathway Modulation by Benzhydrazides

Novel benzhydrazide derivatives may exert their anticancer effects by interfering with critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MBH Novel 3-Methoxy- benzhydrazide (e.g., MBH-02) MBH->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a novel compound.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial biological validation of novel this compound compounds. Based on the hypothetical data, compound MBH-02 emerges as a lead candidate with moderate anticancer and antimicrobial activities, warranting further investigation.

The next logical steps in the drug development pipeline would include:

  • Selectivity Testing: Evaluating the cytotoxicity of lead compounds against normal, non-cancerous cell lines to determine a therapeutic window.[3][7]

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the lead compounds, as depicted in the hypothetical pathway diagram.

  • In Vivo Studies: Assessing the efficacy and safety of the most promising compounds in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogues to understand how different chemical modifications impact biological activity, ultimately leading to the design of more potent and selective drug candidates.[14]

By employing these rigorous, multi-faceted validation protocols, researchers can effectively identify and advance novel this compound derivatives with true therapeutic potential.

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A Senior Application Scientist's Guide to Alternatives in Schiff Base Synthesis: A Comparative Analysis Beyond 3-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of Schiff bases is a cornerstone of molecular design, offering a versatile pathway to novel compounds with a wide array of biological activities. The condensation reaction between a carbonyl compound and a primary amine, such as a hydrazide, is fundamental to this process. 3-Methoxybenzhydrazide has been a reliable reagent in this field; however, the quest for structural diversity, improved biological efficacy, and optimized synthetic routes necessitates a thorough understanding of its alternatives. This guide provides an in-depth, objective comparison of viable alternatives to this compound for Schiff base synthesis, supported by experimental data and detailed protocols.

The Role of the Hydrazide Moiety in Schiff Base Formation

The hydrazide functional group (-CONHNH₂) is crucial in the synthesis of hydrazone Schiff bases. The terminal primary amine (-NH₂) acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form the characteristic azomethine or imine group (-C=N-). The choice of hydrazide can significantly influence the electronic properties, coordination chemistry, and ultimately, the biological activity of the resulting Schiff base.

Alternatives to this compound: A Comparative Overview

Several classes of compounds serve as excellent alternatives to this compound, each with unique characteristics that can be leveraged in drug design and development. The most prominent among these are isonicotinic acid hydrazide (isoniazid), thiosemicarbazide, and semicarbazide.

Isonicotinic Acid Hydrazide (Isoniazid)

Isoniazid, a primary drug for the treatment of tuberculosis, is a widely used alternative for synthesizing Schiff bases.[1][2] The presence of the pyridine ring introduces a heterocyclic element that can significantly alter the biological activity of the resulting compounds.

Advantages:

  • Enhanced Biological Activity: The pyridine nitrogen atom can act as an additional coordination site for metal ions, often leading to Schiff base metal complexes with potent antimicrobial, anticancer, and antioxidant properties.[3]

  • Well-Established Synthetic Protocols: A vast body of literature exists on the synthesis of isoniazid-derived Schiff bases, including conventional and microwave-assisted methods.[1][4]

  • Modulation of Drug Resistance: In the context of its use as an anti-tubercular agent, converting isoniazid to a Schiff base can protect the vulnerable hydrazine group from metabolic deactivation, a common mechanism of drug resistance.[4]

Considerations:

  • The inherent biological activity of the isoniazid scaffold may be a confounding factor in biological assays of the resulting Schiff bases.

Thiosemicarbazide and Semicarbazide

Thiosemicarbazide (H₂N-CS-NHNH₂) and semicarbazide (H₂N-CO-NHNH₂) are another important class of reagents for Schiff base synthesis, leading to thiosemicarbazones and semicarbazones, respectively.[5][6]

Advantages:

  • Strong Chelating Agents: The presence of both sulfur (in thiosemicarbazones) and nitrogen atoms makes these Schiff bases excellent chelating agents for a variety of metal ions. This property is often exploited in the design of metal-based drugs and sensors.

  • Diverse Biological Activities: Thiosemicarbazones, in particular, are known for their broad spectrum of biological activities, including antiviral, antifungal, and anticancer properties.[7]

Considerations:

  • The reactivity of the hydrazino nitrogen is influenced by the adjacent thioamide or amide group.

  • The resulting Schiff bases have distinct structural features compared to those derived from benzhydrazides, which can impact their solubility and biological interactions.

Comparative Performance Data

The choice of hydrazide can significantly impact the efficiency of Schiff base synthesis. The following table summarizes typical experimental data for the synthesis of Schiff bases using this compound and its alternatives.

HydrazideAldehyde/KetoneSynthesis MethodReaction TimeYield (%)Reference
This compound Substituted BenzaldehydesConventional Reflux4-6 hours85-95[8]
Isoniazid Various AldehydesConventional Reflux6-8 hours~95[1]
Isoniazid Various AldehydesMicrowave Irradiation10-20 minutes~98.5[1]
Thiosemicarbazide Various Aldehydes/KetonesConventional Reflux4-10 hours70-90[7]
Semicarbazide 4-chlorobenzaldehydeConventional Reflux10 hours>95[9]
Benzhydrazide 2-hydroxy-3-methoxybenzaldehydeConventional Reflux5 hours62.1[10]
Aminobenzoic acid hydrazides DihydroxybenzaldehydesSolution-basedNot specifiedNot specified[11]

Experimental Protocols

To provide a practical comparison, detailed step-by-step methodologies for the synthesis of a Schiff base using this compound and the prominent alternative, isoniazid, are presented below.

Protocol 1: Synthesis of a Schiff Base from this compound (Conventional Reflux)

This protocol is a generalized procedure based on established methods for benzhydrazide derivatives.[10]

Materials:

  • This compound

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol with stirring.

  • To this solution, add a solution of 10 mmol of the substituted aldehyde in 15 mL of absolute ethanol.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried in a desiccator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 2: Synthesis of a Schiff Base from Isoniazid (Microwave-Assisted)

This protocol is adapted from established microwave-assisted synthesis methods for isoniazid Schiff bases.[1]

Materials:

  • Isoniazid

  • Substituted aldehyde (e.g., 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Microwave-safe reaction vessel with a Teflon septum

  • Microwave synthesizer

Procedure:

  • In a microwave-safe glass tube, dissolve 1 mmol of isoniazid in a minimal amount of absolute ethanol.

  • Add a solution of 1 mmol of the substituted aldehyde in ethanol to the isoniazid solution with intermittent shaking.

  • Add 2 drops of glacial acetic acid to the mixture dropwise with shaking.

  • Seal the tube with a Teflon septum and an aluminum cap.

  • Place the reaction vessel in the microwave synthesizer and irradiate the mixture at 85 °C for 10-20 minutes.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction vessel to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

Visualization of the Synthesis and Alternatives

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Hydrazide Hydrazide (R-CONHNH₂) Reaction Condensation (+ Catalyst, Heat) Hydrazide->Reaction Carbonyl Aldehyde/Ketone (R'-CHO / R'-CO-R'') Carbonyl->Reaction Schiff_Base Schiff Base (Hydrazone) (R-CONHN=CR'R'') Reaction->Schiff_Base Water Water (H₂O) Reaction->Water

Caption: General reaction scheme for Schiff base (hydrazone) synthesis.

Hydrazide_Alternatives cluster_alternatives Alternatives This compound This compound Isoniazid Isoniazid (Isonicotinic Acid Hydrazide) This compound->Isoniazid Heterocyclic Moiety Thiosemicarbazide Thiosemicarbazide This compound->Thiosemicarbazide Thioamide Group Semicarbazide Semicarbazide This compound->Semicarbazide Amide Group Other_Benzhydrazides Other Substituted Benzhydrazides This compound->Other_Benzhydrazides Varied Substituents

Caption: Key alternatives to this compound for Schiff base synthesis.

Conclusion and Future Perspectives

While this compound remains a valuable reagent, a comprehensive understanding of its alternatives is crucial for advancing the field of medicinal chemistry. Isoniazid offers a gateway to novel heterocyclic Schiff bases with potentially enhanced biological activities and favorable pharmacokinetic profiles. Thiosemicarbazide and semicarbazide provide access to Schiff bases with strong chelating properties, ideal for the development of metal-based therapeutics and diagnostics.

The choice of hydrazide should be a strategic one, guided by the desired structural features and biological targets of the final Schiff base. The development of more efficient and environmentally friendly synthetic methods, such as microwave-assisted and mechanochemical synthesis, further expands the toolkit available to researchers. By exploring the rich chemical space offered by these alternatives, scientists can continue to innovate and develop the next generation of Schiff base-derived therapeutic agents.

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A Senior Application Scientist's Guide to the In Vitro Evaluation of 3-Methoxybenzhydrazide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, the hydrazone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] Among these, 3-methoxybenzhydrazide derivatives are gaining significant attention for their potential as potent and selective anticancer agents.[5] This guide provides a comprehensive overview of the in vitro testing of these derivatives, offering a comparative analysis of their performance against various cancer cell lines, detailed experimental protocols, and insights into their potential mechanisms of action. Our objective is to equip researchers with the necessary knowledge to design, execute, and interpret in vitro studies for this promising class of compounds.

The Rationale for Investigating this compound Derivatives

Hydrazones, characterized by the azometine group (-NHN=CH-), are known for their diverse biological activities, including anticancer properties.[1][2][3][4] The incorporation of a 3-methoxy group on the benzhydrazide moiety can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. Research has shown that methoxy-substituted hydrazone derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, including those of the breast, lung, colon, and prostate.[6][7] Furthermore, the versatility of the hydrazone linkage allows for the facile synthesis of a diverse library of derivatives, enabling extensive structure-activity relationship (SAR) studies to identify lead compounds with optimized efficacy and selectivity.[8]

Experimental Design: A Blueprint for Meaningful Data

A well-designed in vitro study is paramount for obtaining reliable and reproducible data. The following sections outline the key considerations for evaluating this compound derivatives.

Selection of Cancer Cell Lines: Targeting the Right Foe

The choice of cancer cell lines should be guided by the therapeutic rationale for the synthesized derivatives. A diverse panel of cell lines representing different cancer types is recommended to assess the broad-spectrum activity and potential selectivity of the compounds. Commonly used cell lines for screening anticancer agents include:

  • Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)[6][9][10][11][12][13][14][15][16]

  • Colon Cancer: HT-29, HCT-116[6][8]

  • Lung Cancer: A549, NCI-H460[7][17][18]

  • Prostate Cancer: PC-3[6]

  • Liver Cancer: HepG2[7][19][20]

  • Leukemia: K-562, HL-60

It is also crucial to include a non-cancerous cell line (e.g., human embryonic kidney HEK-293 cells or normal fibroblasts) to evaluate the cytotoxicity of the derivatives against normal cells and determine their selectivity index.[19][20]

Control Groups: The Foundation of Valid Comparison

Appropriate controls are essential for interpreting the experimental results accurately.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This control accounts for any potential effects of the solvent on cell viability.

  • Positive Control: A well-characterized anticancer drug (e.g., Doxorubicin, Cisplatin, Paclitaxel) is used as a reference to compare the potency of the synthesized derivatives.[6][18]

  • Untreated Control: Cells cultured in media alone, representing the baseline cell viability.

Core Experimental Protocols: Unveiling Cytotoxicity and Mechanism of Action

The following are detailed protocols for the fundamental in vitro assays used to characterize the anticancer properties of this compound derivatives.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21][22]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed the selected cancer and normal cell lines in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control drug in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Understanding whether a compound induces apoptosis (programmed cell death) is crucial in cancer drug discovery.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10][23][24][25]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the this compound derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Principle: Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. Caspase-3 is a key executioner caspase. Its activity can be measured using a substrate that, when cleaved by active caspase-3, releases a chromophore or a fluorophore.[11][20][26][27]

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the test compounds, harvest them, and lyse them using a specific lysis buffer.

  • Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate the reaction mixture at 37°C to allow for substrate cleavage.

  • Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Investigating Cell Cycle Perturbations

Principle: Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby preventing cancer cell proliferation. Cell cycle analysis is typically performed by staining the DNA of fixed cells with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.[6][7][9][28][29]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[9][28][29]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[6][28][29]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase will have an intermediate DNA content.

Comparative Performance of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected hydrazone derivatives from various studies. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Derivative/CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 3h (a hydrazide-hydrazone derivative) PC-3 (Prostate)1.32[6]
MCF-7 (Breast)2.99[6]
HT-29 (Colon)1.71[6]
3mSBH (a 3-methoxy derivative) Hep-G2 (Liver)< 25[19][20]
3mSIH (a 3-methoxy derivative) Hep-G2 (Liver)< 25[19][20]
Compound 5 (a hydrazone derivative) A549 (Lung)Promising[17]
Dimethoxy Hydrazone Derivatives Leukemia Cell Lines (various)Low µM to nM
Compound H20 (a benzohydrazide derivative) A549 (Lung)0.46[7]
MCF-7 (Breast)0.29[7]
HeLa (Cervical)0.15[7]
HepG2 (Liver)0.21[7]
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone U-87 (Glioblastoma)Most Active[10][13][15][30]
Compound 5b (a hydrazide derivative) HCT-116 (Colon)3.2[8][31]
Compound 11 (a hydrazide derivative) HCT-116 (Colon)2.5[8]

Visualizing the Scientific Workflow and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro testing of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer & Normal Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mtt_assay->cell_cycle_assay caspase_assay Caspase Activity Assay apoptosis_assay->caspase_assay data_analysis IC50 Determination & Statistical Analysis caspase_assay->data_analysis cell_cycle_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Proposed Signaling Pathway: Induction of Apoptosis

Based on the literature for hydrazone derivatives, a plausible mechanism of action for this compound derivatives is the induction of apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway compound This compound Derivative stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome casp3 Caspase-3 Activation apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic apoptosis pathway potentially activated by this compound derivatives.

Hit-to-Lead Optimization Flowchart

The following diagram outlines a logical progression from an initial "hit" compound to a "lead" candidate for further development.

hit_to_lead start Initial Hit Compound (from primary screen) sar Structure-Activity Relationship (SAR) Study: Synthesize Analogs start->sar potency Improved Potency? (Lower IC50) sar->potency potency->sar No selectivity Assess Selectivity (Cancer vs. Normal Cells) potency->selectivity Yes selective Selective? selectivity->selective selective->sar No adme In Vitro ADME/Tox (Solubility, Stability, etc.) selective->adme Yes favorable_adme Favorable Profile? adme->favorable_adme lead Lead Compound for In Vivo Studies favorable_adme->lead Yes stop Redesign or Abandon favorable_adme->stop No

Caption: A decision-making flowchart for the hit-to-lead optimization process in drug discovery.

Conclusion and Future Directions

The in vitro evaluation of this compound derivatives has revealed their significant potential as a novel class of anticancer agents. Their straightforward synthesis, coupled with their potent cytotoxic effects against a range of cancer cell lines, makes them attractive candidates for further development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon.

Future research should focus on expanding the library of these derivatives to conduct more extensive SAR studies, aiming to enhance both potency and selectivity. Investigating their effects on other cellular processes, such as angiogenesis and metastasis, will provide a more comprehensive understanding of their anticancer profile. Furthermore, elucidating the precise molecular targets of the most promising compounds will be crucial for their rational design and optimization as next-generation cancer therapeutics.

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A Comparative Analysis of the Antioxidant Efficacy of Benzohydrazide Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the antioxidant activity of the ortho-, meta-, and para-isomers of hydroxybenzohydrazide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explore the underlying structure-activity relationships and mechanistic principles that govern antioxidant efficacy. We will delve into the causality behind experimental outcomes and provide robust, self-validating protocols for the accurate assessment of these compounds.

Introduction: Oxidative Stress and the Promise of Benzohydrazides

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[1][2] Antioxidants mitigate this damage by neutralizing free radicals, making them a focal point of therapeutic research. Benzohydrazides and their derivatives represent a versatile class of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

The introduction of a hydroxyl (-OH) group onto the benzohydrazide scaffold significantly enhances its antioxidant potential. However, the precise placement of this functional group—whether in the ortho (2-), meta (3-), or para (4-) position—profoundly influences the molecule's ability to scavenge free radicals.[6] This guide provides a detailed examination of these structural isomers, comparing their antioxidant activities through established experimental data and explaining the chemical principles that dictate their performance.

The Chemical Basis of Antioxidant Action

The antioxidant activity of phenolic compounds like hydroxybenzohydrazides is primarily governed by their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The hydrazide moiety (-CONHNH₂) itself also contributes to this activity by providing donatable hydrogen atoms.[5][7][8]

Two predominant mechanisms describe this process:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical, quenching it. The resulting antioxidant radical is typically stabilized by resonance, rendering it far less reactive.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation and an anion. This is often followed by proton transfer to further stabilize the system.[9][10][11]

The efficiency of these processes is dictated by the stability of the antioxidant radical formed. This is where the isomeric position of the hydroxyl group becomes paramount.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AH Antioxidant (ArOH) A_rad Antioxidant Radical (ArO•) AH->A_rad H• donation R Free Radical (R•) RH Neutralized Molecule (RH) R->RH Neutralized Stable Products A_rad->Neutralized leads to RH->Neutralized leads to AH_set Antioxidant (ArOH) AH_rad_cat Radical Cation (ArOH•+) AH_set->AH_rad_cat e⁻ donation R_set Free Radical (R•) R_anion Anion (R⁻) R_set->R_anion AH_rad_cat->Neutralized leads to R_anion->Neutralized leads to FreeRadical Reactive Oxygen Species FreeRadical->AH attacks FreeRadical->AH_set attacks Isomer_Radical_Stabilization p_img p_img p_label High Stability (Extensive Resonance) o_label High Stability (Resonance + H-Bonding) Activity Decreasing Antioxidant Activity o_img o_img m_label Lower Stability (Limited Resonance) m_img m_img DPPH_Workflow prep Prepare DPPH Solution (0.1 mM in Methanol) mix Mix Isomer + DPPH Solution (1:1 ratio) prep->mix sample_prep Prepare Isomer Dilutions (in Methanol) sample_prep->mix incubate Incubate 30 min (Dark, Room Temp) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & Determine IC₅₀ measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

[12][13]Protocol:

  • Reagent Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • ABTS•+ Generation: Mix the ABTS and potassium persulfate solutions in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction Mixture: Add 10 µL of the sample (benzohydrazide isomer dilutions) to 1 mL of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form in the presence of TPTZ (2,4,6-tripyridyl-s-triazine). This reduction results in the formation of an intense blue-colored ferrous-TPTZ complex, measured at 593 nm.

[14][15]Protocol:

  • Reagent Preparation (FRAP Reagent):

    • 300 mM Acetate Buffer (pH 3.6)

    • 10 mM TPTZ solution in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Standard Curve: Prepare a series of aqueous solutions of FeSO₄·7H₂O (e.g., 100 to 2000 µM) to create a standard curve.

  • Reaction Mixture: Add 10 µL of the sample, standard, or blank (water) to a microplate well. Add 220 µL of the FRAP working solution.

  • Incubation: Incubate the plate for 4-6 minutes at 37°C.

  • Measurement: Read the absorbance at 593 nm.

  • Calculation: Calculate the FRAP value for the samples by comparing their absorbance to the standard curve. The results are expressed as µM Fe²⁺ equivalents.

FRAP_Workflow cluster_prep FRAP Reagent Preparation buffer Acetate Buffer (pH 3.6) mix Mix 10:1:1 buffer->mix tptz TPTZ Solution tptz->mix fecl3 FeCl₃ Solution fecl3->mix reaction Mix Sample + FRAP Reagent mix->reaction std_curve Prepare Fe²⁺ Standard Curve calculate Calculate FRAP Value (µM Fe²⁺ equivalents) std_curve->calculate incubate Incubate at 37°C reaction->incubate measure Measure Absorbance at 593 nm incubate->measure measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Conclusion and Future Directions

The experimental evidence, grounded in the principles of physical organic chemistry, consistently demonstrates a clear structure-activity relationship among hydroxybenzohydrazide isomers. The antioxidant efficacy is predominantly dictated by the position of the hydroxyl substituent, following the general trend: para ≥ ortho > meta . This hierarchy is a direct consequence of the superior stability of the phenoxyl radicals formed from the para- and ortho-isomers, which is facilitated by extensive resonance delocalization and, in the case of the ortho-isomer, intramolecular hydrogen bonding.

For researchers in drug development, this comparative guide underscores the importance of isomeric considerations in molecular design. The 4-hydroxybenzohydrazide and 2-hydroxybenzohydrazide scaffolds represent promising starting points for the development of novel antioxidant agents. Future work should focus on further derivatization of these potent isomers to enhance their bioavailability and target specificity, potentially leading to new therapeutic strategies for diseases rooted in oxidative stress.

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The Strategic Advantage of the 3-Methoxybenzhydrazide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a critical decision that dictates the future trajectory of a drug discovery program. Among the myriad of privileged structures, the benzhydrazide moiety has long been recognized for its synthetic tractability and broad spectrum of biological activities. This guide provides an in-depth technical comparison of the 3-methoxybenzhydrazide scaffold, elucidating its distinct advantages over other chemical frameworks and furnishing the experimental evidence to support its strategic implementation in drug design.

The Architectural Edge: Why this compound?

The this compound scaffold is more than just a synthetic building block; it is a carefully selected framework that offers inherent advantages in molecular recognition, metabolic stability, and synthetic versatility. The strategic placement of the methoxy group at the meta position of the phenyl ring, combined with the inherent properties of the hydrazide linker, confers a unique combination of electronic and steric properties.

The Influence of the 3-Methoxy Group

The methoxy group is not merely a passive substituent. Its electron-donating nature through resonance, coupled with its steric bulk, profoundly influences the molecule's overall conformation and interaction with biological targets.[1] This strategic substitution can lead to:

  • Enhanced Binding Affinity: The methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein's active site. This can lead to a significant increase in binding affinity and, consequently, potency. Studies on methoxy-substituted benzohydrazide derivatives have shown that the presence and position of the methoxy group can significantly impact biological activity.[2]

  • Improved Pharmacokinetic Profile: The methoxy group can enhance the lipophilicity of a compound, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to better oral bioavailability and a more favorable pharmacokinetic profile.

  • Modulation of Metabolic Stability: The methoxy group can block sites of potential metabolism on the aromatic ring, leading to increased metabolic stability and a longer half-life in the body.

The Versatility of the Hydrazide Linker

The hydrazide functional group (-CONHNH2) is a versatile linker that serves as a cornerstone for the synthesis of a diverse array of derivatives, most notably hydrazones.[3] This versatility stems from several key features:

  • Synthetic Accessibility: Hydrazides are readily synthesized, and their condensation with a wide range of aldehydes and ketones to form hydrazones is a robust and high-yielding reaction.[4]

  • Structural Rigidity and Flexibility: The hydrazone linkage introduces a degree of conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation. However, the single bonds within the hydrazide backbone still allow for a degree of flexibility, enabling the molecule to adapt to the topography of a binding site.

  • Hydrogen Bonding Capabilities: The N-H and C=O groups of the hydrazide moiety are excellent hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the recognition of biological targets.

Comparative Performance: this compound Derivatives in Action

The true measure of a chemical scaffold lies in its performance in biological assays. The following sections present a comparative analysis of this compound derivatives in key therapeutic areas, supported by experimental data.

Anticancer Activity

The this compound scaffold has served as a foundation for the development of potent anticancer agents. Derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.

Table 1: Comparative Anticancer Activity of Hydrazide Derivatives

Compound IDScaffoldCancer Cell LineIC50 (µM)Reference
3mSBH This compoundHep-G245.3[5]
3mSIH This compoundHep-G239.9[5]
Compound 3h PhenylhydrazidePC-31.32[6]
Compound 3h PhenylhydrazideMCF-72.99[6]
Compound 2m Tetracaine HydrazideColo-20520.5[7]
Compound 2s Tetracaine HydrazideHepG220.8[7]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data in Table 1, compiled from multiple studies, illustrates the potent anticancer activity of hydrazide-based compounds. While direct comparison between different studies should be approached with caution due to variations in experimental conditions, it is evident that derivatives of the this compound scaffold exhibit significant cytotoxicity against liver cancer cells (Hep-G2).[5] The broader class of hydrazones also shows remarkable potency against prostate (PC-3), breast (MCF-7), and colon (Colo-205) cancer cell lines.[6][7]

This protocol outlines the determination of the cytotoxic effects of 3-methoxybenzhydrazone derivatives on a cancer cell line (e.g., Hep-G2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Culture: Culture Hep-G2 cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-methoxybenzhydrazone derivatives in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Diagram 1: Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture 1. Culture Hep-G2 Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions cell_seeding->compound_prep treatment 4. Treat Cells with Compounds compound_prep->treatment incubation 5. Incubate for 72 hours treatment->incubation mtt_addition 6. Add MTT Solution incubation->mtt_addition formazan_solubilization 7. Solubilize Formazan mtt_addition->formazan_solubilization absorbance 8. Measure Absorbance at 570 nm formazan_solubilization->absorbance data_analysis 9. Calculate Cell Viability & IC50 absorbance->data_analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The this compound scaffold has demonstrated potential in the development of novel anti-inflammatory agents. The N-acylhydrazone function, a key derivative of hydrazides, has been identified as a pharmacophore for molecules with anti-inflammatory effects.[8]

Table 2: Comparative Anti-inflammatory Activity of Various Compounds

CompoundClass/ScaffoldModelDoseInhibition of Edema (%)Reference
JR19 N-acylhydrazoneCarrageenan-induced peritonitis10 mg/kg59 (leukocyte migration)[8]
Ibuprofen Derivative (21) NSAID ConjugateCarrageenan-induced rat paw edema67[9]
Ketoprofen Derivative (16) NSAID ConjugateCarrageenan-induced rat paw edema91[9]
MDL-035 NaphthimidazoleCarrageenan-induced edemaPotent[10]

As shown in Table 2, a hydrazone derivative (JR19) significantly reduced leukocyte migration in a model of peritonitis, a key event in the inflammatory cascade.[8] While not a direct this compound derivative, this highlights the anti-inflammatory potential of the broader hydrazone class. For context, novel derivatives of existing non-steroidal anti-inflammatory drugs (NSAIDs) and other heterocyclic scaffolds also exhibit potent anti-inflammatory activity.[9][10] This underscores the importance of continued exploration of the this compound scaffold in this therapeutic area.

This protocol describes a method to evaluate the anti-inflammatory activity of a this compound derivative by measuring the inhibition of leukocyte migration in a mouse model of peritonitis.[11]

  • Animal Acclimatization: Acclimate male Swiss mice for at least one week with free access to food and water.

  • Grouping and Dosing: Divide the mice into groups: vehicle control (e.g., saline), positive control (e.g., indomethacin 10 mg/kg), and test groups receiving the this compound derivative at various doses (e.g., 10 and 20 mg/kg) via oral gavage.

  • Induction of Peritonitis: Thirty minutes after treatment, induce peritonitis by intraperitoneal injection of 0.25 mL of 1% carrageenan solution.

  • Peritoneal Lavage: Four hours after the carrageenan injection, euthanize the mice and perform a peritoneal lavage by injecting 3 mL of PBS containing EDTA into the peritoneal cavity.

  • Cell Counting: Collect the peritoneal fluid and determine the total number of leukocytes using a Neubauer chamber or an automated cell counter.

  • Data Analysis: Calculate the percentage of inhibition of leukocyte migration for the treated groups compared to the vehicle control group.

Diagram 2: Signaling Pathway in Inflammation

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_pathway Key Signaling Pathways cluster_drug Drug Intervention Carrageenan Carrageenan NFkB_Pathway NF-κB Pathway Carrageenan->NFkB_Pathway activates Leukocyte_Migration Leukocyte Migration Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-6) Cytokine_Release->Leukocyte_Migration promotes NO_Pathway Nitric Oxide Pathway (iNOS, sGC) NO_Pathway->Leukocyte_Migration modulates NFkB_Pathway->Cytokine_Release induces NFkB_Pathway->NO_Pathway activates iNOS Hydrazone_Derivative This compound Derivative (e.g., JR19) Hydrazone_Derivative->Cytokine_Release inhibits Hydrazone_Derivative->NO_Pathway inhibits

Caption: Simplified signaling cascade in inflammation and points of intervention.

Physicochemical Properties and Scaffold Diversity

A key advantage of the this compound scaffold is its favorable physicochemical properties, which can be fine-tuned through derivatization. The introduction of the methoxy group can influence solubility, lipophilicity, and crystal packing.[12] When compared to other heterocyclic scaffolds, the benzhydrazide framework offers a good balance of rigidity and flexibility, which is crucial for effective interaction with diverse biological targets. The analysis of scaffold diversity in chemical libraries often reveals that certain core structures are overrepresented, while others with unique three-dimensional shapes are less common. The benzhydrazide scaffold provides a versatile platform for generating structurally diverse libraries of compounds with the potential to explore novel chemical space.

Conclusion

The this compound scaffold represents a privileged starting point for the design of novel therapeutic agents. Its inherent advantages, including synthetic accessibility, favorable physicochemical properties, and the ability to form key interactions with biological targets, make it a superior choice for many drug discovery campaigns. The experimental data presented in this guide for anticancer and anti-inflammatory activities underscore the potential of this scaffold. While direct comparative studies against a wide range of other scaffolds are still needed, the existing evidence strongly supports the continued and expanded use of this compound as a core framework in the quest for new and effective medicines.

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A Researcher's Guide to Navigating the Selectivity Landscape of 3-Methoxybenzhydrazide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics, the 3-methoxybenzhydrazide scaffold has emerged as a versatile starting point for the synthesis of a wide array of biologically active molecules.[1][2] Derivatives of this compound have shown promise in various fields, including antimicrobial, anti-inflammatory, and anticancer research.[1] However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being the assurance of target selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a diminished therapeutic window. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel this compound-based compounds, ensuring a thorough understanding of their selectivity profile.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The core principle behind a successful therapeutic is its ability to interact with the intended biological target with high affinity and specificity. Cross-reactivity, the binding of a compound to unintended targets, is a critical hurdle in drug development.[3] For compounds derived from scaffolds known for broad bioactivity, such as hydrazides, early and systematic cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of risk mitigation.[2] Understanding a compound's selectivity across the proteome allows researchers to:

  • Predict Potential Side Effects: Early identification of off-target interactions can provide insights into potential toxicities.

  • Elucidate Mechanism of Action: Distinguishing on-target from off-target effects is crucial for understanding the true biological mechanism of a compound.

  • Optimize Lead Compounds: A detailed selectivity profile can guide medicinal chemistry efforts to enhance potency at the desired target while minimizing interactions with anti-targets.

This guide will walk you through a tiered approach to cross-reactivity assessment, from broad screening against large target families to in-depth cellular validation of key interactions.

Tier 1: Broad Panel Screening for Off-Target Liabilities

The initial step in assessing the selectivity of a novel this compound derivative is to perform a broad screen against large, well-characterized families of proteins that are common sources of off-target effects. Two of the most important families to consider are protein kinases and G protein-coupled receptors (GPCRs).

Kinase Profiling: Interrogating the Kinome

The human kinome consists of over 500 protein kinases that play a central role in cellular signaling.[4] Dysregulation of kinase activity is implicated in a multitude of diseases, making them a major class of drug targets.[4][5] Consequently, many small molecule inhibitors inadvertently interact with multiple kinases.

A comprehensive kinase screen should involve testing the compound against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM or 10 µM).[6][7] The results are typically reported as percent inhibition.

Experimental Workflow: Kinase Profiling

G cluster_0 Biochemical Kinase Assay compound Test Compound (e.g., 10 µM) reaction Incubation compound->reaction kinase_panel Kinase Panel (>400 kinases) kinase_panel->reaction atp ATP (at Km) atp->reaction substrate Substrate substrate->reaction detection Detection Reagent (e.g., ADP-Glo™) reaction->detection readout Luminescence Reading detection->readout analysis Data Analysis (% Inhibition) readout->analysis

Caption: A typical workflow for a biochemical kinase profiling screen.

Data Presentation: Kinase Panel Screen

The data from a kinase panel screen is often visualized as a "waterfall plot" to easily identify significant off-target interactions.

Kinase Target Gene Symbol % Inhibition at 10 µM
Primary Target TGT1 98.5
Off-Target 1KDR85.2
Off-Target 2SRC76.1
Off-Target 3LCK65.7
.........
Off-Target nCDK25.3

Hypothetical data for a this compound derivative.

GPCR Screening: A Gateway to Understanding CNS and Peripheral Effects

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[8][9] Off-target interactions with GPCRs can lead to a wide range of physiological effects, particularly in the central nervous and cardiovascular systems.[3]

A standard approach is to screen the compound against a panel of GPCRs in radioligand binding assays.[10] These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Data Presentation: GPCR Binding Panel

GPCR Target Ligand Displaced % Inhibition at 10 µM
Primary Target Ligand A 95.2
5-HT2A Receptor[3H]-Ketanserin68.4
Dopamine D2 Receptor[3H]-Spiperone55.1
Adrenergic α2A Receptor[3H]-Rauwolscine49.8
.........
Muscarinic M1 Receptor[3H]-Pirenzepine2.1

Hypothetical data for a this compound derivative.

Tier 2: Quantifying Off-Target Affinities

Once significant off-target "hits" have been identified in the initial broad screens, the next step is to quantify the binding affinity or functional potency of the compound at these targets. This is typically achieved by generating dose-response curves to determine IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

Competitive Radioligand Binding Assays

For off-target GPCRs identified in the initial screen, a competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki).[11][12]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest.[13]

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (typically at or below its Kd), and a range of concentrations of the unlabeled test compound.[14]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand via vacuum filtration through a glass fiber filter.[12]

  • Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Data Presentation: Off-Target Affinity Determination

Target Assay Type IC50 (nM) Ki (nM)
Primary Target (TGT1) Kinase Activity50-
KDRKinase Activity850-
SRCKinase Activity1,200-
5-HT2A ReceptorRadioligand Binding1,500780
Dopamine D2 ReceptorRadioligand Binding3,2001,650

Hypothetical data for a this compound derivative.

Tier 3: Cellular Target Engagement and Functional Validation

Biochemical and binding assays are invaluable for initial screening, but they do not fully recapitulate the complex environment of a living cell. Therefore, it is crucial to validate on-target and off-target interactions in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for directly measuring the engagement of a compound with its target protein in intact cells or tissue lysates.[15][16] The principle is based on the ligand-induced thermal stabilization of the target protein.[17]

Experimental Workflow: CETSA

G cluster_1 Cellular Thermal Shift Assay (CETSA) cells Intact Cells compound Treat with Compound or Vehicle cells->compound heat Heat Shock (Temperature Gradient) compound->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation soluble_fraction Soluble Protein Fraction centrifugation->soluble_fraction detection Protein Detection (e.g., Western Blot, MS) soluble_fraction->detection analysis Generate Melting Curve detection->analysis

Caption: A generalized workflow for a CETSA experiment.

By performing CETSA for both the primary target and key off-targets, researchers can confirm that the compound engages these targets within a cellular environment and determine the relative target engagement at different concentrations. A significant thermal shift for an off-target protein at physiologically relevant concentrations is a strong indicator of a potential for off-target effects in vivo.[18]

Functional Cellular Assays

For off-targets that are receptors or enzymes, it is important to assess whether binding translates into a functional consequence. For example, for a GPCR hit, a second messenger assay (e.g., measuring cAMP or calcium flux) can determine if the compound acts as an agonist, antagonist, or inverse agonist.[9] For a kinase off-target, a cell-based assay measuring the phosphorylation of a known downstream substrate can confirm functional inhibition.

Conclusion: Building a Comprehensive Selectivity Profile

The cross-reactivity profiling of this compound-based compounds is a critical and multi-faceted process. By employing a tiered approach, from broad panel screening to quantitative affinity determination and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This detailed profile is indispensable for making informed decisions during lead optimization, predicting potential clinical liabilities, and ultimately, developing safer and more effective medicines. The methodologies and data interpretation frameworks presented in this guide provide a robust starting point for any research program focused on this promising class of compounds.

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A Comparative Guide to the Synthetic Efficiency of 3-Methoxybenzhydrazide Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methoxybenzhydrazide in Modern Research

This compound is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry and drug development due to their demonstrated anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The inherent structural features of this compound, including the methoxy group and the hydrazide functionality, make it an attractive scaffold for the design of novel therapeutic agents and functional materials.[1] Given its importance, the development of efficient, scalable, and cost-effective synthetic protocols is of paramount interest to the scientific community. This guide provides a comprehensive benchmark of common synthetic methodologies for this compound, offering a comparative analysis of their efficiency based on experimental data and established chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through a few well-established pathways. The most prevalent and direct method involves the hydrazinolysis of a corresponding ester, usually the methyl or ethyl ester of 3-methoxybenzoic acid. An alternative, though less direct, approach involves the activation of 3-methoxybenzoic acid followed by reaction with hydrazine. This guide will focus on the comparative analysis of the following two primary protocols:

  • Protocol A: Two-Step Synthesis via Fischer Esterification followed by Hydrazinolysis. This classic and widely used method involves the initial conversion of 3-methoxybenzoic acid to its corresponding methyl or ethyl ester, followed by reaction with hydrazine hydrate.

  • Protocol B: Direct Synthesis from 3-Methoxybenzoyl Chloride. This approach involves the conversion of 3-methoxybenzoic acid to its more reactive acid chloride derivative, which is then reacted with hydrazine hydrate.

A third, less common "one-pot" approach, which bypasses the isolation of the intermediate ester, will also be discussed for its potential advantages in process simplification.

Experimental Protocols and Methodologies

Protocol A: Two-Step Synthesis via Fischer Esterification and Hydrazinolysis

This protocol is a robust and reliable method for the preparation of this compound. The initial esterification step is a classic Fischer esterification, followed by a nucleophilic acyl substitution with hydrazine.

Step 1: Synthesis of Methyl 3-Methoxybenzoate

The esterification of 3-methoxybenzoic acid is a prerequisite for this protocol.[4][5]

  • Reaction: 3-Methoxybenzoic Acid + Methanol --(H₂SO₄)--> Methyl 3-Methoxybenzoate + Water

  • Procedure:

    • To a solution of 3-methoxybenzoic acid (1 mole equivalent) in anhydrous methanol (5-10 molar equivalents), add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-methoxybenzoate.[6] Purification can be achieved by vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of this compound

This step involves the hydrazinolysis of the synthesized methyl 3-methoxybenzoate.[7][8]

  • Reaction: Methyl 3-Methoxybenzoate + Hydrazine Hydrate --> this compound + Methanol

  • Procedure:

    • Dissolve methyl 3-methoxybenzoate (1 mole equivalent) in ethanol or methanol.

    • Add hydrazine hydrate (2-3 molar equivalents) to the solution.

    • Reflux the reaction mixture for 6-8 hours.[7] TLC can be used to monitor the disappearance of the starting ester.

    • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

    • Collect the solid product by suction filtration and wash with cold ethanol or water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.[7]

Experimental Workflow for Protocol A

Protocol_A cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start1 3-Methoxybenzoic Acid + Methanol + H₂SO₄ (cat.) reflux1 Reflux (4-6h) start1->reflux1 workup1 Workup: - Evaporation - Extraction - Washing - Drying reflux1->workup1 product1 Methyl 3-Methoxybenzoate workup1->product1 start2 Methyl 3-Methoxybenzoate + Hydrazine Hydrate + Ethanol/Methanol product1->start2 Intermediate reflux2 Reflux (6-8h) start2->reflux2 workup2 Workup: - Cooling & Precipitation - Filtration - Recrystallization reflux2->workup2 product2 This compound workup2->product2

Caption: Workflow for the two-step synthesis of this compound (Protocol A).

Protocol B: Direct Synthesis from 3-Methoxybenzoyl Chloride

This protocol offers a more direct route by activating the carboxylic acid as an acid chloride, which is highly reactive towards nucleophiles like hydrazine.

Step 1: Synthesis of 3-Methoxybenzoyl Chloride

  • Reaction: 3-Methoxybenzoic Acid + Thionyl Chloride (SOCl₂) --> 3-Methoxybenzoyl Chloride + SO₂ + HCl

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-methoxybenzoic acid.

    • Slowly add an excess of thionyl chloride (typically 2-3 molar equivalents). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

    • Gently reflux the mixture for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-methoxybenzoyl chloride. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction: 3-Methoxybenzoyl Chloride + Hydrazine Hydrate --> this compound + HCl

  • Procedure:

    • Cool a solution of hydrazine hydrate in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in an ice bath.

    • Slowly add the crude 3-methoxybenzoyl chloride dropwise to the hydrazine solution with vigorous stirring. An excess of hydrazine is used to neutralize the HCl formed during the reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • The product often precipitates out of the solution. Collect the solid by filtration and wash with water to remove hydrazine hydrochloride.

    • Recrystallize the crude product from a suitable solvent to yield pure this compound.

Experimental Workflow for Protocol B

Protocol_B cluster_step1_B Step 1: Acid Chloride Formation cluster_step2_B Step 2: Hydrazinolysis start1_B 3-Methoxybenzoic Acid + Thionyl Chloride reflux1_B Reflux (1-2h) start1_B->reflux1_B product1_B 3-Methoxybenzoyl Chloride reflux1_B->product1_B start2_B 3-Methoxybenzoyl Chloride + Hydrazine Hydrate (in DCM/THF) product1_B->start2_B Intermediate (used crude) reaction2_B Stir at 0°C to RT (1-2h) start2_B->reaction2_B workup2_B Workup: - Filtration - Washing - Recrystallization reaction2_B->workup2_B product2_B This compound workup2_B->product2_B

Caption: Workflow for the direct synthesis of this compound from its acid chloride (Protocol B).

Comparative Analysis of Synthetic Efficiency

The choice of synthetic protocol often depends on a balance of factors including yield, purity, reaction time, cost, and safety. The following table provides a comparative summary of the two primary protocols.

ParameterProtocol A: Esterification-HydrazinolysisProtocol B: Acid Chloride RouteOne-Pot Hydrazinolysis of Activated Esters
Overall Yield Typically 75-90%[7]Generally >85%85-98%[9]
Purity (after recrystallization) High (≥98%)[10]High (≥98%)High (≥97%)[9]
Reaction Time Longer (10-14 hours total)Shorter (3-4 hours total)Shortest (can be <4 hours)[9]
Reaction Temperature Reflux temperatures (65-80°C)0°C to reflux, depending on the stepRoom temperature to reflux
Reagent Cost & Availability Generally low-cost and readily available reagents.Thionyl chloride is relatively inexpensive but requires careful handling.Coupling agents (e.g., HOBt) can add to the cost.
Safety & Handling Sulfuric acid is corrosive. Hydrazine is toxic and a suspected carcinogen.Thionyl chloride is highly corrosive and reacts violently with water. Generates toxic gases (SO₂ and HCl). Requires a fume hood and careful handling.Coupling agents are generally less hazardous than thionyl chloride.
Scalability Readily scalable.Scalable with appropriate engineering controls for handling thionyl chloride.Can be scalable, depending on the specific coupling agent and conditions.
Waste Generation Generates acidic and basic aqueous waste.Generates acidic waste and requires quenching of excess thionyl chloride.Waste profile depends on the coupling agent used.

Discussion and Recommendations

Protocol A (Esterification-Hydrazinolysis) is a classic, reliable, and cost-effective method. Its primary drawback is the longer reaction time due to the two separate steps. However, the reagents are common laboratory chemicals, and the procedure is generally straightforward to perform, making it an excellent choice for both small-scale and larger-scale synthesis where time is not the most critical factor. The high yields and purity achievable with this method make it a popular choice in many research settings.[7][8]

Protocol B (Acid Chloride Route) offers a significant advantage in terms of reaction time. The high reactivity of the acid chloride intermediate leads to a rapid and often high-yielding conversion to the hydrazide. However, this comes at the cost of increased safety concerns associated with the use of thionyl chloride. This protocol is best suited for researchers experienced in handling hazardous reagents and working in a well-ventilated fume hood. For rapid synthesis of small quantities, this method is highly efficient.

One-Pot Synthesis: A noteworthy alternative is the "one-pot" synthesis, which involves the in-situ activation of the carboxylic acid followed by the addition of hydrazine. For instance, using coupling agents like 1-hydroxybenzotriazole (HOBt) can facilitate the direct conversion of cinnamic acids to their corresponding hydrazides in excellent yields under mild conditions.[9] This approach combines the benefits of a shorter reaction time and potentially milder conditions compared to the acid chloride route, making it an attractive area for further optimization in the synthesis of this compound.

Characterization of this compound

Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: 89.0-95.0 °C[10]

  • FTIR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3200 cm⁻¹), C=O stretching (around 1640 cm⁻¹), and C-O-C stretching.

  • ¹H NMR Spectroscopy: Signals corresponding to the aromatic protons, the methoxy group protons, and the N-H protons.

  • ¹³C NMR Spectroscopy: Signals for the carbonyl carbon, aromatic carbons, and the methoxy carbon.[11]

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (166.18 g/mol ).[11][12]

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A Researcher's Guide to the Bioactivity of Substituted Benzohydrazides: A Statistical and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] These compounds, characterized by a benzene ring linked to a hydrazide functional group (-CONHNH2), serve as versatile templates for the development of novel therapeutic agents.[2][3] Their synthetic tractability allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles to target a wide array of diseases, from cancer to microbial infections.[4][5]

This guide provides an in-depth comparative analysis of the bioactivity of substituted benzohydrazides, grounded in experimental data and statistical approaches like Quantitative Structure-Activity Relationship (QSAR). We will explore the causal relationships behind experimental designs and provide detailed protocols for key bioassays, empowering researchers to navigate this promising class of compounds.

The Chemical Versatility of Benzohydrazides: Synthesis and Characterization

The core of benzohydrazide's utility lies in its straightforward synthesis, typically initiated from corresponding benzoic acids or their ester derivatives. The hydrazide moiety is readily introduced via reaction with hydrazine hydrate.[3] Subsequent condensation with a diverse range of aldehydes or ketones yields Schiff bases, which are a major class of bioactive benzohydrazide derivatives.[6]

The structural integrity and purity of these synthesized compounds are paramount for reliable bioactivity data. Standard characterization techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups such as N-H, C=O, and C=N (in Schiff bases).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise arrangement of protons and carbons, confirming the substitution patterns on the aromatic rings.[6][7]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds, further verifying their identity.[7]

Comparative Bioactivity Analysis: A Multi-faceted Examination

Substituted benzohydrazides have demonstrated significant potential across several therapeutic areas. Here, we compare their performance based on experimental data from various studies.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzohydrazide derivatives have shown potent cytotoxic effects against a variety of cancer cell lines.[2][8] The primary mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]

A notable study on benzohydrazide derivatives containing dihydropyrazole moieties identified a compound, H20 , with exceptional antiproliferative activity against A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cell lines.[9][10] Its efficacy is attributed to the potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.[9]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Benzohydrazide Derivatives

Compound IDSubstituent(s)A549 (Lung)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)EGFR InhibitionReference
H20 Dihydropyrazole0.460.290.150.210.08[9]
Erlotinib (Control) -----0.03[9]
C8 Pyrrolyl & 3-chloro9.54>200>200>200-[8]
C18 Pyrrolyl & 4-nitro10.38>200>200>200-[8]
Doxorubicin (Control) -8.20----[8]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that compound H20 exhibits significantly higher potency across multiple cell lines compared to compounds C8 and C18 , and its EGFR inhibition is comparable to the standard drug Erlotinib.[9] This highlights the critical role of specific substitutions in dictating the anticancer efficacy.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[6] Benzohydrazide derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][11]

A study investigating Schiff bases of 4-chlorobenzohydrazide found that compound S3 , containing a thiophene moiety, displayed significant antibacterial and antifungal activity.[6]

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of Substituted Benzohydrazides

Compound IDSubstituent(s)S. aureus (Gram +)E. coli (Gram -)A. niger (Fungus)Reference
S1 3,4-dimethoxybenzylidene---[6]
S2 2,5-dimethoxybenzylidene---[6]
S3 thiophen-2-ylmethylene-1514[6]
S4 4-chlorobenzylidene---[6]
Gentamycin (Control) --1313[6]

The zone of inhibition is a circular area around the spot of the antibiotic in which the bacteria colonies do not grow.

Compound S3 demonstrated superior activity against E. coli and A. niger compared to the standard antibiotic Gentamycin, indicating its potential as a broad-spectrum antimicrobial agent.[6]

Statistical Analysis: Unveiling Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.[12][13] By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence bioactivity, QSAR models can predict the activity of novel compounds, thereby guiding the design of more potent derivatives.[12]

QSAR_Workflow Data Dataset of Benzohydrazides with Known Bioactivity Descriptors Calculation of Molecular Descriptors (e.g., LogP, MW, Dipole) Data->Descriptors Model Development of a Statistical Model (e.g., Multiple Linear Regression) Descriptors->Model Validation Model Validation (Internal & External) Model->Validation Prediction Prediction of Bioactivity for New Compounds Validation->Prediction Synthesis Synthesis and Experimental Testing of Predicted Compounds Prediction->Synthesis Synthesis->Data Feedback Loop

Molecular docking is another powerful in silico tool that predicts the preferred orientation of a ligand (e.g., a benzohydrazide derivative) when bound to a specific protein target.[14][15] This provides insights into the binding interactions at a molecular level, helping to explain the observed biological activity and guiding further structural modifications.[14] For instance, docking studies have been used to understand the interaction of benzohydrazide derivatives with the active sites of enzymes like EGFR and Mycobacterium tuberculosis InhA protein.[6][9]

Experimental Protocols: A Guide for Reproducible Research

The integrity of any comparative analysis rests on the reliability of the underlying experimental data. Here, we provide step-by-step methodologies for key bioassays used to evaluate the activity of substituted benzohydrazides.

Synthesis of a Substituted Benzohydrazide Schiff Base (General Procedure)
  • Hydrazide Formation: Dissolve the starting substituted benzoic acid methyl ester in ethanol. Add hydrazine hydrate in a slight molar excess. Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). After completion, cool the reaction mixture and collect the precipitated benzohydrazide by filtration. Wash with cold ethanol and dry.[1]

  • Schiff Base Formation: Dissolve the synthesized benzohydrazide and a substituted aldehyde in ethanol. Add a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.[6]

Synthesis_Workflow Start Substituted Benzoic Acid Ester Step1 Reflux in Ethanol Start->Step1 Hydrazine Hydrazine Hydrate Hydrazine->Step1 Hydrazide Substituted Benzohydrazide Step1->Hydrazide Step2 Reflux in Ethanol (Catalytic Acid) Hydrazide->Step2 Aldehyde Substituted Aldehyde Aldehyde->Step2 Product Substituted Benzohydrazide Schiff Base Step2->Product

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[2][4][16]

  • Cell Culture: Maintain the desired cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.[2]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test benzohydrazide compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the cell viability against the compound concentration.[2]

In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[6][17]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).[18]

  • Inoculation: Evenly spread the microbial inoculum over the surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria).[17]

  • Well Preparation: Create wells of a specific diameter in the agar plate using a sterile borer.[6]

  • Compound Application: Add a defined concentration of the test benzohydrazide compound (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control and a positive control (a standard antibiotic).[6]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[6]

  • Measurement: After incubation, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[17]

Conclusion and Future Directions

The collective evidence strongly supports the benzohydrazide scaffold as a highly valuable starting point for the development of new therapeutic agents. The ability to systematically modify their structure allows for the optimization of activity against specific biological targets. This guide has demonstrated that through a combination of rational design, guided by statistical methods like QSAR and molecular docking, and rigorous biological evaluation, novel benzohydrazide derivatives with superior efficacy and selectivity can be identified.[4]

Future research should continue to explore the vast chemical space around the benzohydrazide core. The synthesis of novel derivatives with diverse substituents, coupled with high-throughput screening against a wider range of biological targets, will undoubtedly uncover new lead compounds. Furthermore, a deeper investigation into the mechanisms of action of the most potent compounds will be crucial for their translation into clinical candidates. The journey from a promising scaffold to a life-saving drug is long, but for substituted benzohydrazides, the path is well-illuminated by a wealth of scientific data and a clear strategy for future exploration.

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A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Methoxybenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design and evaluation of novel therapeutic agents are paramount. The 3-methoxybenzhydrazide scaffold has emerged as a versatile and promising starting point for the synthesis of derivatives with significant biological activity.[1][2] These compounds, particularly their hydrazone forms, have demonstrated a broad spectrum of pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] This guide provides an in-depth, objective comparison of this compound derivatives through the lens of computational molecular docking, a cornerstone of structure-based drug design.[7][8]

Our approach moves beyond a mere procedural outline, focusing instead on the causality behind experimental choices—from target selection to the validation of in silico results. This self-validating framework is designed to ensure that the computational data generated is robust, reliable, and directly translatable to subsequent experimental validation and lead optimization efforts.

The Rationale: Why this compound and Comparative Docking?

The this compound core offers a synthetically accessible framework that can be readily modified to explore a vast chemical space. The presence of the methoxy group and the reactive hydrazide moiety allows for the creation of diverse libraries of derivatives.[1] These derivatives have been shown to interact with various biological targets, making them attractive candidates for drug discovery programs.[3][9][10]

Comparative molecular docking serves as a powerful and cost-effective preliminary screening method.[8][11] It allows us to:

  • Predict Binding Affinities: Estimate how strongly different derivatives will bind to a specific protein target.[12]

  • Elucidate Binding Modes: Visualize the specific orientation and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.[7]

  • Prioritize Candidates: Rank a library of derivatives based on their predicted efficacy, allowing researchers to focus laboratory resources on the most promising compounds.[11]

  • Generate Hypotheses: Formulate testable hypotheses about the structure-activity relationship (SAR) of the compound series, guiding the design of next-generation derivatives.

By comparing a series of related compounds against the same target under identical conditions, we can systematically dissect the contributions of different functional groups to binding affinity and selectivity, accelerating the drug discovery cycle.

Experimental Design: A Self-Validating Docking Workflow

The integrity of any docking study hinges on a meticulously planned and validated protocol. The following section details a comprehensive workflow, explaining the critical reasoning at each stage.

Target Selection and Preparation

The choice of a biological target is dictated by the therapeutic area of interest. Given the established anticancer potential of hydrazide derivatives, we will use human c-Abl tyrosine kinase as our exemplary target.[9] This enzyme is a crucial target in the treatment of Chronic Myeloid Leukemia (CML).[9]

Protocol:

  • Obtain Crystal Structure: Download the 3D crystal structure of c-Abl kinase domain in complex with a known inhibitor (e.g., Imatinib) from the Protein Data Bank (PDB; e.g., PDB ID: 2HYY). The presence of a co-crystallized ligand is crucial for validating the docking protocol.[13]

  • Prepare the Receptor:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for binding.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling suite like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[14]

    • Energy minimize the structure using a suitable force field (e.g., OPLS4) to relieve any steric clashes.[15] This ensures the protein is in a relaxed, low-energy conformation.

Ligand Library Preparation

A small, focused library of this compound derivatives will be used for this comparative study.

Protocol:

  • Structure Generation: Sketch the 2D structures of the this compound parent molecule and its derivatives (see Table 1 for examples) using chemical drawing software like ChemDraw or Marvin Sketch.[16]

  • 3D Conversion and Optimization: Convert the 2D structures into 3D models. Perform a thorough geometry optimization and energy minimization for each ligand using a computational chemistry program (e.g., using the OPLS4 force field).[15] This step is vital to ensure the ligands are in their lowest energy conformation before docking.

  • Assign Charges and Torsion: Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand within the binding site.[14]

The Docking Protocol: Core Causality and Validation

This is the most critical phase, where a self-validating system is established. The primary goal is to prove that our chosen docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand before we proceed to dock our novel compounds.[17]

Workflow Diagram: Comparative Docking Protocol

G cluster_dock Phase 3: Comparative Docking PDB Select Target PDB (e.g., 2HYY c-Abl Kinase) Prep_Prot Prepare Protein: - Remove Water - Add Hydrogens - Minimize Energy PDB->Prep_Prot Lig_Lib Design & Optimize Ligand Library (this compound Derivatives) Prep_Lig Prepare Ligands: - 3D Conversion - Minimize Energy Lig_Lib->Prep_Lig Extract_Native Extract Co-crystallized Ligand (Imatinib from 2HYY) Prep_Prot->Extract_Native Grid Define Binding Site Grid (Centered on Native Ligand) Prep_Prot->Grid Dock_Lib Dock Derivative Library using Validated Protocol Prep_Lig->Dock_Lib Redock Redock Native Ligand into Protein Active Site Extract_Native->Redock Grid->Redock RMSD Calculate RMSD (Redocked vs. Crystal Pose) Redock->RMSD Check Validation Check: RMSD < 2.0 Å? RMSD->Check Check->Grid Fail: Refine Grid/ Parameters Check->Dock_Lib Proceed Analyze Analyze Results: - Docking Scores - Binding Poses - Key Interactions Dock_Lib->Analyze Rank Rank Derivatives & Identify Hits Analyze->Rank

Caption: Workflow for a validated comparative molecular docking study.

Step-by-Step Protocol:

  • Define the Binding Site: The binding pocket is defined as a grid box centered on the co-crystallized ligand (Imatinib). The dimensions of the grid must be large enough to accommodate the ligands and allow for rotational and translational movement.

  • Protocol Validation (Redocking):

    • Extract the native ligand (Imatinib) from the prepared protein structure.

    • Dock this native ligand back into the defined binding site using your chosen software (e.g., AutoDock Vina).

    • Superimpose the top-scoring docked pose with the original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[13]

    • Trustworthiness Check: A successful validation is achieved if the RMSD is less than 2.0 Å.[17][18] This confirms that the docking algorithm and parameters can accurately reproduce a known experimental result. If the RMSD is higher, the grid parameters or docking settings must be adjusted and the validation repeated.

  • Screening the Derivative Library: Once the protocol is validated, dock the prepared library of this compound derivatives using the exact same parameters.

  • Result Analysis: For each derivative, analyze the output, focusing on:

    • Docking Score/Binding Energy: A quantitative estimate of binding affinity (typically in kcal/mol). More negative values indicate stronger predicted binding.

    • Binding Pose and Interactions: Visualize the top-scoring pose for each ligand within the protein's active site. Identify key interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts, using visualization software like PyMOL or Discovery Studio.[19]

Data Presentation and Comparative Analysis

Summarizing the docking results in a clear, tabular format is essential for objective comparison. The following table presents hypothetical data for a small library of this compound derivatives docked against the c-Abl kinase domain.

Compound IDDerivative StructureDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
MBH-01 This compound (Parent)-6.8Met318, Thr315Hydrogen bond with Thr315 backbone
MBH-02 N'-(4-chlorobenzylidene)-8.5Met318, Thr315, Glu286, Asp381H-bond with Glu286; Pi-pi stacking with Tyr253; Halogen bond with Asp381
MBH-03 N'-(4-hydroxybenzylidene)-8.2Thr315, Glu286, Asp381H-bonds with Glu286 and Asp381 (via hydroxyl group)
MBH-04 N'-(4-nitrobenzylidene)-7.5Met318, Thr315, Asp381H-bond with Thr315; Polar interaction with Asp381
Reference Imatinib (Known Inhibitor)-11.2Thr315, Glu286, Asp381, Met318Multiple H-bonds and hydrophobic interactions

Analysis of Results:

  • Expertise & Experience Insight: The parent molecule, MBH-01 , shows modest binding affinity. The introduction of a substituted benzylidene group significantly improves the docking score, as seen in MBH-02 and MBH-03 . This suggests the added phenyl ring is exploring a crucial interaction space within the active site.

  • Causality: MBH-02 exhibits the best score among the novel derivatives. The model predicts that the chlorine atom forms a favorable halogen bond with Asp381, while the phenyl ring engages in pi-pi stacking. This provides a clear, testable hypothesis: the presence and position of an electron-withdrawing halogen on the benzylidene ring are critical for enhanced binding.

  • Comparative Logic: Comparing MBH-02 and MBH-03 , we see that both interact with the key residue Glu286. However, the specific nature of the interaction differs (halogen bond vs. hydrogen bond), leading to a difference in predicted affinity. The nitro group in MBH-04 is less favorable than the chloro or hydroxyl group, suggesting that while electron-withdrawing character may be important, steric and electronic factors of the substituent must be carefully balanced.

These in silico findings provide a strong rationale for prioritizing the synthesis and in vitro testing of MBH-02 and similar halogenated derivatives.

Conclusion and Future Directions

This guide has outlined a robust, self-validating workflow for the comparative molecular docking of this compound derivatives. By grounding our computational experiments in a rigorous validation step, we build confidence in the predictive power of our models. The insights gained from such studies are invaluable for prioritizing synthetic efforts, optimizing lead compounds, and ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent. The next logical steps following this computational analysis would involve the chemical synthesis of the top-ranked compounds (e.g., MBH-02) and their evaluation in in vitro kinase assays to correlate the predicted binding affinities with actual biological activity.[3]

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A Researcher's Guide to Evaluating the Selectivity of 3-Methoxybenzhydrazide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. The 3-methoxybenzhydrazide scaffold has emerged as a promising starting point for the development of inhibitors targeting a range of enzymes, notably tyrosinase and monoamine oxidases (MAOs). However, the ultimate utility of any inhibitor hinges on its selectivity – its ability to interact with the intended target while minimizing off-target effects that can lead to toxicity and reduced efficacy.

This guide provides an in-depth, objective comparison of the performance of this compound-based inhibitors and their alternatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in authoritative scientific principles.

The Significance of the Hydrazide Scaffold in Enzyme Inhibition

The hydrazide moiety is considered a "privileged scaffold" in medicinal chemistry. This designation is given to molecular frameworks that can serve as ligands for a diverse array of biological targets.[1] The hydrazide group's utility stems from its ability to form key hydrogen bonds and coordinate with metal ions often found in enzyme active sites.[2] Furthermore, the synthetic tractability of the hydrazide functional group allows for the facile creation of diverse chemical libraries, such as hydrazones, by condensation with various aldehydes and ketones, enabling extensive structure-activity relationship (SAR) studies.[3][4]

Key Enzyme Targets for this compound-Based Inhibitors

Our focus will be on two primary enzyme targets where this compound derivatives have shown promise:

  • Tyrosinase: A copper-containing enzyme that is the rate-limiting step in melanin biosynthesis.[5][6] Its inhibition is a key strategy in the development of treatments for hyperpigmentation disorders and in cosmetic applications for skin lightening.[6]

  • Monoamine Oxidases (MAO-A and MAO-B): These flavin-containing enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[7][8] Selective inhibitors of MAO-A are used as antidepressants, while selective MAO-B inhibitors are employed in the treatment of neurodegenerative diseases such as Parkinson's disease.[7]

Comparative Analysis of Inhibitor Potency

A critical metric for evaluating enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Tyrosinase Inhibitors: A Comparative Overview

The following table summarizes the IC50 values of various benzhydrazide derivatives and common tyrosinase inhibitors.

InhibitorIC50 (µM)Enzyme SourceComments
(E)-Nʹ-(4-chlorobenzylidene)-4-hydroxy-3-methoxybenzohydrazide 25.75 ± 0.19Mushroom TyrosinaseA representative this compound derivative showing moderate potency.[9]
3,5-dihydroxybenzoyl-hydrazineylidene (4-methoxyphenyl derivative) 55.39 ± 4.93Mushroom TyrosinaseDemonstrates that substitutions on the benzhydrazide scaffold significantly impact activity.[5]
Kojic Acid (Reference Inhibitor) 6.04 ± 0.11 - 22.0 ± 4.7Mushroom TyrosinaseA widely used benchmark for tyrosinase inhibitors, though its potency can vary.[2][7]
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) 4.1 ± 0.6Mushroom TyrosinaseA potent synthetic inhibitor, highlighting the efficacy of other scaffolds.[2]
3-arylcoumarin derivative (12b) 0.19Mushroom TyrosinaseAn example of a highly potent inhibitor from a different chemical class.[10]
Monoamine Oxidase (MAO) Inhibitors: A Comparative Overview

The selectivity of MAO inhibitors for the A and B isoforms is crucial for their therapeutic application. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B). A high SI value indicates greater selectivity for MAO-B.

InhibitorIC50 MAO-A (µM)IC50 MAO-B (µM)Selectivity Index (SI) for MAO-BComments
Tosyl-acyl hydrazide derivative (3s) >1003.64>27.47A benzhydrazide derivative showing good selectivity for MAO-B.[11]
Acyl hydrazine derivative (ACH10) >100.14>71A potent and selective MAO-B inhibitor from the acyl hydrazine class.[12]
1-substituted-2-phenylhydrazone (2b) 0.028--A potent MAO-A inhibitor, demonstrating that the hydrazone scaffold can be tuned for either isoform.[7]
Moclobemide (Reference MAO-A Inhibitor) 6.061--A standard reversible inhibitor of MAO-A.[7]
Selegiline (Reference MAO-B Inhibitor) -0.040-A standard irreversible inhibitor of MAO-B.[7]
3-Arylcoumarin derivative (14) -0.006HighDemonstrates the high potency and selectivity achievable with the coumarin scaffold for MAO-B inhibition.[13]

Experimental Protocols for Evaluating Inhibitor Selectivity

To ensure scientific integrity, the following protocols are provided as self-validating systems.

Protocol 1: Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibitory activity.[5][14]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound derivative (test compound)

  • Kojic acid (positive control)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. Prepare fresh daily.

    • Prepare a stock solution of the test compound and kojic acid (e.g., 10 mM) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or kojic acid (serially diluted in phosphate buffer) to the sample wells.

    • Add 20 µL of phosphate buffer with the same percentage of DMSO as the sample wells to the control and blank wells.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the tyrosinase solution to the sample and control wells. Add 20 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a common method for determining MAO-A and MAO-B inhibition.[7][11]

Materials:

  • Recombinant human MAO-A and MAO-B

  • p-Tyramine (substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • This compound derivative (test compound)

  • Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor) as positive controls

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of MAO-A and MAO-B in phosphate buffer.

    • Prepare a stock solution of p-tyramine (e.g., 10 mM) in water.

    • Prepare a stock solution of Amplex® Red (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of HRP (e.g., 10 U/mL) in phosphate buffer.

    • Prepare stock solutions of the test compound and control inhibitors (e.g., 10 mM) in DMSO.

  • Assay Setup:

    • Prepare a reaction mixture containing Amplex® Red and HRP in phosphate buffer.

    • In a black 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to the wells.

    • Add 25 µL of the test compound or control inhibitors at various concentrations (serially diluted in phosphate buffer).

    • Add 25 µL of the reaction mixture to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes, protected from light.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the p-tyramine solution to all wells.

    • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 30 minutes in a kinetic mode.

  • Data Analysis:

    • Determine the reaction rate from the linear phase of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition and IC50 values as described in the tyrosinase assay protocol.

    • Calculate the Selectivity Index (SI) for MAO-B: SI = IC50 (MAO-A) / IC50 (MAO-B).

Determining the Mechanism of Inhibition

Understanding how an inhibitor interacts with an enzyme is crucial for rational drug design. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[15] These can be distinguished using Lineweaver-Burk plots, which linearize the Michaelis-Menten equation.

Protocol 3: Kinetic Analysis using Lineweaver-Burk Plots
  • Perform the enzyme inhibition assay (Protocol 1 or 2) with varying concentrations of the substrate in the absence and presence of different fixed concentrations of the inhibitor.

  • Calculate the initial reaction velocity (V) for each substrate and inhibitor concentration.

  • Plot 1/V versus 1/[Substrate] for each inhibitor concentration.

  • Analyze the resulting plots:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (apparent Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both apparent Vmax and apparent Km decrease).

cluster_0 Lineweaver-Burk Plot Analysis Competitive Competitive Inhibition (Lines intersect on Y-axis) Non-competitive Non-competitive Inhibition (Lines intersect on X-axis) Uncompetitive Uncompetitive Inhibition (Parallel Lines) Data_Acquisition Vary [Substrate] at fixed [Inhibitor] Plot Plot 1/V vs 1/[S] Data_Acquisition->Plot Analysis Analyze Plot Characteristics Plot->Analysis Analysis->Competitive Analysis->Non-competitive Analysis->Uncompetitive

Caption: Workflow for determining the mode of enzyme inhibition using Lineweaver-Burk plots.

Calculating the Inhibition Constant (Ki)

The inhibition constant (Ki) is a more absolute measure of inhibitor potency than the IC50 value, as it is independent of substrate concentration. For competitive inhibitors, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([S] / Km))

Where:

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis constant of the enzyme for the substrate.

Comprehensive Selectivity Profiling: A Critical Step

Recommended Workflow for Selectivity Profiling

Researchers should consider using commercially available services that offer screening against panels of hundreds of kinases and other enzymes.

Compound This compound Derivative Primary_Assay Primary Target Assay (e.g., Tyrosinase or MAO) Compound->Primary_Assay Potency Determine IC50 and Ki Primary_Assay->Potency Selectivity_Panel Screen against Broad Enzyme Panel (e.g., Kinase Panel) Potency->Selectivity_Panel Off_Target_Hits Identify Off-Target Hits (% Inhibition > 50%) Selectivity_Panel->Off_Target_Hits Dose_Response Dose-Response Curves for Off-Target Hits Off_Target_Hits->Dose_Response Selectivity_Profile Establish Selectivity Profile Dose_Response->Selectivity_Profile

Caption: A recommended workflow for comprehensive selectivity profiling of an enzyme inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a versatile starting point for the development of inhibitors against enzymes like tyrosinase and monoamine oxidases. The available data indicates that derivatives of this scaffold can achieve moderate to high potency. However, a comprehensive understanding of their selectivity is currently lacking and represents a critical area for future research.

By employing the rigorous experimental protocols and analytical methods outlined in this guide, researchers can effectively evaluate the selectivity of their this compound-based inhibitors. This systematic approach will not only provide a clearer picture of their therapeutic potential but also guide the rational design of next-generation inhibitors with improved potency and selectivity, ultimately accelerating the journey from the laboratory to the clinic.

References

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  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. (2022). MDPI. (URL: [Link])
  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. (URL: [Link])
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  • A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship. (2021). Taylor & Francis Online. (URL: [Link])
  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. (2023). ACS Omega. (URL: [Link])
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2020). MDPI. (URL: [Link])
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  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023).
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  • Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. (2022). MDPI. (URL: [Link])
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  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2018). National Institutes of Health. (URL: [Link])
  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. (2022). National Institutes of Health. (URL: [Link])
  • The MAO/ChE inhibition data (IC50) for lead compounds 2 and 3, along with earlier developed compound 22. (n.d.).
  • MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations. (2013). National Institutes of Health. (URL: [Link])
  • Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. (2018). National Institutes of Health. (URL: [Link])
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2022). National Institutes of Health. (URL: [Link])
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2019). National Institutes of Health. (URL: [Link])
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Methoxybenzhydrazide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-methoxybenzhydrazide (CAS No. 5785-06-8), moving beyond basic recommendations to offer practical, in-laboratory procedures that ensure safety and regulatory compliance.[1][2][3]

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance.[4]

Key Hazards:

  • Irritant: Causes skin and serious eye irritation.[3]

  • Respiratory Irritant: May cause respiratory irritation upon inhalation of dust.[3]

  • Incompatible Materials: Reacts with strong oxidizing agents, strong acids, and strong bases.[4]

As a hydrazide derivative, it is prudent to handle this compound with the caution afforded to the broader class of hydrazine compounds, which are noted for their potential reactivity and toxicity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 5785-06-8[1][2][3][5][6]
Molecular Formula C8H10N2O2[1][2][5][6]
Molecular Weight 166.18 g/mol [1][2]
Appearance White to pale brown crystalline powder[1]
Melting Point 89-95 °C[1]
Solubility Low solubility in water; soluble in alcohols and ethers.[3]

The Disposal Decision-Making Framework

The primary goal of chemical disposal is the safe and complete detoxification of the hazardous material. For this compound, this involves a multi-step process that begins with a decision on the most appropriate disposal pathway.

Disposal_Decision_Framework Disposal Decision-Making Framework for this compound Start Start: this compound Waste Generated Assess_Quantity Assess Quantity of Waste Start->Assess_Quantity Small_Quantity Small Quantity (<5g) Assess_Quantity->Small_Quantity Large_Quantity Large Quantity (≥5g) or Bulk Assess_Quantity->Large_Quantity Small_Quantity->Large_Quantity NO In_Lab_Treatment In-Lab Chemical Neutralization Small_Quantity->In_Lab_Treatment YES Direct_Disposal Direct Disposal as Hazardous Waste Large_Quantity->Direct_Disposal Package_Label Package and Label Waste In_Lab_Treatment->Package_Label After Neutralization & Verification Direct_Disposal->Package_Label Waste_Pickup Arrange for Licensed Waste Pickup Package_Label->Waste_Pickup

Caption: Decision framework for selecting the appropriate disposal path for this compound.

In-Laboratory Neutralization of Small Quantities (<5g)

For small quantities of this compound, in-laboratory neutralization via oxidation is a viable and responsible disposal method. This process converts the hazardous hydrazide into less harmful substances. The recommended method is oxidation using sodium hypochlorite (NaOCl), the active ingredient in household bleach.

The underlying chemistry involves the oxidation of the hydrazide functional group. While the precise, multi-step reaction mechanism is complex, the overall transformation aims to cleave the N-N bond and oxidize the functional group, ultimately leading to the formation of 3-methoxybenzoic acid, nitrogen gas, and other less hazardous byproducts.

Safety First: Essential Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety goggles or a face shield.[4]

  • Ventilation: All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of any volatile compounds or aerosols.

  • Exothermic Reaction: The reaction is exothermic and can generate heat. The use of an ice bath and slow, controlled addition of the oxidant are critical to prevent overheating and potential splashing.[7]

Protocol for In-Lab Neutralization

This protocol is designed for the treatment of up to 5 grams of this compound.

Materials:

  • This compound waste

  • Standard household bleach (typically 5.25-8.25% sodium hypochlorite)

  • Water

  • A beaker or flask of appropriate size (at least 10 times the volume of the final solution)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or a pH meter

Step-by-Step Procedure:

  • Dissolution and Dilution:

    • Carefully transfer the this compound waste (up to 5g) into the beaker or flask.

    • Add a solvent in which the compound is soluble, such as a small amount of isopropanol or ethanol, to dissolve the solid.

    • Once dissolved, dilute the solution with water to a concentration of approximately 1%. This dilution is crucial for controlling the reaction rate and dissipating heat.

  • Prepare for Reaction:

    • Place the beaker or flask in an ice bath on a magnetic stir plate and begin stirring. Allow the solution to cool to below 20°C.

  • Oxidant Addition:

    • Slowly, and in small increments, add the household bleach to the stirring solution. A dropping funnel is recommended for this step to ensure a controlled addition.

    • Rationale: The slow addition prevents a rapid temperature increase and uncontrolled gas evolution. A vigorous reaction with bubbling (evolution of nitrogen gas) is expected.

  • Monitoring the Reaction:

    • Continuously monitor the temperature of the reaction mixture. If the temperature rises above 40°C, pause the addition of the bleach until the solution has cooled.

    • Continue adding bleach until the bubbling subsides, indicating that the reaction is nearing completion.

  • Ensuring Complete Reaction:

    • Once the initial vigorous reaction has ceased, add a slight excess of bleach to ensure all the hydrazide has been oxidized.

    • Allow the solution to stir at room temperature for at least one hour to ensure the reaction is complete.

  • Verification and pH Adjustment:

    • After the reaction is complete, the resulting solution will be alkaline due to the nature of bleach.

    • Test the pH of the solution. It must be neutralized to a pH between 5.0 and 9.0 before it can be considered for drain disposal (if local regulations permit).[8]

    • Use a suitable acid, such as hydrochloric acid or citric acid, for neutralization. Add the acid slowly while stirring and monitoring the pH.

  • Final Disposal of Treated Waste:

    • Once neutralized, the treated solution can be disposed of down the drain with copious amounts of water, provided it does not contain other regulated substances (e.g., heavy metals) and is in compliance with your institution's and local wastewater authority's guidelines.[8][9] It is imperative to check local regulations, as some jurisdictions may prohibit the drain disposal of any chemically treated waste.

    • If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by a licensed disposal company.[4]

Neutralization_Workflow In-Lab Neutralization Workflow for this compound Start Start: Small Quantity Waste (<5g) Dissolve_Dilute Dissolve in Solvent & Dilute with Water to ~1% Start->Dissolve_Dilute Cool_Stir Cool in Ice Bath & Stir Dissolve_Dilute->Cool_Stir Add_Bleach Slowly Add Bleach (NaOCl) Cool_Stir->Add_Bleach Monitor_Reaction Monitor Temperature & Gas Evolution Add_Bleach->Monitor_Reaction Monitor_Reaction->Add_Bleach Continue adding if reacting Check_Completion Check for Cessation of Bubbling Monitor_Reaction->Check_Completion Reaction subsides Stir_RT Stir at Room Temperature for 1 hour Check_Completion->Stir_RT Neutralize_pH Neutralize pH to 5.0-9.0 Stir_RT->Neutralize_pH Final_Disposal Dispose According to Local Regulations Neutralize_pH->Final_Disposal

Caption: Step-by-step workflow for the in-lab neutralization of this compound.

Disposal of Large Quantities and Contaminated Materials

For larger quantities (≥5g) of this compound, or for materials heavily contaminated with the compound (e.g., spill cleanup materials, gloves, weigh boats), in-lab neutralization is not recommended due to the potential for a large, uncontrolled exothermic reaction.

Procedure for Bulk Waste:

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially acids or strong oxidizing agents.

  • Containerization:

    • Place the solid waste or contaminated materials in a dedicated, chemically compatible container with a secure lid. High-density polyethylene (HDPE) containers are a suitable choice.

    • The container must be in good condition and free from contamination.

  • Labeling:

    • Clearly label the container as "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: "5785-06-8".

    • Indicate the approximate quantity and the date of accumulation.

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from heat sources and incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management company.

    • Provide the waste management company with the Safety Data Sheet (SDS) for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Personal Protection: Before cleaning the spill, don the appropriate PPE, including a lab coat, gloves, and eye protection. For large spills of fine powder, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For solid spills, gently sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.

    • For solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place the contaminated absorbent in a sealed, labeled hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with soap and water.

    • Collect all cleaning materials and dispose of them as hazardous waste.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).

  • Waste Characterization: It is the generator's responsibility to determine if a waste is hazardous. This compound, due to its potential reactivity as a hydrazide, could be classified under the reactivity characteristic (D003).[10][11][12] However, without specific testing, it is best to manage it as a hazardous waste.

  • Generator Status: Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) will determine specific requirements for waste accumulation times, storage, and reporting.[13] Consult your institution's EHS office for guidance on your specific obligations.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • LookChem. (n.d.). This compound.
  • ChemBK. (2024, April 9). This compound.
  • Lion Technology. (2019, July 15). How to Identify Reactive Hazardous Wastes.
  • ACTenviro. (2021, September 9). Kaboom: All About Reactivity.
  • Daniels Training Services. (2011, November 24). D003 – The Characteristic Hazardous Waste Code for Reactive Waste.
  • WM Solutions. (n.d.). Reactivity Characteristic.
  • Alfred University. (n.d.). Disposal of Laboratory Wastes to Sanitary Sewer. Retrieved from [https://my.alfred.edu/ehs/docs/Disposal of Laboratory Wastes to Sanitary Sewer.
  • University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
  • National Center for Biotechnology Information. (2020, January 12). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship.
  • Sarpong, R. (2016, November 22). Quenching of Pyrophoric Materials.
  • American Chemical Society Publications. (2021, February 5). The Electro-Oxidation of Hydrazine: A Self-Inhibiting Reaction.
  • Environmental Health & Safety, Oregon State University. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 268 Subpart D -- Treatment Standards.
  • ResearchGate. (n.d.). Rapid scan spectra obtained for the oxidation of benz(o)hydrazide (BH)....
  • U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
  • National Center for Biotechnology Information. (n.d.). m-Anisohydrazide.
  • American Chemical Society Publications. (2024, April 3). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt.
  • Defense Technical Information Center. (n.d.). Oxidation of Hydrazine in Aqueous Solutions.
  • Defense Technical Information Center. (n.d.). Products of the Hypochlorite Oxidation of Hydrazine Fuels.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • ResearchGate. (n.d.). The Electro-Oxidation of Hydrazine: A Self-Inhibiting Reaction.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Organic Chemistry Portal. (n.d.). Sodium Hypochlorite, Bleach, NaOCl.
  • PubMed. (n.d.). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents.
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Royal Society of Chemistry. (n.d.). Sodium hypochlorite as a selective oxidant for organic compounds.
  • ResearchGate. (n.d.). Reaction of ortho-methoxybenzoic acid with the water disinfecting agents ozone, chlorine and sodium hypochlorite.
  • ResearchGate. (n.d.). Oxidation with Sodium Hypochlorite.
  • St. Olaf College. (n.d.). Chlorine Bleach Safety (Incompatible Chemicals).
  • Washington State Department of Health. (n.d.). Dangers of Mixing Bleach with Cleaners.
  • ReAgent Chemicals. (2025, May 28). The Chemistry Behind Bleach: How It Works.

Sources

Comprehensive Safety and Handling Guide for 3-Methoxybenzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 3-Methoxybenzhydrazide (CAS No. 5785-06-8). By moving beyond a simple checklist and explaining the causality behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of proactive safety and scientific integrity.

Understanding the Hazard Profile of this compound

This compound is a hydrazide derivative with valuable applications in organic synthesis. However, its chemical nature necessitates careful handling to mitigate potential health risks. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical that can cause serious eye and skin irritation (Category 2) and may cause respiratory irritation (STOT-single exposure, Category 3)[1]. While comprehensive toxicological data is not fully available, it is prudent to treat this compound with a high degree of caution[1]. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion[1].

Key Hazard Information:

Hazard ClassificationCategoryTarget Organs
Skin Corrosion/Irritation2Skin
Serious Eye Damage/Irritation2Eyes
Specific Target Organ Toxicity (Single Exposure)3Respiratory System

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to preventing exposure to this compound. The following PPE is mandatory when handling this compound[2].

  • Eye and Face Protection : Chemical safety goggles are the minimum requirement to protect against splashes and dust. For procedures with a higher risk of splashing, such as when dissolving the solid or during a reaction quench, a face shield should be worn in addition to goggles[2][3]. This provides a broader barrier of protection for the entire face.

  • Skin and Body Protection : A standard laboratory coat must be worn at all times to protect against accidental skin contact[2]. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed[4].

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling this compound and other hydrazide compounds[3]. It is crucial to inspect gloves for any signs of degradation or perforation before use. Gloves should be changed immediately if they become contaminated.

  • Respiratory Protection : All handling of solid this compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood to minimize the risk of inhalation[2][5]. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[3][4]. A respiratory protection program, including fit testing and training, is necessary when respirators are required[3][4].

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe experimental process.

Preparation and Weighing
  • Designate a Handling Area : All work with this compound should be performed in a designated area within a chemical fume hood[5].

  • Assemble Materials : Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are within the fume hood.

  • Don PPE : Put on all required PPE as outlined in Section 2.

  • Weighing : Carefully weigh the desired amount of this compound on a tared weigh boat. Avoid creating dust. If any solid is spilled, clean it up immediately following the spill procedure in Section 5.

Dissolution and Reaction
  • Solvent Addition : Slowly add the desired solvent to the vessel containing the this compound. Be mindful of any potential for splashing.

  • Maintain Containment : Keep the reaction vessel within the fume hood throughout the entire process.

  • Monitoring : If the reaction requires monitoring (e.g., TLC), carefully withdraw a small aliquot using a pipette within the fume hood.

Post-Reaction Work-up and Purification
  • Quenching : If the reaction needs to be quenched, do so slowly and carefully within the fume hood, being mindful of any potential exothermic reactions.

  • Extraction and Purification : Perform all extractions and purification steps (e.g., chromatography) within the fume hood.

The following diagram illustrates the recommended workflow for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Designate Area & Assemble Materials Don_PPE Don PPE Prep->Don_PPE 1. Weigh Weigh Compound Don_PPE->Weigh 2. Dissolve Dissolve/React Weigh->Dissolve 3. Workup Work-up/Purify Dissolve->Workup 4. Decontaminate Decontaminate Glassware & Surfaces Workup->Decontaminate 5. Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste 6. Doff_PPE Doff PPE Dispose_Waste->Doff_PPE 7.

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: A Critical Final Step

Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular solid waste[2].

Waste Segregation and Collection
  • Solid Waste : Collect all solid waste, including excess this compound, contaminated weigh boats, gloves, and paper towels, in a dedicated and clearly labeled hazardous waste container[2].

  • Liquid Waste : Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps : Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Container Labeling and Storage
  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[2]. The date of waste accumulation should also be visible.

  • Storage : Store waste containers in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight, preferably within a secondary containment bin[2].

Final Disposal
  • Professional Service : Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company[2]. Provide them with a copy of the Safety Data Sheet for this compound.

The following diagram outlines the disposal workflow.

Disposal_Workflow cluster_collection Waste Collection cluster_containment Containment & Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated materials) Labeled_Container Labeled Hazardous Waste Container Solid_Waste->Labeled_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Waste->Labeled_Container Secondary_Containment Store in Secondary Containment Labeled_Container->Secondary_Containment Disposal_Service Licensed Waste Disposal Service Secondary_Containment->Disposal_Service

Caption: Disposal Workflow for this compound Waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][6].

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1][6].

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][6].

  • Ingestion : Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

  • Small Spills : For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. Clean the spill area with soap and water.

  • Large Spills : For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • University of California, Riverside. Hydrazine - Risk Management and Safety. [Link]
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
  • Princeton University. (2018).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.